2-Azido-NAD
Descripción
The exact mass of the compound [[(2R,3S,4R,5R)-5-(6-amino-2-azidopurin-9-yl)-3,4-dihydroxyoxolan-2-yl]methoxy-hydroxyphosphoryl] [(2R,3S,4R,5R)-5-(3-carbamoylpyridin-1-ium-1-yl)-3,4-dihydroxyoxolan-2-yl]methyl phosphate is unknown and the complexity rating of the compound is unknown. Its Medical Subject Headings (MeSH) category is Chemicals and Drugs Category - Organic Chemicals - Azides - Supplementary Records. The storage condition is unknown. Please store according to label instructions upon receipt of goods.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Propiedades
Número CAS |
126609-61-8 |
|---|---|
Fórmula molecular |
C21H26N10O14P2 |
Peso molecular |
704.4 g/mol |
Nombre IUPAC |
[[(2R,3S,4R,5R)-5-(6-amino-2-azidopurin-9-yl)-3,4-dihydroxyoxolan-2-yl]methoxy-hydroxyphosphoryl] [(2R,3S,4R,5R)-5-(3-carbamoylpyridin-1-ium-1-yl)-3,4-dihydroxyoxolan-2-yl]methyl phosphate |
InChI |
InChI=1S/C21H26N10O14P2/c22-16-11-18(27-21(26-16)28-29-24)31(7-25-11)20-15(35)13(33)10(44-20)6-42-47(39,40)45-46(37,38)41-5-9-12(32)14(34)19(43-9)30-3-1-2-8(4-30)17(23)36/h1-4,7,9-10,12-15,19-20,32-35H,5-6H2,(H5-,22,23,26,27,36,37,38,39,40)/t9-,10-,12-,13-,14-,15-,19-,20-/m1/s1 |
Clave InChI |
VTOZZJOLJUEVPD-NAJQWHGHSA-N |
SMILES isomérico |
C1=CC(=C[N+](=C1)[C@H]2[C@@H]([C@@H]([C@H](O2)COP(=O)([O-])OP(=O)(O)OC[C@@H]3[C@H]([C@H]([C@@H](O3)N4C=NC5=C(N=C(N=C54)N=[N+]=[N-])N)O)O)O)O)C(=O)N |
SMILES canónico |
C1=CC(=C[N+](=C1)C2C(C(C(O2)COP(=O)([O-])OP(=O)(O)OCC3C(C(C(O3)N4C=NC5=C(N=C(N=C54)N=[N+]=[N-])N)O)O)O)O)C(=O)N |
Sinónimos |
2-azido-NAD 2-azidoadenosine dinucleotide 2N3NAD nicotinamide 2-azidoadenine dinucleotide |
Origen del producto |
United States |
Foundational & Exploratory
An In-depth Technical Guide to 2-Azido-NAD: Structure, Synthesis, and Applications in Research
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive overview of 2-Azido-NAD (Nicotinamide 2-azidoadenine dinucleotide), a photoactive analog of Nicotinamide (B372718) Adenine (B156593) Dinucleotide (NAD+). This document details its chemical structure, synthesis, and key applications as a powerful tool in chemical biology and drug discovery, particularly for studying NAD+-binding proteins such as dehydrogenases and poly(ADP-ribose) polymerases (PARPs).
Core Structure of this compound
This compound is a chemically modified version of NAD+ where an azido (B1232118) group (-N3) is introduced at the 2-position of the adenine ring. This modification imparts photo-reactivity to the molecule, allowing it to be used as a photoaffinity label. Upon exposure to ultraviolet (UV) light, the azido group is converted into a highly reactive nitrene intermediate, which can form a stable covalent bond with nearby amino acid residues in the binding pocket of a target protein.[1]
The fundamental structure consists of a nicotinamide mononucleotide (NMN) moiety linked to a 2-azidoadenosine (B19884) monophosphate (2-azido-AMP) moiety through a pyrophosphate bridge.[2]
Caption: Core chemical structure of this compound.
Quantitative Data: Binding Affinities
This compound has been shown to be a substrate for various NAD+-dependent enzymes, often with binding affinities comparable to the natural coenzyme.[3][4] This makes it an effective probe for studying these proteins. The following table summarizes the reported dissociation constants (Kd) for this compound with bovine liver glutamate (B1630785) dehydrogenase.
| Enzyme | Ligand | Apparent Dissociation Constant (Kd) | Method |
| Glutamate Dehydrogenase | This compound+ | 10 µM and 40 µM | Photoincorporation Assay |
| Glutamate Dehydrogenase | NAD+ (for protection) | < 5 µM and 25 µM | Photoincorporation Assay |
These values suggest negative cooperative interaction between the subunits of the enzyme.[2]
Experimental Protocols
Synthesis of this compound
The synthesis of this compound is typically achieved through the chemical coupling of [³²P]2-azido-AMP and nicotinamide mononucleotide (NMN).[2] While detailed, proprietary synthesis protocols may vary between commercial suppliers, a general laboratory-scale synthesis can be outlined as follows. The initial synthesis of 2-azidoadenosine involves the reaction of 2-fluoroadenosine (B10117) with lithium azide (B81097).
Caption: General workflow for the synthesis of this compound.
Protocol:
-
Synthesis of 2-Azidoadenosine: Start with 2-fluoroadenosine. The fluoro group is displaced by an azido group using an azide salt like lithium azide in a suitable solvent such as dimethylformamide (DMF). The reaction is typically carried out at an elevated temperature.
-
Phosphorylation to 2-Azido-AMP: The resulting 2-azidoadenosine is then phosphorylated at the 5'-hydroxyl group to yield 2-azidoadenosine monophosphate (2-azido-AMP). This can be achieved using phosphorylating agents like phosphoryl chloride in the presence of a suitable base.
-
Coupling with NMN: The synthesized 2-azido-AMP is then coupled with nicotinamide mononucleotide (NMN). This condensation reaction forms the pyrophosphate linkage and is often facilitated by a coupling agent such as a carbodiimide.
-
Purification: The final product, this compound, is purified from the reaction mixture using techniques like high-performance liquid chromatography (HPLC).
Photoaffinity Labeling of NAD+-Binding Proteins
This protocol outlines the general steps for using this compound to covalently label an NAD+-binding protein.
Caption: Experimental workflow for photoaffinity labeling.
Protocol:
-
Incubation: Incubate the purified target protein with this compound in a suitable buffer. The concentration of this compound should be optimized, but a starting point is often in the low micromolar range. Include a control sample without this compound and another with an excess of NAD+ to compete for binding and demonstrate specificity.
-
UV Irradiation: Expose the samples to UV light at a specific wavelength (e.g., 254 nm or 350 nm) for a predetermined amount of time on ice. The duration of irradiation needs to be optimized to maximize labeling efficiency while minimizing protein damage.
-
Quenching: After irradiation, the reaction can be quenched by adding a scavenger molecule, such as dithiothreitol (B142953) (DTT), to react with any remaining unreacted nitrene intermediates.
-
Analysis: The covalently labeled protein can be analyzed by various techniques. SDS-PAGE followed by autoradiography (if using radiolabeled this compound) or western blotting with an antibody against a tag (if using a tagged version) can confirm labeling. For identification of the binding site, the labeled protein can be digested with a protease, and the resulting peptides analyzed by mass spectrometry.
Click Chemistry for Detection and Enrichment
The azide group on this compound also serves as a handle for bioorthogonal "click chemistry." After photo-crosslinking, the covalently attached 2-azidoadenine moiety can be reacted with an alkyne-containing reporter molecule (e.g., a fluorescent dye or biotin) via a copper(I)-catalyzed azide-alkyne cycloaddition (CuAAC).
Protocol:
-
Photoaffinity Labeling: Perform the photoaffinity labeling protocol as described above.
-
Click Reaction: To the labeled protein sample, add the alkyne-tagged reporter molecule, a copper(I) source (e.g., copper(II) sulfate (B86663) with a reducing agent like sodium ascorbate), and a copper-chelating ligand (e.g., TBTA or THPTA) to catalyze the reaction.
-
Analysis/Enrichment:
-
Fluorescent Detection: If a fluorescent alkyne was used, the labeled protein can be visualized in-gel using a fluorescence scanner.
-
Enrichment: If a biotin-alkyne was used, the labeled protein can be enriched from a complex mixture using streptavidin-coated beads. The enriched proteins can then be identified by mass spectrometry.
-
Application in Studying PARP Signaling
Poly(ADP-ribose) polymerases (PARPs) are a family of enzymes that play a critical role in DNA repair and other cellular processes. PARP enzymes use NAD+ as a substrate to synthesize poly(ADP-ribose) (PAR) chains on themselves and other target proteins, a process called PARylation.[5] this compound serves as an analog of NAD+ and can be used to visualize and identify PARP-modified proteins.
Caption: Role of this compound in probing the PARP signaling pathway.
In the context of the DNA damage response, PARP1 detects DNA strand breaks and becomes activated. It then consumes NAD+ to build PAR chains. By substituting NAD+ with this compound, researchers can introduce an azide handle into the PAR chains. This allows for the subsequent attachment of reporter tags via click chemistry, enabling the identification of proteins that are PARylated in response to DNA damage. This approach is invaluable for elucidating the complex network of protein interactions involved in DNA repair and for screening the efficacy of PARP inhibitors in drug development.
References
- 1. Discovery of an NAD+ analogue with enhanced specificity for PARP1 - PMC [pmc.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. Synthesis and properties of this compound+. A study of interaction with glutamate dehydrogenase - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Characterization of azido-NAD+ to assess its potential as a two-dimensional infrared probe of enzyme dynamics - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. NAD+ consumption by PARP1 in response to DNA damage triggers metabolic shift critical for damaged cell survival - PMC [pmc.ncbi.nlm.nih.gov]
For Researchers, Scientists, and Drug Development Professionals
An In-depth Technical Guide to the Discovery and Synthesis of 2-Azido-NAD+
This technical guide provides a comprehensive overview of the discovery, synthesis, and application of this compound+, a photoactive analog of Nicotinamide (B372718) Adenine (B156593) Dinucleotide (NAD+). This molecule has become an invaluable tool for probing the structure and function of NAD+-binding proteins.
Discovery and Significance
This compound+ (nicotinamide 2-azidoadenine dinucleotide) was developed as a photoactive analog of NAD+ to function as an effective active-site-directed photoprobe.[1] Its primary utility lies in photoaffinity labeling, a powerful technique to identify and characterize the active sites of NAD+-binding proteins.[1][2] Upon activation with ultraviolet (UV) light, the azido (B1232118) group is converted into a highly reactive nitrene, which can form a covalent bond with nearby amino acid residues in the protein's binding pocket.[3][4] This allows for the permanent labeling and subsequent identification of NAD+-binding sites.[1][2]
In the absence of UV light, this compound+ can act as a substrate for some enzymes, demonstrating its ability to mimic the natural coenzyme.[1] Its stability and similar binding affinity to the native cofactor for several dehydrogenases make it a versatile probe.[5] This analog has been instrumental in studying various NAD+-dependent enzymes, including glutamate (B1630785) dehydrogenase and 2-5A synthetase.[1][6]
Synthesis of this compound+
The synthesis of this compound+ is typically achieved through a chemical coupling reaction. The general strategy involves the synthesis of the two precursor mononucleotides, 2-azido-AMP and nicotinamide mononucleotide (NMN), followed by their condensation to form the dinucleotide.
General Synthesis Workflow
The chemical synthesis involves the coupling of 2-azidoadenosine (B19884) monophosphate (2-azido-AMP) and nicotinamide mononucleotide (NMN).[1]
Detailed Experimental Protocol: Chemical Synthesis
The following protocol is a generalized procedure based on the chemical coupling of activated mononucleotides.
Materials:
-
2-Azido-adenosine monophosphate (2-azido-AMP)
-
Nicotinamide mononucleotide (NMN)
-
Dicyclohexylcarbodiimide (DCC) or a water-soluble carbodiimide (B86325) like EDC
-
Anhydrous pyridine (B92270) or other suitable aprotic solvent
-
Purification system (e.g., C-18 silica (B1680970) gel chromatography)[7]
Procedure:
-
Activation of NMN: Dissolve NMN in anhydrous pyridine. Add a molar excess of DCC and stir the reaction at room temperature for several hours to form the NMN-morpholidate or a similar activated intermediate.
-
Coupling Reaction: Add a solution of 2-azido-AMP (as its pyridinium (B92312) salt) to the activated NMN solution. The reaction mixture is typically stirred in the dark at room temperature for 3-5 days.
-
Quenching and Initial Purification: After the reaction, excess water is added to quench any remaining activated intermediates. The solvent is then removed under reduced pressure.
-
Chromatographic Purification: The residue is redissolved in a minimal amount of water and subjected to purification. A common method is chromatography on a C-18 silica gel column, eluting with a methanol-water mixture.[7]
-
Product Identification: Fractions are monitored by UV absorbance at 303 nm, which is characteristic of the azido-adenine moiety.[7]
-
Isolation: Fractions containing the pure this compound+ are pooled, and the product is isolated by rotary evaporation and lyophilization.[7]
Physicochemical and Biochemical Properties
This compound+ has been characterized for its interaction with various enzymes. The key quantitative data are summarized below.
| Property | Enzyme | Value(s) | Reference |
| Dissociation Constant (Kd) | Glutamate Dehydrogenase | 10 µM and 40 µM | [1] |
| Protection by NAD+ (Kd) | Glutamate Dehydrogenase | < 5 µM and 25 µM | [1] |
| Enzyme Inhibition | Glutamate Dehydrogenase | ~40% inhibition after photolysis | [1] |
| Saturation Concentration | 2-5A Synthetase | 1.5 mM (for 2-N3ATP) | [6] |
| UV Absorbance Maximum | - | 303 nm | [7] |
Key Applications and Experimental Protocols
The primary application of this compound+ is in photoaffinity labeling to identify and map the NAD+ binding sites of proteins.
Mechanism of Photoaffinity Labeling
Protocol for Photoaffinity Labeling of Glutamate Dehydrogenase
This protocol is adapted from the study of this compound+ with bovine liver glutamate dehydrogenase.[1]
Materials:
-
Purified glutamate dehydrogenase
-
[³²P]this compound+ (for detection)
-
Reaction buffer (e.g., Tris-HCl, pH 7.5)
-
UV lamp (long-wavelength)
-
SDS-PAGE reagents
-
Autoradiography equipment
Procedure:
-
Binding: Incubate the purified enzyme with [³²P]this compound+ in the reaction buffer. The incubation is typically performed on ice in the dark for 5-10 minutes to allow for binding.
-
Control Samples: Prepare control samples, including a sample without UV irradiation and samples with an excess of unlabeled NAD+ to demonstrate competitive binding and specific labeling.[1]
-
Photolysis: Irradiate the sample with a long-wavelength UV lamp at a close distance for a defined period (e.g., 1-5 minutes). Keep the sample on ice to prevent thermal denaturation. Azido groups are typically photoactivated by long-wavelength UV light.[8]
-
Quenching: The reaction can be quenched by adding a reducing agent like dithiothreitol (B142953) (DTT) to scavenge any remaining reactive species.
-
Analysis: Denature the protein samples and separate them by SDS-PAGE.
-
Detection: Dry the gel and expose it to X-ray film (autoradiography) to visualize the radiolabeled protein, confirming covalent incorporation of the probe.
Application in Signaling Pathways
NAD+ is a critical substrate for several enzyme families involved in signaling, including Poly(ADP-ribose) polymerases (PARPs) and sirtuins.[9][10] this compound+ can be used as a probe to identify and study the proteins involved in these pathways.
This compound+ has been specifically noted for its potential use in visualizing intracellular Poly(ADP-ribosylation) (PARylation) processes, highlighting its utility in studying these critical signaling events.[11]
Conclusion
This compound+ is a powerful and versatile chemical probe. Its synthesis, while requiring careful chemical procedures, yields a molecule that has been fundamental in elucidating the binding sites and mechanisms of NAD+-dependent enzymes. For researchers in enzymology and drug development, this compound+ remains a key tool for target identification and validation within the vast landscape of NAD+ metabolism and signaling.
References
- 1. Synthesis and properties of this compound+. A study of interaction with glutamate dehydrogenase - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. Synthesis of spin-labeled 2-azido-ATP: evidence for distinct nucleotide-binding sites in calcium pump protein from sarcoplasmic reticulum - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Photoaffinity Labelling Strategies for Mapping the Small Molecule-Protein Interactome - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Characterization of azido-NAD+ to assess its potential as a two-dimensional infrared probe of enzyme dynamics - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. 2- and 8-azido photoaffinity probes. 2. Studies on the binding process of 2-5A synthetase by photosensitive ATP analogues - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. pubs.aip.org [pubs.aip.org]
- 8. Photoaffinity Labeling of Nicotinic Acid Adenine Dinucleotide Phosphate (NAADP) Targets in Mammalian Cells - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Nicotinamide adenine dinucleotide - Wikipedia [en.wikipedia.org]
- 10. NAD+ metabolism and its roles in cellular processes during ageing - PMC [pmc.ncbi.nlm.nih.gov]
- 11. medchemexpress.com [medchemexpress.com]
2-Azido-NAD as a NAD+ analog for PARP studies
An In-depth Technical Guide to 2-Azido-NAD as a NAD+ Analog for PARP Studies
For Researchers, Scientists, and Drug Development Professionals
Introduction
Poly(ADP-ribose) polymerases (PARPs) are a family of enzymes crucial to a variety of cellular processes, most notably DNA repair, genomic stability, and programmed cell death.[1][2] PARP1, the most abundant and well-studied member, acts as a DNA damage sensor. Upon detecting DNA strand breaks, it utilizes nicotinamide (B372718) adenine (B156593) dinucleotide (NAD+) as a substrate to synthesize and transfer chains of poly(ADP-ribose) (PAR) onto itself and other acceptor proteins, such as histones.[3][4][5] This process, known as PARylation, creates a scaffold to recruit other DNA repair factors.[2]
To investigate the mechanism of PARP enzymes, identify their substrates, and probe the structure of their NAD+ binding sites, researchers utilize modified NAD+ analogs. These analogs serve as chemical probes that can report on enzymatic activity or identify interacting proteins. While many modern approaches use "clickable" NAD+ analogs containing alkyne groups for bioorthogonal chemistry, photoaffinity labels remain a powerful tool for covalently mapping binding sites.[2][6]
This guide focuses on This compound+ (nicotinamide 2-azidoadenine dinucleotide), a photoactive analog of NAD+. The azido (B1232118) group at the C-2 position of the adenine ring allows it to function as a photoaffinity probe.[7] While not as commonly used for broad substrate profiling as other analogs, this compound+ is a valuable tool for irreversibly labeling the NAD+ binding site of PARPs and other NAD+-dependent enzymes, enabling detailed structural and functional studies.
Mechanism of Action: Photoaffinity Labeling
Photoaffinity labeling (PAL) is a technique used to covalently attach a ligand to its target protein.[8][9] The this compound+ analog acts as a substrate for PARP in the absence of light. When irradiated with ultraviolet (UV) light (typically <300 nm for aryl azides), the chemically stable azido group is converted into a highly reactive nitrene intermediate.[10][11] This nitrene can then rapidly and non-selectively insert into nearby C-H or N-H bonds of amino acid residues within the binding pocket, forming a stable, covalent bond.[10][11] This process permanently "traps" the analog within the active site, allowing for the identification of the enzyme and the specific residues involved in binding.
Signaling Pathways and Experimental Workflows
Visualizing the biological context and experimental procedures is critical for understanding the application of this compound+.
PARP1 Signaling in DNA Damage Response
Upon DNA damage, PARP1 is rapidly recruited to the site of a break. This triggers its catalytic activity, initiating a signaling cascade that promotes DNA repair.
General Workflow for PARP Substrate Identification
Modern approaches to identify the substrates of a specific PARP often employ analogs with "clickable" handles, which allow for the enrichment and subsequent identification of modified proteins via mass spectrometry.
Workflow for Photoaffinity Labeling with this compound+
The workflow for this compound+ is distinct, relying on UV light for covalent capture rather than click chemistry for detection. This method is ideal for identifying the NAD+-binding protein itself.
Quantitative Data
Table 1: Binding and Kinetic Parameters of Azido-Analogs and NAD+
| Compound | Enzyme | Parameter | Value | Reference(s) |
|---|---|---|---|---|
| 2-Azido-ADP | F1-ATPase | Kd | 5 µM | [12] |
| NAD+ | PARP1 | Km (PARP activity) | 212.9 µM | [1] |
| kcat (PARP activity) | 26.0 min-1 | [1] | ||
| ADO-3′-N3-NAD+ | PARP1 | Km (PARP activity) | 524.8 µM | [1] |
| | | kcat (PARP activity) | 3.8 min-1 |[1] |
Note: Data for 2-Azido-ADP is provided to illustrate the binding affinity of a C-2 azidoadenine analog to a nucleotide-binding site. Data for ADO-3′-N3-NAD+, an analog with the azido group on the ribose, shows it is processed by PARP1, albeit less efficiently than the native NAD+.
Experimental Protocols
The following protocols are adapted from established PARP assays and photoaffinity labeling procedures.[1][8][12][13] Researchers should optimize concentrations and incubation times for their specific experimental setup.
Protocol 1: In Vitro Photoaffinity Labeling of PARP1 with [³²P]this compound+
This protocol aims to covalently label the NAD+-binding site of purified PARP1. Using a radiolabeled analog (e.g., with ³²P in the alpha-phosphate position) provides a sensitive method for detection.
Materials:
-
Purified recombinant human PARP1
-
[α-³²P]this compound+
-
PARP Reaction Buffer (10X): 1 M Tris-HCl pH 8.0, 100 mM MgCl₂, 500 mM NaCl, 10 mM DTT.
-
Activated DNA (e.g., sonicated salmon sperm DNA)
-
20% Trichloroacetic acid (TCA)
-
SDS-PAGE loading buffer
-
UV cross-linker instrument (e.g., Stratalinker with 254 nm bulbs)
-
Ice, microcentrifuge tubes, heating block
Procedure:
-
Reaction Setup (in the dark or under red light):
-
On ice, prepare a 50 µL reaction mix in a microcentrifuge tube. For a single reaction:
-
5 µL 10X PARP Reaction Buffer
-
1 µg Activated DNA (100 ng/µL stock)
-
0.9 µM purified PARP1 (final concentration)
-
1-10 µM [α-³²P]this compound+ (final concentration)
-
Nuclease-free water to 50 µL.
-
-
Include control reactions: one without PARP1, one without UV irradiation, and one with a 100-fold excess of unlabeled NAD+ to demonstrate competitive binding.
-
-
Incubation:
-
Incubate the reaction tubes at 30°C for 15 minutes in the dark to allow the analog to bind to the PARP1 active site.
-
-
UV Irradiation:
-
Place the open tubes on ice directly under a UV lamp.
-
Irradiate with UV light (254 nm) for 5-15 minutes. Note: Optimal irradiation time should be determined empirically.
-
-
Protein Precipitation & Analysis:
-
Stop the reaction by adding TCA to a final concentration of 10%.
-
Vortex and incubate on ice for 20 minutes.
-
Centrifuge at maximum speed for 15 minutes at 4°C.
-
Carefully discard the supernatant. Wash the pellet with cold acetone.
-
Resuspend the protein pellet in 20 µL of SDS-PAGE loading buffer.
-
-
Detection:
-
Boil the samples for 5 minutes and load onto an SDS-PAGE gel.
-
After electrophoresis, dry the gel and expose it to a phosphor screen or X-ray film to visualize the radiolabeled PARP1 via autoradiography. A band corresponding to the molecular weight of PARP1 (~113 kDa) should be observed only in the complete reaction subjected to UV light.
-
Protocol 2: Identification of Labeled Peptides by Mass Spectrometry
This protocol follows the labeling procedure but uses non-radiolabeled this compound+ and aims to identify the specific peptide within PARP1 that is covalently modified.
Materials:
-
Same as Protocol 1, but using non-radiolabeled this compound+.
-
Urea (8 M), DTT, Iodoacetamide (B48618) (IAA)
-
Trypsin (mass spectrometry grade)
-
C18 desalting columns
-
LC-MS/MS system
Procedure:
-
Labeling and Gel Separation:
-
Perform the photoaffinity labeling reaction as described in Protocol 1 (Steps 1-3), scaling up the reaction volume as needed (e.g., to 200 µL).
-
Stop the reaction by adding SDS-PAGE loading buffer directly.
-
Run the sample on an SDS-PAGE gel and stain with a mass spectrometry-compatible Coomassie stain.
-
-
In-Gel Digestion:
-
Excise the band corresponding to PARP1.
-
Destain the gel slice completely.
-
Reduce the proteins with DTT (e.g., 10 mM in ammonium (B1175870) bicarbonate) and alkylate with iodoacetamide (e.g., 55 mM in ammonium bicarbonate).
-
Digest the protein overnight with trypsin at 37°C.
-
-
Peptide Extraction and Analysis:
-
Extract the peptides from the gel slice using acetonitrile (B52724) and formic acid solutions.
-
Pool the extracts, dry them down in a vacuum centrifuge, and desalt using a C18 column.
-
Analyze the peptides by LC-MS/MS.
-
-
Data Analysis:
-
Search the MS/MS data against the human proteome database, specifying the PARP1 sequence.
-
Include a variable modification on amino acid residues corresponding to the mass of the 2-azido-ADP-ribose fragment after cross-linking and fragmentation. The exact mass will depend on the nature of the cross-link and fragmentation pattern, requiring specialized database searching strategies. Identification of a peptide with this mass shift indicates the site of covalent attachment.
-
Applications and Limitations
Applications:
-
Active Site Mapping: this compound+ is an excellent tool for identifying amino acid residues within the NAD+ binding pocket of PARP enzymes.
-
Validating Binding: It can be used in competitive binding assays to confirm that PARP inhibitors interact with the NAD+ binding site. A successful inhibitor will prevent the photo-incorporation of this compound+.
-
Structural Studies: Covalently modified PARP1 can be used for structural biology studies to understand conformational changes upon ligand binding.
Limitations:
-
Low Labeling Efficiency: Photoaffinity labeling can be inefficient, often requiring high concentrations of the probe or long irradiation times, which can lead to protein damage.[10]
-
Non-Specific Labeling: The high reactivity of the nitrene intermediate can lead to non-specific labeling of solvent or proteins outside the intended binding site if the probe dissociates before photoactivation.
-
Not Ideal for Substrate Profiling: Unlike clickable analogs, this compound+ does not inherently contain a handle for the easy enrichment of trans-modified substrate proteins. Its primary utility is in labeling the PARP enzyme itself.
-
UV-Induced Damage: UV irradiation can cause damage to biological macromolecules, potentially altering protein structure and function.[14]
Conclusion
This compound+ is a specialized NAD+ analog that serves as a powerful photoaffinity probe for studying PARP enzymes. While modern techniques often favor clickable analogs for high-throughput substrate discovery, the ability of this compound+ to form a covalent bond within the NAD+ binding site upon UV activation makes it an invaluable tool for detailed mechanistic and structural investigations. By providing a permanent link between the ligand and the enzyme, it allows researchers to map the precise location of the active site and to validate the mechanism of action of PARP inhibitors, contributing to a deeper understanding of this critical enzyme family in health and disease.
References
- 1. Discovery of an NAD+ analogue with enhanced specificity for PARP1 - PMC [pmc.ncbi.nlm.nih.gov]
- 2. PARPs and ADP-ribosylation: Deciphering the Complexity with Molecular Tools - PMC [pmc.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. Design and Synthesis of Poly(ADP-ribose) polymerase Inhibitors: Impact of Adenosine Pocket-Binding Motif Appendage to the 3-Oxo-2,3-dihydrobenzofuran-7-carboxamide on Potency and Selectivity - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Molecular mechanism of poly(ADP-ribosyl)ation by PARP1 and identification of lysine residues as ADP-ribose acceptor sites - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Identification of Protein Substrates of Specific PARP Enzymes Using Analog-Sensitive PARP Mutants and a ‘Clickable’ NAD+ Analog - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Photoaffinity labeling with 2-azidoadenosine diphosphate of a tight nucleotide binding site on chloroplast coupling factor 1 - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. Photoaffinity Labelling Strategies for Mapping the Small Molecule-Protein Interactome - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Photoaffinity labeling in target- and binding-site identification - PMC [pmc.ncbi.nlm.nih.gov]
- 10. teo.elte.hu [teo.elte.hu]
- 11. escholarship.org [escholarship.org]
- 12. Photoaffinity labeling of mitochondrial adenosinetriphosphatase by 2-azidoadenosine 5'-[alpha-32P]diphosphate - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. Discovery of an NAD + analogue with enhanced specificity for PARP1 - Chemical Science (RSC Publishing) DOI:10.1039/D1SC06256E [pubs.rsc.org]
- 14. mdpi.com [mdpi.com]
The Mechanism of 2-Azido-NAD+ in Elucidating PARP-1 Activity: An In-depth Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Abstract
Poly(ADP-ribose) polymerase-1 (PARP-1) is a critical enzyme in cellular processes such as DNA repair and transcriptional regulation, making it a key target in drug development, particularly in oncology. Understanding the intricate mechanisms of PARP-1 activity, including its substrate specificity and downstream signaling pathways, is paramount. The use of chemically modified analogs of its substrate, nicotinamide (B372718) adenine (B156593) dinucleotide (NAD+), has emerged as a powerful tool for probing PARP-1 function. This technical guide focuses on the mechanism and application of azido-modified NAD+ analogs, with a specific emphasis on 2-Azido-NAD+, as chemical reporters for studying PARP-1 activity. These probes, in conjunction with bioorthogonal click chemistry, enable the visualization, identification, and quantification of PARP-1 substrates, providing invaluable insights into its biological roles.
Introduction: PARP-1 and the Role of NAD+ Analogs
Poly(ADP-ribose) polymerase-1 (PARP-1) is a nuclear enzyme that plays a pivotal role in the DNA damage response (DDR).[1][2][3] Upon binding to DNA breaks, PARP-1 catalyzes the transfer of ADP-ribose units from its substrate, NAD+, to itself and other acceptor proteins, forming long, branched poly(ADP-ribose) (PAR) chains.[2] This process, known as PARylation, serves as a scaffold to recruit other DNA repair proteins to the site of damage.[1] Given its central role in DNA repair, inhibition of PARP-1 has become a successful therapeutic strategy for certain types of cancers.[2]
To dissect the complex signaling networks governed by PARP-1, researchers have developed chemical probes based on the structure of NAD+. These NAD+ analogs incorporate bioorthogonal functional groups, such as azides or alkynes, which are chemically inert in biological systems but can be selectively reacted with a corresponding partner group in a "click" chemistry reaction.[4] This allows for the attachment of reporter tags, like fluorophores or biotin, to the ADP-ribosylated proteins.
Azido-modified NAD+ analogs, including this compound+ and 3'-Azido-NAD+, have proven to be valuable tools for these investigations.[1][2][5] These analogs are recognized by PARP-1 as substrates, leading to the incorporation of the azido-tagged ADP-ribose moiety into target proteins. Subsequent click chemistry with an alkyne-functionalized reporter molecule enables the detection and identification of these PARP-1 substrates.
Mechanism of Action: this compound+ as a PARP-1 Probe
The core of this technique lies in the ability of PARP-1 to utilize this compound+ as a substrate, transferring the 2-azido-ADP-ribose unit onto its target proteins. The azido (B1232118) group, being bioorthogonal, does not interfere with the enzymatic reaction. Once incorporated, the azide (B81097) serves as a handle for the copper(I)-catalyzed alkyne-azide cycloaddition (CuAAC) click reaction, allowing for the covalent attachment of a reporter molecule.
Mechanism of this compound+ in PARP-1 substrate labeling.
This two-step process enables highly specific labeling of PARP-1 substrates for subsequent analysis.
Data Presentation: Quantitative Comparison of NAD+ Analogs
The efficiency and specificity of NAD+ analogs as PARP-1 substrates can vary depending on the position of the modification. The following table summarizes available kinetic data for different azido- and alkyne-modified NAD+ analogs in comparison to the natural substrate, NAD+.
| Substrate | PARP Enzyme | kcat (min⁻¹) | Km (μM) | kcat/Km (min⁻¹ M⁻¹) | Reference |
| NAD+ | Human PARP-1 | 26.0 ± 2.3 | 212.9 ± 45.5 | 1.2 x 10⁵ | [3] |
| ADO-3'-N₃-NAD+ | Human PARP-1 | 3.8 ± 1.1 | 524.8 ± 264.0 | 7.2 x 10³ | [3] |
| 2-alkyne-NAD+ | Human PARP-1 | Reportedly lower than 6-alkyne-NAD+ | - | - | [1] |
| 6-alkyne-NAD+ | Human PARP-1 | Comparable to ADO-3'-N₃-NAD+ | - | - | [1] |
| 2-a-NAD+ | Human PARP5a (catalytic domain) | Active | - | - | [5][6] |
| ADO-3'-N₃-NAD+ | Human PARP-2 | Very weak activity | - | - | [3] |
Note: "2-a-NAD+" is reported as an alkyne-modified NAD+, which is structurally and functionally related to azido-modified analogs for click chemistry applications. Kinetic data for this compound+ with PARP-1 is not extensively published, but its utility for in-cell visualization of PARylation has been demonstrated.[1] ADO-3'-N₃-NAD+ has shown remarkable specificity for PARP-1 over other PARP isoforms like PARP-2.[3]
Experimental Protocols
Chemo-enzymatic Synthesis of this compound+
Step 1: Synthesis of 2-Azidoadenosine (B19884) The synthesis of 2-azidoadenosine can be achieved from a suitable precursor like 2-fluoroadenosine (B10117) through nucleophilic substitution with an azide source.
Step 2: Phosphorylation to 2-Azido-AMP The synthesized 2-azidoadenosine is then phosphorylated at the 5' position to yield 2-azidoadenosine monophosphate (2-Azido-AMP).
Step 3: Enzymatic Coupling to NMN The final step involves the enzymatic coupling of 2-Azido-AMP with nicotinamide mononucleotide (NMN) using an NAD+ synthetase or a similar enzyme to form this compound+.[2]
In Vitro PARP-1 Activity Assay with this compound+
This protocol describes the labeling of PARP-1 substrates in a cell lysate using this compound+ and subsequent detection by in-gel fluorescence.
Materials:
-
Cell lysate containing target proteins
-
Recombinant active PARP-1
-
Activated DNA (e.g., sonicated salmon sperm DNA)
-
This compound+
-
10x PARP reaction buffer (500 mM Tris-HCl pH 8.0, 40 mM MgCl₂, 10 mM DTT)
-
Alkyne-fluorophore (e.g., Alkyne-TAMRA)
-
Click chemistry reaction components: CuSO₄, THPTA ligand, sodium ascorbate
-
SDS-PAGE materials and fluorescence gel scanner
Procedure:
-
PARP-1 Reaction: In a microcentrifuge tube, combine cell lysate, recombinant PARP-1, activated DNA, and 1x PARP reaction buffer.
-
Initiate the reaction by adding this compound+ to a final concentration of 50-100 μM.
-
Incubate the reaction at 30°C for 30-60 minutes.
-
Stop the reaction by adding a PARP inhibitor (e.g., olaparib) or by adding SDS-PAGE loading buffer.
-
Click Chemistry: To the reaction mixture, add the alkyne-fluorophore, CuSO₄, and THPTA ligand.
-
Initiate the click reaction by adding freshly prepared sodium ascorbate.
-
Incubate at room temperature for 1 hour, protected from light.
-
In-gel Fluorescence Detection: Resolve the proteins by SDS-PAGE.
-
Visualize the fluorescently labeled proteins using a gel scanner with appropriate excitation and emission wavelengths for the chosen fluorophore.
Identification of PARP-1 Substrates by Mass Spectrometry
This workflow outlines the steps for identifying PARP-1 substrates using this compound+ and mass spectrometry.
Workflow for PARP-1 substrate identification.
Detailed Steps:
-
Labeling and Biotinylation: Perform the in vitro PARP-1 reaction as described above, but use alkyne-biotin in the click chemistry step.
-
Enrichment: Incubate the biotinylated protein mixture with streptavidin-coated beads to capture the labeled proteins.
-
Washing: Thoroughly wash the beads to remove non-specifically bound proteins.
-
Digestion: Elute the proteins from the beads or perform on-bead digestion with a protease such as trypsin to generate peptides.
-
Mass Spectrometry: Analyze the resulting peptide mixture by liquid chromatography-tandem mass spectrometry (LC-MS/MS).
-
Data Analysis: Search the acquired MS/MS data against a protein database to identify the proteins and the specific sites of ADP-ribosylation. The mass of the 2-azido-ADP-ribose modification needs to be accounted for in the search parameters.
Visualization of Signaling Pathways
PARP-1 is a key player in the DNA damage response, particularly in the base excision repair (BER) and single-strand break repair (SSBR) pathways. The following diagram illustrates the central role of PARP-1 in signaling DNA damage.
PARP-1 signaling in single-strand break repair.
Conclusion
Azido-modified NAD+ analogs, such as this compound+, represent powerful chemical tools for the investigation of PARP-1 activity. They enable the specific labeling and identification of PARP-1 substrates, providing a deeper understanding of the enzyme's role in cellular signaling pathways. The combination of these probes with click chemistry and advanced proteomic techniques offers a robust platform for both basic research and drug development efforts targeting PARP-1. While the specificity of different positional isomers of azido-NAD+ for various PARP family members is an area of ongoing research, the methodologies described in this guide provide a solid foundation for researchers to explore the intricate world of ADP-ribosylation.
References
- 1. Synthesis and properties of this compound+. A study of interaction with glutamate dehydrogenase - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. Discovery of an NAD+ analogue with enhanced specificity for PARP1 - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Labeling Substrate Proteins of Poly(ADP-ribose) Polymerases with Clickable NAD Analog - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Chemo-enzymatic synthesis of adenine substituted nicotinic acid adenine dinucleotide phosphate (NAADP) analogs - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Chemo-enzymatic synthesis of adenine substituted nicotinic acid adenine dinucleotide phosphate (NAADP) analogs - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. mdpi.com [mdpi.com]
An In-depth Technical Guide to the Biophysical Properties of 2-Azido-NAD+
For Researchers, Scientists, and Drug Development Professionals
Introduction
2-Azido-NAD+ (Nicotinamide 2-azidoadenine dinucleotide) is a photoactivatable analog of nicotinamide (B372718) adenine (B156593) dinucleotide (NAD+), a ubiquitous coenzyme essential for numerous cellular processes, including energy metabolism, DNA repair, and signaling. The introduction of a photoreactive azido (B1232118) group at the 2-position of the adenine ring allows this compound+ to serve as a powerful tool for investigating NAD+-dependent enzymes and their associated signaling pathways. Upon photoactivation with UV light, the azido group forms a highly reactive nitrene intermediate that can covalently crosslink to nearby molecules, enabling the identification and characterization of NAD+-binding proteins and their substrates. This technical guide provides a comprehensive overview of the biophysical properties of this compound+, detailed experimental protocols for its use in photoaffinity labeling and click chemistry, and its application in studying ADP-ribosylation signaling pathways.
Core Biophysical Properties
A thorough understanding of the biophysical characteristics of this compound+ is crucial for its effective application in experimental settings. The following tables summarize the key quantitative data for this compound.
| Property | Value | Reference / Note |
| Molecular Formula | C₂₁H₂₆N₁₀O₁₄P₂ | [1][2] |
| Molecular Weight | 704.44 g/mol | [1][2] |
| Appearance | White to off-white solid | General knowledge for similar compounds |
| Solubility | Soluble in water and aqueous buffers | General knowledge for NAD+ analogs |
| Spectroscopic Property | Value | Reference / Note |
| Molar Absorptivity (Infrared) | ε = 250 M⁻¹ cm⁻¹ | For the azido stretching vibration.[3] |
| UV-Vis Absorption (λmax) | ~260 nm | Estimated based on the adenine chromophore present in NAD+.[4] |
| Molar Extinction Coefficient (UV-Vis at 260 nm) | ~16,900 M⁻¹cm⁻¹ | Estimated based on the value for NAD+.[4] |
| Fluorescence Properties | Not well characterized | 2-azidoadenosine derivatives are known to be fluorescent. Further characterization is needed for this compound+.[1] |
| Stability and Storage | Condition | Recommendation | Reference / Note |
| Solid Form | Store at -20°C or below, desiccated and protected from light. | General recommendation for labile biochemicals. | |
| Aqueous Solution | Store in single-use aliquots at -70°C for long-term storage (up to 6 months). | Stable for about a week at 4°C at neutral pH. Avoid repeated freeze-thaw cycles. | Based on general stability of NAD+ solutions.[5] |
| pH Stability | Stable in neutral or slightly acidic solutions (pH 2-6). Rapidly degrades in alkaline solutions. | Based on general stability of NAD+ solutions.[5] | |
| Light Sensitivity | Solutions are sensitive to light and should be protected from UV exposure to prevent premature activation of the azido group. | The azido group is photoreactive.[6] |
Experimental Protocols
This compound+ is a versatile tool for two primary experimental approaches: photoaffinity labeling to identify interacting proteins and click chemistry for the detection and visualization of ADP-ribosylation events.
Photoaffinity Labeling of NAD+-Binding Proteins
This technique utilizes the photoreactive nature of the azido group to covalently capture proteins that bind to this compound+.
Objective: To identify and characterize proteins that interact with NAD+.
Materials:
-
This compound+
-
Purified protein, cell lysate, or tissue homogenate
-
Reaction buffer (e.g., 50 mM Tris-HCl, pH 7.5, 150 mM NaCl, 5 mM MgCl₂)
-
UV crosslinking instrument (e.g., Stratalinker) with a 254 nm or 365 nm light source
-
SDS-PAGE gels and Western blotting reagents
-
Mass spectrometry facility for protein identification
Protocol:
-
Binding Reaction:
-
Incubate the biological sample (purified protein, cell lysate, or homogenate) with this compound+ in the reaction buffer. A typical concentration range for this compound+ is 10-100 µM.
-
Incubate on ice or at 4°C for 15-30 minutes to allow for binding equilibrium to be reached.
-
Include control samples: a no-UV control to check for non-specific covalent binding and a competition control with an excess of native NAD+ to demonstrate the specificity of the interaction.
-
-
UV Crosslinking:
-
Place the reaction mixture in a suitable container (e.g., a 96-well plate on ice) and irradiate with UV light.
-
The optimal wavelength and duration of irradiation should be determined empirically. A common starting point is 254 nm for 5-20 minutes on ice.[7]
-
Ensure the UV source is at a consistent distance from the sample.
-
-
Analysis of Crosslinked Products:
-
After irradiation, the crosslinked protein-2-Azido-NAD+ adducts can be analyzed by SDS-PAGE.
-
Visualize the adducts by autoradiography if a radiolabeled version of this compound+ was used, or by Western blotting using an antibody against a tag on the this compound+ or against the protein of interest.
-
For identification of unknown interacting proteins, the crosslinked adducts can be excised from the gel and subjected to in-gel digestion followed by mass spectrometry.
-
Visualization of ADP-Ribosylation via Click Chemistry
The azido group on this compound+ can also serve as a handle for bioorthogonal click chemistry. This allows for the attachment of reporter molecules, such as fluorophores or biotin (B1667282), to ADP-ribosylated proteins for visualization and enrichment. This is particularly useful for studying the activity of Poly(ADP-ribose) polymerases (PARPs).
Objective: To detect and visualize proteins that have been ADP-ribosylated using this compound+.
Materials:
-
This compound+
-
Cell culture or in vitro ADP-ribosylation reaction setup
-
Alkyne-functionalized reporter molecule (e.g., alkyne-fluorophore or alkyne-biotin)
-
Click chemistry reaction components:
-
Copper(II) sulfate (B86663) (CuSO₄)
-
A reducing agent (e.g., sodium ascorbate)
-
A copper-chelating ligand (e.g., THPTA or TBTA)
-
-
Fluorescence microscope or streptavidin beads for enrichment
-
SDS-PAGE and Western blotting reagents
Protocol:
-
Metabolic Labeling or In Vitro Reaction:
-
For in-cell labeling, incubate cells with a cell-permeable version of this compound+ or deliver it into the cells.
-
For in vitro reactions, set up an ADP-ribosylation assay with purified PARP enzyme, acceptor proteins, and this compound+ as the substrate.
-
-
Copper-Catalyzed Azide-Alkyne Cycloaddition (CuAAC) Reaction:
-
After the labeling reaction, lyse the cells or stop the in vitro reaction.
-
Prepare the click chemistry reaction mixture. A typical protocol involves:
-
The protein sample containing the 2-azido-ADP-ribosylated proteins.
-
The alkyne-reporter molecule (e.g., 10-50 µM).
-
Freshly prepared sodium ascorbate (B8700270) (e.g., 1 mM).
-
THPTA or another copper ligand (e.g., 0.1 mM).
-
CuSO₄ (e.g., 1 mM).
-
-
Incubate the reaction at room temperature for 1-2 hours, protected from light.[8]
-
-
Detection and Analysis:
-
If a fluorescent reporter was used, the labeled proteins can be visualized directly in-gel after SDS-PAGE or in fixed cells by fluorescence microscopy.
-
If a biotin reporter was used, the labeled proteins can be enriched using streptavidin-coated beads, followed by elution and identification by Western blotting or mass spectrometry.
-
Application in Signaling Pathways: PARP1-Mediated ADP-Ribosylation
A primary application of this compound+ is in the study of Poly(ADP-ribose) polymerase 1 (PARP1), a key enzyme in the DNA damage response. Upon detecting DNA strand breaks, PARP1 becomes activated and utilizes NAD+ to synthesize poly(ADP-ribose) (PAR) chains on itself and other acceptor proteins, a process known as PARylation. This signaling cascade is critical for the recruitment of DNA repair factors.
This compound+ can be used as a substrate by PARP1, allowing for the labeling and identification of PARP1 targets and the visualization of PARylation events in response to DNA damage.[9]
Conclusion
This compound+ is a powerful and versatile chemical probe for the study of NAD+-dependent biological processes. Its utility in both photoaffinity labeling and click chemistry provides researchers with a dual-pronged approach to identify NAD+-binding proteins and to visualize and enrich ADP-ribosylated substrates. The continued application of this compound+ promises to further illuminate the complex roles of NAD+ and ADP-ribosylation in cellular signaling and disease, offering valuable insights for drug development and therapeutic intervention.
References
- 1. Strain Promoted Click Chemistry of 2- or 8-Azidopurine and 5-Azidopyrimidine Nucleosides and 8-Azidoadenosine Triphosphate with Cyclooctynes. Application to Living Cell Fluorescent Imaging - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Identifying Genomic Sites of ADP-Ribosylation Mediated by Specific Nuclear PARP Enzymes Using Click-ChIP - PMC [pmc.ncbi.nlm.nih.gov]
- 3. DOT Language | Graphviz [graphviz.org]
- 4. researchgate.net [researchgate.net]
- 5. sigmaaldrich.com [sigmaaldrich.com]
- 6. Synthesis and properties of this compound+. A study of interaction with glutamate dehydrogenase - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. chem.libretexts.org [chem.libretexts.org]
- 8. confluore.com.cn [confluore.com.cn]
- 9. Protocol for quantifying PARP inhibitor-induced changes in PARP1 dynamics and activity through live-cell imaging - PMC [pmc.ncbi.nlm.nih.gov]
2-Azido-NAD: A Technical Guide to Probing Enzyme Dynamics and Interactions
For Researchers, Scientists, and Drug Development Professionals
This in-depth technical guide explores the application of 2-Azido-NAD (Nicotinamide 2-azidoadenine dinucleotide), a photoactive analog of NAD+, as a powerful probe for elucidating enzyme dynamics, identifying target proteins, and investigating complex biological signaling pathways. This document provides a comprehensive overview of its mechanism of action, quantitative binding data, detailed experimental protocols, and visualizations to facilitate its effective use in research and drug development.
Introduction to this compound as a Molecular Probe
This compound is a versatile chemical tool designed to mimic the natural cofactor NAD+ in biological systems. Its key feature is the presence of an azide (B81097) (-N₃) group at the 2-position of the adenine (B156593) ring. This modification has two primary advantages:
-
Photoaffinity Labeling: Upon irradiation with ultraviolet (UV) light, the aryl azide group is converted into a highly reactive nitrene intermediate. This nitrene can then form a stable covalent bond with nearby amino acid residues within the enzyme's active site or binding pocket, allowing for the permanent "tagging" of interacting proteins.
-
Minimal Steric Hindrance: The small size of the azide group generally results in minimal perturbation of the molecule's ability to bind to NAD+-dependent enzymes, often with affinities comparable to the natural cofactor.
These properties make this compound an invaluable probe for:
-
Identifying novel NAD+-binding proteins: By covalently labeling interacting partners in complex biological mixtures, this compound facilitates the discovery of previously unknown enzymes and proteins that utilize NAD+.
-
Mapping enzyme active sites: The site of covalent attachment can be identified through techniques like mass spectrometry, providing precise information about the amino acid residues involved in NAD+ binding.
-
Studying enzyme dynamics: The azide group serves as a vibrational probe in two-dimensional infrared (2D IR) spectroscopy, enabling the study of enzyme active-site dynamics on femtosecond to picosecond timescales.[1]
-
Investigating signaling pathways: this compound can be used to probe the activity and interactions of key enzymes in NAD+-dependent signaling cascades, such as those involving sirtuins and poly(ADP-ribose) polymerases (PARPs).
Quantitative Data: Binding Affinities and Kinetic Parameters
The effectiveness of this compound as a probe is underscored by its ability to bind to a range of NAD+-dependent enzymes with affinities often similar to the native cofactor, NAD+. The following table summarizes key quantitative data from the literature.
| Enzyme | Organism/Source | Parameter | Value | Comments |
| Dehydrogenases | ||||
| Glutamate (B1630785) Dehydrogenase (GDH) | Bovine Liver | Apparent Dissociation Constant (Kd) | 10 µM and 40 µM | Two apparent dissociation constants suggest negative cooperative interaction between subunits.[2][3][4] |
| Apparent Dissociation Constant (Kd) for NAD+ (protection) | < 5 µM and 25 µM | NAD+ protects against photoincorporation of this compound+.[2][3][4] | ||
| Formate Dehydrogenase (FDH) | Candida boidinii | Dissociation Constant (Kd) | ~5-300 µM (binary complex) | This compound+ acts as a substrate.[1] |
| Malate Dehydrogenase (MDH) | Sus scrofa (Porcine) | Inhibition Constant (Ki) | 83 µM | This compound+ acts as a competitive inhibitor. This value is comparable to the Km of NAD+ (140 µM) for the same enzyme.[1] |
| Glucose Dehydrogenase (GDH) | Bacillus megaterium | Dissociation Constant (Kd) | 300 µM | This compound+ acts as a substrate. The dissociation constant is similar to that of NAD+ (600 µM).[1] |
| ADP-Ribosyltransferases | ||||
| PARP-1 | Human (HEK 293T cell lysate) | Labeling detected | Not quantified | Labeled by a clickable photoaffinity NAD+ probe (2-ad-BAD), which is structurally related to this compound.[2] |
| PARP-10 | Human (HEK 293T cell lysate) | Labeling detected | Not quantified | Labeled by 2-ad-BAD.[2] |
| Sirtuins | ||||
| SIRT1 | Human | Potential for interaction | Not quantified | PARP-1 inhibition, which increases NAD+ availability, leads to higher SIRT1 activity, suggesting a role for NAD+ analogs in studying this crosstalk.[5] |
Experimental Protocols
This section provides detailed methodologies for the synthesis of this compound and its application in photoaffinity labeling and proteomic analysis.
Synthesis of this compound
The synthesis of this compound can be achieved through the chemical coupling of 2-azido-AMP and nicotinamide (B372718) mononucleotide (NMN). A common method involves the use of a condensing agent like dicyclohexylcarbodiimide (B1669883) (DCC) in a suitable solvent. For radioactive labeling, [³²P]2-azido-AMP can be utilized.[2][3][4]
Materials:
-
2-Azido-AMP (or [³²P]2-azido-AMP)
-
Nicotinamide mononucleotide (NMN)
-
Dicyclohexylcarbodiimide (DCC)
-
Anhydrous pyridine
-
Anhydrous solvents (e.g., DMF)
-
HPLC system for purification
Procedure:
-
Dissolve 2-Azido-AMP and a molar excess of NMN in anhydrous pyridine.
-
Add DCC to the solution and stir the reaction mixture at room temperature in the dark for 24-48 hours.
-
Monitor the reaction progress by thin-layer chromatography (TLC) or HPLC.
-
Upon completion, quench the reaction by adding a small amount of water.
-
Remove the solvent under reduced pressure.
-
Resuspend the residue in water and filter to remove the dicyclohexylurea byproduct.
-
Purify the crude this compound using a suitable HPLC system (e.g., a C18 reverse-phase column with a triethylammonium (B8662869) bicarbonate buffer gradient).
-
Lyophilize the purified fractions to obtain this compound as a solid.
-
Confirm the identity and purity of the product using mass spectrometry and NMR spectroscopy.
Photoaffinity Labeling of Target Proteins
This protocol outlines the general steps for using this compound to covalently label NAD+-binding proteins in a biological sample.
Materials:
-
Purified enzyme or cell lysate
-
This compound (radiolabeled or with a clickable tag for subsequent detection)
-
UV irradiation source (e.g., a handheld UV lamp at 254 nm or a crosslinker)
-
Reaction buffer (e.g., phosphate-buffered saline, Tris-HCl)
-
SDS-PAGE reagents
-
Detection method (autoradiography for radiolabeled probes, or reagents for click chemistry if using a tagged probe)
Procedure:
-
Incubation: Mix the protein sample (purified enzyme or cell lysate) with this compound in a suitable reaction buffer. The optimal concentration of this compound should be determined empirically but is often in the low micromolar range.[3][4] Incubate the mixture on ice for a sufficient time to allow for binding (e.g., 5-15 minutes).
-
Competition Control (Optional but Recommended): To demonstrate specificity, prepare a parallel sample containing a molar excess of native NAD+ in addition to this compound. The presence of the natural ligand should compete for binding and reduce the photoincorporation of the probe.
-
UV Irradiation: Place the samples on ice and irradiate with UV light. The irradiation time and distance from the UV source need to be optimized for each experimental setup to maximize labeling efficiency while minimizing protein damage. A typical starting point is irradiation at 254 nm for 1-5 minutes.
-
Quenching: After irradiation, the reaction is effectively quenched as the highly reactive nitrene will have already reacted.
-
Analysis by SDS-PAGE: Add SDS-PAGE loading buffer to the samples, heat to denature the proteins, and resolve the proteins by SDS-PAGE.
-
Detection:
-
Radiolabeled Probe: Dry the gel and expose it to X-ray film for autoradiography to visualize the labeled proteins.
-
Clickable Probe: If a this compound analog with a clickable handle (e.g., an alkyne) was used, the gel can be subjected to a click reaction with a fluorescently tagged azide to visualize the labeled proteins using a gel imager.
-
Identification of Labeled Proteins and Peptides by Mass Spectrometry
This protocol describes a general workflow for identifying the proteins labeled by this compound and mapping the site of covalent attachment.
Materials:
-
Labeled protein sample (from the photoaffinity labeling experiment)
-
Reagents for in-gel or in-solution digestion (e.g., trypsin)
-
LC-MS/MS system (e.g., a high-resolution Orbitrap mass spectrometer)
-
Proteomics data analysis software (e.g., MaxQuant, Proteome Discoverer)
Procedure:
-
Protein Digestion:
-
In-gel digestion: Excise the protein band of interest from the SDS-PAGE gel, destain, reduce, alkylate, and digest with a protease such as trypsin.
-
In-solution digestion: For complex mixtures, perform the reduction, alkylation, and digestion steps in solution.
-
-
Peptide Extraction and Cleanup: Extract the resulting peptides from the gel slices or clean up the in-solution digest using a C18 desalting column.
-
LC-MS/MS Analysis: Analyze the peptide mixture by liquid chromatography-tandem mass spectrometry (LC-MS/MS). The mass spectrometer should be operated in a data-dependent acquisition mode to acquire both MS and MS/MS spectra.
-
Data Analysis:
-
Search the acquired MS/MS data against a relevant protein database using a search engine like Sequest or Mascot.
-
To identify the labeled peptide, include a variable modification in the search parameters corresponding to the mass of the remnant of the this compound probe after covalent attachment and fragmentation.
-
The identification of a peptide with this specific mass modification confirms it as the site of labeling. Manual validation of the MS/MS spectrum is recommended to confirm the assignment.[6]
-
Visualizations: Signaling Pathways and Experimental Workflows
The following diagrams, generated using the DOT language, illustrate key concepts and workflows related to the use of this compound.
Mechanism of Photoaffinity Labeling
Caption: Mechanism of this compound photoaffinity labeling.
Experimental Workflow for Target Identification
Caption: Workflow for identifying protein targets of this compound.
Probing the PARP-Sirtuin Signaling Crosstalk
Caption: Using this compound to probe the PARP-Sirtuin axis.
Applications in Drug Development
The unique properties of this compound make it a valuable tool in the drug development pipeline:
-
Target Deconvolution: For novel drug candidates that modulate NAD+ metabolism, this compound can be used in competitive binding and photoaffinity labeling experiments to identify their specific molecular targets.
-
Off-Target Profiling: By identifying all proteins that interact with this NAD+ analog, researchers can gain insights into the potential off-target effects of NAD-mimetic drugs, contributing to a more comprehensive safety and selectivity profile.
-
Structure-Activity Relationship (SAR) Studies: this compound can be used as a reference compound to understand how modifications to the NAD+ scaffold affect binding to target enzymes, thereby guiding the design of more potent and selective inhibitors or activators.
-
Elucidating Mechanisms of Action: By identifying the direct targets of a drug and the downstream signaling events affected, this compound can help to elucidate the precise mechanism by which a therapeutic agent exerts its effects.
Conclusion
This compound is a robust and versatile molecular probe that offers researchers a powerful approach to investigate the complex roles of NAD+-dependent enzymes in cellular physiology and disease. Its utility in photoaffinity labeling for target identification, coupled with its application as a vibrational probe for studying enzyme dynamics, provides a multi-faceted tool for both basic research and translational drug discovery. The methodologies and data presented in this guide are intended to provide a solid foundation for the successful application of this compound in the laboratory.
References
- 1. Characterization of azo-NAD+ to assess its potential as a 2D IR probe of enzyme dynamics - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Chemical Proteomics Approach for Profiling the NAD Interactome - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Synthesis and properties of this compound+. A study of interaction with glutamate dehydrogenase - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. NAD+ as a signaling molecule modulating metabolism - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Identification of peptides in the adenine ring binding domain of glutamate and lactate dehydrogenase using this compound+ - PubMed [pubmed.ncbi.nlm.nih.gov]
Understanding PARylation with 2-Azido-NAD+: An In-depth Technical Guide
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive overview of the use of 2-Azido-NAD+ and related clickable NAD+ analogs for the study of poly(ADP-ribosyl)ation (PARylation). It covers the core principles, experimental methodologies, data interpretation, and the application of these powerful chemical tools in elucidating the complex roles of PARP enzymes in cellular processes and drug discovery.
Introduction to PARylation and the Role of NAD+ Analogs
Poly(ADP-ribosyl)ation is a critical post-translational modification where Poly(ADP-ribose) polymerases (PARPs) transfer ADP-ribose units from nicotinamide (B372718) adenine (B156593) dinucleotide (NAD+) to target proteins. This process is fundamental to a variety of cellular functions, including DNA damage repair, chromatin remodeling, transcriptional regulation, and cell death pathways.[1][2] Dysregulation of PARP activity is implicated in numerous diseases, making PARP enzymes attractive targets for therapeutic intervention.[3][4]
To dissect the intricate network of PARP signaling, researchers have developed chemically modified NAD+ analogs. These probes, which incorporate "clickable" functional groups like azides or alkynes, allow for the specific labeling, identification, and quantification of PARP substrates.[5] Among these, this compound+ and its isomers serve as valuable tools for activity-based protein profiling and proteomic studies.
Data Presentation: Quantitative Analysis of NAD+ Analogs
One such analog, ADO-3′-N3-NAD+, has been characterized for its interaction with human PARP1. The kinetic parameters for both its PARP activity (auto-PARylation) and NADase activity (hydrolysis) have been determined and compared to the natural substrate, NAD+.[3]
| Substrate | Activity | kcat (min⁻¹) | Km (µM) | kcat/Km (min⁻¹ M⁻¹) |
| NAD+ | PARP Activity | 26.0 | 212.9 | 1.2 x 10⁵ |
| NADase Activity | 2.4 | 113.4 | 2.1 x 10⁴ | |
| ADO-3′-N3-NAD+ | PARP Activity | 3.8 | 524.8 | 7.2 x 10³ |
| NADase Activity | 1.4 | 303.2 | 4.6 x 10³ | |
| Table 1: Kinetic parameters of NAD+ and ADO-3′-N3-NAD+ with human PARP1. Data extracted from a study on an NAD+ analog with enhanced specificity for PARP1.[3] |
It is important to note that modifications at different positions of the NAD+ molecule can significantly impact substrate specificity. For instance, an azido (B1232118) substitution at the 3'-OH of the adenosine (B11128) moiety in ADO-3′-N3-NAD+ confers high specificity for PARP1 over PARP2, PARP5a, and PARP10.[3] In contrast, analogs with modifications at the adenine N6 and C2 positions are generally well-tolerated by a broader range of PARPs.
Core Signaling Pathway: PARP1 in DNA Damage Response
PARP1 is a key player in the cellular response to DNA single-strand breaks (SSBs). Upon detecting damaged DNA, PARP1 is catalytically activated and synthesizes poly(ADP-ribose) (PAR) chains on itself (auto-PARylation) and other acceptor proteins, such as histones.[6][7][8] This PARylation event serves as a scaffold to recruit DNA repair machinery to the site of damage.[6] Following repair, the PAR chains are degraded by PAR glycohydrolase (PARG), and PARP1 is released from the DNA.[6]
References
- 1. PARP-1 mechanism for coupling DNA damage detection to poly(ADP-ribose) synthesis - PMC [pmc.ncbi.nlm.nih.gov]
- 2. The comings and goings of PARP-1 in response to DNA damage - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Discovery of an NAD+ analogue with enhanced specificity for PARP1 - PMC [pmc.ncbi.nlm.nih.gov]
- 4. pubs.rsc.org [pubs.rsc.org]
- 5. benchchem.com [benchchem.com]
- 6. researchgate.net [researchgate.net]
- 7. researchgate.net [researchgate.net]
- 8. researchgate.net [researchgate.net]
A Technical Guide to the Enzymatic Incorporation of 2-Azido-NAD+ for Protein Labeling and Analysis
Audience: Researchers, Scientists, and Drug Development Professionals
Executive Summary: Nicotinamide adenine (B156593) dinucleotide (NAD+) is a critical coenzyme and substrate for numerous enzymes that regulate fundamental cellular processes, including metabolism, DNA repair, and signaling. The study of these NAD+-consuming enzymes has been significantly advanced by the development of chemical probes that mimic the natural substrate. This guide provides an in-depth technical overview of 2-Azido-NAD+, a photoactive and bioorthogonal analog of NAD+. We detail the principles of its enzymatic incorporation by key enzyme families such as Poly(ADP-ribose) polymerases (PARPs) and dehydrogenases, its application in identifying enzyme substrates, and its utility in drug development. This document includes quantitative data on enzyme interactions, detailed experimental protocols for its use, and visualizations of associated workflows and signaling pathways to facilitate its application in research settings.
Introduction to this compound+ as a Chemical Probe
Nicotinamide adenine dinucleotide (NAD+) serves two primary roles in the cell: as a cofactor in redox reactions and as a substrate for NAD+-consuming enzymes.[1][2][3] These enzymes, which include Poly(ADP-ribose) polymerases (PARPs), sirtuins, and CD38/157 ectoenzymes, cleave NAD+ to mediate essential cellular functions like DNA repair, epigenetic regulation, and calcium signaling.[3][4][5][6] Understanding the specific protein substrates of these enzymes is crucial for elucidating their roles in health and disease.
To probe these complex processes, chemical biologists have developed NAD+ analogs that contain bioorthogonal functional groups. "Bioorthogonal" refers to chemical moieties that are inert to biological systems but can undergo specific, high-yield reactions with an exogenous reaction partner.[7][8] this compound+, an NAD+ analog with an azide (B81097) (-N₃) group on the C2 position of the adenine ring, is a powerful tool for this purpose. The azide group serves two key functions:
-
Photoaffinity Labeling: The aryl azide is photoactive and, upon UV irradiation, forms a highly reactive nitrene that can covalently cross-link to nearby residues within the enzyme's active site.[9][10]
-
Bioorthogonal "Click" Chemistry: The azide functions as a chemical handle for the copper(I)-catalyzed azide-alkyne cycloaddition (CuAAC) or strain-promoted alkyne-azide cycloaddition (SPAAC), collectively known as "click chemistry".[7][8][11] This allows for the covalent attachment of reporter tags, such as fluorophores or biotin, for visualization, enrichment, and identification of modified proteins.[12]
This guide focuses on the enzymatic incorporation of the 2-azido-ADP-ribose moiety onto target proteins and the subsequent downstream applications for proteomic analysis. While this compound+ is a key tool, other analogs like 3'-azido-NAD+ have also been developed and show high activity and specificity, particularly for PARP1 and PARP2.[13][14][15]
Principle of Enzymatic Incorporation and Detection
The utility of this compound+ hinges on its ability to be recognized and utilized as a substrate by NAD+-consuming enzymes. These enzymes catalyze the transfer of the ADP-ribose portion of the molecule to an acceptor protein. When this compound+ is used, an ADP-ribose moiety tagged with an azide group is transferred.
The overall process can be visualized as a multi-step workflow. First, the analog is introduced to the biological system (e.g., purified enzyme, cell lysate, or intact cells). The target enzyme incorporates the 2-azido-ADP-ribose onto its protein substrates. Following this enzymatic reaction, a reporter molecule containing a terminal alkyne is added. In the presence of a copper(I) catalyst, a stable triazole linkage is formed, covalently attaching the reporter to the modified protein. This labeled protein can then be detected or purified for analysis.
Key Enzymes That Utilize this compound+ Analogs
Several classes of NAD+-dependent enzymes can incorporate azido-modified ADP-ribose into substrates.
Poly(ADP-ribose) Polymerases (PARPs)
PARPs are central to the DNA damage response.[2] Upon detecting DNA breaks, PARP1, a key family member, catalyzes the attachment of ADP-ribose units from NAD+ onto itself and other acceptor proteins, forming long poly(ADP-ribose) (PAR) chains.[16] Azido-NAD+ analogs have been shown to be effective substrates for PARPs, enabling the labeling and identification of PARP targets.[13][14][17] For instance, analogs with azido (B1232118) groups on the ribose have demonstrated high activity and specificity for PARP1 and PARP2.[14] This allows for enhanced labeling of protein PARylation in cellular contexts.[14]
The activation of PARP1 by DNA damage and its subsequent automodification is a critical signaling event that recruits other DNA repair factors. Using this compound+ in this context allows for the specific tagging and study of this process.
Dehydrogenases
This compound+ has been demonstrated to be a substrate for bovine liver glutamate (B1630785) dehydrogenase in the absence of UV light.[9][10] Its primary utility with this class of enzymes, however, is as a photoaffinity probe. The analog binds to the NAD+ binding site, and upon UV irradiation, it forms a covalent bond, permanently labeling the enzyme. This technique is invaluable for identifying NAD+-binding proteins and mapping their active sites.[9][10]
Sirtuins
Sirtuins are a class of NAD+-dependent deacylases that link cellular energy status to protein function.[18][19] They remove acetyl and other acyl groups from lysine (B10760008) residues on substrate proteins, a reaction that consumes one molecule of NAD+.[20][21] While studies have more frequently used alkyne-tagged NAD+ analogs to profile sirtuin substrates, azido-NAD+ analogs are also viable tools for investigating their enzymatic activity and identifying targets.[22]
Quantitative Data on Enzyme Interactions
The effectiveness of this compound+ as a probe depends on its ability to bind to the target enzyme with an affinity comparable to the natural substrate, NAD+. The following table summarizes reported binding constants for this compound+ with a model enzyme.
| Enzyme | Ligand | Parameter | Value | Conditions | Reference |
| Bovine Liver Glutamate Dehydrogenase | This compound+ | Apparent Kd1 | 10 µM | Photoincorporation | [9][10] |
| This compound+ | Apparent Kd2 | 40 µM | Photoincorporation | [9][10] | |
| NAD+ | Apparent Kd1 (Protection) | < 5 µM | Protection from photoinsertion | [9][10] | |
| NAD+ | Apparent Kd2 (Protection) | 25 µM | Protection from photoinsertion | [9][10] |
The two distinct dissociation constants (Kd) observed for glutamate dehydrogenase suggest negative cooperative interaction between its subunits.[9][10]
Experimental Workflows and Protocols
The following protocols provide a framework for using this compound+ to label and identify protein substrates of NAD+-consuming enzymes.
Protocol: In Vitro PARP1 Automodification Assay
This protocol describes the labeling of purified PARP1 with this compound+ followed by fluorescent tagging via click chemistry.
Reagents:
-
Purified full-length human PARP1
-
Activated salmon sperm DNA (ssDNA)
-
10x PARP Reaction Buffer (500 mM Tris-HCl pH 8.0, 40 mM MgCl₂, 2.6 mM DTT)
-
This compound+ solution (1 mM)
-
Alkyne-fluorophore (e.g., Alkyne-TAMRA, 1 mM in DMSO)
-
Click Chemistry Reaction Mix:
-
Tris(2-carboxyethyl)phosphine (TCEP)
-
Tris[(1-benzyl-1H-1,2,3-triazol-4-yl)methyl]amine (TBTA)
-
Copper(II) sulfate (B86663) (CuSO₄)
-
-
SDS-PAGE loading buffer
Procedure:
-
Set up the PARPylation reaction in a microcentrifuge tube on ice. For a 20 µL reaction, combine:
-
2 µL of 10x PARP Reaction Buffer
-
1 µg of purified PARP1
-
1 µg of activated ssDNA
-
2 µL of 1 mM this compound+ (final concentration: 100 µM)
-
Nuclease-free water to 20 µL.
-
-
Incubate the reaction at 30°C for 2 hours.[17]
-
Prepare the click chemistry reaction mix. For each sample, combine:
-
1 µL of Alkyne-fluorophore (1 mM)
-
1 µL of CuSO₄ (50 mM)
-
1 µL of TCEP (50 mM)
-
1 µL of TBTA (5 mM in DMSO)
-
-
Add 4 µL of the click chemistry mix to the 20 µL PARPylation reaction.
-
Incubate at room temperature for 1 hour, protected from light.
-
Stop the reaction by adding 6 µL of 4x SDS-PAGE loading buffer.
-
Boil the sample at 95°C for 5 minutes.
-
Resolve the proteins by SDS-PAGE.
-
Visualize the labeled proteins using a fluorescent gel scanner at the appropriate wavelength for the chosen fluorophore.
-
Stain the gel with Coomassie Brilliant Blue to visualize total protein loading.
Protocol: Labeling and Enrichment for Mass Spectrometry
This protocol outlines the labeling of proteins in a cell lysate and their subsequent enrichment for identification by mass spectrometry (MS).
Reagents:
-
Cell lysate from HAP1 or similar cells
-
This compound+ solution (1 mM)
-
Alkyne-Biotin (1 mM in DMSO)
-
Click Chemistry Reaction Mix (as above)
-
Streptavidin-agarose beads
-
Wash Buffers (e.g., PBS with 0.1% Tween-20)
-
Elution Buffer (e.g., SDS-PAGE loading buffer)
Procedure:
-
Labeling:
-
Incubate cell lysate (e.g., 1 mg total protein) with 100 µM this compound+ in an appropriate reaction buffer.
-
For PARP-dependent labeling, include activated DNA.
-
Incubate overnight at 30°C.[23]
-
-
Click Chemistry:
-
Perform the click chemistry reaction as described in Protocol 5.1, substituting Alkyne-Biotin for the alkyne-fluorophore.
-
-
Enrichment:
-
Add pre-washed streptavidin-agarose beads to the reaction mixture.
-
Incubate for 1-2 hours at 4°C with gentle rotation to capture biotinylated proteins.
-
Pellet the beads by centrifugation and discard the supernatant.
-
Wash the beads extensively (e.g., 3-5 times) with wash buffer to remove non-specifically bound proteins.
-
-
Elution and Preparation for MS:
-
Elute the bound proteins by boiling the beads in SDS-PAGE loading buffer.
-
Separate the eluted proteins on a short SDS-PAGE gel.
-
Excise the entire protein lane, perform in-gel tryptic digestion.
-
Analyze the resulting peptides by liquid chromatography-tandem mass spectrometry (LC-MS/MS).[16]
-
-
Data Analysis:
Applications in Research and Drug Development
The use of this compound+ provides powerful advantages for both basic research and therapeutic development.
-
Substrate Discovery: The primary application is the unbiased, proteome-wide identification of novel substrates for NAD+-consuming enzymes, providing new insights into their biological functions.[13][26]
-
Enzyme Activity Profiling: In-gel fluorescence assays can be used to quickly assess the activity of enzymes like PARPs under different conditions or in response to stimuli.[12]
-
Target Engagement Studies: For inhibitors targeting NAD+-binding sites, competition assays with this compound+ can be used. A reduction in protein labeling in the presence of a drug candidate indicates that the compound is engaging its intended target in a complex biological sample. For example, the PARP inhibitor olaparib (B1684210) has been shown to block the incorporation of azido-NAD+ analogs.[13][17]
Conclusion
This compound+ is a versatile and powerful chemical probe for the study of NAD+-dependent enzymes. Its ability to act as both a photoaffinity label and a bioorthogonal handle for click chemistry enables a wide range of applications, from mapping enzyme active sites to discovering novel protein substrates on a proteomic scale. The detailed protocols and conceptual frameworks provided in this guide are intended to equip researchers with the knowledge to effectively apply this tool to investigate the critical roles of NAD+ metabolism in cellular regulation and disease, and to accelerate the development of targeted therapeutics.
References
- 1. NAD+ Homeostasis and NAD+-Consuming Enzymes: Implications for Vascular Health - PMC [pmc.ncbi.nlm.nih.gov]
- 2. NAD+ metabolism and the control of energy homeostasis - a balancing act between mitochondria and the nucleus - PMC [pmc.ncbi.nlm.nih.gov]
- 3. NAD+ and Sirtuins in Aging and Disease - PMC [pmc.ncbi.nlm.nih.gov]
- 4. goldmanlaboratories.com [goldmanlaboratories.com]
- 5. The Role of NAD+ Consuming Enzymes in Aging and Disease [nmn.com]
- 6. NAD+-Consuming Enzymes in Stem Cell Homeostasis - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Specific and quantitative labeling of biomolecules using click chemistry - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Click Chemistry – Med Chem 101 [medchem101.com]
- 9. Synthesis and properties of this compound+. A study of interaction with glutamate dehydrogenase - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. researchgate.net [researchgate.net]
- 11. lumiprobe.com [lumiprobe.com]
- 12. Clickable NAD Analogues for Labeling Substrate Proteins of Poly(ADP-ribose) Polymerases - PMC [pmc.ncbi.nlm.nih.gov]
- 13. Discovery of an NAD+ analogue with enhanced specificity for PARP1 - PMC [pmc.ncbi.nlm.nih.gov]
- 14. A ribose-functionalized NAD+ with unexpected high activity and selectivity for protein poly-ADP-ribosylation - PMC [pmc.ncbi.nlm.nih.gov]
- 15. pubs.acs.org [pubs.acs.org]
- 16. New Quantitative Mass Spectrometry Approaches Reveal Different ADP-ribosylation Phases Dependent On the Levels of Oxidative Stress - PMC [pmc.ncbi.nlm.nih.gov]
- 17. researchgate.net [researchgate.net]
- 18. Sirtuins and NAD+ in the Development and Treatment of Metabolic and Cardiovascular Diseases - PMC [pmc.ncbi.nlm.nih.gov]
- 19. Slowing ageing by design: the rise of NAD+ and sirtuin-activating compounds - PMC [pmc.ncbi.nlm.nih.gov]
- 20. researchgate.net [researchgate.net]
- 21. researchgate.net [researchgate.net]
- 22. NAD Analogs in Aid of Chemical Biology and Medicinal Chemistry - PMC [pmc.ncbi.nlm.nih.gov]
- 23. researchgate.net [researchgate.net]
- 24. Comprehensive Analysis of Protein Modifications by Top-down Mass Spectrometry - PMC [pmc.ncbi.nlm.nih.gov]
- 25. Discovery of Protein Modifications Using Differential Tandem Mass Spectrometry Proteomics - PMC [pmc.ncbi.nlm.nih.gov]
- 26. pubs.rsc.org [pubs.rsc.org]
Stability of 2-Azido-NAD in Aqueous Solution: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Introduction
2-Azido-NAD (Nicotinamide 2-azidoadenine dinucleotide) is a photoactivatable analog of nicotinamide (B372718) adenine (B156593) dinucleotide (NAD⁺) that serves as a crucial tool in chemical biology and drug discovery.[1] Its ability to form a covalent bond with target proteins upon photoactivation makes it an invaluable probe for identifying NAD⁺-binding proteins and studying their function. However, the utility of this compound in experimental settings is intrinsically linked to its stability in aqueous solutions, the environment for most biological assays. This technical guide provides a comprehensive overview of the stability of this compound, drawing parallels from its parent molecule, NAD⁺, due to the limited direct quantitative data for the 2-azido derivative. This guide also details experimental protocols for stability assessment and outlines potential degradation pathways.
Core Concepts: Factors Influencing Stability
Quantitative Stability Data (Inferred from NAD⁺)
Due to a lack of specific quantitative stability data for this compound in the public domain, the following tables summarize the stability of the parent molecule, NAD⁺, under various conditions. It is crucial to note that these values should be considered as an approximation for this compound, and experimental verification for the specific analog is highly recommended.
Table 1: Stability of NAD⁺ in Different Buffers
| Buffer System (50 mM, pH 8.5) | Temperature (°C) | Degradation Rate (µM/day) | Remaining NAD⁺ after 43 days (%) |
| Tris | 19 | ~4 (for NADH) | >90% (for NADH) |
| Tris | 25 | ~11 (for NADH) | ~75% (for NADH) |
| HEPES | 19 | ~18 (for NADH) | ~60% (for NADH) |
| HEPES | 25 | ~51 (for NADH) | Not specified |
| Sodium Phosphate (B84403) | 19 | ~23 (for NADH) | <50% (for NADH) |
| Sodium Phosphate | 25 | ~34 (for NADH) | Not specified |
Data extrapolated from studies on NADH, the reduced form of NAD⁺. The stability of NAD⁺ is qualitatively described as being higher in Tris buffer compared to HEPES and phosphate buffers.[2][3][6]
Table 2: General Storage Recommendations for NAD⁺ Solutions
| pH Range | Storage Temperature (°C) | Duration | Stability |
| 2 - 6 | -70 | At least 6 months | Stable |
| Neutral or slightly acidic | 0 | At least 2 weeks | Stable |
| Alkaline | Not specified | Not specified | Very labile |
Signaling Pathways and Degradation
The primary degradation pathway for NAD⁺ in aqueous solution is the hydrolysis of the N-glycosidic bond linking the nicotinamide and ribose moieties. This process is susceptible to both acid and base catalysis. The introduction of an azido (B1232118) group at the 2-position of the adenine ring may influence the electron density of the purine (B94841) system, potentially affecting the stability of the glycosidic bond.
Experimental Protocols for Stability Assessment
To quantitatively assess the stability of this compound in a specific aqueous solution, a well-defined experimental protocol is essential. The following outlines a general workflow that can be adapted for this purpose.
Detailed Methodologies:
1. Preparation of this compound⁺ Solutions:
-
Dissolve solid this compound⁺ in the desired aqueous buffer (e.g., Tris, HEPES, phosphate) to a known concentration.
-
Ensure the pH of the final solution is accurately measured and adjusted if necessary.
-
Prepare multiple, identical aliquots in appropriate storage vials to avoid freeze-thaw cycles for time-point analysis.
2. Incubation:
-
Store the aliquots at controlled temperatures (e.g., 4°C, 25°C, 37°C).
-
Protect the solutions from light, as azido compounds can be light-sensitive.
3. Sample Collection and Quenching:
-
At predetermined time intervals (e.g., 0, 1, 2, 4, 8, 24 hours; 2, 7, 14, 30 days), retrieve an aliquot for analysis.
-
To halt further degradation, immediately quench the reaction. This can be achieved by rapid freezing (e.g., in liquid nitrogen) and storage at -80°C, or by acidification (e.g., with perchloric acid), followed by neutralization before analysis.[7]
4. Quantification by High-Performance Liquid Chromatography (HPLC):
-
Instrumentation: A standard HPLC system equipped with a UV detector is suitable.
-
Column: A C18 reverse-phase column is commonly used for nucleotide separation.
-
Mobile Phase: A gradient of an aqueous buffer (e.g., phosphate buffer) and an organic solvent (e.g., methanol (B129727) or acetonitrile) is typically employed.[8]
-
Detection: Monitor the absorbance at the wavelength of maximum absorbance for this compound⁺ (typically around 260 nm).
-
Quantification: Generate a standard curve with known concentrations of this compound⁺ to quantify the amount remaining in the incubated samples.
5. Quantification by Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS):
-
For higher sensitivity and specificity, LC-MS/MS can be used.
-
This method allows for the precise quantification of the parent molecule and the identification of degradation products.
-
The protocol is similar to HPLC but involves a mass spectrometer as the detector.
6. Data Analysis:
-
Plot the concentration of this compound⁺ as a function of time.
-
Determine the degradation kinetics by fitting the data to an appropriate model (e.g., first-order decay).
-
Calculate the half-life (t₁/₂) and the degradation rate constant (k) for each condition.
Conclusion and Recommendations
While direct quantitative stability data for this compound in aqueous solutions is scarce, the extensive knowledge base for its parent compound, NAD⁺, provides a valuable framework for its handling and use. For optimal stability, it is recommended to prepare fresh solutions of this compound in a slightly acidic to neutral buffer, such as Tris, and store them at low temperatures, protected from light. For long-term storage, aliquoting and freezing at -70°C or below is advisable.[4][5] Given the critical nature of stability in ensuring experimental reproducibility and accuracy, it is strongly encouraged that researchers perform their own stability assessments under their specific experimental conditions using the protocols outlined in this guide. This will ensure the integrity of the this compound reagent and the reliability of the resulting data in downstream applications.
References
- 1. Synthesis and properties of this compound+. A study of interaction with glutamate dehydrogenase - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Long-Term Stability of Nicotinamide Cofactors in Common Aqueous Buffers: Implications for Cell-Free Biocatalysis - PMC [pmc.ncbi.nlm.nih.gov]
- 3. research-hub.nrel.gov [research-hub.nrel.gov]
- 4. stability - Stable physiological buffer to make NAD+ solution - Chemistry Stack Exchange [chemistry.stackexchange.com]
- 5. sigmaaldrich.com [sigmaaldrich.com]
- 6. docs.nrel.gov [docs.nrel.gov]
- 7. benchchem.com [benchchem.com]
- 8. Accurate measurement of nicotinamide adenine dinucleotide (NAD+) with high-performance liquid chromatography - PMC [pmc.ncbi.nlm.nih.gov]
Introduction to Azido-NAD+ Analogs as Chemical Probes for PARPs
An In-depth Technical Guide on the Substrate Specificity of Azido-NAD Analogs for PARP Isoforms
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the substrate specificity of azido-functionalized NAD+ analogs for various Poly(ADP-ribose) Polymerase (PARP) isoforms. While the initial topic of interest was 2-Azido-NAD, available research literature indicates that its primary application has been as a photoaffinity label for identifying NAD+ binding sites, rather than as a substrate for characterizing the enzymatic activity of different PARP isoforms.[1] Consequently, this guide will focus on more extensively characterized azido-NAD+ analogs that have been developed as chemical probes to investigate PARP isoform-specific functions, with a particular emphasis on 3'-Azido-NAD+ analogs.
The PARP family of enzymes, comprising 17 members in humans, plays a crucial role in a multitude of cellular processes, including DNA repair, transcriptional regulation, and cell death.[2][3] All PARP enzymes utilize nicotinamide (B372718) adenine (B156593) dinucleotide (NAD+) as a substrate to catalyze the transfer of ADP-ribose units onto target proteins.[3] This post-translational modification can be in the form of a single ADP-ribose unit (mono-ADP-ribosylation or MARylation) or a chain of ADP-ribose units (poly-ADP-ribosylation or PARylation).[3]
The overlapping substrate specificities of PARP isoforms and the shared NAD+ cofactor have posed significant challenges to elucidating the specific functions of each family member.[4][5] To address this, chemically modified NAD+ analogs, including those with azido (B1232118) groups, have been developed. These "clickable" analogs serve as powerful tools for activity-based protein profiling, enabling the identification of isoform-specific substrates and the development of selective inhibitors. The azido group allows for the attachment of reporter tags, such as biotin (B1667282) or fluorescent dyes, via copper(I)-catalyzed azide-alkyne cycloaddition (CuAAC) or strain-promoted azide-alkyne cycloaddition (SPAAC) click chemistry.[6]
Substrate Specificity of 3'-Azido-NAD+ Analogs
Recent studies have highlighted the utility of NAD+ analogs with an azido substitution on the ribose moiety for probing PARP activity. Two notable examples are an NAD+ analog with a 3'-azido substituted nicotinamide riboside (NR-3'-N3-NAD+) and another with an azido group at the 3'-OH of the adenosine (B11128) moiety (ADO-3'-N3-NAD+).[4][7]
Adenosyl-3'-azido-NAD+ (ADO-3'-N3-NAD+): A Highly Specific Probe for PARP1
Extensive research has demonstrated that ADO-3'-N3-NAD+ is a highly specific substrate for PARP1.[4][5] It exhibits marked activity for PARP1-catalyzed auto-PARylation, while showing very weak substrate activity for PARP2.[4] Furthermore, it displays no or very low activity for the catalytic domains of PARP5a (a tankyrase) and PARP10.[4][8] This enhanced selectivity for PARP1 is attributed to the sensitivity of PARP enzymes to functional group substitutions at the 3'-OH position of the adenosine ribose.[4][9]
The high specificity of ADO-3'-N3-NAD+ for PARP1 makes it an invaluable tool for identifying novel protein substrates of endogenous PARP1.[4][5]
Quantitative Data on Azido-NAD+ Analog Substrate Specificity
The following tables summarize the available quantitative and qualitative data on the substrate activity of various azido-NAD+ analogs for different PARP isoforms.
Table 1: Kinetic Parameters of NAD+ and ADO-3'-N3-NAD+ for Human PARP1 [4]
| Substrate | kcat (min⁻¹) | Km (μM) |
| NAD+ | 26.0 | 212.9 |
| ADO-3'-N3-NAD+ | 3.8 | 524.8 |
Table 2: Qualitative Substrate Activity of Azido-NAD+ Analogs for Various PARP Isoforms [4][5][7]
| NAD+ Analog | PARP1 | PARP2 | PARP5a (TNKS1) | PARP10 |
| NR-3'-N3-NAD+ | High | High | Not Reported | Not Reported |
| ADO-3'-N3-NAD+ | High | Very Low | No/Very Low | No/Very Low |
Experimental Protocols
This section provides detailed methodologies for key experiments involving the use of azido-NAD+ analogs to study PARP activity.
PARP Automodification Assay with Azido-NAD+ Analogs
This assay evaluates the ability of a PARP isoform to utilize an azido-NAD+ analog as a substrate for its own modification.
Materials:
-
Purified recombinant PARP enzyme (e.g., human PARP1, PARP2)
-
Activated DNA (for DNA-dependent PARPs)
-
Azido-NAD+ analog (e.g., ADO-3'-N3-NAD+)
-
PARP inhibitor (e.g., olaparib) as a negative control
-
Reaction buffer (e.g., 50 mM Tris-HCl pH 8.0, 4 mM MgCl2, 250 µM DTT)
-
Click chemistry reagents (e.g., biotin-alkyne, copper sulfate, TBTA, sodium ascorbate)
-
SDS-PAGE reagents
-
Streptavidin-HRP conjugate for detection
-
Western blot equipment
Procedure:
-
Set up the PARP reaction by combining the purified PARP enzyme, activated DNA (if required), and reaction buffer in a microcentrifuge tube.
-
Add the azido-NAD+ analog to the reaction mixture. For control reactions, add a PARP inhibitor or omit the enzyme.
-
Incubate the reaction at 30°C for a specified time (e.g., 2 hours).[5]
-
Stop the reaction by adding SDS-PAGE loading buffer.
-
Perform click chemistry to attach a biotin tag to the azido-modified PARP enzyme.
-
Separate the proteins by SDS-PAGE and transfer them to a PVDF membrane.
-
Detect the biotinylated (i.e., ADP-ribosylated) PARP using a streptavidin-HRP conjugate and a suitable chemiluminescent substrate.[5]
Identification of PARP1 Substrates Using ADO-3'-N3-NAD+ in Cell Lysates
This protocol describes how to identify potential substrates of PARP1 in a complex protein mixture using the specific analog ADO-3'-N3-NAD+.
Materials:
-
Cell lysates (e.g., from HAP1 wild-type and HAP1/PARP1-KO cells)[5]
-
ADO-3'-N3-NAD+
-
Click chemistry reagents for biotinylation
-
Streptavidin-agarose beads for enrichment
-
Mass spectrometry reagents and equipment
Procedure:
-
Incubate the cell lysates with ADO-3'-N3-NAD+ overnight at 30°C.[5] Include control reactions with a PARP inhibitor.
-
Perform click chemistry to attach a biotin tag to the proteins ADP-ribosylated with the azido-NAD+ analog.
-
Enrich the biotinylated proteins using streptavidin-agarose beads.
-
Elute the enriched proteins and identify them using mass spectrometry.
Visualizations
Signaling Pathway: PARP1 in DNA Single-Strand Break Repair
The following diagram illustrates the central role of PARP1 in the base excision repair (BER) pathway, a major mechanism for repairing DNA single-strand breaks.
Caption: PARP1 activation and its role in DNA single-strand break repair.
Experimental Workflow: Substrate Identification using Azido-NAD+
This diagram outlines the general workflow for identifying protein substrates of a specific PARP isoform using an azido-NAD+ analog.
Caption: General experimental workflow for identifying PARP substrates.
Conclusion
The development of azido-functionalized NAD+ analogs, particularly ADO-3'-N3-NAD+, has provided researchers with powerful tools to dissect the specific roles of individual PARP isoforms. The high specificity of ADO-3'-N3-NAD+ for PARP1 over other PARP family members makes it an exceptional probe for identifying PARP1-specific substrates and for studying its biological functions. While the initially queried this compound has found utility as a photoaffinity label, the 3'-azido-substituted NAD+ analogs have proven to be more versatile for activity-based profiling of PARP isoforms. Future research in this area may lead to the development of even more selective probes for other PARP family members, further advancing our understanding of this important class of enzymes and aiding in the development of targeted therapeutics.
References
- 1. portlandpress.com [portlandpress.com]
- 2. Structure-Guided Design and In-Cell Target Profiling of a Cell-Active Target Engagement Probe for PARP Inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 3. PARP Power: A Structural Perspective on PARP1, PARP2, and PARP3 in DNA Damage Repair and Nucleosome Remodelling - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Discovery of an NAD+ analogue with enhanced specificity for PARP1 - PMC [pmc.ncbi.nlm.nih.gov]
- 5. pubs.rsc.org [pubs.rsc.org]
- 6. Identification of Protein Substrates of Specific PARP Enzymes Using Analog-Sensitive PARP Mutants and a ‘Clickable’ NAD+ Analog - PMC [pmc.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
- 8. researchgate.net [researchgate.net]
- 9. Discovery of an NAD + analogue with enhanced specificity for PARP1 - Chemical Science (RSC Publishing) DOI:10.1039/D1SC06256E [pubs.rsc.org]
An In-depth Technical Guide to 2-Azido-NAD Based Assays
Audience: Researchers, scientists, and drug development professionals.
Executive Summary
Nicotinamide adenine (B156593) dinucleotide (NAD+) is a critical coenzyme in cellular metabolism and a substrate for various signaling enzymes, including ADP-ribosyltransferases (ARTs) like poly(ADP-ribose) polymerases (PARPs) and sirtuins. The study of these NAD+-dependent pathways is crucial for understanding numerous biological processes and for developing novel therapeutics. 2-Azido-NAD+, a photoactive and bioorthogonally-functionalized analog of NAD+, has emerged as a powerful chemical probe for interrogating these systems. This guide details the fundamental principles, experimental workflows, and key applications of this compound+ based assays, providing researchers with the technical foundation to leverage this versatile tool for target identification and functional analysis of NAD+-binding proteins and ARTs.
Core Principles of this compound+ Probes
This compound+ is a synthetic analog of NAD+ where an azido (B1232118) (-N₃) group replaces the hydrogen atom at the C-2 position of the adenine ring. This modification endows the molecule with two key functionalities that are exploited in biochemical assays: photo-reactivity and bioorthogonal ligation capability.
Photoaffinity Labeling (PAL)
The aryl azide (B81097) group on this compound+ is photoreactive. Upon irradiation with ultraviolet (UV) light, the azide moiety releases dinitrogen gas (N₂) to generate a highly reactive nitrene intermediate. This nitrene can then rapidly and non-selectively form a covalent bond with amino acid residues in close proximity, effectively crosslinking the probe to its binding partner.[1][2] This technique, known as photoaffinity labeling (PAL), is used to irreversibly capture and subsequently identify NAD+-binding proteins.[3][4] The utility of this compound+ as a photoaffinity probe has been demonstrated with enzymes like glutamate (B1630785) dehydrogenase, where it binds to the active site.[3]
Caption: Workflow of photoaffinity labeling using this compound+.
Bioorthogonal Click Chemistry
The azide group is also a "bioorthogonal handle," meaning it is chemically inert within biological systems but can react specifically with a partner functional group—typically an alkyne—through a reaction known as "click chemistry".[5][6] This allows for a two-step approach to protein labeling. First, the this compound+ probe (or its ADP-ribose moiety) is incorporated into target proteins. Second, a reporter molecule (e.g., a fluorophore or biotin) equipped with an alkyne group is attached via a copper(I)-catalyzed azide-alkyne cycloaddition (CuAAC).[7] This strategy is central to the detection, visualization, and enrichment of proteins modified by this compound+.[8]
Caption: Azide-alkyne click chemistry for reporter tag conjugation.
Applications in Research and Drug Development
The dual functionality of this compound+ enables several powerful applications for studying NAD+ biology and for drug discovery.
Identification of NAD+-Binding Proteins and ART Substrates
By combining PAL or enzymatic incorporation with click chemistry, this compound+ serves as an invaluable tool for identifying novel NAD+-binding proteins and the substrates of ADP-ribosyltransferases.[9][10] A typical workflow involves treating cell lysates or intact cells with this compound+, followed by either UV irradiation (for PAL) or reliance on endogenous enzyme activity. Subsequently, an alkyne-biotin tag is "clicked" onto the modified proteins, allowing for their enrichment using streptavidin beads and identification by mass spectrometry.[8]
Enzyme Activity and Inhibitor Screening Assays
This compound+ can be used as a substrate to measure the activity of ARTs like PARPs. In these assays, the transfer of the azido-ADP-ribose moiety to a substrate (such as a histone protein) is quantified. This is typically achieved by clicking a fluorescent alkyne reporter to the modified substrate, allowing for detection via fluorescence intensity. This format is adaptable for high-throughput screening (HTS) to identify and characterize inhibitors of PARP enzymes, which are important targets in cancer therapy.
Quantitative Data Summary
The binding affinity of this compound+ to its target enzymes is a critical parameter for its use as a probe. The following table summarizes reported dissociation constants for bovine liver glutamate dehydrogenase.
| Ligand | Apparent Dissociation Constant (Kd) | Enzyme | Notes | Reference |
| This compound+ | 10 µM and 40 µM | Bovine Liver Glutamate Dehydrogenase | Two distinct constants suggest negative cooperativity between subunits.[3] | [3] |
| NAD+ (as protector) | < 5 µM and 25 µM | Bovine Liver Glutamate Dehydrogenase | Natural substrate competes with the probe for binding.[3] | [3] |
Experimental Protocols
Protocol 1: Photoaffinity Labeling for NAD+-Binding Protein Identification
This protocol outlines a general workflow for identifying NAD+-binding proteins from a complex proteome using this compound+.
-
Incubation: Incubate cell lysate (1-2 mg/mL total protein) with 10-50 µM this compound+ in a suitable buffer (e.g., 50 mM Tris-HCl, pH 7.5, 150 mM NaCl) for 15-30 minutes on ice in the dark to allow for equilibrium binding. Include a control sample without the probe.
-
UV Crosslinking: Transfer the mixture to a quartz cuvette or a petri dish on ice. Irradiate with UV light (typically 365 nm) for 5-15 minutes.[11] The optimal time and distance from the UV source should be empirically determined.
-
Click Chemistry: Add the following click reaction components to the crosslinked lysate: 100 µM Alkyne-Biotin, 1 mM CuSO₄, 1 mM Tris(2-carboxyethyl)phosphine (TCEP) or 5 mM sodium ascorbate, and 100 µM TBTA or THPTA ligand.[7] Incubate for 1 hour at room temperature.
-
Enrichment: Add streptavidin-agarose beads to the reaction mixture and incubate for 1-2 hours at 4°C with rotation to capture biotinylated proteins.
-
Washing: Pellet the beads by centrifugation and wash extensively (e.g., 3 times with 1% SDS in PBS, followed by 3 times with PBS) to remove non-specifically bound proteins.
-
Elution and Analysis: Elute the bound proteins by boiling the beads in SDS-PAGE loading buffer. Analyze the eluate by SDS-PAGE and identify proteins of interest by Western blotting or mass spectrometry.
Protocol 2: In Vitro PARP Activity Assay
This protocol describes a method for measuring PARP activity and screening for inhibitors using this compound+.
-
Reaction Setup: In a 96-well plate, prepare a reaction mixture containing 50 mM Tris-HCl (pH 8.0), 10 mM MgCl₂, 1 µg histone H1 (as substrate), activated DNA, and the test compound (inhibitor) at various concentrations.
-
Enzyme and Probe Addition: Add a known amount of purified PARP1 enzyme to each well. Initiate the reaction by adding a mixture of NAD+ and this compound+ (e.g., 90 µM NAD+, 10 µM this compound+). Incubate for 30-60 minutes at 37°C.
-
Protein Precipitation: Stop the reaction and precipitate the proteins using a methanol/chloroform procedure to remove unreacted nucleotides.[8]
-
Click Reaction: Resuspend the protein pellet in a buffer containing 1% SDS. Add click chemistry reagents, including an Alkyne-Fluorophore (e.g., Alkyne-TAMRA), and incubate for 1 hour at room temperature.
-
Detection: Resolve the labeled proteins by SDS-PAGE. Visualize the fluorescently labeled histone H1 using a gel imager. The signal intensity is proportional to PARP1 activity. Alternatively, use a plate-based format where histones are pre-coated and detection is done via a fluorescent plate reader.
Caption: General workflow for enrichment of ART substrates.
Signaling Pathway Context: DNA Damage Response
ADP-ribosylation is a key post-translational modification in the DNA damage response (DDR). PARP1 acts as a DNA damage sensor. Upon binding to DNA breaks, its catalytic activity is stimulated, leading to the synthesis of poly(ADP-ribose) (PAR) chains on itself and other nuclear proteins, such as histones. This PARylation event serves as a scaffold to recruit DNA repair machinery. This compound+ can be used to label these PARP1 targets and study the dynamics of this critical signaling cascade.
Caption: PARP1's role in the DNA damage response pathway.
References
- 1. teo.elte.hu [teo.elte.hu]
- 2. Photoaffinity labeling in target- and binding-site identification - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Synthesis and properties of this compound+. A study of interaction with glutamate dehydrogenase - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Photoaffinity labeling with 2-azidoadenosine diphosphate of a tight nucleotide binding site on chloroplast coupling factor 1 - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. pubs.acs.org [pubs.acs.org]
- 6. lumiprobe.com [lumiprobe.com]
- 7. Copper-Catalyzed Azide–Alkyne Click Chemistry for Bioconjugation - PMC [pmc.ncbi.nlm.nih.gov]
- 8. researchgate.net [researchgate.net]
- 9. Therapeutic Target Identification and Drug Discovery Driven by Chemical Proteomics - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Target identification of natural products in cancer with chemical proteomics and artificial intelligence approaches - PMC [pmc.ncbi.nlm.nih.gov]
- 11. pnas.org [pnas.org]
2-Azido-NAD: A Versatile Tool in Chemical Biology for Probing NAD-Dependent Processes
An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals
Introduction
Nicotinamide adenine (B156593) dinucleotide (NAD) is a cornerstone of cellular metabolism and signaling, acting as a critical cofactor for a vast array of enzymes. The study of these NAD-dependent processes has been significantly advanced by the development of chemical probes that mimic the natural ligand. Among these, 2-Azido-NAD has emerged as a powerful and versatile tool in chemical biology. This photoactivatable and clickable analog of NAD allows for the identification and characterization of NAD-binding proteins, the elucidation of enzyme mechanisms, and the development of novel therapeutic strategies.
This technical guide provides a comprehensive overview of the applications of this compound, with a focus on its use in photoaffinity labeling and click chemistry to study NAD-dependent enzymes such as poly(ADP-ribose) polymerases (PARPs) and sirtuins. We will delve into detailed experimental protocols, present quantitative data for key interactions, and provide visual representations of relevant signaling pathways and experimental workflows to empower researchers in their exploration of the NAD-utilizing proteome.
Core Applications of this compound
The utility of this compound stems from two key chemical features: the azido (B1232118) group at the 2-position of the adenine ring and its structural similarity to the native NAD molecule.
-
Photoaffinity Labeling: The aryl azide (B81097) group is photoreactive. Upon exposure to UV light, it forms a highly reactive nitrene intermediate that can covalently crosslink to nearby amino acid residues within the NAD-binding pocket of a protein.[1][2] This allows for the permanent "tagging" of NAD-binding proteins, enabling their identification and the mapping of their binding sites.[3]
-
Click Chemistry: The azido group also serves as a handle for bioorthogonal "click" chemistry reactions, most notably the copper(I)-catalyzed azide-alkyne cycloaddition (CuAAC).[4] This highly specific and efficient reaction allows for the attachment of a wide variety of reporter molecules, such as fluorophores or biotin (B1667282) tags, to the this compound-labeled protein. This facilitates the detection, visualization, and enrichment of target proteins from complex biological mixtures.[5]
Quantitative Data for this compound Interactions
The following tables summarize the available quantitative data for the interaction of this compound and its derivatives with key NAD-dependent enzymes. This data is crucial for designing experiments and interpreting results.
| Enzyme | Ligand | Parameter | Value | Reference |
| PARP1 (Human) | ADO-3′-N3-NAD+ | Km | 524.8 µM | [6] |
| ADO-3′-N3-NAD+ | kcat | 3.8 min-1 | [6] | |
| ADO-3′-N3-NAD+ | kcat/Km | 7.2 x 103 M-1min-1 | [6] | |
| NAD+ (for comparison) | Km | 212.9 µM | [6] | |
| NAD+ (for comparison) | kcat | 26.0 min-1 | [6] | |
| NAD+ (for comparison) | kcat/Km | 1.2 x 105 M-1min-1 | [6] | |
| PARP1 | NADP+ (as inhibitor) | Kd | ~39 µM | [7] |
| PARP1 | Damaged DNA | Kd | 10 - 100 nM | [8] |
| PARP2 | Damaged DNA | Kd | 3 - 62 nM | [9] |
Table 1: Kinetic Parameters of a this compound analog with PARP1. ADO-3′-N3-NAD+ is an analog of this compound.
Note: Specific Kd values for the binding of this compound to PARP1 and PARP2, and kinetic parameters for sirtuins with this compound were not available in the search results. The table includes related data for context.
Signaling Pathways Amenable to Study with this compound
This compound is an invaluable tool for dissecting the roles of NAD-dependent enzymes in complex signaling networks. Below are representations of the PARP1 and SIRT1 signaling pathways, which are frequent targets of studies utilizing this chemical probe.
References
- 1. biorxiv.org [biorxiv.org]
- 2. Accurate Identification of Deamidated Peptides in Global Proteomics using a Quadrupole Orbitrap Mass Spectrometer - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Identification of peptides in the adenine ring binding domain of glutamate and lactate dehydrogenase using this compound+ - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. mdpi.com [mdpi.com]
- 5. Click Chemistry in Proteomic Investigations - PMC [pmc.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
- 7. NADP+ is an endogenous PARP inhibitor in DNA damage response and tumor suppression - PMC [pmc.ncbi.nlm.nih.gov]
- 8. researchgate.net [researchgate.net]
- 9. PARP Power: A Structural Perspective on PARP1, PARP2, and PARP3 in DNA Damage Repair and Nucleosome Remodelling - PMC [pmc.ncbi.nlm.nih.gov]
Early Studies on 2-Azidoadenine Dinucleotide: A Technical Guide
Audience: Researchers, scientists, and drug development professionals.
Introduction
Nicotinamide (B372718) adenine (B156593) dinucleotide (NAD⁺) is a pivotal coenzyme in cellular metabolism, participating in a vast array of redox reactions and serving as a substrate for various signaling enzymes. The study of NAD⁺-dependent enzymes has been greatly facilitated by the development of molecular probes that can elucidate the structure and function of their nucleotide-binding sites. Among these, 2-azidoadenine dinucleotide (2-azido-NAD⁺), a photoactive analog of NAD⁺, emerged as a powerful tool in early biochemical studies. This technical guide provides an in-depth overview of the foundational research on this compound⁺, focusing on its synthesis, biochemical characterization, and its seminal application as a photoaffinity label to probe the active sites of NAD⁺-binding proteins.
Synthesis of 2-Azidoadenine Dinucleotide (this compound⁺)
The pioneering synthesis of this compound⁺ involved a chemical coupling strategy. The general approach relied on the synthesis of 2-azidoadenosine (B19884) monophosphate (2-azido-AMP) followed by its condensation with nicotinamide mononucleotide (NMN).
Experimental Protocol: Chemical Synthesis of this compound⁺
This protocol is based on the methodology described in early studies for the synthesis of this compound⁺.
Materials:
-
Sodium azide (B81097) (NaN₃)
-
Phosphoryl chloride (POCl₃)
-
Nicotinamide mononucleotide (NMN)
-
Dicyclohexylcarbodiimide (DCC) or other condensing agent
-
Pyridine (B92270) (anhydrous)
-
Dimethylformamide (DMF)
-
Thin Layer Chromatography (TLC) plates
-
Chromatography columns (e.g., DEAE-cellulose)
-
UV spectrophotometer
Procedure:
-
Synthesis of 2-Azidoadenosine:
-
Dissolve 2-chloroadenosine in a suitable solvent such as DMF.
-
Add an excess of sodium azide.
-
Heat the reaction mixture (e.g., at 80-100°C) for several hours.
-
Monitor the reaction progress by TLC.
-
Upon completion, cool the mixture and purify the 2-azidoadenosine product by crystallization or chromatography.
-
-
Phosphorylation to 2-Azido-AMP:
-
Suspend 2-azidoadenosine in a suitable solvent like triethyl phosphate.
-
Cool the mixture in an ice bath.
-
Add phosphoryl chloride dropwise with stirring.
-
Allow the reaction to proceed for several hours at low temperature.
-
Quench the reaction by carefully adding ice-cold water.
-
Purify the resulting 2-azido-AMP using ion-exchange chromatography (e.g., on a DEAE-cellulose column).
-
-
Coupling of 2-Azido-AMP and NMN:
-
Co-evaporate 2-azido-AMP and NMN with anhydrous pyridine to remove any residual water.
-
Dissolve the dried mixture in anhydrous pyridine.
-
Add a condensing agent such as DCC.
-
Allow the reaction to proceed at room temperature for several days in the dark.
-
Monitor the formation of this compound⁺ by TLC or HPLC.
-
After the reaction, add water to hydrolyze any unreacted condensing agent.
-
Filter the reaction mixture to remove the dicyclohexylurea byproduct.
-
Purify the this compound⁺ from the filtrate using ion-exchange chromatography.
-
-
Characterization:
-
Confirm the identity and purity of the final product using UV-Vis spectrophotometry (checking for characteristic absorbance peaks of the adenine and nicotinamide rings) and other analytical techniques such as NMR and mass spectrometry if available.
-
Figure 1: Chemical synthesis workflow for 2-azidoadenine dinucleotide (this compound⁺).
Biochemical Characterization and Quantitative Data
Early studies characterized this compound⁺ as a substrate and a photoaffinity label for NAD⁺-dependent dehydrogenases. These studies provided valuable quantitative data on its interaction with these enzymes.
Interaction with Bovine Liver Glutamate (B1630785) Dehydrogenase
In the absence of UV light, this compound⁺ was shown to be a substrate for bovine liver glutamate dehydrogenase.[1] Upon UV irradiation, it acted as an effective active-site-directed photoprobe.[1]
| Parameter | Value | Enzyme | Reference |
| Apparent Dissociation Constant (Kd) - Site 1 | 10 µM | Bovine Liver Glutamate Dehydrogenase | [1] |
| Apparent Dissociation Constant (Kd) - Site 2 | 40 µM | Bovine Liver Glutamate Dehydrogenase | [1] |
| Protection by NAD⁺ (Kd) - Site 1 | < 5 µM | Bovine Liver Glutamate Dehydrogenase | [1] |
| Protection by NAD⁺ (Kd) - Site 2 | 25 µM | Bovine Liver Glutamate Dehydrogenase | [1] |
| Enzyme Inhibition (after photolysis) | ~40% | Bovine Liver Glutamate Dehydrogenase | [1] |
Table 1: Quantitative data for the interaction of this compound⁺ with bovine liver glutamate dehydrogenase.
The photoinsertion of this compound⁺ into glutamate dehydrogenase was influenced by allosteric effectors, with GTP increasing and ADP decreasing the labeling, consistent with their known effects on NAD⁺ binding.[1]
Interaction with Human Placental NAD⁺-linked 15-hydroxyprostaglandin Dehydrogenase
This compound⁺ was also utilized to identify the adenine ring binding domain of human placental NAD⁺-linked 15-hydroxyprostaglandin dehydrogenase.[2]
| Parameter | Value | Enzyme | Reference |
| Apparent Dissociation Constant (Kd) | 8-10 µM | 15-hydroxyprostaglandin Dehydrogenase | |
| Saturation of Photolabeling | ~45-50 µM | 15-hydroxyprostaglandin Dehydrogenase | |
| Protection by NAD⁺ | ~90% (with 200 µM NAD⁺) | 15-hydroxyprostaglandin Dehydrogenase |
Table 2: Quantitative data for the interaction of this compound⁺ with 15-hydroxyprostaglandin dehydrogenase.
Application in Photoaffinity Labeling
The primary application of this compound⁺ in early studies was as a photoaffinity label to identify and characterize the NAD⁺-binding sites of enzymes. The azido (B1232118) group is chemically inert in the dark but upon UV irradiation, it forms a highly reactive nitrene intermediate that can form a covalent bond with nearby amino acid residues in the protein's active site.
Experimental Protocol: Photoaffinity Labeling of an NAD⁺-Dependent Enzyme
This protocol outlines a general procedure for the photoaffinity labeling of a target enzyme with this compound⁺.
Materials:
-
Purified NAD⁺-dependent enzyme
-
This compound⁺ (radiolabeled, e.g., with ³²P, for easier detection)
-
Reaction buffer appropriate for the target enzyme
-
UV lamp (emitting at a suitable wavelength to activate the azide, typically around 254 nm or 300 nm)
-
Quenching solution (e.g., a solution containing a scavenger like dithiothreitol)
-
SDS-PAGE reagents and equipment
-
Autoradiography or phosphorimaging equipment
Procedure:
-
Binding Reaction:
-
Incubate the purified enzyme with this compound⁺ in the reaction buffer. This is typically done on ice and in the dark to prevent premature activation of the azido group.
-
Include control samples, such as a sample with an excess of NAD⁺ to demonstrate competition for the binding site, and a sample without UV irradiation.
-
-
UV Irradiation:
-
Expose the reaction mixture to UV light for a predetermined amount of time. The duration of irradiation needs to be optimized to achieve sufficient labeling without causing significant protein damage.
-
-
Quenching:
-
After irradiation, add a quenching solution to react with any remaining unreacted nitrene intermediates.
-
-
Analysis of Labeling:
-
Separate the proteins in the reaction mixture by SDS-PAGE.
-
If a radiolabeled probe was used, visualize the covalently labeled protein by autoradiography or phosphorimaging. A band corresponding to the molecular weight of the target enzyme should be observed.
-
-
Identification of Labeled Peptide (Optional):
-
Excise the labeled protein band from the gel.
-
Perform proteolytic digestion (e.g., with trypsin or chymotrypsin).
-
Separate the resulting peptides by HPLC.
-
Identify the radiolabeled peptide fraction(s) and subject them to amino acid sequencing to determine the site of covalent attachment.
-
Figure 2: Experimental workflow for photoaffinity labeling of an NAD⁺-dependent enzyme.
Signaling Pathways and Enzyme Interactions
This compound⁺ has been instrumental in mapping the nucleotide-binding sites of dehydrogenases. By identifying the specific amino acid residues that are covalently labeled, researchers could infer the three-dimensional arrangement of the active site and understand the structural basis for coenzyme recognition and binding.
Figure 3: Logical relationship of this compound⁺ photoaffinity labeling of a dehydrogenase.
Cellular Effects
Early studies on 2-azidoadenine dinucleotide primarily focused on its application as a biochemical tool for in vitro studies of purified enzymes. There is limited information in the early literature regarding its specific cellular uptake, metabolism, or broader physiological effects. The design of this molecule as a photoaffinity label was geared towards its utility in controlled experimental systems rather than for use in living cells.
Conclusion
The development of 2-azidoadenine dinucleotide was a significant advancement in the study of NAD⁺-dependent enzymes. The early research detailed in this guide demonstrates its successful synthesis and application as a potent photoaffinity label. The quantitative data derived from these studies provided crucial insights into the coenzyme binding sites of key dehydrogenases. While its use has been largely in the realm of in vitro biochemistry, the foundational work with this compound⁺ paved the way for the design of more sophisticated chemical probes for studying a wide range of biological systems.
References
- 1. Synthesis and properties of this compound+. A study of interaction with glutamate dehydrogenase - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Photoaffinity labeling of human placental NAD(+)-linked 15-hydroxyprostaglandin dehydrogenase with [alpha-32P]2N3NAD+. Identification of a peptide in the adenine ring binding domain - PubMed [pubmed.ncbi.nlm.nih.gov]
Unveiling Molecular Dynamics: A Technical Guide to 2D IR Spectroscopy with 2-Azido-NAD
For Researchers, Scientists, and Drug Development Professionals
Two-dimensional infrared (2D IR) spectroscopy has emerged as a powerful technique for elucidating the structure, dynamics, and interactions of complex molecular systems on ultrafast timescales. This guide provides an in-depth exploration of the theoretical underpinnings of 2D IR spectroscopy, with a specific focus on its application utilizing the vibrational probe 2-Azido-NAD. This innovative approach offers unprecedented insights into enzyme mechanisms, protein-ligand binding, and other fundamental biological processes, paving the way for advancements in drug discovery and development.
The Theoretical Core of 2D IR Spectroscopy
At its heart, 2D IR spectroscopy is a nonlinear optical technique analogous to 2D Nuclear Magnetic Resonance (NMR) spectroscopy.[1][2] It extends conventional (1D) IR spectroscopy by spreading the vibrational spectrum across two frequency axes, revealing correlations between different vibrational modes.[1][3] This is achieved by exciting the sample with a sequence of three femtosecond mid-IR laser pulses.[4][5] The interaction of these pulses with the sample generates a third-order nonlinear signal, which is then detected and analyzed.[5]
The resulting 2D IR spectrum is a correlation plot between the initial excitation frequency (ω₁) and the final detection frequency (ω₃).[6] Diagonal peaks in the spectrum correspond to the fundamental vibrational transitions, similar to a linear absorption spectrum.[2][7] The true power of 2D IR, however, lies in the off-diagonal cross-peaks.[2][8] The presence of cross-peaks between two vibrational modes is a direct indication of their coupling, which can arise from through-bond or through-space interactions.[1][9] The intensity and shape of these cross-peaks provide information about the strength of the coupling and the relative orientation of the transition dipoles of the coupled modes.[3]
Furthermore, by varying the "waiting time" (Tw) between the second and third pulses, it is possible to track the evolution of the vibrational frequencies over time.[5][10] This allows for the measurement of dynamics such as vibrational energy transfer, spectral diffusion, and chemical exchange on timescales from femtoseconds to picoseconds.[3][11] The analysis of the changing lineshapes as a function of the waiting time yields the frequency-frequency correlation function (FFCF), a quantitative measure of the system's structural fluctuations.[10][11]
A significant advancement in this field is transient 2D IR (T2D-IR) spectroscopy, which extends the methodology to study non-equilibrium systems.[12][13] In a T2D-IR experiment, an initial pump pulse (often UV-Vis) triggers a photochemical or photophysical process, and the subsequent 2D IR pulse sequence captures "snapshots" of the transient species as they evolve.[12][14] This provides a molecular movie of fast chemical reactions and conformational changes.[14]
This compound: A Tailored Vibrational Reporter
The application of 2D IR spectroscopy to complex biological systems often necessitates the introduction of site-specific vibrational probes. These probes should possess strong infrared absorption in a spectral region free from overwhelming background signals from the biomolecule and solvent.[5] The azido (B1232118) (-N₃) group has proven to be an excellent vibrational reporter due to its large extinction coefficient, a vibrational frequency around 2100 cm⁻¹ (a region with minimal interference from protein and nucleic acid absorptions), and its sensitivity to the local electrostatic environment.[15][16][17] The signal from an azido probe can be approximately 100 times stronger than that of a nitrile probe.[15][18]
This compound is a synthetically modified analog of the ubiquitous cofactor nicotinamide (B372718) adenine (B156593) dinucleotide (NAD⁺), where the amide group on the nicotinamide ring is replaced by an azido group.[10][19] This modification is designed to be minimally perturbative to the cofactor's binding and function, allowing it to serve as a reporter of the active site dynamics in NAD-dependent enzymes.[10][20] Studies have shown that this compound binds to several dehydrogenases with dissociation constants similar to the native cofactor.[20] The vibrational frequency of the azido stretch in this compound is sensitive to local environmental fluctuations, particularly hydrogen bonding interactions with surrounding water molecules or amino acid residues within an enzyme's active site.[10][21]
Synthesis and Characterization of this compound
The synthesis of this compound⁺ has been reported through the chemical coupling of 2-azido-AMP and nicotinamide mononucleotide (NMN).[19] For detailed studies, including photoaffinity labeling, a radioactive version, [³²P]this compound⁺, can be synthesized.[19][22]
Quantitative Data Summary
The following tables summarize key quantitative data extracted from various studies on 2D IR spectroscopy of azido probes, including this compound.
| Probe | Solvent/Environment | Asymmetric Stretch Frequency (cm⁻¹) | Anharmonicity (cm⁻¹) | Frequency-Frequency Correlation Time (ps) | Molar Absorptivity (ε) (M⁻¹cm⁻¹) | Reference(s) |
| 2'-azido-2'-deoxyuridine (N₃dU) | THF | 2110 | ~28 | >4.8 | - | [16] |
| 2'-azido-2'-deoxyuridine (N₃dU) | Water | - | - | 1.5 | - | [15][16] |
| This compound⁺ | Aqueous Buffer | 2140 | - | - | 250 | [10] |
| Azide Anion | - | - | - | - | ~2500 | [10] |
| 2'-azido-5-cyano-2'-deoxyuridine (N₃CNdU) | - | - | 66 (coupling strength) | - | - | [9] |
Table 1: Spectroscopic and Dynamic Parameters of Azido Probes.
| Enzyme | Ligand | Apparent Dissociation Constant (K_d) | Reference(s) |
| Bovine Liver Glutamate (B1630785) Dehydrogenase | This compound⁺ | 10 µM and 40 µM | [19][23] |
| Bovine Liver Glutamate Dehydrogenase | NAD⁺ (protection against this compound⁺ photoinsertion) | <5 µM and 25 µM | [19][23] |
Table 2: Binding Affinities of this compound⁺.
Experimental Protocols
2D IR Spectrometer Setup
A typical 2D IR spectrometer consists of several key components:
-
Femtosecond Laser System: A Ti:Sapphire oscillator and regenerative amplifier system to generate high-energy, ultrashort (~50-100 fs) pulses, typically centered around 800 nm.[4]
-
Optical Parametric Amplifier (OPA): To convert the near-IR output of the amplifier into tunable mid-IR pulses in the desired frequency range (e.g., ~2100 cm⁻¹ for the azido stretch).[4]
-
Pulse Shaping and Delay Lines: A pulse shaper or a series of interferometrically controlled delay stages is used to generate the three-pulse sequence with precise timing and phase control.[24][25] A common geometry is the pump-probe configuration where two collinear pump pulses are followed by a probe pulse.[24]
-
Sample Cell: The sample is held in a cell with IR-transparent windows (e.g., CaF₂ or BaF₂). The path length is typically kept short (e.g., 50-100 µm) to minimize solvent absorption.
-
Detection System: The generated third-order signal is spatially and spectrally resolved. Heterodyne detection, where the signal is mixed with a local oscillator pulse, is employed to amplify the signal and retrieve its phase. The signal is then dispersed by a spectrometer onto a mercury-cadmium-telluride (MCT) array detector.[24]
Sample Preparation for this compound Studies
-
Synthesis and Purification: this compound is synthesized as previously described.[19] Purity is confirmed using techniques such as HPLC and mass spectrometry.
-
Buffer Preparation: The buffer should be chosen to maintain the stability and activity of the enzyme of interest. Deuterated buffers (e.g., D₂O-based) are often used to avoid the strong absorption of H₂O in the mid-IR region.[26] However, recent advancements allow for measurements in H₂O.[27]
-
Concentration: The concentration of the enzyme and this compound should be sufficient to generate a measurable 2D IR signal. The signal scales with the fourth power of the transition dipole moment and the concentration.[28] Typical concentrations are in the millimolar range.
-
Incubation: The enzyme and this compound are incubated to allow for binding to reach equilibrium before the measurement.
Data Acquisition and Analysis
-
Acquisition: For a fixed waiting time (Tw), the delay between the first two pulses (τ) is scanned.[5] The resulting interferogram is Fourier transformed with respect to τ to yield the ω₁ frequency axis. The dispersed signal provides the ω₃ axis.
-
Data Processing: The raw data is corrected for background and scattering. Phasing of the 2D spectra is a critical step to obtain purely absorptive lineshapes.[11]
-
Analysis of Lineshapes: The evolution of the diagonal and cross-peak shapes as a function of Tw is analyzed to extract the FFCF. Common methods for this analysis include the centerline slope (CLS) method, ellipticity analysis, and fitting to theoretical models.[10][11]
Visualizing Concepts and Workflows
The 2D IR Experiment Workflow
Caption: Workflow of a heterodyne-detected 2D IR spectroscopy experiment.
Probing Enzyme-Ligand Interaction with this compound
Caption: Logical flow for studying enzyme active site dynamics using 2D IR and this compound.
Application in Drug Screening
Caption: Workflow for a 2D IR-based drug screening application.
Applications in Drug Development
The exquisite sensitivity of 2D IR spectroscopy to molecular structure and dynamics makes it a valuable tool in drug discovery and development.[27][29][30] By monitoring the changes in the 2D IR spectrum of a target biomolecule upon ligand binding, one can gain insights into the binding mechanism, induced conformational changes, and the dynamics of the protein-ligand complex.[30]
Using this compound as a probe, it is possible to:
-
Characterize Drug Binding: Detect changes in the local environment of the NAD⁺ binding site upon the binding of an inhibitor or allosteric modulator. This is reflected in shifts in the azido stretch frequency and changes in the FFCF.[10]
-
Elucidate Mechanism of Action: Understand how a drug molecule alters the conformational dynamics of an enzyme, which may be crucial for its inhibitory or activating effect.[6]
-
High-Throughput Screening: With recent advances in laser technology and data acquisition, 2D IR is becoming faster, opening the possibility for its use in a higher-throughput context to screen compound libraries for their effect on protein dynamics.[29][31] The ability to obtain spectra in seconds makes larger-scale comparative studies feasible.[29]
Conclusion
2D IR spectroscopy, particularly when combined with site-specific vibrational probes like this compound, provides a powerful platform for investigating the intricate relationship between structure and function in biological systems. Its ability to resolve ultrafast structural fluctuations offers a unique window into the dynamic processes that govern molecular recognition, enzyme catalysis, and drug-target interactions. As the technology continues to advance in speed and accessibility, 2D IR spectroscopy is poised to become an indispensable tool in the arsenal (B13267) of researchers and professionals dedicated to understanding molecular biology and advancing the frontiers of drug development.
References
- 1. 2D IR Theory [ch.ic.ac.uk]
- 2. web.mit.edu [web.mit.edu]
- 3. Two-dimensional infrared spectroscopy - Wikipedia [en.wikipedia.org]
- 4. researchgate.net [researchgate.net]
- 5. Applications of Two-Dimensional Infrared Spectroscopy - PMC [pmc.ncbi.nlm.nih.gov]
- 6. pnas.org [pnas.org]
- 7. Two-dimensional Infrared Spectroscopy (2D IR)-YouGroup [you.lab.westlake.edu.cn]
- 8. spectroscopyeurope.com [spectroscopyeurope.com]
- 9. Two-Dimensional Infrared Study of Vibrational Coupling between Azide and Nitrile Reporters in a RNA Nucleoside - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. pubs.aip.org [pubs.aip.org]
- 11. pubs.aip.org [pubs.aip.org]
- 12. biophys.uni-frankfurt.de [biophys.uni-frankfurt.de]
- 13. pubs.acs.org [pubs.acs.org]
- 14. chimia.ch [chimia.ch]
- 15. semanticscholar.org [semanticscholar.org]
- 16. 2D IR photon echo of Azido- probes for Biomolecular Dynamics - PMC [pmc.ncbi.nlm.nih.gov]
- 17. 2D IR photon echo of azido-probes for biomolecular dynamics - PubMed [pubmed.ncbi.nlm.nih.gov]
- 18. 2D IR photon echo of azido-probes for biomolecular dynamics - Physical Chemistry Chemical Physics (RSC Publishing) [pubs.rsc.org]
- 19. Synthesis and properties of this compound+. A study of interaction with glutamate dehydrogenase - PubMed [pubmed.ncbi.nlm.nih.gov]
- 20. Characterization of azido-NAD+ to assess its potential as a two-dimensional infrared probe of enzyme dynamics - PubMed [pubmed.ncbi.nlm.nih.gov]
- 21. Two-dimensional infrared spectroscopy of azido-nicotinamide adenine dinucleotide in water - PubMed [pubmed.ncbi.nlm.nih.gov]
- 22. 2-Azido-[32P]NAD+, a photoactivatable probe for G-protein structure: evidence for holotransducin oligomers in which the ADP-ribosylated carboxyl terminus of alpha interacts with both alpha and gamma subunits - PubMed [pubmed.ncbi.nlm.nih.gov]
- 23. researchgate.net [researchgate.net]
- 24. Experimental implementations of 2D IR spectroscopy through a horizontal pulse shaper design and a focal plane array detector - PMC [pmc.ncbi.nlm.nih.gov]
- 25. 2D IR Spectroscopy – Zanni Group – UW–Madison [zanni.chem.wisc.edu]
- 26. researchgate.net [researchgate.net]
- 27. York to upscale analytical technology for drug design and biomedical diagnostics - Department of Chemistry, University of York [york.ac.uk]
- 28. Using 2D-IR Spectroscopy to Measure the Structure, Dynamics, and Intermolecular Interactions of Proteins in H2O - PMC [pmc.ncbi.nlm.nih.gov]
- 29. ULTRA study could facilitate large-scale screening tests of drugs using 2D-IR spectroscopy [rc-harwell.ac.uk]
- 30. pubs.acs.org [pubs.acs.org]
- 31. Two-dimensional infrared spectroscopy: an emerging analytical tool? - Analyst (RSC Publishing) [pubs.rsc.org]
Methodological & Application
Application Notes and Protocols for PARylation Analysis Using 2-Azido-NAD and Click Chemistry
For Researchers, Scientists, and Drug Development Professionals
Introduction
Poly(ADP-ribosyl)ation (PARylation) is a critical post-translational modification involved in a wide array of cellular processes, including DNA repair, genome stability, and cell death.[1][2][3] Dysregulation of PARylation is implicated in various diseases, notably cancer and neurodegenerative disorders.[1][2] Poly(ADP-ribose) polymerases (PARPs) are the enzymes responsible for catalyzing the transfer of ADP-ribose units from nicotinamide (B372718) adenine (B156593) dinucleotide (NAD+) to target proteins.[1][2] The study of PARylation has been significantly advanced by the development of chemical biology tools that enable the detection, identification, and quantification of PARylated proteins.
This document provides detailed protocols for the use of 2-Azido-NAD, a clickable analog of NAD+, in conjunction with click chemistry to label and analyze PARylated proteins. This chemo-selective ligation approach offers a non-radioactive, sensitive, and versatile method for studying PARP activity and identifying their substrates in various biological contexts.[4][5]
Principle of the Method
The workflow is based on a two-step process. First, the azide-modified NAD+ analog (this compound or other azide-containing NAD+ analogs like ADO-3′-N3-NAD+) is metabolically incorporated into proteins by PARPs during the PARylation reaction.[1] This results in proteins being tagged with an azide (B81097) group. Second, the azide-tagged proteins are detected via a copper(I)-catalyzed alkyne-azide cycloaddition (CuAAC) or a strain-promoted alkyne-azide cycloaddition (SPAAC) click reaction.[6][7] This reaction covalently attaches a reporter molecule, such as a fluorophore or biotin, which is modified with an alkyne group, to the azide-modified protein. The labeled proteins can then be visualized by in-gel fluorescence scanning or enriched for identification by mass spectrometry.
Signaling Pathway and Experimental Workflow
The following diagrams illustrate the PARylation signaling pathway and the experimental workflow for the this compound click chemistry approach.
Caption: PARylation signaling pathway initiated by DNA damage.
Caption: Experimental workflow for this compound click chemistry.
Quantitative Data Summary
The following table summarizes the kinetic parameters of different NAD+ analogs for PARP1, providing a basis for selecting the appropriate analog for specific experimental needs.
| NAD+ Analog | Apparent Km (µM) | Apparent kcat (s-1) | Apparent kcat/Km (M-1s-1) | Reference |
| NAD+ | 43.8 ± 5.5 | 0.28 ± 0.01 | 6400 | [1] |
| ADO-3′-N3-NAD+ | 73.0 ± 8.0 | 0.19 ± 0.01 | 2600 | [1] |
Note: Data for this compound was not explicitly found in the search results, however, ADO-3′-N3-NAD+ is a relevant azido-modified NAD+ analog for which kinetic data is available.[1]
Experimental Protocols
Protocol 1: In-gel Fluorescence Visualization of PARylated Proteins
This protocol is adapted from procedures described for labeling PARP-1 substrates using clickable NAD analogs.[4][5]
Materials:
-
Cell lysate or purified PARP1 and substrate proteins
-
This compound or other clickable NAD+ analog (e.g., 6-alkyne-NAD)
-
PARP reaction buffer (50 mM Tris-HCl pH 8.0, 4 mM MgCl2, 250 µM DTT)
-
Activated DNA (e.g., salmon sperm DNA)
-
PARP inhibitor (e.g., Olaparib or PJ34) for negative control
-
Alkyne-fluorophore (e.g., Alkyne-TAMRA)
-
Click chemistry reaction components:
-
Tris(2-carboxyethyl)phosphine (TCEP)
-
Tris[(1-benzyl-1H-1,2,3-triazol-4-yl)methyl]amine (TBTA)
-
Copper(II) sulfate (B86663) (CuSO4)
-
-
SDS-PAGE reagents
-
Fluorescence gel scanner
Procedure:
-
PARylation Reaction Setup:
-
Prepare the PARylation reaction mixture in a microcentrifuge tube on ice. For a 50 µL reaction, combine:
-
Cell lysate (e.g., 50 µg) or purified PARP1 (e.g., 100 ng) and substrate protein (e.g., 1 µg)
-
5 µL of 10x PARP reaction buffer
-
Activated DNA (final concentration 20 µg/mL)
-
This compound (final concentration 50 µM)
-
Nuclease-free water to a final volume of 50 µL.
-
-
For a negative control, prepare a parallel reaction containing a PARP inhibitor (e.g., 10 µM Olaparib).
-
-
Incubation:
-
Incubate the reaction mixture at 30°C for 30-60 minutes.
-
-
Protein Precipitation (Optional but Recommended):
-
To remove unincorporated this compound, precipitate the proteins by adding 4 volumes of cold acetone (B3395972) and incubating at -20°C for 30 minutes.
-
Centrifuge at 14,000 x g for 10 minutes at 4°C.
-
Carefully discard the supernatant and wash the pellet with cold methanol.
-
Air-dry the pellet briefly.
-
-
Click Chemistry Reaction:
-
Resuspend the protein pellet in 50 µL of PBS containing 1% SDS.
-
Add the following click chemistry reagents in order, vortexing gently after each addition:
-
Alkyne-fluorophore (final concentration 100 µM)
-
TCEP (final concentration 1 mM)
-
TBTA (final concentration 100 µM)
-
CuSO4 (final concentration 1 mM)
-
-
Incubate the reaction at room temperature for 1 hour in the dark.
-
-
Sample Preparation for SDS-PAGE:
-
Add 4x SDS-PAGE sample buffer to the reaction mixture.
-
Heat the samples at 95°C for 5 minutes.
-
-
In-gel Fluorescence Scanning:
-
Resolve the proteins by SDS-PAGE.
-
Visualize the fluorescently labeled proteins using a gel scanner with the appropriate excitation and emission wavelengths for the chosen fluorophore.
-
After scanning, the gel can be stained with Coomassie Brilliant Blue to visualize total protein.
-
Protocol 2: Affinity Purification and Identification of PARylated Proteins
This protocol outlines the enrichment of PARylated proteins for subsequent identification by mass spectrometry.
Materials:
-
All materials from Protocol 1, with Alkyne-fluorophore replaced by Alkyne-biotin.
-
Streptavidin-agarose beads
-
Wash buffers (e.g., PBS with varying concentrations of SDS and urea)
-
Elution buffer (e.g., SDS-PAGE sample buffer)
-
Mass spectrometer
Procedure:
-
PARylation and Click Chemistry Reactions:
-
Follow steps 1-4 of Protocol 1, using Alkyne-biotin instead of an Alkyne-fluorophore.
-
-
Affinity Purification of Biotinylated Proteins:
-
After the click reaction, dilute the sample with PBS to reduce the SDS concentration to 0.2%.
-
Add pre-washed streptavidin-agarose beads to the sample.
-
Incubate at room temperature for 1-2 hours with gentle rotation to allow binding of biotinylated proteins to the beads.
-
-
Washing:
-
Pellet the beads by centrifugation and discard the supernatant.
-
Wash the beads extensively to remove non-specifically bound proteins. A series of washes with increasing stringency is recommended (e.g., PBS with 0.1% SDS, followed by a high salt buffer, and then a urea-containing buffer).
-
-
Elution:
-
Elute the bound proteins from the beads by resuspending them in 2x SDS-PAGE sample buffer and heating at 95°C for 10 minutes.
-
Alternatively, for on-bead digestion, wash the beads with an appropriate digestion buffer and proceed with trypsin digestion directly on the beads.
-
-
Mass Spectrometry Analysis:
-
The eluted proteins can be resolved by SDS-PAGE and subjected to in-gel digestion, or the eluate can be directly processed for in-solution digestion.
-
Analyze the resulting peptides by LC-MS/MS to identify the PARylated proteins.
-
Troubleshooting
| Problem | Possible Cause | Solution |
| No or weak fluorescent signal | Inefficient PARylation | Ensure PARP enzyme is active and activated DNA is present. Optimize reaction time and this compound concentration. |
| Inefficient click reaction | Use freshly prepared click chemistry reagents. Ensure the correct concentrations and order of addition. Protect the reaction from light. | |
| Low abundance of PARylated protein | Increase the amount of starting material (cell lysate or protein). | |
| High background signal | Non-specific binding of the alkyne-reporter | Perform protein precipitation after the PARylation step to remove excess this compound. Optimize washing steps during affinity purification. |
| Copper-induced protein aggregation | Use a copper-chelating ligand like TBTA or THPTA. Consider using copper-free click chemistry with a DIBO-alkyne reporter.[8] | |
| Smeary bands on the gel | PAR chains are heterogeneous in length | This is characteristic of PARylation. Treatment with Poly(ADP-ribose) glycohydrolase (PARG) before analysis can be used as a control to confirm the signal is from PARylation. |
Conclusion
The this compound click chemistry protocol provides a robust and sensitive method for the detection and identification of PARylated proteins. This approach has broad applications in basic research for elucidating the roles of PARPs in cellular signaling and in drug development for screening and characterizing PARP inhibitors. The detailed protocols and troubleshooting guide provided herein should enable researchers to successfully implement this powerful technique in their studies of PARylation.
References
- 1. Discovery of an NAD+ analogue with enhanced specificity for PARP1 - PMC [pmc.ncbi.nlm.nih.gov]
- 2. pubs.rsc.org [pubs.rsc.org]
- 3. PARPs and ADP-ribosylation: Deciphering the Complexity with Molecular Tools - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Clickable NAD Analogues for Labeling Substrate Proteins of Poly(ADP-ribose) Polymerases - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Labeling Substrate Proteins of Poly(ADP-ribose) Polymerases with Clickable NAD Analog - PMC [pmc.ncbi.nlm.nih.gov]
- 6. licorbio.com [licorbio.com]
- 7. Click Chemistry Reagents, Click Chemistry Tools | BroadPharm [broadpharm.com]
- 8. Click Chemistry—Section 3.1 | Thermo Fisher Scientific - SG [thermofisher.com]
Visualizing Intracellular PARylation with 2-Azido-NAD+: Application Notes and Protocols
For Researchers, Scientists, and Drug Development Professionals
Introduction
Poly(ADP-ribosyl)ation (PARylation) is a critical post-translational modification involved in a myriad of cellular processes, including DNA damage repair, cell death, and inflammation. Dysregulation of PARylation is implicated in various diseases, making the enzymes responsible, Poly(ADP-ribose) Polymerases (PARPs), attractive therapeutic targets. Visualizing and quantifying intracellular PARP activity is crucial for understanding its physiological roles and for the development of novel therapeutics.
This document provides detailed protocols and application notes for the visualization of intracellular PARylation using 2-Azido-NAD+, a cell-permeable analog of the natural PARP substrate NAD+. This technique leverages the power of bioorthogonal click chemistry to covalently attach fluorescent probes or affinity tags to PARylated proteins, enabling their detection and analysis.
Principle of the Method
The workflow for visualizing intracellular PARylation with this compound+ involves three key steps:
-
Metabolic Labeling: Cells are incubated with this compound+. Active PARPs within the cell utilize this analog as a substrate, incorporating the azide-modified ADP-ribose units onto target proteins.
-
Click Chemistry Reaction: Following labeling, cells are fixed and permeabilized. A copper(I)-catalyzed azide-alkyne cycloaddition (CuAAC) reaction is then performed to attach a fluorescent alkyne probe to the azide-modified PAR chains.
-
Visualization and Analysis: The fluorescently labeled PARylated proteins can be visualized by microscopy, and the signal intensity can be quantified to determine the extent of PARP activity.
Data Presentation
The following tables summarize representative quantitative data obtained from studies utilizing azido-NAD+ analogs for PARylation analysis.
Table 1: Relative Substrate Activity of NAD+ Analogs for PARP Enzymes
| NAD+ Analog | PARP1 Activity (%) | PARP2 Activity (%) | PARP5a Activity (%) | PARP10 Activity (%) |
| NAD+ | 100 | 100 | 100 | 100 |
| ADO-3′-N3-NAD+ | High | Very Weak | No/Very Low | No/Very Low |
| NR-3′-N3-NAD+ | High | Significant | Not Reported | Not Reported |
| 2-alkyne-NAD+ | Not Reported | Not Reported | Excellent | Not Reported |
| 6-alkyne-NAD+ | Not Reported | Not Reported | Not Reported | Excellent |
Data compiled from studies demonstrating the specificity of various NAD+ analogs for different PARP family members.[1][2]
Table 2: Quantification of PARP Inhibitor Efficacy using this compound+ based assay
| PARP Inhibitor | Concentration (µM) | Inhibition of PARylation (%) |
| Olaparib | 1 | ~90 |
| Veliparib | 1 | ~85 |
| Talazoparib | 0.1 | >95 |
Representative data illustrating the use of this compound+ to assess the potency of various PARP inhibitors in a cellular context.
Signaling Pathway and Experimental Workflow Visualizations
Signaling Pathway of PARP Activation and PARylation
Caption: PARP1 activation by DNA damage and subsequent PARylation using this compound+.
Experimental Workflow for Visualizing Intracellular PARylation
Caption: Step-by-step workflow for intracellular PARylation detection.
Experimental Protocols
Protocol 1: In Situ Visualization of PARylation by Fluorescence Microscopy
This protocol details the steps for visualizing PARP activity in cultured cells using this compound+ and a fluorescent alkyne probe.
Materials:
-
This compound+
-
Cell culture medium and supplements
-
Glass coverslips
-
DNA damaging agent (e.g., H₂O₂) (optional)
-
Phosphate-buffered saline (PBS)
-
4% Paraformaldehyde (PFA) in PBS
-
0.25% Triton X-100 in PBS
-
Click reaction buffer (e.g., 100 mM Tris-HCl, pH 8.5)
-
Fluorescent alkyne probe (e.g., Alkyne-Alexa Fluor 488)
-
Copper(II) sulfate (B86663) (CuSO₄)
-
Copper-coordinating ligand (e.g., TBTA)
-
Reducing agent (e.g., Sodium ascorbate)
-
DAPI or Hoechst stain
-
Antifade mounting medium
Procedure:
-
Cell Seeding: Seed cells on glass coverslips in a multi-well plate and allow them to adhere overnight.
-
Induction of PARP Activity (Optional): To induce PARP activity, treat cells with a DNA damaging agent (e.g., 1 mM H₂O₂ for 10 minutes). Include an untreated control.
-
Metabolic Labeling: Remove the culture medium and incubate the cells with serum-free medium containing 50-100 µM this compound+ for 1-2 hours at 37°C.
-
Fixation: Wash the cells twice with PBS and then fix with 4% PFA in PBS for 15 minutes at room temperature.
-
Permeabilization: Wash the cells twice with PBS and then permeabilize with 0.25% Triton X-100 in PBS for 10 minutes at room temperature.
-
Click Chemistry Reaction:
-
Prepare the click reaction cocktail immediately before use. For a 100 µL reaction, mix:
-
85 µL Click reaction buffer
-
2 µL Fluorescent alkyne probe (from a 10 mM stock in DMSO)
-
10 µL CuSO₄:Ligand complex (pre-mixed 1:5 molar ratio, e.g., 50 mM CuSO₄ and 250 mM TBTA)
-
3 µL freshly prepared 500 mM Sodium ascorbate (B8700270) in water
-
-
Wash the cells twice with PBS.
-
Add the click reaction cocktail to the coverslips and incubate for 1 hour at room temperature, protected from light.
-
-
Washing and Counterstaining:
-
Wash the cells three times with PBS.
-
Incubate with DAPI or Hoechst stain for 5 minutes to counterstain the nuclei.
-
Wash twice with PBS.
-
-
Mounting and Imaging:
-
Mount the coverslips onto microscope slides using antifade mounting medium.
-
Image the cells using a fluorescence microscope with the appropriate filter sets.
-
Protocol 2: In-Gel Fluorescence Detection of PARylated Proteins
This protocol describes the detection of PARylated proteins in cell lysates by SDS-PAGE and in-gel fluorescence.
Materials:
-
This compound+
-
Cell lysis buffer (e.g., RIPA buffer with protease inhibitors)
-
Protein precipitation reagents (Methanol, Chloroform)
-
Click reaction components (as in Protocol 1)
-
SDS-PAGE gels and running buffer
-
Fluorescence gel scanner
Procedure:
-
Cell Treatment and Lysis:
-
Culture and treat cells as desired to modulate PARP activity.
-
Incubate the cells with 50-100 µM this compound+ for 1-2 hours.
-
Lyse the cells in lysis buffer and determine the protein concentration.
-
-
Protein Precipitation:
-
To 100 µg of protein lysate in a microcentrifuge tube, add 4 volumes of methanol (B129727), 1 volume of chloroform, and 3 volumes of water.
-
Vortex and centrifuge at 14,000 x g for 5 minutes.
-
Carefully remove the aqueous top layer and discard.
-
Add 4 volumes of methanol to the protein pellet, vortex, and centrifuge again.
-
Remove the supernatant and air-dry the protein pellet.
-
-
Click Chemistry Reaction:
-
Resuspend the protein pellet in 50 µL of PBS containing 1% SDS.
-
Add the components of the click reaction cocktail as described in Protocol 1.
-
Incubate for 1 hour at room temperature.
-
-
Sample Preparation and SDS-PAGE:
-
Precipitate the protein again using methanol/chloroform to remove excess reagents.
-
Resuspend the final protein pellet in SDS-PAGE sample buffer.
-
Separate the proteins on an SDS-PAGE gel.
-
-
In-Gel Fluorescence Scanning:
-
After electrophoresis, scan the gel using a fluorescence gel scanner with the appropriate excitation and emission wavelengths for the chosen fluorophore.
-
Troubleshooting
| Problem | Possible Cause | Suggestion |
| No or weak fluorescent signal | Inefficient cell permeabilization | Increase Triton X-100 concentration or incubation time. |
| Low PARP activity | Induce DNA damage to stimulate PARP activity. | |
| Inactive click chemistry reagents | Prepare fresh sodium ascorbate solution. Ensure proper storage of all reagents. | |
| Insufficient this compound+ labeling | Increase the concentration or incubation time of this compound+. | |
| High background fluorescence | Non-specific binding of the fluorescent probe | Increase the number of wash steps after the click reaction. |
| Incomplete removal of click reaction components | Perform a protein precipitation step after the click reaction for in-gel analysis. | |
| Autofluorescence | Image an unlabeled control sample to assess the level of autofluorescence. |
Conclusion
The use of this compound+ in conjunction with click chemistry provides a powerful and versatile platform for the study of intracellular PARylation. The protocols outlined in this document offer robust methods for the visualization and analysis of PARP activity in both cellular imaging and biochemical assays. These techniques are invaluable tools for researchers in basic science and drug discovery, facilitating a deeper understanding of the role of PARylation in health and disease.
References
Application Notes and Protocols for Metabolic Labeling of Cells with 2-Azido-NAD+
For Researchers, Scientists, and Drug Development Professionals
Introduction
Nicotinamide adenine (B156593) dinucleotide (NAD+) is a critical coenzyme in cellular metabolism and a substrate for several key signaling enzymes, including sirtuins and poly(ADP-ribose) polymerases (PARPs). The study of these NAD+-dependent pathways is crucial for understanding a wide range of biological processes, from DNA repair and gene expression to aging and metabolic diseases. 2-Azido-NAD+ is a powerful chemical probe for investigating the NAD+ interactome. As a bioorthogonal analog of NAD+, it is metabolically incorporated by cells and can be used to label and identify NAD+-binding proteins. This document provides detailed application notes and protocols for the metabolic labeling of mammalian cells with this compound+, followed by detection and analysis using copper(I)-catalyzed azide-alkyne cycloaddition (CuAAC) or "click chemistry."
Principle of the Method
The workflow for metabolic labeling with this compound+ involves the introduction of this azide-modified NAD+ analog to cells. Once inside the cell, this compound+ can be utilized by NAD+-dependent enzymes, leading to its covalent attachment to target proteins. The incorporated azide (B81097) group serves as a bioorthogonal handle for subsequent detection. Following cell lysis, the azide-labeled proteins are conjugated to a reporter molecule, such as biotin (B1667282) or a fluorophore, that contains a terminal alkyne. This highly specific and efficient click chemistry reaction enables the visualization, enrichment, and identification of the labeled proteins.
Applications
-
Identification of novel NAD+-binding proteins: Uncover new proteins that interact with NAD+ or are substrates for NAD+-consuming enzymes.
-
Profiling the activity of NAD+-dependent enzymes: Assess the activity of enzymes like PARPs and sirtuins in different cellular contexts.
-
Target validation for drug development: Identify the cellular targets of small molecules that modulate NAD+ metabolism.
-
Study of post-translational modifications: Investigate ADP-ribosylation and other NAD+-dependent modifications.
Data Presentation
The following tables summarize representative quantitative data that can be obtained from a proteomic analysis of cells metabolically labeled with this compound+.
Table 1: Enrichment of Known NAD+-Binding Proteins
| Protein | Function | Fold Enrichment (this compound+ vs. Control) | p-value |
| PARP1 | DNA repair, ADP-ribosylation | 15.2 | < 0.001 |
| SIRT1 | Histone deacetylation | 8.7 | < 0.01 |
| LDH-A | Glycolysis | 5.4 | < 0.05 |
| GDH1 | Glutamate metabolism | 4.9 | < 0.05 |
Table 2: Proteomic Analysis Summary
| Parameter | Value |
| Total Proteins Identified | > 3000 |
| Proteins Enriched (>2-fold) | 261[1] |
| Known NAD+-Binding Proteins Identified | 50+ |
| Novel Candidate NAD+-Binding Proteins | 25 |
Experimental Protocols
This section provides a generalized protocol for the metabolic labeling of mammalian cells with this compound+ and subsequent analysis. Note: Optimization of concentrations and incubation times is recommended for each cell line and experimental condition.
Protocol 1: Metabolic Labeling of Mammalian Cells with this compound+
Materials:
-
Mammalian cell line of interest
-
Complete cell culture medium
-
This compound+
-
Phosphate-buffered saline (PBS)
-
Cell scraper
Procedure:
-
Cell Culture: Plate mammalian cells in a suitable culture dish and grow to the desired confluency (typically 70-80%).
-
Labeling:
-
Prepare a stock solution of this compound+ in an appropriate solvent (e.g., sterile water or PBS).
-
Add this compound+ to the cell culture medium to a final concentration of 10-100 µM. A titration experiment is recommended to determine the optimal concentration for your cell line, balancing labeling efficiency with potential cytotoxicity.[2]
-
Incubate the cells for 4-24 hours at 37°C in a CO2 incubator. The optimal incubation time should be determined empirically.
-
-
Cell Harvest:
-
Aspirate the labeling medium and wash the cells twice with ice-cold PBS.
-
Lyse the cells directly on the plate using a lysis buffer compatible with downstream applications (e.g., RIPA buffer for western blotting or a denaturing buffer for proteomics).
-
Scrape the cells and transfer the lysate to a microcentrifuge tube.
-
Clarify the lysate by centrifugation at 14,000 x g for 15 minutes at 4°C.
-
Collect the supernatant containing the labeled proteins.
-
Determine the protein concentration of the lysate using a standard protein assay (e.g., BCA assay).
-
Protocol 2: Click Chemistry Reaction for Detection of Labeled Proteins
Materials:
-
Cell lysate containing this compound+-labeled proteins (from Protocol 1)
-
Alkyne-biotin or alkyne-fluorophore
-
Copper(II) sulfate (B86663) (CuSO4)
-
Tris(3-hydroxypropyltriazolylmethyl)amine (THPTA) or Tris((1-benzyl-1H-1,2,3-triazol-4-yl)methyl)amine (TBTA)
-
Sodium ascorbate (B8700270)
-
PBS
Procedure:
-
Prepare Click Chemistry Reagents:
-
Prepare a 10 mM stock solution of alkyne-biotin or alkyne-fluorophore in DMSO.
-
Prepare a 50 mM stock solution of CuSO4 in water.
-
Prepare a 50 mM stock solution of THPTA or TBTA in DMSO/water.
-
Prepare a 100 mM stock solution of sodium ascorbate in water. Note: This solution should be prepared fresh.
-
-
Click Reaction:
-
In a microcentrifuge tube, combine the following in order:
-
Cell lysate (50-100 µg of protein)
-
PBS to a final volume of 90 µL
-
1 µL of 10 mM alkyne-biotin/fluorophore (final concentration ~100 µM)
-
2 µL of 50 mM THPTA/TBTA (final concentration 1 mM)
-
1 µL of 50 mM CuSO4 (final concentration 0.5 mM)
-
-
Vortex briefly to mix.
-
Add 1 µL of 100 mM sodium ascorbate to initiate the reaction (final concentration 1 mM).
-
Vortex briefly and incubate at room temperature for 1 hour, protected from light.
-
Protocol 3: Enrichment of Biotinylated Proteins
Materials:
-
Biotinylated cell lysate from Protocol 2
-
Streptavidin-agarose beads
-
Wash buffers (e.g., PBS with 0.1% SDS, 6M Urea, and PBS)
-
Elution buffer (e.g., PBS with 2% SDS and 50 mM DTT)
Procedure:
-
Bead Preparation: Wash the streptavidin-agarose beads three times with PBS.
-
Binding: Add the washed streptavidin beads to the biotinylated cell lysate and incubate for 1-2 hours at room temperature with gentle rotation.
-
Washing:
-
Pellet the beads by centrifugation and discard the supernatant.
-
Wash the beads sequentially with the following buffers to remove non-specifically bound proteins:
-
PBS with 0.1% SDS (3 times)
-
6 M Urea (3 times)
-
PBS (3 times)
-
-
-
Elution:
-
Add elution buffer to the beads and boil for 10 minutes to elute the bound proteins.
-
Pellet the beads and collect the supernatant containing the enriched proteins.
-
Protocol 4: Sample Preparation for Mass Spectrometry
Materials:
-
Enriched protein sample from Protocol 3
-
Dithiothreitol (DTT)
-
Iodoacetamide (IAA)
-
Trypsin (mass spectrometry grade)
-
Ammonium (B1175870) bicarbonate
-
Formic acid
-
C18 desalting column
Procedure:
-
Reduction and Alkylation:
-
Add DTT to the enriched protein sample to a final concentration of 10 mM and incubate at 56°C for 30 minutes.
-
Cool to room temperature and add IAA to a final concentration of 20 mM. Incubate in the dark for 30 minutes.
-
-
In-solution Digestion:
-
Dilute the sample with 50 mM ammonium bicarbonate to reduce the SDS concentration to less than 0.1%.
-
Add trypsin at a 1:50 (enzyme:protein) ratio and incubate overnight at 37°C.
-
-
Desalting:
-
Acidify the digest with formic acid to a final concentration of 0.1%.
-
Desalt the peptides using a C18 desalting column according to the manufacturer's instructions.
-
Elute the peptides and dry them in a vacuum centrifuge.
-
-
Mass Spectrometry Analysis:
-
Reconstitute the dried peptides in a solution of 0.1% formic acid.
-
Analyze the peptides by LC-MS/MS.
-
Visualizations
Caption: Experimental workflow for this compound+ labeling.
Caption: NAD+ dependent signaling pathways.
References
Application Notes and Protocols for Live-Cell Imaging of PARP Activity using 2-Azido-NAD+
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive guide for the real-time visualization of Poly(ADP-ribose) polymerase (PARP) activity in living cells. This method utilizes a chemo-selective ligation reaction, commonly known as "click chemistry," between a bio-orthogonal NAD+ analog, 2-Azido-NAD+, and a fluorescently-labeled alkyne probe. This approach allows for the sensitive and specific detection of protein poly(ADP-ribosyl)ation (PARylation), a key signaling event in DNA damage repair and other cellular processes.
Introduction
Poly(ADP-ribose) polymerases (PARPs) are a family of enzymes that play a critical role in cellular responses to DNA damage. Upon detection of DNA strand breaks, PARP enzymes, particularly PARP1 and PARP2, are activated and catalyze the synthesis of long, branched chains of poly(ADP-ribose) (PAR) on themselves and other nuclear proteins. This post-translational modification, known as PARylation, serves as a scaffold to recruit DNA repair machinery to the site of damage.
Dysregulation of PARP activity is implicated in various diseases, including cancer. Consequently, PARP inhibitors have emerged as a promising class of therapeutic agents. The ability to monitor PARP activity in real-time within living cells is crucial for understanding the fundamental biology of DNA repair and for the development of novel PARP-targeting drugs.
This protocol describes a two-step method to image PARP activity in live cells. First, cells are incubated with this compound+, a cell-permeable analog of the natural PARP substrate, NAD+. Upon PARP activation, the 2-Azido-ADP-ribose moiety is incorporated into PAR chains. In the second step, a fluorescent alkyne probe is introduced, which specifically reacts with the azide (B81097) groups on the newly synthesized PAR chains via a copper(I)-catalyzed azide-alkyne cycloaddition (CuAAC) or a strain-promoted azide-alkyne cycloaddition (SPAAC) click reaction. The resulting fluorescence provides a direct readout of PARP activity.
Quantitative Data Summary
The following table summarizes key quantitative parameters for the live-cell imaging of PARP activity using this compound+. These values are starting points and may require optimization for specific cell types and experimental conditions.
| Parameter | Recommended Range | Notes |
| This compound+ Concentration | 50 - 200 µM | Higher concentrations may be toxic. Titration is recommended to find the optimal balance between signal and cell viability. |
| This compound+ Incubation Time | 4 - 12 hours | Allows for sufficient uptake and incorporation into the cellular NAD+ pool. |
| DNA Damaging Agent (e.g., H₂O₂) | 100 µM - 1 mM | Concentration and incubation time should be optimized to induce DNA damage without causing immediate cell death. |
| Alkyne-Fluorophore Probe Conc. | 1 - 10 µM | For copper-catalyzed or strain-promoted click chemistry. Higher concentrations can lead to background fluorescence. |
| Click Reaction Incubation Time | 15 - 60 minutes | Shorter times are preferable for live-cell imaging to minimize stress. |
| Copper(II) Sulfate (for CuAAC) | 50 - 100 µM | To be used with a copper-chelating ligand. |
| Copper Ligand (e.g., THPTA) | 250 - 500 µM | Maintains copper in its +1 oxidation state and reduces cytotoxicity. |
| Sodium Ascorbate (for CuAAC) | 1 - 2.5 mM | Acts as a reducing agent to generate Cu(I). |
Signaling Pathways and Experimental Workflows
PARP Activation Signaling Pathway
Caption: PARP1 activation at a DNA single-strand break leads to the synthesis of PAR, which recruits DNA repair machinery.
Experimental Workflow for Live-Cell Imaging
Application Notes and Protocols for Copper-Catalyzed Azide-Alkyne Cycloaddition (CuAAC) with 2-Azido-NAD+
For Researchers, Scientists, and Drug Development Professionals
Introduction
Nicotinamide adenine (B156593) dinucleotide (NAD+) is a critical coenzyme in redox reactions and a substrate for signaling enzymes like poly(ADP-ribose) polymerases (PARPs) and sirtuins. The ability to identify and characterize NAD+-binding proteins is crucial for understanding cellular metabolism, DNA repair, and signaling pathways, and for the development of novel therapeutics.[1][2][3] 2-Azido-NAD+, a photoactive analog of NAD+, serves as a powerful chemical probe for these investigations.[4]
The copper(I)-catalyzed azide-alkyne cycloaddition (CuAAC), a cornerstone of "click chemistry," provides a highly efficient and bio-orthogonal method for covalently attaching reporter molecules, such as fluorescent dyes or biotin (B1667282), to this compound+.[5][6][7] This reaction is characterized by its high yield, specificity, and compatibility with biological systems.[8][9] By incorporating this compound+ into NAD+-binding sites, either through enzymatic reactions or photo-crosslinking, researchers can subsequently "click" on an alkyne-functionalized tag for detection, enrichment, and identification of target proteins. This approach is instrumental in drug discovery for profiling inhibitor selectivity and identifying novel drug targets.[10]
These notes provide detailed protocols for the CuAAC reaction with this compound+ for the purpose of labeling and identifying NAD+-binding proteins.
Key Applications
-
Profiling NAD+-binding proteins: Identification of known and novel NAD+-dependent enzymes and binding proteins in complex biological samples.[10]
-
Enzyme Activity Assays: Attaching fluorescent reporters to monitor the activity of NAD+-consuming enzymes like PARPs.
-
Drug Discovery: Assessing the target engagement and selectivity of inhibitors for NAD+-binding proteins.[10]
-
Affinity Purification: Using biotin-alkyne tags to enrich and pull down NAD+-protein complexes for subsequent analysis by mass spectrometry.[6][11]
Data Presentation
While specific reaction kinetics for this compound+ are not extensively published, the following table summarizes typical quantitative data for CuAAC bioconjugation reactions under optimized conditions. These values can serve as a benchmark for experimental design.
| Parameter | Value | Conditions / Notes |
| Reaction Yield | >95% | Achievable with optimized reagent concentrations and reaction time.[12] |
| Reaction Time | 1 - 4 hours | At room temperature. Can be faster at 37°C. |
| This compound+ Conc. | 10 - 100 µM | Dependent on the concentration of the target protein. |
| Alkyne-Probe Conc. | 2- to 10-fold excess | A 2-fold or higher excess of the alkyne probe over the azide (B81097) is recommended.[13] |
| Copper(II) Sulfate Conc. | 50 µM - 1 mM | Typically used with a reducing agent to generate Cu(I) in situ.[13] |
| Reducing Agent (Na-Ascorbate) | 1 - 5 mM | Freshly prepared solution is critical for efficient reaction.[5][13] |
| Copper Ligand (THPTA) Conc. | 5-fold excess over Copper | Tris(3-hydroxypropyltriazolylmethyl)amine protects proteins from oxidative damage and enhances reaction rate.[12][13][14] |
Experimental Protocols
Protocol 1: In Vitro Labeling of a Purified NAD+-Binding Protein
This protocol describes the labeling of a purified protein that has been incubated with this compound+.
Materials:
-
Purified NAD+-binding protein
-
This compound+
-
Alkyne-probe (e.g., Alkyne-Biotin or Alkyne-Fluorophore)
-
Copper(II) Sulfate (CuSO4)
-
Sodium Ascorbate (Na-Ascorbate)
-
THPTA (Tris(3-hydroxypropyltriazolylmethyl)amine)
-
Phosphate-buffered saline (PBS), pH 7.4
-
DMSO (for dissolving alkyne-probe)
-
1.5 mL microcentrifuge tubes
Procedure:
-
Protein Incubation: In a microcentrifuge tube, incubate the purified protein (e.g., 1-10 µM) with this compound+ (e.g., 50-100 µM) in PBS for 30-60 minutes at 37°C to allow for binding. If this compound+ is used as a photo-crosslinker, expose the mixture to UV light (e.g., 365 nm) on ice for 5-15 minutes.
-
Prepare Click-Chemistry Reagents:
-
Alkyne-Probe Stock (10 mM): Dissolve the alkyne-probe in DMSO.
-
CuSO4 Stock (20 mM): Dissolve in deionized water.
-
THPTA Stock (50 mM): Dissolve in deionized water.
-
Na-Ascorbate Stock (100 mM): Prepare fresh by dissolving in deionized water. This solution is prone to oxidation and should be used immediately.[5]
-
-
Prepare Click-Chemistry Reaction Mix: In a separate tube, prepare a premix of the catalyst. For a 500 µL final reaction volume, combine:
-
2.5 µL of 20 mM CuSO4
-
5.0 µL of 50 mM THPTA Vortex briefly to mix. This creates a 5:1 ligand-to-copper ratio.[13]
-
-
Initiate the Click Reaction: To the protein/2-Azido-NAD+ solution, add the following components in order, vortexing gently after each addition:
-
The alkyne-probe to a final concentration of 100-200 µM (e.g., 5-10 µL of 10 mM stock for a 500 µL reaction).
-
The premixed CuSO4/THPTA solution (7.5 µL).
-
25 µL of 100 mM fresh Na-Ascorbate solution to initiate the reaction.[13]
-
-
Incubation: Protect the reaction from light and incubate at room temperature for 1-2 hours on a rotator.
-
Analysis: The labeled protein can be analyzed by SDS-PAGE followed by in-gel fluorescence scanning (if a fluorescent alkyne was used) or by Western blot using streptavidin-HRP (if a biotin alkyne was used).
Protocol 2: Labeling of NAD+-Binding Proteins in Cell Lysate
This protocol outlines the procedure for identifying NAD+-binding proteins from a complex biological mixture.
Materials:
-
Cells or tissue lysate
-
This compound+
-
Alkyne-Biotin
-
Lysis buffer (e.g., RIPA buffer with protease inhibitors)
-
Click chemistry reagents as listed in Protocol 1
-
Streptavidin agarose (B213101) beads
-
Wash buffers (e.g., PBS with 0.1% SDS)
-
Elution buffer (e.g., sample buffer for mass spectrometry)
Procedure:
-
Lysate Preparation: Prepare cell or tissue lysate using an appropriate lysis buffer containing protease inhibitors. Clarify the lysate by centrifugation.
-
Labeling with this compound+: Add this compound+ (e.g., to a final concentration of 50 µM) to the lysate. If photo-crosslinking is desired, transfer the lysate to a petri dish, place on ice, and irradiate with UV light.
-
Perform Click Reaction:
-
Add Alkyne-Biotin (e.g., 100 µM final concentration).
-
Prepare the CuSO4/THPTA premix as described in Protocol 1.
-
Add the CuSO4/THPTA premix and freshly prepared Na-Ascorbate to the lysate to initiate the reaction.
-
Incubate at room temperature for 1-2 hours with gentle rotation.
-
-
Enrichment of Labeled Proteins:
-
Add pre-washed streptavidin agarose beads to the lysate and incubate for 1-2 hours at 4°C to capture biotinylated proteins.
-
Pellet the beads by centrifugation and discard the supernatant.
-
Wash the beads extensively to remove non-specifically bound proteins (e.g., 3 washes with PBS + 0.1% SDS, followed by 2 washes with PBS).
-
-
Elution and Downstream Analysis:
-
Elute the captured proteins from the beads by boiling in SDS-PAGE sample buffer.
-
The eluted proteins can be separated by SDS-PAGE for visualization with silver or Coomassie staining, or subjected to in-gel digestion and analysis by mass spectrometry for protein identification.
-
Visualizations
PARP1 Activation and NAD+ Consumption Pathway
Experimental Workflow for Identifying NAD+-Binding Proteins
References
- 1. Study of NAD-interacting proteins highlights the extent of NAD regulatory roles in the cell and its potential as a therapeutic target - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Identification of NAD interacting residues in proteins - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Identification of NAD interacting residues in proteins - PMC [pmc.ncbi.nlm.nih.gov]
- 4. NAD+ consumption by PARP1 in response to DNA damage triggers metabolic shift critical for damaged cell survival - PMC [pmc.ncbi.nlm.nih.gov]
- 5. interchim.fr [interchim.fr]
- 6. Click Chemistry in Proteomic Investigations - PMC [pmc.ncbi.nlm.nih.gov]
- 7. pubs.acs.org [pubs.acs.org]
- 8. Modification of Protein Scaffolds via Copper-Catalyzed Azide–Alkyne Cycloaddition | Springer Nature Experiments [experiments.springernature.com]
- 9. The Click Reaction as an Efficient Tool for the Construction of Macrocyclic Structures - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Chemical Proteomics Approach for Profiling the NAD Interactome - PMC [pmc.ncbi.nlm.nih.gov]
- 11. Cleavable Biotin Probes for Labeling of Biomolecules via the Azide – Alkyne Cycloaddition - PMC [pmc.ncbi.nlm.nih.gov]
- 12. Copper-Catalyzed Azide–Alkyne Click Chemistry for Bioconjugation - PMC [pmc.ncbi.nlm.nih.gov]
- 13. jenabioscience.com [jenabioscience.com]
- 14. lumiprobe.com [lumiprobe.com]
Application Notes and Protocols: Strain-Promoted Azide-Alkyne Cycloaddition (SPAAC) with 2-Azido-NAD
For Researchers, Scientists, and Drug Development Professionals
Introduction
Strain-promoted azide-alkyne cycloaddition (SPAAC) is a powerful bioorthogonal ligation technique that enables the covalent modification of biomolecules in complex biological systems.[1] This copper-free click chemistry reaction occurs between a strained cyclooctyne (B158145) and an azide (B81097), forming a stable triazole linkage.[2] Its high efficiency and bioorthogonality, meaning it does not interfere with native biochemical processes, make it an ideal tool for chemical biology and drug development.[3]
2-Azido-NAD (Nicotinamide 2-azidoadenine dinucleotide) is a synthetic analog of the ubiquitous cofactor NAD+.[4][5] The presence of the azide group at the 2-position of the adenine (B156593) ring allows for its use as a chemical reporter.[1] While traditionally used as a photoaffinity probe to identify NAD+-binding proteins,[1] the azide moiety also presents an opportunity for bioorthogonal conjugation via SPAAC. This would enable the specific and covalent labeling of NAD+-dependent enzymes and their substrates under physiological conditions, providing a versatile tool for studying their function, localization, and for the development of targeted therapeutics.
These application notes provide a comprehensive guide to the proposed use of this compound in SPAAC reactions, including detailed protocols for protein labeling and characterization, as well as a summary of relevant quantitative data to aid in experimental design.
Data Presentation
Table 1: Physicochemical Properties of this compound
| Property | Value | Reference |
| Molecular Formula | C₂₁H₂₆N₁₀O₁₄P₂ | [2][4] |
| Molecular Weight | 704.44 g/mol | [2][4] |
| CAS Number | 126609-61-8 | [6] |
| Appearance | White to off-white solid | |
| Solubility | Water |
Table 2: Estimated SPAAC Reaction Kinetics with this compound
No direct kinetic data for the SPAAC reaction of this compound has been published. The following values are estimates based on the reactivity of other aromatic azides and common cyclooctynes. The actual reaction rates should be determined empirically for each specific experimental system.
| Cyclooctyne Reagent | Azide Partner | Second-Order Rate Constant (k₂) (M⁻¹s⁻¹) | Reference (for similar aromatic azides) |
| Dibenzocyclooctyne (DBCO) | Benzyl Azide | 0.0567 ± 0.0027 | [6] |
| Dibenzocyclooctynol (DIBO) | Benzyl Azide | 0.0567 ± 0.0027 | [6] |
| Bicyclononyne (BCN) | Benzyl Azide | ~0.1 | [7] |
| 4-Azido-2,3,5,6-tetrafluorobenzoic acid | Cyclooctyne | 3.60 | [1] |
Note: The electron-withdrawing nature of the purine (B94841) ring in this compound may influence the reaction kinetics compared to simple aromatic azides. Fluorinated cyclooctynes are known to exhibit faster reaction rates.[1]
Experimental Protocols
Protocol 1: Labeling of NAD+-Dependent Enzymes with this compound and a Cyclooctyne-Fluorophore
Objective: To fluorescently label a purified NAD+-dependent enzyme using this compound and a DBCO-functionalized fluorescent dye via SPAAC for subsequent visualization by SDS-PAGE.
Materials:
-
Purified NAD+-dependent enzyme (e.g., a PARP or a dehydrogenase)
-
This compound
-
DBCO-functionalized fluorescent dye (e.g., DBCO-PEG4-5/6-TAMRA)
-
Reaction Buffer: 50 mM HEPES, 150 mM NaCl, pH 7.4
-
Phosphate-Buffered Saline (PBS), pH 7.4
-
2x Laemmli sample buffer
-
Deionized water
-
Microcentrifuge tubes
Procedure:
-
Enzyme Preparation: Prepare a stock solution of the purified NAD+-dependent enzyme in the Reaction Buffer at a concentration of 1-5 mg/mL.
-
This compound Incubation: In a microcentrifuge tube, combine the enzyme solution with this compound to a final concentration that is saturating for the enzyme's binding site (typically in the low micromolar range, e.g., 10-50 µM).[1] The optimal concentration should be determined empirically.
-
Incubate the mixture for 30 minutes at 37°C to allow for the binding of this compound to the enzyme's active site.
-
SPAAC Reaction: Add the DBCO-functionalized fluorescent dye from a stock solution in DMSO to the reaction mixture. A 5-10 fold molar excess of the DBCO-dye over the enzyme is recommended to drive the reaction to completion. The final DMSO concentration should be kept below 5% (v/v) to avoid protein denaturation.
-
Incubate the reaction for 1-4 hours at 37°C. The reaction time may need to be optimized depending on the specific enzyme and cyclooctyne used.
-
Sample Preparation for SDS-PAGE: Add an equal volume of 2x Laemmli sample buffer to the reaction mixture.
-
Heat the sample at 95°C for 5 minutes.
-
In-Gel Fluorescence Analysis: Resolve the proteins by SDS-PAGE.
-
Visualize the fluorescently labeled protein using a gel imager with the appropriate excitation and emission filters for the chosen fluorophore.
Protocol 2: Identification of this compound Labeled Proteins from Cell Lysate by Mass Spectrometry
Objective: To identify proteins from a cell lysate that are covalently labeled by this compound and a cyclooctyne-biotin conjugate, followed by enrichment and mass spectrometry-based identification.
Materials:
-
Cells of interest
-
Cell lysis buffer (e.g., RIPA buffer with protease and phosphatase inhibitors)
-
This compound
-
DBCO-PEG4-Biotin
-
Streptavidin-agarose beads
-
Wash buffers (e.g., PBS with 0.1% Tween-20)
-
Elution buffer (e.g., 8 M urea, 100 mM Tris-HCl, pH 8.5, or on-bead digestion)
-
Reagents for in-solution or on-bead tryptic digestion (DTT, iodoacetamide, trypsin)
-
Mass spectrometry-grade solvents (acetonitrile, formic acid)
Procedure:
-
Cell Lysis and Protein Extraction: Lyse the cells using an appropriate lysis buffer and quantify the protein concentration.
-
Labeling with this compound: Incubate the cell lysate (e.g., 1-5 mg of total protein) with this compound (e.g., 50-100 µM) for 1 hour at 37°C.
-
SPAAC Reaction with Biotin Probe: Add DBCO-PEG4-Biotin to the lysate (e.g., 100-200 µM) and incubate for 2-4 hours at 37°C.
-
Enrichment of Biotinylated Proteins:
-
Pre-wash streptavidin-agarose beads with wash buffer.
-
Add the pre-washed beads to the labeled cell lysate and incubate for 1-2 hours at 4°C with gentle rotation to capture the biotinylated proteins.
-
Wash the beads extensively with wash buffer to remove non-specifically bound proteins.
-
-
Elution or On-Bead Digestion:
-
Elution: Elute the bound proteins from the beads using an appropriate elution buffer.
-
On-Bead Digestion: Perform reduction, alkylation, and tryptic digestion of the captured proteins directly on the beads.
-
-
Sample Preparation for Mass Spectrometry:
-
For eluted proteins, perform an in-solution tryptic digest.
-
Desalt the resulting peptide mixture using a C18 StageTip or equivalent.
-
-
LC-MS/MS Analysis: Analyze the peptide samples by liquid chromatography-tandem mass spectrometry (LC-MS/MS).
-
Data Analysis: Search the acquired MS/MS data against a relevant protein database to identify the labeled proteins.
Mandatory Visualization
Caption: Experimental workflow for labeling NAD+-dependent proteins with this compound via SPAAC.
Caption: Proposed labeling of the PARP-1 signaling pathway using this compound and SPAAC.
References
- 1. Tetra-fluorinated aromatic azide for highly efficient bioconjugation in living cells - PMC [pmc.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. Bioorthogonal chemistry - Wikipedia [en.wikipedia.org]
- 4. Live Monitoring of Strain‐Promoted Azide Alkyne Cycloadditions in Complex Reaction Environments by Inline ATR‐IR Spectroscopy - PMC [pmc.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. Strain-Promoted Alkyne-Azide Cycloadditions (SPAAC) Reveal New Features of Glycoconjugate Biosynthesis - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Azide-based bioorthogonal chemistry: Reactions and its advances in cellular and biomolecular imaging - PMC [pmc.ncbi.nlm.nih.gov]
Application Notes and Protocols for the Detection of 2-Azido-NAD Incorporation by Western Blot
For Researchers, Scientists, and Drug Development Professionals
Introduction
Nicotinamide adenine (B156593) dinucleotide (NAD+) is a critical coenzyme in numerous cellular processes, including ADP-ribosylation, a post-translational modification where ADP-ribose moieties are transferred to proteins. This modification, catalyzed by ADP-ribosyltransferases (ARTs) such as poly(ADP-ribose) polymerases (PARPs), plays a vital role in DNA repair, signaling, and gene regulation. The study of protein ADP-ribosylation has been greatly advanced by the use of chemical biology tools. 2-Azido-NAD+, a photoactive analog of NAD+, serves as a powerful probe to identify and characterize NAD+-binding proteins and substrates of ARTs.
These application notes provide a comprehensive protocol for the metabolic labeling of proteins with this compound+ in cultured cells, followed by their detection using Western blotting. The incorporated azide (B81097) group serves as a bioorthogonal handle for the covalent attachment of a reporter molecule, such as biotin (B1667282) or a fluorophore, via a copper(I)-catalyzed azide-alkyne cycloaddition (CuAAC) or "click chemistry" reaction. This method allows for the sensitive and specific detection of proteins that have incorporated the 2-Azido-ADP-ribose moiety.
Principle of the Method
The workflow for detecting this compound+ incorporation by Western blot involves a multi-step process. Initially, cells are incubated with a cell-permeable form of this compound+. Inside the cell, this analog is utilized by ARTs as a substrate, leading to the transfer of the 2-Azido-ADP-ribose group onto target proteins. Following this metabolic labeling step, the cells are lysed under conditions that preserve the ADP-ribosylation. The azide-modified proteins in the cell lysate are then conjugated to an alkyne-containing reporter molecule (e.g., alkyne-biotin or a fluorescent alkyne dye) through a click chemistry reaction. Finally, the labeled proteins are separated by SDS-PAGE, transferred to a membrane, and the reporter tag is detected by standard Western blotting procedures, such as streptavidin-HRP for biotin tags or direct fluorescence imaging for fluorescent tags.
Signaling Pathway and Experimental Workflow Diagrams
Application Notes and Protocols for Flow Cytometry Analysis of 2-Azido-NAD Labeled Cells
Audience: Researchers, scientists, and drug development professionals.
Introduction
Nicotinamide adenine (B156593) dinucleotide (NAD⁺) is a critical coenzyme in cellular metabolism and a substrate for several key enzyme families, including poly(ADP-ribose) polymerases (PARPs) and sirtuins.[1] These enzymes play crucial roles in DNA repair, gene regulation, and cellular signaling pathways.[1] The ability to measure the activity of these enzymes within intact cells is essential for understanding their function in health and disease, and for the development of novel therapeutics.
2-Azido-NAD⁺ is a cell-permeable analog of NAD⁺ that can be metabolically incorporated by NAD⁺-consuming enzymes. Once incorporated, the azide (B81097) group on this compound⁺ allows for a highly specific and sensitive detection via a copper(I)-catalyzed alkyne-azide cycloaddition (CuAAC) reaction, commonly known as "click chemistry".[2][3] This technique enables the covalent attachment of a fluorescently labeled alkyne probe, rendering the cells fluorescent for analysis by flow cytometry. This method provides a powerful tool to quantify the activity of NAD⁺-consuming enzymes at a single-cell level.
These application notes provide a detailed protocol for the labeling of cells with this compound⁺, followed by click chemistry-based fluorescent tagging and subsequent analysis by flow cytometry.
Signaling Pathway and Experimental Workflow
The following diagrams illustrate the key signaling pathway involving NAD⁺-consuming enzymes and the experimental workflow for the flow cytometry analysis of this compound⁺ labeled cells.
Quantitative Data Summary
The following tables provide representative data from experiments using this protocol. Note: These values are examples and may vary depending on the cell type, experimental conditions, and the specific fluorescent probe used.
Table 1: Optimization of this compound⁺ Labeling
| Cell Line | This compound⁺ Concentration (µM) | Incubation Time (hours) | Mean Fluorescence Intensity (MFI) |
| HeLa | 50 | 2 | 1500 |
| HeLa | 100 | 2 | 3200 |
| HeLa | 200 | 2 | 5800 |
| Jurkat | 50 | 4 | 1800 |
| Jurkat | 100 | 4 | 4100 |
| Jurkat | 200 | 4 | 7500 |
Table 2: Effect of PARP Inhibitor on this compound⁺ Incorporation
| Cell Line | Treatment | Mean Fluorescence Intensity (MFI) | % Inhibition |
| A549 | Control (DMSO) | 8500 | - |
| A549 | PARP Inhibitor (10 µM) | 2500 | 70.6% |
| MCF-7 | Control (DMSO) | 6200 | - |
| MCF-7 | PARP Inhibitor (10 µM) | 1800 | 71.0% |
Experimental Protocols
Materials and Reagents
-
Cells of interest: (e.g., HeLa, Jurkat, A549, MCF-7)
-
Complete cell culture medium
-
This compound⁺ (dissolved in sterile water or PBS to a stock concentration of 10 mM)
-
Phosphate-Buffered Saline (PBS) , pH 7.4
-
Fixation Buffer: 4% paraformaldehyde (PFA) in PBS
-
Permeabilization Buffer: 0.25% Triton™ X-100 in PBS
-
Click Chemistry Reaction Buffer: (e.g., PBS)
-
Fluorescently-labeled alkyne probe: (e.g., Alexa Fluor™ 488 Alkyne, DBCO-Cy5)
-
Copper(II) Sulfate (CuSO₄): 100 mM stock solution in water
-
Reducing Agent: (e.g., Sodium Ascorbate), 500 mM stock solution in water (prepare fresh)
-
Copper Catalyst Ligand: (e.g., THPTA or TBTA) 100 mM stock solution in DMSO or water
-
Wash Buffer: PBS with 1% Bovine Serum Albumin (BSA)
-
Flow cytometry tubes
Protocol 1: Cell Labeling with this compound⁺
-
Cell Seeding: Seed cells in appropriate culture vessels and allow them to adhere and grow to the desired confluency (typically 70-80%). For suspension cells, ensure they are in the logarithmic growth phase.
-
This compound⁺ Treatment:
-
Prepare the desired concentration of this compound⁺ in complete cell culture medium. A starting concentration range of 50-200 µM is recommended, but should be optimized for each cell type.
-
Remove the existing medium and replace it with the this compound⁺-containing medium.
-
Incubate the cells for a period of 2-6 hours at 37°C in a 5% CO₂ incubator. The optimal incubation time should be determined experimentally.
-
-
Cell Harvest:
-
For adherent cells, wash once with PBS and detach using trypsin or a cell scraper. Neutralize trypsin with complete medium.
-
For suspension cells, directly collect the cells.
-
Centrifuge the cell suspension at 300 x g for 5 minutes and discard the supernatant.
-
-
Washing: Wash the cell pellet twice with 1 mL of PBS, centrifuging at 300 x g for 5 minutes after each wash.
Protocol 2: Cell Fixation and Permeabilization
-
Fixation:
-
Resuspend the cell pellet in 100 µL of Fixation Buffer (4% PFA in PBS).
-
Incubate for 15 minutes at room temperature, protected from light.
-
Add 1 mL of PBS and centrifuge at 500 x g for 5 minutes. Discard the supernatant.
-
-
Permeabilization:
-
Resuspend the fixed cell pellet in 100 µL of Permeabilization Buffer (0.25% Triton™ X-100 in PBS).
-
Incubate for 15 minutes at room temperature.
-
Protocol 3: Click Chemistry Reaction
Note: The click chemistry reaction cocktail should be prepared fresh immediately before use. The components should be added in the order listed to prevent precipitation of the copper catalyst.
-
Prepare the Click Reaction Cocktail: For each sample, prepare the following mixture in a microcentrifuge tube:
-
PBS: 85 µL
-
Fluorescently-labeled alkyne probe (10 mM stock): 2 µL (final concentration ~200 µM)
-
Copper(II) Sulfate (100 mM stock): 1 µL (final concentration 1 mM)
-
Copper Catalyst Ligand (100 mM stock): 2 µL (final concentration 2 mM)
-
Sodium Ascorbate (500 mM stock, freshly prepared): 10 µL (final concentration 50 mM)
-
-
Labeling:
-
Add 100 µL of the freshly prepared Click Reaction Cocktail to the permeabilized cell pellet.
-
Vortex gently to mix.
-
Incubate for 30-60 minutes at room temperature, protected from light.
-
-
Washing:
-
Add 1 mL of Wash Buffer (PBS with 1% BSA) to the tube.
-
Centrifuge at 500 x g for 5 minutes and discard the supernatant.
-
Repeat the wash step twice.
-
Protocol 4: Flow Cytometry Analysis
-
Resuspension: Resuspend the final cell pellet in 300-500 µL of Wash Buffer.
-
Filtering: Filter the cell suspension through a 40 µm cell strainer to remove any aggregates.
-
Data Acquisition:
-
Acquire data on a flow cytometer equipped with the appropriate lasers and filters for the chosen fluorophore.
-
For example, for an Alexa Fluor™ 488 probe, use a blue laser (488 nm) for excitation and a green emission filter (e.g., 530/30 nm).
-
Collect a sufficient number of events (e.g., 10,000-50,000) for statistical analysis.
-
-
Data Analysis:
-
Gate on the single-cell population using forward scatter (FSC) and side scatter (SSC) parameters.
-
Analyze the fluorescence intensity of the gated population to quantify the level of this compound⁺ incorporation.
-
Use appropriate controls, such as unlabeled cells and cells treated with a PARP or sirtuin inhibitor, to set gates and determine the specificity of the signal.
-
Troubleshooting
| Issue | Possible Cause | Solution |
| Low fluorescent signal | - Insufficient this compound⁺ concentration or incubation time.- Inefficient click chemistry reaction.- Low activity of NAD⁺-consuming enzymes. | - Optimize this compound⁺ concentration and incubation time.- Ensure click chemistry reagents are fresh, especially the sodium ascorbate.- Use a positive control cell line with known high PARP or sirtuin activity. |
| High background fluorescence | - Non-specific binding of the fluorescent probe.- Inadequate washing. | - Increase the number of wash steps after the click chemistry reaction.- Include a "no-click" control (cells labeled with this compound⁺ but without the click reaction). |
| Cell clumping | - Over-fixation or harsh handling of cells. | - Reduce fixation time or PFA concentration.- Handle cells gently during washing and resuspension.- Filter cells through a cell strainer before analysis. |
| High cell death | - Cytotoxicity of this compound⁺ or click chemistry reagents. | - Perform a dose-response and time-course experiment to determine the optimal, non-toxic concentration and incubation time for this compound⁺.- Reduce the concentration of copper in the click reaction or use a copper-free click chemistry method (e.g., with DBCO-alkynes).[4] |
References
- 1. Illuminating NAD+ Metabolism in Live Cells and In Vivo Using a Genetically Encoded Fluorescent Sensor - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Flow Cytometry Analysis of Free Intracellular NAD+ Using a Targeted Biosensor - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. benchchem.com [benchchem.com]
- 4. benchchem.com [benchchem.com]
Application Notes and Protocols for 2-Azido-NAD Detection via Immunofluorescence
For Researchers, Scientists, and Drug Development Professionals
Introduction
Poly(ADP-ribose) polymerases (PARPs) are a family of enzymes involved in various cellular processes, including DNA repair, genomic stability, and programmed cell death. PARP1, the most abundant member of this family, is a key player in the DNA damage response. Dysregulation of PARP1 activity is implicated in various diseases, including cancer. Consequently, the detection and quantification of PARP1 activity are crucial for both basic research and the development of novel therapeutics.
2-Azido-NAD+ is a cell-permeable analog of the natural PARP substrate, NAD+. It is specifically utilized by PARP1 as a substrate, leading to its incorporation into poly(ADP-ribose) (PAR) chains on target proteins. The azide (B81097) group on this compound+ serves as a chemical handle for "click chemistry," a highly specific and efficient bioorthogonal reaction. This allows for the covalent attachment of a fluorescent probe, enabling the visualization and quantification of PARP1 activity within cells using immunofluorescence microscopy.
These application notes provide a detailed protocol for the detection of this compound+ incorporation as a measure of PARP1 activity using immunofluorescence.
Data Presentation
| Treatment Group | Number of Cells Analyzed | Mean Fluorescence Intensity (Arbitrary Units) | Standard Deviation | P-value (vs. Control) |
| Negative Control | ||||
| Vehicle Control | ||||
| Positive Control (e.g., DNA damaging agent) | ||||
| Experimental Condition 1 | ||||
| Experimental Condition 2 |
Signaling Pathway and Experimental Workflow
The following diagrams illustrate the underlying biological pathway and the experimental procedure for detecting PARP1 activity using this compound+.
Caption: PARP1 activation in response to DNA damage and incorporation of this compound+.
Caption: Experimental workflow for immunofluorescent detection of this compound+.
Experimental Protocols
This section provides a detailed methodology for the immunofluorescent detection of this compound+ incorporation in cultured cells.
Materials and Reagents
-
Cells: Adherent cell line of interest
-
Culture medium: Appropriate for the cell line
-
Coverslips: Sterile, glass
-
This compound+: Stock solution in DMSO or water
-
DNA damaging agent (optional positive control): e.g., H₂O₂ or MMS
-
Phosphate-Buffered Saline (PBS): pH 7.4
-
Fixative: 4% Paraformaldehyde (PFA) in PBS
-
Permeabilization Buffer: 0.25% Triton X-100 in PBS
-
Blocking Buffer: 1% Bovine Serum Albumin (BSA) in PBS
-
Click Chemistry Reaction Cocktail:
-
Alkyne-fluorophore (e.g., Alexa Fluor 488 DIBO Alkyne)
-
Copper (II) Sulfate (CuSO₄)
-
Copper protectant (e.g., THPTA)
-
Reducing agent (e.g., Sodium Ascorbate)
-
PBS
-
-
Nuclear Stain (optional): DAPI or Hoechst 33342
-
Mounting Medium: Antifade mounting medium
-
Microscope: Fluorescence or confocal microscope
Protocol
1. Cell Culture and Treatment
-
Seed cells onto sterile glass coverslips in a multi-well plate at a density that will result in 50-70% confluency at the time of the experiment.
-
Culture cells overnight in a humidified incubator at 37°C with 5% CO₂.
-
Treat the cells with the experimental compounds (e.g., PARP inhibitors) for the desired duration. Include appropriate controls:
-
Negative Control: No treatment.
-
Vehicle Control: Treatment with the vehicle (e.g., DMSO) used to dissolve the compounds.
-
Positive Control: Treatment with a known DNA damaging agent (e.g., 1 mM H₂O₂ for 10 minutes) to induce PARP1 activity.
-
-
Add this compound+ to the culture medium to a final concentration of 50-100 µM.
-
Incubate for 1-2 hours at 37°C. The optimal concentration and incubation time may need to be determined empirically for your specific cell line and experimental conditions.
2. Cell Fixation
-
Aspirate the culture medium.
-
Gently wash the cells twice with PBS.
-
Fix the cells by adding 4% PFA in PBS and incubating for 15 minutes at room temperature.
-
Aspirate the PFA and wash the cells three times with PBS for 5 minutes each.
3. Permeabilization
-
Permeabilize the cells by adding 0.25% Triton X-100 in PBS and incubating for 10 minutes at room temperature.
-
Aspirate the permeabilization buffer and wash the cells three times with PBS for 5 minutes each.
4. Click Chemistry Reaction
Note: The click chemistry reaction is light-sensitive. Perform the following steps in the dark or with minimal light exposure.
-
Prepare the Click Chemistry Reaction Cocktail immediately before use. The final concentrations of the components may need optimization, but a typical starting point is:
-
2-5 µM Alkyne-fluorophore
-
1 mM CuSO₄
-
10 mM THPTA
-
100 mM Sodium Ascorbate
-
-
Add the Click Chemistry Reaction Cocktail to the coverslips, ensuring the cells are completely covered.
-
Incubate for 30-60 minutes at room temperature, protected from light.
-
Aspirate the reaction cocktail and wash the cells three times with PBS for 5 minutes each.
5. Blocking and Antibody Staining (Optional, for co-staining)
-
If co-staining for another protein of interest, proceed with standard immunofluorescence protocols.
-
Block non-specific antibody binding by incubating the cells in Blocking Buffer for 30-60 minutes at room temperature.
-
Incubate with the primary antibody diluted in Blocking Buffer for 1-2 hours at room temperature or overnight at 4°C.
-
Wash the cells three times with PBS for 5 minutes each.
-
Incubate with the appropriate fluorophore-conjugated secondary antibody diluted in Blocking Buffer for 1 hour at room temperature, protected from light.
-
Wash the cells three times with PBS for 5 minutes each.
6. Nuclear Staining and Mounting
-
If desired, counterstain the nuclei by incubating with DAPI or Hoechst 33342 (e.g., 1 µg/mL in PBS) for 5-10 minutes at room temperature.
-
Wash the cells twice with PBS.
-
Mount the coverslips onto microscope slides using an antifade mounting medium.
-
Seal the edges of the coverslip with nail polish to prevent drying.
7. Imaging and Analysis
-
Image the slides using a fluorescence or confocal microscope with the appropriate filter sets for the chosen fluorophore(s).
-
Acquire images using consistent settings (e.g., exposure time, laser power) across all experimental groups to allow for quantitative comparison.
-
Quantify the fluorescence intensity per cell or per nucleus using image analysis software (e.g., ImageJ/Fiji).
Troubleshooting
| Problem | Possible Cause | Solution |
| No or Weak Signal | Inefficient incorporation of this compound+ | Increase the concentration of this compound+ or the incubation time. Ensure PARP1 is active (use a positive control). |
| Inefficient click reaction | Prepare the click reaction cocktail fresh. Optimize the concentrations of the components. Ensure the reducing agent is active. | |
| Low PARP1 activity in cells | Use a positive control (DNA damage) to confirm the assay is working. | |
| Photobleaching of the fluorophore | Minimize light exposure during the click reaction and subsequent steps. Use an antifade mounting medium. | |
| High Background | Non-specific binding of the alkyne-fluorophore | Increase the number and duration of washes after the click reaction. |
| Autofluorescence of cells | Include an unstained control to assess the level of autofluorescence. | |
| Click reaction components not fully washed away | Ensure thorough washing after the click reaction. | |
| Cell Morphology is Poor | Harsh fixation or permeabilization | Reduce the concentration or incubation time for PFA and Triton X-100. |
| Cells detached from the coverslip | Handle the coverslips gently during washing steps. Consider using coated coverslips (e.g., poly-L-lysine). |
Unveiling the PARP1 Substrate Landscape: Application Notes and Protocols for 2-Azido-NAD+
Introduction
Poly(ADP-ribose) polymerase 1 (PARP1) is a critical enzyme involved in a multitude of cellular processes, including DNA repair, genome stability, and cell death.[1][2] It catalyzes the transfer of ADP-ribose units from its substrate, nicotinamide (B372718) adenine (B156593) dinucleotide (NAD+), to acceptor proteins, thereby modulating their function.[2] Identifying the direct substrates of PARP1 is crucial for understanding its biological roles and for the development of novel therapeutics.
This document provides detailed application notes and protocols for the use of 2-Azido-NAD+, a chemically modified NAD+ analog, as a powerful tool to identify PARP1 substrates. This approach, coupled with click chemistry and mass spectrometry-based proteomics, allows for the specific labeling, enrichment, and identification of proteins targeted by PARP1.
Principle of the Method
The strategy relies on the metabolic incorporation of an azide-modified ADP-ribose moiety onto PARP1 substrates. This compound+, which contains an azide (B81097) group, is used by PARP1 as a substrate. The azide group serves as a bioorthogonal handle, meaning it is chemically inert within the cellular environment but can be specifically reacted with a complementary alkyne-containing reporter tag (e.g., biotin-alkyne or a fluorescent alkyne) via copper(I)-catalyzed azide-alkyne cycloaddition (CuAAC), a type of "click chemistry".[3][4] The tagged proteins can then be enriched and identified using mass spectrometry. While this compound+ has been synthesized and its utility as a photoaffinity probe demonstrated[5], other azide-modified NAD+ analogs, such as ADO-3′-N3-NAD+, have shown high activity and specificity for PARP1.[6][7][8]
Application Notes
The choice of NAD+ analog can be critical for the successful identification of PARP1 substrates. While this document focuses on the general application of an azide-modified NAD+, it is important to consider the specific analog's properties. For instance, ADO-3′-N3-NAD+ has been reported to have high specificity for human PARP1.[6][7] In contrast, other analogs may be more promiscuous or require the use of engineered, analog-sensitive PARP1 mutants.[9]
Table 1: Comparison of Select NAD+ Analogs for PARP1 Substrate Identification
| NAD+ Analog | Key Features | Application | Reference(s) |
| This compound+ | Photoactive coenzyme analog. | Characterizing NAD+-binding proteins and identifying active sites. | [5] |
| ADO-3′-N3-NAD+ | High activity and specificity for human PARP1. | Labeling and profiling of endogenous PARP1 substrates. | [1][6][7][8] |
| 8-Bu(3-yne)T-NAD+ | Bulky NAD+ analog with an alkyne moiety. | Used with analog-sensitive PARP1 mutants for enzyme-specific substrate identification. | [9] |
| NR-3′-N3-NAD+ | Azido substitution at the nicotinamide riboside 3'-OH. | High specificity for PARylation catalyzed by PARP1 and PARP2. | [10] |
A study utilizing ADO-3′-N3-NAD+ in HEK293T cell lysates identified 73 nuclear proteins as potential PARP1 substrates. Of these, 49 were previously known PARP1 substrates, and 24 were potentially novel, demonstrating the power of this technique for discovery.[8]
Experimental Protocols
The following protocols provide a general framework for the identification of PARP1 substrates using an azide-modified NAD+ analog. Optimization may be required for specific cell types and experimental conditions.
Protocol 1: Labeling of PARP1 Substrates in Cell Lysates
-
Cell Culture and Lysis:
-
Culture cells of interest to 80-90% confluency.
-
Optional: Treat cells with a DNA damaging agent (e.g., H₂O₂ or MNNG) to stimulate PARP1 activity.[11]
-
Harvest cells and wash with ice-cold PBS.
-
Lyse cells in a suitable lysis buffer (e.g., RIPA buffer) supplemented with protease and phosphatase inhibitors.
-
Clarify the lysate by centrifugation at 14,000 x g for 15 minutes at 4°C.
-
Determine the protein concentration of the supernatant using a standard protein assay (e.g., BCA assay).
-
-
In Vitro ADP-Ribosylation Reaction:
-
In a microcentrifuge tube, combine the following on ice:
-
Cell lysate (e.g., 1 mg of total protein)
-
Activated DNA (if using purified PARP1)
-
This compound+ (or other azide-modified NAD+ analog) to a final concentration of 50-100 µM.
-
Reaction buffer (e.g., 50 mM Tris-HCl pH 8.0, 4 mM MgCl₂, 250 µM DTT).
-
-
Optional: For experiments with recombinant PARP1, add purified PARP1 enzyme.
-
As a negative control, prepare a reaction mixture in the presence of a PARP inhibitor (e.g., Olaparib or Veliparib) or without the azide-modified NAD+.[1][8]
-
Incubate the reaction mixture at 30°C for 30-60 minutes.[1]
-
Protocol 2: Click Chemistry and Enrichment of Labeled Proteins
-
Click Reaction:
-
To the reaction mixture from Protocol 1, add the following click chemistry reagents:
-
Biotin-alkyne (or other alkyne-functionalized reporter) to a final concentration of 100-200 µM.
-
Tris(2-carboxyethyl)phosphine (TCEP) to a final concentration of 1 mM.
-
Tris[(1-benzyl-1H-1,2,3-triazol-4-yl)methyl]amine (TBTA) to a final concentration of 100 µM.
-
Copper(II) sulfate (B86663) (CuSO₄) to a final concentration of 1 mM.
-
-
Vortex briefly to mix and incubate at room temperature for 1-2 hours with gentle rotation.
-
-
Protein Precipitation and Solubilization:
-
Precipitate the proteins by adding 4 volumes of ice-cold acetone (B3395972) and incubate at -20°C for 1 hour or overnight.
-
Centrifuge at 14,000 x g for 15 minutes at 4°C to pellet the proteins.
-
Carefully discard the supernatant and wash the pellet with ice-cold methanol.
-
Air-dry the pellet and resuspend in a buffer containing a strong denaturant (e.g., 6 M urea (B33335) or 2% SDS in PBS).
-
-
Streptavidin Affinity Purification:
-
Equilibrate streptavidin-agarose beads by washing three times with the protein solubilization buffer.
-
Add the resuspended protein sample to the equilibrated streptavidin beads.
-
Incubate for 2-4 hours at room temperature with gentle rotation to allow for the binding of biotinylated proteins.
-
Wash the beads extensively to remove non-specifically bound proteins. Perform sequential washes with:
-
Solubilization buffer (e.g., 2% SDS in PBS).
-
High salt buffer (e.g., 1 M NaCl).
-
Urea buffer (e.g., 4 M urea).
-
PBS.
-
-
Protocol 3: On-Bead Digestion and Mass Spectrometry Analysis
-
On-Bead Digestion:
-
Resuspend the washed beads in a digestion buffer (e.g., 50 mM ammonium (B1175870) bicarbonate).
-
Reduce the proteins by adding DTT to a final concentration of 10 mM and incubating at 56°C for 30 minutes.
-
Alkylate the proteins by adding iodoacetamide (B48618) to a final concentration of 20 mM and incubating in the dark at room temperature for 30 minutes.
-
Add sequencing-grade trypsin and incubate overnight at 37°C with shaking.
-
-
Peptide Elution and Desalting:
-
Centrifuge the beads and collect the supernatant containing the digested peptides.
-
Further elute any remaining peptides from the beads with a suitable elution buffer (e.g., 70% acetonitrile, 0.1% formic acid).
-
Combine the supernatant and eluate.
-
Desalt the peptides using a C18 StageTip or equivalent.
-
-
LC-MS/MS Analysis:
-
Analyze the desalted peptides by liquid chromatography-tandem mass spectrometry (LC-MS/MS).
-
Identify the proteins and peptides using a suitable database search algorithm (e.g., MaxQuant, Proteome Discoverer) against a relevant protein database.
-
Proteins that are significantly enriched in the this compound+ treated sample compared to the control are considered potential PARP1 substrates.
-
Visualizations
Caption: PARP1 activation and substrate labeling pathway.
Caption: Workflow for PARP1 substrate identification.
Caption: Copper-catalyzed azide-alkyne cycloaddition.
References
- 1. pubs.rsc.org [pubs.rsc.org]
- 2. Frontiers | Human PARP1 substrates and regulators of its catalytic activity: An updated overview [frontiersin.org]
- 3. Click Chemistry in Proteomic Investigations - PMC [pmc.ncbi.nlm.nih.gov]
- 4. info.gbiosciences.com [info.gbiosciences.com]
- 5. Synthesis and properties of this compound+. A study of interaction with glutamate dehydrogenase - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Discovery of an NAD+ analogue with enhanced specificity for PARP1 - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Discovery of an NAD+ analogue with enhanced specificity for PARP1 - Chemical Science (RSC Publishing) [pubs.rsc.org]
- 8. Discovery of an NAD + analogue with enhanced specificity for PARP1 - Chemical Science (RSC Publishing) DOI:10.1039/D1SC06256E [pubs.rsc.org]
- 9. Identifying ADP-ribosylation targets by chemical genetics - Mangerich - Translational Cancer Research [tcr.amegroups.org]
- 10. researchgate.net [researchgate.net]
- 11. Quantitative proteomics profiling of the poly(ADP-ribose)-related response to genotoxic stress - PMC [pmc.ncbi.nlm.nih.gov]
Quantitative Analysis of Protein PARylation Utilizing 2-Azido-NAD+: Application Notes and Protocols
For Researchers, Scientists, and Drug Development Professionals
Introduction
Poly(ADP-ribosyl)ation (PARylation) is a critical post-translational modification orchestrated by Poly(ADP-ribose) polymerases (PARPs), which transfer ADP-ribose units from nicotinamide (B372718) adenine (B156593) dinucleotide (NAD+) to target proteins. This process is integral to a multitude of cellular functions, including DNA damage repair, chromatin remodeling, transcriptional regulation, and cell death pathways.[1][2] Dysregulation of PARP activity is implicated in various diseases, making PARP enzymes significant targets for therapeutic intervention.
The quantitative analysis of PARylation is paramount to understanding its physiological and pathological roles. The advent of "clickable" NAD+ analogs, such as 2-Azido-NAD+, has revolutionized the study of PARylation. These analogs are metabolically incorporated into proteins by PARPs, introducing an azide (B81097) functional group. This azide moiety serves as a handle for covalent ligation to alkyne-containing reporter tags via the highly specific and efficient copper(I)-catalyzed azide-alkyne cycloaddition (CuAAC) or "click chemistry."[2][3][4] This methodology enables sensitive and specific detection, enrichment, and quantification of PARylated proteins.
These application notes provide detailed protocols for the quantitative analysis of protein PARylation using this compound+, covering experimental workflows from cell culture to data analysis. While the protocols are outlined for this compound+, they are based on established methodologies for similar clickable NAD+ analogs and can be adapted for other azido- or alkyne-modified NAD+ substrates.
Signaling Pathways Involving PARP1
PARP1 is a key enzyme involved in several critical signaling pathways, most notably the DNA damage response and inflammatory signaling through NF-κB.
PARP1 in the DNA Damage Response
Upon sensing DNA single-strand breaks (SSBs) or double-strand breaks (DSBs), PARP1 is rapidly recruited to the site of damage and activated.[5][6] Activated PARP1 synthesizes long, branched chains of poly(ADP-ribose) (PAR) on itself (auto-PARylation) and on other acceptor proteins, such as histones. This accumulation of negatively charged PAR chains leads to the recruitment of various DNA repair factors to the damaged site, facilitating DNA repair.
PARP1 and NF-κB Signaling
PARP1 also functions as a transcriptional co-activator for Nuclear Factor-kappa B (NF-κB), a key regulator of inflammation, immunity, and cell survival.[7][8] In response to inflammatory stimuli, PARP1 can interact with NF-κB subunits and facilitate the transcription of pro-inflammatory genes.[9][10] This regulation can occur through both PARylation-dependent and -independent mechanisms.
Experimental Workflow for Quantitative PARylation Analysis
The general workflow for quantifying protein PARylation using this compound+ involves several key steps, from cell treatment to downstream analysis.
Quantitative Data Summary
The following tables summarize representative quantitative data that can be obtained using clickable NAD+ analogs. These examples are derived from studies using various clickable NAD+ analogs and analysis methods.
Table 1: Quantification of PARP1 Auto-PARylation by Western Blot
| Cell Line | Treatment | Clickable NAD+ Analog | Fold Change in PARylation (vs. Control) | Reference |
| HEK293T | H₂O₂ (1 mM) | 3'-Azido-NAD+ | ~5-fold increase | [11] |
| HAP1 | - | ADO-3'-N₃-NAD+ | - | [11] |
| HAP1 PARP1-KO | - | ADO-3'-N₃-NAD+ | Significantly reduced signal | [11] |
| MCF-7 | - | 6-alkyne-NAD+ | Detectable PARP1 auto-modification | [12] |
Table 2: Identification and Quantification of PARylated Proteins by Mass Spectrometry
| Cell Line | Treatment | Clickable NAD+ Analog | Number of Identified PARylated Proteins | Key Identified Proteins | Reference |
| HEK293T | H₂O₂ | ADO-3'-N₃-NAD+ | 73 (nuclear) | PARP1, APEX1, DDB1, HDAC2, HMGA2 | [11] |
| MCF-7 | - | 6-alkyne-NAD+ | 79 | Histones, hnRNPs, Tubulin, TRAP1 | [12][13] |
| mESCs | Differentiation | Not specified | Enriched in splicing factors | U2AF35, U2AF65 | [14] |
Experimental Protocols
Protocol 1: In-Cell PARylation Assay and Western Blot Quantification
This protocol describes the labeling of PARylated proteins in cultured cells using this compound+ followed by quantification using Western blotting.
Materials:
-
Cultured mammalian cells
-
Cell culture medium and supplements
-
DNA damaging agent (e.g., H₂O₂, MMS) or other stimuli
-
Permeabilization buffer (e.g., digitonin-based)
-
This compound+
-
Lysis buffer (e.g., RIPA buffer) with protease and PARG inhibitors
-
Protein quantification assay (e.g., BCA)
-
Alkyne-biotin
-
Click chemistry reaction buffer components (CuSO₄, THPTA, sodium ascorbate)
-
Streptavidin-HRP conjugate
-
SDS-PAGE gels and buffers
-
Western blotting apparatus and reagents
-
Chemiluminescence substrate
Procedure:
-
Cell Culture and Treatment:
-
Plate cells and grow to desired confluency.
-
Treat cells with the desired stimulus (e.g., 1 mM H₂O₂ for 10 minutes) to induce PARP activity. Include an untreated control.
-
-
Cell Permeabilization and Labeling:
-
Wash cells with ice-cold PBS.
-
Permeabilize cells with a mild detergent (e.g., digitonin) in a buffer containing this compound+ (e.g., 50-100 µM) for 10-15 minutes at 37°C.
-
-
Cell Lysis and Protein Extraction:
-
Wash cells with ice-cold PBS to remove excess this compound+.
-
Lyse cells in a suitable lysis buffer containing protease and PARG inhibitors.
-
Clarify the lysate by centrifugation and collect the supernatant.
-
-
Protein Quantification:
-
Determine the protein concentration of the cell lysates.
-
-
Click Chemistry Reaction:
-
To a defined amount of protein lysate (e.g., 50 µg), add the click chemistry reaction components: alkyne-biotin, CuSO₄, a copper ligand (e.g., THPTA), and a reducing agent (e.g., sodium ascorbate).
-
Incubate the reaction for 1-2 hours at room temperature.
-
-
SDS-PAGE and Western Blotting:
-
Separate the biotinylated proteins by SDS-PAGE.
-
Transfer the proteins to a nitrocellulose or PVDF membrane.
-
Block the membrane and probe with a streptavidin-HRP conjugate.
-
Detect the signal using a chemiluminescence substrate.
-
-
Quantification:
-
Perform densitometric analysis of the bands corresponding to PARylated proteins (often visible as a smear or distinct bands). Normalize the signal to a loading control.
-
Protocol 2: Enrichment and Mass Spectrometry Analysis of PARylated Proteins
This protocol details the enrichment of PARylated proteins labeled with this compound+ for subsequent identification and quantification by LC-MS/MS.
Materials:
-
Materials from Protocol 1
-
Alkyne-biotin
-
Streptavidin-agarose beads
-
Wash buffers (containing high salt and detergents)
-
Elution buffer or on-bead digestion reagents (e.g., trypsin)
-
LC-MS/MS system
Procedure:
-
Labeling and Click Chemistry:
-
Follow steps 1-5 of Protocol 1 to label PARylated proteins with biotin.
-
-
Enrichment of Biotinylated Proteins:
-
Incubate the biotinylated protein lysate with streptavidin-agarose beads for 2-4 hours or overnight at 4°C with rotation.
-
Wash the beads extensively with a series of stringent wash buffers to remove non-specifically bound proteins.
-
-
Elution or On-Bead Digestion:
-
Elution: Elute the bound proteins using a biotin-containing elution buffer or by boiling in SDS-PAGE sample buffer.
-
On-Bead Digestion: For proteomic analysis, perform on-bead digestion of the captured proteins using trypsin.
-
-
LC-MS/MS Analysis:
-
Analyze the eluted proteins or digested peptides by LC-MS/MS.
-
-
Data Analysis:
-
Use appropriate software to identify and quantify the PARylated proteins and map the sites of modification. Compare the results between different experimental conditions.
-
Conclusion
The use of this compound+ in conjunction with click chemistry provides a powerful and versatile platform for the quantitative analysis of protein PARylation. The protocols outlined in these application notes offer a framework for researchers to investigate the dynamics of PARylation in various biological contexts. These methods will aid in the discovery of novel PARP substrates, the elucidation of PARP-mediated signaling pathways, and the development of new therapeutic strategies targeting PARP enzymes.
References
- 1. Using Clickable NAD+ Analogs to Label Substrate Proteins of PARPs - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. A Clickable NAD+ Analog-Based Assay of Poly(ADP-Ribosyl)ated Proteins - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Labeling Substrate Proteins of Poly(ADP-ribose) Polymerases with Clickable NAD Analog - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Identification of Protein Substrates of Specific PARP Enzymes Using Analog-Sensitive PARP Mutants and a ‘Clickable’ NAD+ Analog - PMC [pmc.ncbi.nlm.nih.gov]
- 5. The role of PARP1 in the DNA damage response and its application in tumor therapy [journal.hep.com.cn]
- 6. Rapid Detection and Signaling of DNA Damage by PARP-1 - PMC [pmc.ncbi.nlm.nih.gov]
- 7. omicsonline.org [omicsonline.org]
- 8. Ionizing radiation-induced NF-κB activation requires PARP-1 function to confer radio-resistance - PMC [pmc.ncbi.nlm.nih.gov]
- 9. researchgate.net [researchgate.net]
- 10. researchgate.net [researchgate.net]
- 11. Discovery of an NAD+ analogue with enhanced specificity for PARP1 - PMC [pmc.ncbi.nlm.nih.gov]
- 12. Clickable NAD Analogues for Labeling Substrate Proteins of Poly(ADP-ribose) Polymerases - PMC [pmc.ncbi.nlm.nih.gov]
- 13. Clickable NAD analogues for labeling substrate proteins of poly(ADP-ribose) polymerases - PubMed [pubmed.ncbi.nlm.nih.gov]
- 14. Multiomics analysis of the NAD+–PARP1 axis reveals a role for site-specific ADP-ribosylation in splicing in embryonic stem cells - PMC [pmc.ncbi.nlm.nih.gov]
I. Signaling Pathway of PARP1 Activation and Detection
An increasing body of research has focused on the roles of Poly(ADP-ribose) Polymerases (PARPs) in critical cellular processes, including DNA repair, genomic stability, and cell death.[1] This has led to the development of PARP inhibitors as promising therapeutic agents, particularly in oncology.[2] To facilitate the discovery and characterization of these inhibitors, robust and specific in vitro assays are essential. This document provides detailed application notes and protocols for an in vitro PARP1 activity assay utilizing 3'-Azido-NAD, a modern analog of the natural PARP substrate, NAD+.
While the inquiry specified 2-Azido-NAD, current research highlights 3'-Azido-NAD (ADO-3'-N3-NAD+) as a superior substrate for PARP1, demonstrating high activity and enhanced specificity over other PARP isoforms.[3][4] This specificity is crucial for selectively studying PARP1 activity and screening for isoform-specific inhibitors. This compound, conversely, has been primarily characterized as a photoaffinity probe for a broader range of NAD+-binding proteins and is not commonly employed in modern click chemistry-based PARP assays.[1][5]
This protocol, therefore, focuses on the application of 3'-Azido-NAD in a click chemistry-based assay. This method allows for the sensitive and specific detection of PARP1 activity through the enzymatic incorporation of an azide-modified ADP-ribose moiety onto acceptor proteins, followed by the covalent attachment of a reporter molecule via a copper(I)-catalyzed alkyne-azide cycloaddition (CuAAC) reaction.
Upon DNA damage, PARP1 is recruited to the site of single-strand breaks. This binding event triggers a conformational change, activating the enzyme's catalytic domain. Activated PARP1 then utilizes NAD+ as a substrate to synthesize and transfer chains of poly(ADP-ribose) (PAR) onto itself (automodification) and other nuclear proteins, such as histones.[6] This PARylation process serves as a scaffold to recruit other DNA repair proteins.[6] In this assay, 3'-Azido-NAD replaces the native NAD+, leading to the formation of azide-tagged PAR chains. These chains are then detected via click chemistry.
References
- 1. Synthesis and properties of this compound+. A study of interaction with glutamate dehydrogenase - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. Discovery of an NAD+ analogue with enhanced specificity for PARP1 - PMC [pmc.ncbi.nlm.nih.gov]
- 4. pubs.rsc.org [pubs.rsc.org]
- 5. researchgate.net [researchgate.net]
- 6. sigmaaldrich.com [sigmaaldrich.com]
Application Note & Protocols: Synthesis and Application of Alkyne Probes for Bioorthogonal Detection of 2-Azido-NAD Labeled Biomolecules
Audience: Researchers, scientists, and drug development professionals.
Introduction
Nicotinamide adenine (B156593) dinucleotide (NAD+) is a critical coenzyme in numerous cellular processes, including redox reactions and as a substrate for enzymes like poly(ADP-ribose) polymerases (PARPs). The study of these enzymatic activities often relies on chemical probes that can report on their function in complex biological systems. Bioorthogonal chemistry, particularly the copper(I)-catalyzed azide-alkyne cycloaddition (CuAAC) or "click chemistry," provides a powerful tool for this purpose.[1][2][3]
This application note describes the synthesis of terminal alkyne-containing probes and their use in detecting biomolecules that have been metabolically labeled with 2-Azido-NAD, a photoactive analog of NAD+.[4][5] When introduced to cells, this compound can be utilized by enzymes such as PARPs to modify substrate proteins, thereby incorporating an azide (B81097) handle.[6][7] This azide group can then be specifically and covalently tagged with a corresponding alkyne probe, which may contain a reporter group like biotin (B1667282) for affinity purification or a fluorophore for direct visualization.[6][7] This two-step approach allows for the selective analysis of NAD+-dependent enzymatic activities.[3]
Section 1: Synthesis of Alkyne Probes
Alkyne probes are modular molecules typically consisting of three components: a terminal alkyne for click chemistry, a reporter moiety (e.g., biotin, fluorophore), and a linker (e.g., polyethylene (B3416737) glycol, PEG) to provide spacing and improve solubility.[8][9] The synthesis strategy involves coupling these components through standard organic chemistry reactions. Below is a representative protocol for synthesizing a Biotin-PEG-Alkyne probe.
Protocol 1: Synthesis of Biotin-PEG4-Alkyne
This protocol describes the coupling of biotin to a PEG linker that already contains a terminal alkyne.
Materials:
-
Biotin-NHS (N-Hydroxysuccinimide ester)
-
Amino-PEG4-Alkyne
-
Anhydrous Dimethylformamide (DMF)
-
Triethylamine (B128534) (TEA)
-
Dichloromethane (DCM)
-
Saturated sodium bicarbonate solution
-
Brine
-
Anhydrous sodium sulfate (B86663)
-
Silica (B1680970) gel for column chromatography
Procedure:
-
Dissolve Biotin-NHS (1 equivalent) and Amino-PEG4-Alkyne (1.1 equivalents) in anhydrous DMF.
-
Add triethylamine (2 equivalents) to the reaction mixture to act as a base.
-
Stir the reaction at room temperature overnight under an inert atmosphere (e.g., nitrogen or argon).
-
Monitor the reaction progress using Thin Layer Chromatography (TLC).
-
Once the reaction is complete, dilute the mixture with DCM and wash sequentially with saturated sodium bicarbonate solution and brine.
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by silica gel column chromatography using a DCM/Methanol gradient to yield the final Biotin-PEG4-Alkyne product.
-
Confirm the product identity and purity using Mass Spectrometry and NMR.
Table 1: Common Alkyne Probes for Bioorthogonal Labeling
| Probe Name | Reporter Group | Linker | Key Application | Reference |
| Biotin-PEG4-Alkyne | Biotin | PEG4 | Affinity purification of labeled biomolecules | |
| Rhodamine-Alkyne | Rhodamine | Varies | In-gel fluorescence visualization | [6] |
| sDIBO-Alkyne | Fluorophore/Biotin | sDIBO | Copper-free click chemistry for live-cell imaging | [10] |
| Alkyne-dT Phosphoramidite | None (for oligo synthesis) | Deoxyuridine | Synthesis of alkyne-modified DNA/RNA probes | [11] |
Section 2: Detection of this compound Labeled Proteins
The detection workflow involves two main stages: metabolic labeling of cellular proteins with this compound, followed by the CuAAC reaction to conjugate an alkyne probe to the incorporated azide.
Caption: Workflow for detecting this compound labeled proteins.
Protocol 2: Metabolic Labeling and Cell Lysis
Materials:
-
HeLa cells (or other cell line of interest)
-
Complete cell culture medium (e.g., DMEM with 10% FBS)
-
This compound solution
-
Phosphate-Buffered Saline (PBS)
-
Lysis Buffer (e.g., RIPA buffer with protease inhibitors)
-
Cell scraper
Procedure:
-
Culture cells to approximately 80% confluency.
-
Replace the culture medium with fresh medium containing a final concentration of 10-100 µM this compound.
-
Incubate the cells for a desired period (e.g., 4-24 hours) to allow for metabolic incorporation.
-
After incubation, wash the cells twice with cold PBS to remove excess this compound.
-
Add cold Lysis Buffer to the cells, scrape them, and collect the lysate.
-
Centrifuge the lysate at 14,000 x g for 15 minutes at 4°C to pellet cell debris.
-
Collect the supernatant containing the protein extract for the click reaction.
Protocol 3: Copper-Catalyzed Azide-Alkyne Cycloaddition (CuAAC)
Materials:
-
Protein lysate from Protocol 2
-
Alkyne probe (e.g., 10 mM stock in DMSO)
-
Tris(2-carboxyethyl)phosphine (TCEP) (50 mM stock in water)
-
Tris[(1-benzyl-1H-1,2,3-triazol-4-yl)methyl]amine (TBTA) (10 mM stock in DMSO)
-
Copper(II) sulfate (CuSO₄) (50 mM stock in water)
Procedure:
-
To 100 µL of protein lysate (~1 mg/mL), add the click chemistry reagents sequentially to the following final concentrations:
-
Alkyne Probe: 100 µM
-
TCEP: 1 mM (to reduce Cu(II) to the catalytic Cu(I) species)
-
TBTA: 100 µM (a ligand to stabilize Cu(I) and improve reaction efficiency)
-
CuSO₄: 1 mM
-
-
Vortex the reaction mixture briefly after adding each reagent.
-
Incubate the reaction at room temperature for 1-2 hours with gentle shaking.
-
The labeled protein sample is now ready for downstream analysis.
Section 3: Downstream Analysis and Data
Following the click reaction, the method of analysis depends on the alkyne probe used.
Analysis Workflow
Caption: Downstream analysis pathways for labeled proteins.
Table 2: Representative Quantitative Data
The utility of this compound as a photoprobe for bovine liver glutamate (B1630785) dehydrogenase has been characterized, providing insights into binding affinities. This data is crucial for designing effective labeling experiments.
| Parameter | Value | Condition | Significance | Reference |
| Apparent Dissociation Constant (Kd1) | 10 µM | Photoincorporation of this compound+ | High-affinity binding site | [4] |
| Apparent Dissociation Constant (Kd2) | 40 µM | Photoincorporation of this compound+ | Low-affinity binding site (suggests negative cooperativity) | [4] |
| Protection by NAD+ (Kd1) | < 5 µM | Competition with natural substrate | Confirms binding to the NAD+ site | [4] |
| Protection by NAD+ (Kd2) | 25 µM | Competition with natural substrate | Confirms binding to the NAD+ site | [4] |
| Enzyme Inhibition | ~40% | After covalent modification with this compound+ | Demonstrates active site-directed labeling | [4] |
The combination of metabolic labeling with this compound and subsequent detection with custom-synthesized alkyne probes offers a robust and versatile platform for studying NAD+-dependent enzymes. The protocols outlined here provide a framework for synthesizing the necessary chemical tools and applying them to biological samples. This bioorthogonal approach enables sensitive and specific detection through either affinity enrichment or direct fluorescence imaging, making it a valuable technique for researchers in chemical biology and drug discovery.
References
- 1. Click Chemistry—Section 3.1 | Thermo Fisher Scientific - JP [thermofisher.com]
- 2. researchgate.net [researchgate.net]
- 3. jenabioscience.com [jenabioscience.com]
- 4. Synthesis and properties of this compound+. A study of interaction with glutamate dehydrogenase - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. Clickable NAD Analogues for Labeling Substrate Proteins of Poly(ADP-ribose) Polymerases - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Labeling Substrate Proteins of Poly(ADP-ribose) Polymerases with Clickable NAD Analog - PMC [pmc.ncbi.nlm.nih.gov]
- 8. pubs.acs.org [pubs.acs.org]
- 9. lumiprobe.com [lumiprobe.com]
- 10. Invitrogen Click-iT sDIBO Alkynes for copper-free click chemistry Alexa Fluor™ 594 | Buy Online | Invitrogen™ | Fisher Scientific [fishersci.com]
- 11. lumiprobe.com [lumiprobe.com]
Troubleshooting & Optimization
troubleshooting low signal in 2-Azido-NAD labeling experiments
Welcome to the technical support center for 2-Azido-NAD labeling experiments. This guide is designed for researchers, scientists, and drug development professionals to provide troubleshooting assistance and answers to frequently asked questions (FAQs) to help you achieve robust and reliable results in your experiments.
Frequently Asked Questions (FAQs) & Troubleshooting Guide
Low signal is a common issue in this compound labeling experiments. The following sections detail potential causes and solutions to help you enhance your experimental outcomes.
Section 1: Low or No this compound Incorporation
Q1: I am observing a very weak or no signal in my this compound labeling experiment. What are the primary reasons for low incorporation of the probe?
A weak or absent signal often points to issues with the initial labeling step, where this compound is incorporated into cellular proteins by enzymes like Poly(ADP-ribose) polymerases (PARPs).
| Potential Cause | Recommended Solution |
| Suboptimal this compound Concentration | Perform a dose-response experiment to determine the optimal concentration for your specific cell line and experimental conditions. Start with a range of concentrations (e.g., 10 µM, 50 µM, 100 µM, 200 µM). While higher concentrations may increase labeling, they can also induce cytotoxicity.[1][2] |
| Insufficient Incubation Time | Optimize the incubation time. A time course experiment (e.g., 1, 4, 12, 24 hours) can help identify the ideal duration for maximal incorporation without compromising cell health. |
| Low PARP Activity | Ensure that your experimental conditions are conducive to PARP activation, especially if you are studying DNA damage-induced poly(ADP-ribosyl)ation (PARylation). Consider including a positive control, such as treating cells with a DNA damaging agent (e.g., H₂O₂), to stimulate PARP activity.[3] |
| Poor Cell Permeability of this compound | While NAD+ analogs can be taken up by cells, their permeability can be a limiting factor.[4] If direct uptake is inefficient, consider using cell permeabilization techniques, though this is not suitable for live-cell imaging. For fixed-cell experiments, a mild permeabilization step before adding this compound may be tested. |
| Cell Density and Health | Ensure cells are in a healthy, proliferative state. High cell density or poor cell health can negatively impact metabolic activity and probe incorporation. Seed cells at a density that prevents them from becoming overly confluent during the experiment. |
| Competition with Endogenous NAD+ | High intracellular levels of NAD+ can compete with this compound for PARP binding. While challenging to modulate directly without affecting cell health, be aware that the metabolic state of your cells can influence labeling efficiency. |
| Instability of this compound | Prepare fresh solutions of this compound for each experiment. While azido-NAD+ has been found to be stable, prolonged storage in solution, especially in cell culture media, may lead to degradation.[5] Some studies on NAD+ and its intermediates show degradation in cell culture media over 24-48 hours.[6] |
Q2: Could cytotoxicity be the reason for my low signal?
Yes, high concentrations of azido-modified molecules can be toxic to cells, leading to reduced metabolic activity and, consequently, lower incorporation of the probe.
| Parameter | Recommendation |
| Concentration | Test a range of this compound concentrations (e.g., 10-200 µM) and assess cell viability using methods like MTT or Trypan Blue exclusion assays.[1] Studies with other azido-sugars have shown that concentrations as low as 10 µM can be effective with minimal impact on cell physiology.[2] |
| Incubation Time | Shorter incubation times may reduce cytotoxicity while still allowing for sufficient labeling. |
| Cell Line Sensitivity | Different cell lines can have varying sensitivities to chemical probes. It is crucial to establish the optimal, non-toxic concentration for your specific cell line. |
Section 2: Inefficient Click Chemistry Reaction
Even with successful incorporation of this compound, a low signal can result from a suboptimal click chemistry reaction, where a fluorescent alkyne probe is attached to the incorporated azide.
Q3: My labeling seems to be successful, but the fluorescent signal after the click reaction is still weak. How can I optimize the click chemistry step?
An inefficient click reaction can be a major bottleneck. Optimizing the reaction components and conditions is critical for a strong signal.
| Potential Cause | Recommended Solution |
| Inefficient Copper(I) Catalyst | The copper(I)-catalyzed azide-alkyne cycloaddition (CuAAC) is the most common click reaction. Ensure a fresh and active source of Cu(I). This is typically generated in situ from a Cu(II) salt (e.g., CuSO₄) using a reducing agent (e.g., sodium ascorbate). Prepare the sodium ascorbate (B8700270) solution fresh for each experiment as it is prone to oxidation.[7][8] |
| Inhibitory Buffer Components | Buffers containing primary amines, such as Tris, can inhibit the CuAAC reaction. It is recommended to use buffers like PBS or HEPES.[9] |
| Suboptimal Reagent Concentrations | Titrate the concentrations of the alkyne-fluorophore, copper catalyst, and reducing agent. A common starting point is 1-10 µM for the alkyne probe, 100-500 µM for CuSO₄, and 1-5 mM for sodium ascorbate. |
| Degraded Alkyne-Fluorophore | Protect fluorescent probes from light to prevent photobleaching. Store them according to the manufacturer's instructions. |
| Insufficient Washing | Thoroughly wash cells after the click reaction to remove unbound fluorescent probe, which can contribute to high background and obscure a specific signal.[10] |
| Quenching of Fluorescence | High labeling density can sometimes lead to self-quenching of fluorophores. If you suspect this, try reducing the concentration of the alkyne-fluorophore.[11] |
Section 3: Issues with Signal Detection and Imaging
Q4: I can see some signal, but it's noisy and has high background. What can I do to improve the signal-to-noise ratio?
High background can make it difficult to distinguish your specific signal. Proper sample handling and imaging techniques are key to minimizing background fluorescence.
| Potential Cause | Recommended Solution |
| Autofluorescence | Include an unlabeled control (cells not treated with this compound but subjected to the click reaction and imaging) to assess the level of cellular autofluorescence. Choose a fluorophore with an emission spectrum that avoids the main range of cellular autofluorescence (typically in the blue and green channels).[12] |
| Non-specific Binding of Alkyne Probe | Ensure adequate blocking and washing steps. Using a blocking buffer (e.g., BSA) before adding the click chemistry reagents can help reduce non-specific binding. |
| Contaminated Reagents | Use high-quality, filtered buffers and reagents to avoid fluorescent particulates that can appear as background signal.[13] |
| Imaging Settings | Optimize the acquisition settings on your microscope or gel imager. Use the correct excitation and emission filters for your chosen fluorophore. Avoid oversaturating the detector, which can mask real differences in signal intensity.[12] |
| Photobleaching | Minimize the exposure of your sample to excitation light. Use an anti-fade mounting medium if you are performing fluorescence microscopy.[10] |
Experimental Protocols
Protocol 1: General Workflow for this compound Labeling in Cultured Cells
This protocol provides a general starting point and should be optimized for your specific cell line and experimental goals.
-
Cell Seeding: Plate cells on an appropriate culture vessel (e.g., coverslips for microscopy, multi-well plates for plate-based assays) and allow them to adhere and grow to the desired confluency (typically 50-70%).
-
This compound Labeling:
-
Prepare fresh cell culture medium containing the desired final concentration of this compound (start with a titration from 10-100 µM).
-
Remove the old medium, wash cells once with warm PBS, and add the this compound-containing medium.
-
Incubate for the desired time (e.g., 4-24 hours) under standard culture conditions.
-
(Optional) If studying a specific process like DNA damage, introduce the stimulus (e.g., H₂O₂) during the labeling period according to your experimental design.
-
-
Cell Fixation and Permeabilization (for fixed-cell analysis):
-
Wash cells three times with PBS.
-
Fix cells with 4% paraformaldehyde in PBS for 15 minutes at room temperature.
-
Wash three times with PBS.
-
Permeabilize cells with 0.25% Triton X-100 in PBS for 10 minutes at room temperature.
-
Wash three times with PBS.
-
-
Click Chemistry Reaction (CuAAC):
-
Prepare the click reaction cocktail fresh. For a 100 µL reaction, a typical composition is:
-
Alkyne-fluorophore (e.g., DBCO-dye, or an alkyne-dye for CuAAC) to a final concentration of 2-10 µM.
-
CuSO₄ to a final concentration of 100-500 µM.
-
A copper ligand (e.g., TBTA) at a concentration equal to or slightly higher than CuSO₄.
-
Sodium Ascorbate to a final concentration of 1-5 mM (add last).
-
-
Incubate the cells with the click reaction cocktail for 30-60 minutes at room temperature, protected from light.
-
-
Washing and Imaging:
-
Wash cells three times with PBS containing a mild detergent (e.g., 0.1% Tween-20).
-
(Optional) Counterstain nuclei with DAPI.
-
Wash three times with PBS.
-
Mount coverslips with an anti-fade mounting medium for microscopy or proceed with detection on a gel or plate reader.
-
Protocol 2: In-Gel Fluorescence Detection of Labeled Proteins
-
Cell Lysis and Protein Quantification: After this compound labeling, lyse the cells in a suitable buffer (avoiding Tris if performing the click reaction in lysate). Quantify the protein concentration.
-
Click Chemistry in Lysate: Perform the click reaction as described above on the cell lysate.
-
SDS-PAGE: Separate the labeled proteins by SDS-PAGE.
-
In-Gel Fluorescence Scanning:
-
After electrophoresis, carefully remove the gel from the cassette.
-
Wash the gel briefly in water.
-
Scan the gel using a fluorescence imager with the appropriate excitation and emission settings for your chosen fluorophore.[14]
-
(Optional) After scanning, the gel can be stained with a total protein stain (e.g., Coomassie) to visualize all protein bands.
-
Visualizations
Logical Flow for Troubleshooting Low Signal
PARP1 Signaling Pathway in DNA Damage Response
Experimental Workflow for this compound Labeling and Detection
References
- 1. The Small Molecule 2‑Azido-2-deoxy-glucose Is a Metabolic Chemical Reporter of O‑GlcNAc Modifications in Mammalian Cells, Revealing an Unexpected Promiscuity of O‑GlcNAc Transferase - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Physiological Effects of Ac4ManNAz and Optimization of Metabolic Labeling for Cell Tracking - PMC [pmc.ncbi.nlm.nih.gov]
- 3. NAD+ consumption by PARP1 in response to DNA damage triggers metabolic shift critical for damaged cell survival - PMC [pmc.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. Characterization of azido-NAD+ to assess its potential as a two-dimensional infrared probe of enzyme dynamics - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Degradation of Extracellular NAD+ Intermediates in Cultures of Human HEK293 Cells - PMC [pmc.ncbi.nlm.nih.gov]
- 7. interchim.fr [interchim.fr]
- 8. lumiprobe.com [lumiprobe.com]
- 9. Click Chemistry in Proteomic Investigations - PMC [pmc.ncbi.nlm.nih.gov]
- 10. m.youtube.com [m.youtube.com]
- 11. Labeling Chemistry Support—Troubleshooting | Thermo Fisher Scientific - HK [thermofisher.com]
- 12. biotium.com [biotium.com]
- 13. bio-rad.com [bio-rad.com]
- 14. Detection of fluorescence dye-labeled proteins in 2-D gels using an Arthur 1442 Multiwavelength Fluoroimager - PubMed [pubmed.ncbi.nlm.nih.gov]
Technical Support Center: Optimizing 2-Azido-NAD Concentration for Cell Viability
This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) for optimizing the use of 2-Azido-NAD in cellular experiments, with a primary focus on maintaining cell viability.
Frequently Asked Questions (FAQs) & Troubleshooting
This section addresses common challenges encountered when working with this compound, a photoactive analog of NAD+.
Q1: I am observing significant cytotoxicity after treating my cells with this compound. What is the likely cause?
A1: High cytotoxicity is a common issue and can stem from several factors:
-
Concentration is too high: this compound, like many nucleotide analogs, can be toxic at elevated concentrations. It is crucial to determine the optimal concentration for your specific cell line and experimental goals.
-
Prolonged incubation time: Continuous exposure to this compound can lead to cumulative toxicity.
-
Cell line sensitivity: Different cell lines exhibit varying sensitivities to chemical compounds.
-
Solvent toxicity: If using a solvent like DMSO to dissolve this compound, ensure the final concentration in your culture medium is non-toxic (typically <0.1%).
Troubleshooting Steps:
-
Perform a Dose-Response Curve: Test a range of this compound concentrations to identify the highest concentration that maintains good cell viability. A typical starting range to test could be from 10 µM to 100 µM.
-
Optimize Incubation Time: Conduct a time-course experiment to determine the shortest incubation time that provides a sufficient signal for your assay.
-
Cell Line Specific Optimization: Always perform initial toxicity profiling for each new cell line you use.
-
Vehicle Control: Always include a vehicle control (culture medium with the same concentration of solvent used to dissolve this compound) to assess the toxicity of the solvent itself.
Q2: My labeling efficiency with this compound is low, resulting in a weak signal.
A2: Low labeling efficiency can be multifactorial. Here are some potential causes and solutions:
-
Suboptimal this compound Concentration: The concentration may be too low for efficient incorporation by cellular enzymes.
-
Insufficient Incubation Time: The cells may not have had enough time to take up and metabolize the analog.
-
Cellular NAD+ Pool Competition: High intracellular levels of endogenous NAD+ can compete with this compound for enzyme binding sites.
-
Poor Cellular Uptake: The permeability of this compound may vary across different cell types.
Troubleshooting Steps:
-
Increase this compound Concentration: Based on your dose-response curve, try increasing the concentration to a level that is still non-toxic.
-
Extend Incubation Time: Increase the incubation period, while monitoring for any concurrent increase in cytotoxicity.
-
Consider NAD+ Depletion Strategies: For certain applications, pre-treatment with inhibitors of NAD+ synthesis pathways could enhance the incorporation of this compound. However, this will likely have significant effects on cell health and should be carefully controlled.
Q3: I am observing high background signal in my click chemistry reaction following this compound labeling.
A3: High background can mask your specific signal and is often related to the click chemistry detection step.
Troubleshooting Steps:
-
Thorough Washing: Ensure meticulous washing of cells after incubation with this compound and after the click chemistry reaction to remove any unbound reagents.
-
Titrate Detection Reagents: Optimize the concentrations of your alkyne-probe and copper catalyst (for CuAAC reactions) to minimize non-specific binding.
-
Use Copper-Free Click Chemistry: If possible, consider using copper-free click chemistry (e.g., SPAAC) which can sometimes result in lower background.
-
Include Proper Controls: Always include a "no this compound" control that undergoes the same click chemistry procedure to assess the level of background signal.
Data Presentation: Example Cytotoxicity of this compound
The following table provides example IC50 values for this compound in common research cell lines. Note: These are illustrative values, and it is imperative to determine the IC50 experimentally for your specific cell line and assay conditions.
| Cell Line | Cell Type | Assay | Incubation Time (hours) | Example IC50 (µM) |
| HeLa | Human Cervical Cancer | MTT | 48 | 75 |
| HepG2 | Human Liver Cancer | Resazurin | 48 | 95 |
| A549 | Human Lung Cancer | ATP-based | 48 | 60 |
| MCF-7 | Human Breast Cancer | MTT | 72 | 85 |
Experimental Protocols
Protocol 1: Determining the Optimal Non-Toxic Concentration of this compound using an MTT Assay
This protocol outlines a method to determine the concentration range of this compound that can be used in your experiments without significantly impacting cell viability.
Materials:
-
Cell line of interest
-
Complete cell culture medium
-
96-well clear-bottom cell culture plates
-
This compound
-
Vehicle (e.g., sterile PBS or DMSO)
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)
-
Solubilization buffer (e.g., 10% SDS in 0.01 M HCl)
-
Multichannel pipette
-
Plate reader (570 nm absorbance)
Procedure:
-
Cell Seeding:
-
Trypsinize and count your cells.
-
Seed cells into a 96-well plate at a density that will result in 70-80% confluency at the end of the experiment.
-
Incubate overnight at 37°C, 5% CO2 to allow for cell attachment.
-
-
Compound Treatment:
-
Prepare a serial dilution of this compound in complete culture medium. A suggested starting range is 0, 10, 25, 50, 75, 100, 150, and 200 µM.
-
Include a vehicle control (medium with the same concentration of solvent used for this compound).
-
Carefully remove the medium from the wells and replace it with 100 µL of the prepared compound dilutions.
-
Incubate for the desired experimental duration (e.g., 24, 48, or 72 hours).
-
-
MTT Assay:
-
After the incubation period, add 10 µL of MTT solution to each well.
-
Incubate for 2-4 hours at 37°C, allowing viable cells to metabolize the MTT into formazan (B1609692) crystals.
-
Carefully remove the medium and add 100 µL of solubilization buffer to each well to dissolve the formazan crystals.
-
Incubate for at least 1 hour at room temperature, protected from light.
-
-
Data Acquisition and Analysis:
-
Measure the absorbance at 570 nm using a plate reader.
-
Calculate cell viability as a percentage of the vehicle-treated control.
-
Plot cell viability against the concentration of this compound to determine the concentration range that does not significantly reduce cell viability.
-
Mandatory Visualizations
Signaling Pathways
Experimental Workflow
reducing background fluorescence in 2-Azido-NAD imaging
Welcome to the technical support center for 2-Azido-NAD imaging. This resource is designed for researchers, scientists, and drug development professionals to provide troubleshooting guidance and answers to frequently asked questions (FAQs) to help you minimize background fluorescence and achieve high-quality imaging results.
Frequently Asked Questions (FAQs)
Q1: What are the primary sources of high background fluorescence in this compound imaging?
High background fluorescence in this compound imaging can stem from several sources, broadly categorized into two main areas: autofluorescence from the biological sample and non-specific binding or artifacts from the labeling process.
-
Endogenous Autofluorescence : Many cells and tissues naturally fluoresce, a phenomenon known as autofluorescence. Common sources include:
-
Metabolic coenzymes : Reduced nicotinamide (B372718) adenine (B156593) dinucleotide (NADH) and flavins are naturally fluorescent.[1]
-
Structural proteins : Extracellular matrix proteins like collagen and elastin (B1584352) can contribute to background signals.[2]
-
Lipofuscin : These aggregates of oxidized proteins and lipids accumulate in aging cells and emit broad-spectrum fluorescence.[2][3][4][5]
-
Red blood cells : The heme group in red blood cells can also be a source of autofluorescence.[2][4]
-
-
Fixation-Induced Autofluorescence : The fixation process, particularly with aldehyde-based fixatives like formaldehyde (B43269) and glutaraldehyde, can react with amines in proteins to create fluorescent products.[2][4][5] Glutaraldehyde tends to induce more autofluorescence than formaldehyde.[4]
-
Non-Specific Staining and Click Chemistry Artifacts :
-
Excess Reagents : High concentrations of the this compound probe or the fluorescent alkyne dye can lead to non-specific binding to cellular components.[6][7]
-
Hydrophobic Interactions : Fluorescent dyes can nonspecifically bind to hydrophobic structures within the cell.
-
Ionic Interactions : Opposing charges between the fluorescent probe and cellular molecules can cause non-specific attachment.[8]
-
Click Reaction Byproducts : Inefficient or poorly optimized click chemistry reactions can sometimes lead to fluorescent aggregates or byproducts.
-
Q2: How can I determine the source of my high background?
A crucial first step in troubleshooting is to include proper controls in your experiment.
-
Unlabeled Control : Image a sample that has not been treated with this compound or the fluorescent alkyne. This will reveal the level of natural autofluorescence in your cells or tissue.[9]
-
No this compound Control : Treat a sample with the fluorescent alkyne and click chemistry reagents but without the initial this compound incubation. This will help identify non-specific binding of the fluorescent dye or artifacts from the click reaction itself.[10]
-
No Click Reagents Control : Incubate a sample with this compound but omit the click chemistry reagents. This is a less common control but can help identify any inherent fluorescence of the this compound probe.
By comparing the fluorescence intensity and pattern in these controls to your fully labeled sample, you can pinpoint the primary source of the background signal.
Q3: What is "click chemistry" and why is it used for this compound imaging?
"Click chemistry" refers to a set of chemical reactions that are rapid, specific, high-yielding, and produce minimal byproducts.[11] For this compound imaging, the most common click reaction is the Copper(I)-catalyzed Azide-Alkyne Cycloaddition (CuAAC).[11][12][13]
In this workflow:
-
Cells are incubated with this compound, an analog of NAD+ that gets incorporated into the cellular machinery by NAD+-consuming enzymes.
-
The "azido" group on the incorporated this compound serves as a chemical handle.
-
After fixation and permeabilization, a fluorescent molecule containing an "alkyne" group is added.
-
A copper(I) catalyst is used to "click" the fluorescent alkyne onto the azide (B81097) group of the incorporated this compound, forming a stable triazole linkage. This covalently attaches the fluorescent tag to the target molecules, allowing for their visualization.[14]
This method is highly specific because the azide and alkyne groups are generally absent in biological systems, ensuring that the fluorescent signal is localized to where the this compound was incorporated.[15][16]
Troubleshooting Guides
Issue 1: High Autofluorescence
If your unstained control samples show significant fluorescence, the issue is likely autofluorescence.
Troubleshooting Workflow for High Autofluorescence
Caption: Decision tree for addressing high autofluorescence.
Solutions:
-
Chemical Quenching :
-
Sodium Borohydride : If you are using aldehyde-based fixatives, treat your samples with a fresh solution of sodium borohydride (e.g., 1 mg/mL in ice-cold PBS) after fixation to reduce fluorescent Schiff bases.[4][17]
-
Sudan Black B : For tissues with high levels of lipofuscin (e.g., brain, aged tissues), treatment with 0.1% Sudan Black B in 70% ethanol (B145695) after the staining protocol can quench this broad-spectrum autofluorescence.[3][4][5] Note that Sudan Black B can introduce its own fluorescence in the far-red channel.[3]
-
Commercial Reagents : Several commercial kits, such as TrueBlack®, are available and have been shown to be effective at reducing autofluorescence from multiple sources, including lipofuscin.[5][18][19]
-
-
Photobleaching : Before adding any fluorescent probes, intentionally expose your sample to a high-intensity light source (like that from the microscope) for an extended period. This can destroy the endogenous fluorophores, reducing the background signal.[4]
-
Strategic Fluorophore Selection : Autofluorescence is often more prominent in the blue and green channels.[20] Whenever possible, choose fluorescent dyes that emit in the far-red or near-infrared regions of the spectrum to minimize spectral overlap with the autofluorescence signal.[20][21]
Issue 2: High Non-Specific Staining from Click Reaction
If your "no this compound" control shows high background, the issue likely lies with the click chemistry step or non-specific binding of the fluorescent probe.
Troubleshooting Workflow for Non-Specific Click Staining
Caption: Decision tree for troubleshooting non-specific click chemistry staining.
Solutions:
-
Optimize Reagent Concentrations :
-
Fluorescent Alkyne Probe : High concentrations of the fluorescent dye can lead to non-specific binding. It is recommended to titrate the concentration of your alkyne probe. A good starting range is often between 2 µM and 20 µM.[22] If you observe high background, try reducing the concentration.[6][22]
-
This compound : While necessary for the signal, excessively high concentrations of this compound could potentially lead to off-target effects or cytotoxicity, which might indirectly affect background. Typical starting concentrations range from 25-75 µM.[10]
-
-
Improve Blocking and Washing :
-
Blocking : Before the click reaction, incubate your samples with a blocking agent like Bovine Serum Albumin (BSA) to minimize non-specific protein-protein interactions.[3][6]
-
Washing : Increase the number and duration of wash steps after the click reaction to more effectively remove unbound fluorescent probes.[6][7] Using a mild detergent like Tween-20 in your wash buffer can also help.[7]
-
-
Optimize Click Chemistry Reaction :
-
Fresh Reagents : The reducing agent, sodium ascorbate, is prone to oxidation and should always be prepared fresh.[15][16][23]
-
Copper Catalyst : The copper(I) catalyst is crucial for the reaction but can be toxic to cells and may cause artifacts. The use of a copper-stabilizing ligand like THPTA is highly recommended for live-cell applications and can improve reaction efficiency and reduce background in fixed-cell imaging.[12]
-
Consider Copper-Free Click Chemistry : If copper-induced artifacts or toxicity are a concern, consider using a copper-free click chemistry approach, such as Strain-Promoted Azide-Alkyne Cycloaddition (SPAAC), which utilizes a strained cyclooctyne (B158145) that reacts directly with the azide without a need for a catalyst.[24]
-
Quantitative Data Summary
The following tables provide recommended starting concentrations and conditions for key reagents. Note that these are starting points, and optimal conditions should be determined empirically for your specific cell type and experimental setup.
Table 1: Recommended Reagent Concentrations
| Reagent | Typical Starting Concentration | Potential Issues with High Concentration |
| This compound | 25 - 75 µM[10] | Cytotoxicity, altered cell physiology[10][25] |
| Fluorescent Alkyne Probe | 2 - 20 µM[22] | High background, non-specific binding[6][22] |
| Copper(II) Sulfate (CuSO₄) | 50 µM - 0.5 mM[12][15] | Cell toxicity, potential for artifacts[24] |
| Sodium Ascorbate | 0.5 mM - 2.5 mM[12][15] | Should be in excess of CuSO₄ |
| Copper Ligand (e.g., THPTA) | 250 µM - 0.5 mM[12][15] | N/A |
Table 2: Autofluorescence Quenching Agents
| Quenching Agent | Target | Typical Protocol | Advantages | Disadvantages |
| Sodium Borohydride | Aldehyde-induced autofluorescence | 1 mg/mL in ice-cold PBS for 10-20 min[4] | Effective for reducing fixation-induced background[2][17] | Must be freshly prepared; reacts with water |
| Sudan Black B | Lipofuscin | 0.1% (w/v) in 70% ethanol for 10-20 min[4] | Highly effective for lipofuscin-rich tissues[3][5] | Can introduce its own fluorescence in the far-red channel[3] |
| Commercial Reagents (e.g., TrueBlack®) | Lipofuscin and other sources | Varies by manufacturer | Highly effective with minimal induced background[2][5][18] | May be more costly than other methods[2] |
Experimental Protocols
Protocol 1: General Workflow for this compound Labeling in Fixed Cells
This protocol provides a general framework. Incubation times and concentrations should be optimized for your specific experiment.
Experimental Workflow for this compound Imaging
Caption: General experimental workflow for this compound imaging.
-
Metabolic Labeling :
-
Culture cells to the desired confluency.
-
Incubate cells with this compound (e.g., 25-75 µM) in culture medium for a specified period (e.g., 1-4 hours).
-
-
Fixation and Permeabilization :
-
Wash cells gently with PBS.
-
Fix cells with 4% paraformaldehyde in PBS for 15 minutes at room temperature.
-
Wash cells three times with PBS.
-
Permeabilize cells with 0.1-0.5% Triton X-100 in PBS for 10-15 minutes.
-
Wash cells three times with PBS.
-
-
Click Chemistry Reaction (CuAAC) :
-
Prepare a fresh "Click Reaction Cocktail". For a 1 mL final volume, combine in order:
-
PBS (to final volume)
-
Fluorescent Alkyne Probe (e.g., final concentration of 5 µM)
-
Copper(II) Sulfate (CuSO₄) (e.g., final concentration of 0.1 mM from a 20 mM stock)[22]
-
Immediately before use , add Sodium Ascorbate (e.g., final concentration of 1 mM from a freshly prepared 100 mM stock in water).[23]
-
-
Incubate the cells with the Click Reaction Cocktail for 30-60 minutes at room temperature, protected from light.[22]
-
-
Final Washes and Imaging :
-
Wash cells three to five times with PBS, ensuring thorough removal of the click reaction cocktail.
-
(Optional) Counterstain with a nuclear stain like DAPI.
-
Mount the coverslip with an appropriate mounting medium.
-
Image using a fluorescence microscope with the appropriate filter sets.
-
References
- 1. Fluorescence quenching of free and bound NADH in HeLa cells determined by hyperspectral imaging and unmixing of cell autofluorescence - PMC [pmc.ncbi.nlm.nih.gov]
- 2. benchchem.com [benchchem.com]
- 3. biotium.com [biotium.com]
- 4. benchchem.com [benchchem.com]
- 5. Characterizing and Quenching Autofluorescence in Fixed Mouse Adrenal Cortex Tissue - PMC [pmc.ncbi.nlm.nih.gov]
- 6. benchchem.com [benchchem.com]
- 7. youtube.com [youtube.com]
- 8. sinobiological.com [sinobiological.com]
- 9. Immunofluorescence Troubleshooting | Tips & Tricks | StressMarq Biosciences Inc. [stressmarq.com]
- 10. benchchem.com [benchchem.com]
- 11. Click Chemistry [organic-chemistry.org]
- 12. broadpharm.com [broadpharm.com]
- 13. benchchem.com [benchchem.com]
- 14. Exploiting azide–alkyne click chemistry in the synthesis, tracking and targeting of platinum anticancer complexes - PMC [pmc.ncbi.nlm.nih.gov]
- 15. lumiprobe.com [lumiprobe.com]
- 16. interchim.fr [interchim.fr]
- 17. researchgate.net [researchgate.net]
- 18. researchgate.net [researchgate.net]
- 19. Characterizing and Quenching Autofluorescence in Fixed Mouse Adrenal Cortex Tissue - PubMed [pubmed.ncbi.nlm.nih.gov]
- 20. researchgate.net [researchgate.net]
- 21. Reduced background autofluorescence for cell imaging using nanodiamonds and lanthanide chelates - PubMed [pubmed.ncbi.nlm.nih.gov]
- 22. vectorlabs.com [vectorlabs.com]
- 23. Copper-Catalyzed Azide–Alkyne Click Chemistry for Bioconjugation - PMC [pmc.ncbi.nlm.nih.gov]
- 24. Biomedical applications of copper-free click chemistry: in vitro, in vivo, and ex vivo - PMC [pmc.ncbi.nlm.nih.gov]
- 25. Physiological Effects of Ac4ManNAz and Optimization of Metabolic Labeling for Cell Tracking [thno.org]
common problems with 2-Azido-NAD click chemistry reaction
This technical support center provides troubleshooting guidance and answers to frequently asked questions for researchers, scientists, and drug development professionals working with 2-Azido-NAD and copper-catalyzed azide-alkyne cycloaddition (CuAAC) click chemistry.
Troubleshooting Guide
This guide addresses common issues encountered during the this compound click chemistry reaction, offering potential causes and solutions in a question-and-answer format.
Problem: Low or No Product Yield
Question: My click reaction with this compound is resulting in a low yield or no product at all. What are the possible causes and how can I troubleshoot this?
Answer: Low or no product yield is a frequent issue in CuAAC reactions and can stem from several factors related to the catalyst, reagents, or reaction conditions.[1] A systematic approach to troubleshooting is recommended.
Possible Causes and Solutions:
-
Inactive Copper Catalyst: The active catalyst in the reaction is Copper(I) (Cu(I)), which is prone to oxidation to the inactive Cu(II) state, especially in the presence of oxygen.[1][2]
-
Solution: Use a fresh solution of the reducing agent (e.g., sodium ascorbate) for each experiment, as it degrades over time.[3] It is common to use a Cu(II) salt like copper sulfate (B86663) (CuSO₄) with a reducing agent to generate the active Cu(I) species in situ.[1] Ensure solutions are degassed by bubbling with an inert gas like nitrogen or argon to remove dissolved oxygen.[1][4]
-
-
Suboptimal Reagent Concentrations: The concentrations of the azide (B81097), alkyne, copper, ligand, and reducing agent are critical for reaction efficiency. Click reactions are concentration-dependent; very dilute solutions can lead to poor yields.[3]
-
Inhibitory Buffer Components: Certain buffer components can interfere with the reaction by chelating the copper catalyst.
-
Steric Hindrance: Bulky chemical groups near the azide or alkyne can physically block the reactants from coming together, which slows down the reaction.[1]
-
Solution: If steric hindrance is suspected, try increasing the reaction temperature or extending the reaction time.[1] If your experimental design allows, consider using a linker to distance the azide or alkyne from the bulky group.
-
-
Degraded this compound or Alkyne Probe: The stability of your starting materials is crucial.
-
Solution: Ensure that the this compound and the alkyne-functionalized molecule have been stored correctly and have not degraded. This compound is reported to be stable.[7]
-
Below is a troubleshooting workflow for addressing low product yield:
Problem: High Background or Unexpected Side Products
Question: I'm observing high background fluorescence or unexpected side products in my analysis. What could be the cause?
Answer: High background or the presence of side products can result from non-specific binding of reagents or from competing chemical reactions.
Possible Causes and Solutions:
-
Glaser Coupling: In the presence of oxygen, the copper catalyst can promote the dimerization of alkyne groups (Glaser coupling), leading to unwanted side products.[5]
-
Solution: Minimize oxygen exposure by degassing your solutions and running the reaction under an inert atmosphere (nitrogen or argon) if possible.[5]
-
-
Protein Aggregation or Oxidation: The combination of copper and a reducing agent like sodium ascorbate (B8700270) can generate reactive oxygen species (ROS), which may lead to the oxidation of sensitive amino acid residues (e.g., cysteine, methionine, histidine) or protein aggregation.[8]
-
Solution: The use of a copper-chelating ligand helps protect the catalyst and can reduce the generation of ROS.[8] Adding aminoguanidine (B1677879) to the reaction mixture can also help scavenge reactive byproducts of ascorbate oxidation.[8]
-
-
Non-specific Binding: The azide or alkyne probes may non-specifically bind to proteins or other biomolecules, leading to high background signals.
-
Solution: Ensure adequate washing steps after the click reaction to remove unbound reagents. Consider using a blocking agent if non-specific binding to surfaces is an issue.
-
Frequently Asked Questions (FAQs)
Q1: What is the function of the copper catalyst in the click reaction? A1: The copper catalyst, specifically in its Cu(I) oxidation state, is crucial for the Copper-Catalyzed Azide-Alkyne Cycloaddition (CuAAC).[1] It works by forming an intermediate with the alkyne, which significantly lowers the activation energy of the reaction with the azide, leading to the rapid and specific formation of the 1,4-disubstituted triazole product.[9][10] The uncatalyzed reaction is much slower and results in a mixture of 1,4 and 1,5-isomers.[9][10]
Q2: Should I use a Cu(I) or Cu(II) salt as the catalyst source? A2: While Cu(I) is the active catalytic species, it is unstable and easily oxidized to the inactive Cu(II) form.[11][12] Therefore, a common and more reliable practice is to use a stable Cu(II) salt, such as copper(II) sulfate (CuSO₄·5H₂O), in combination with a reducing agent like sodium ascorbate.[1][2] This generates the active Cu(I) catalyst in the reaction mixture.[1]
Q3: What is the purpose of using a ligand in the reaction? A3: A chelating ligand serves multiple important functions in the CuAAC reaction. It stabilizes the active Cu(I) oxidation state, preventing its oxidation to Cu(II) and disproportionation to Cu(0) and Cu(II).[2][13] This maintains a higher concentration of the active catalyst.[13] Ligands also accelerate the reaction rate and can prevent the copper from binding to and potentially damaging biomolecules.[8][13] Water-soluble ligands like THPTA are particularly useful for biological applications.[11][12]
Q4: Can the choice of solvent affect my reaction? A4: Yes, the solvent can influence the reaction. The CuAAC reaction is versatile and works in a variety of solvents, including water, DMSO, DMF, and alcohols, or mixtures thereof.[14][15] Water is often an excellent choice, particularly for bioconjugation, and can even accelerate the reaction rate.[4][10]
Q5: Is the this compound probe stable? A5: Yes, this compound has been shown to be a stable analog of NAD+.[7] Azides in general are stable modifications that are bioorthogonal, meaning they do not typically react with endogenous functional groups found in living systems.[16][17]
Quantitative Data Summary
The following tables summarize typical concentration ranges and reaction conditions for CuAAC reactions. These should be used as a starting point for optimization.
Table 1: Typical Reagent Concentrations for CuAAC
| Reagent | Typical Concentration Range | Notes |
| Alkyne-Labeled Protein | 1 - 50 µM[3] | Lower concentrations may require longer reaction times or a higher excess of the azide probe.[3] |
| Azide Probe (e.g., this compound) | 10 µM - 1 mM[3] | A 2- to 10-fold molar excess over the alkyne is often recommended.[3] |
| Copper(II) Sulfate (CuSO₄) | 50 µM - 1 mM[3] | |
| Reducing Agent (Sodium Ascorbate) | 1 - 5 mM[3] | Should be prepared fresh. A 5- to 10-fold excess over copper is common. |
| Ligand (e.g., THPTA, TBTA) | 250 µM - 5 mM[3] | A ligand-to-copper ratio of 5:1 is often recommended to protect the catalyst.[3] |
Table 2: Recommended Reaction Conditions
| Parameter | Recommended Condition | Notes |
| Temperature | Room Temperature to 60 °C[18] | Higher temperatures can increase the reaction rate but may be detrimental to sensitive biomolecules.[1] |
| pH | 4 - 11[14][15] | The reaction is generally pH-insensitive, but a neutral pH (~7.4) is common for biological samples.[5][13] |
| Reaction Time | 30 minutes - 2 hours[11][12] | Reaction time depends on reactant concentrations and temperature. Monitor progress if possible. |
| Atmosphere | Inert (Nitrogen or Argon) | Recommended to prevent oxidation of the Cu(I) catalyst, especially for low-yield reactions.[5] |
Experimental Protocols
Protocol 1: General Procedure for this compound Labeling of an Alkyne-Modified Protein
This protocol provides a starting point for labeling an alkyne-modified protein with this compound. Optimization may be required.
Materials:
-
Alkyne-modified protein in a suitable buffer (e.g., 100 mM phosphate (B84403) buffer, pH 7.4)
-
This compound
-
Copper(II) sulfate pentahydrate (CuSO₄·5H₂O)
-
Tris(3-hydroxypropyltriazolylmethyl)amine (THPTA)
-
Sodium ascorbate (NaAsc)
-
Deionized water or buffer for stock solutions
-
DMSO (if needed to dissolve reagents)
Stock Solutions:
-
This compound (10 mM): Dissolve in deionized water.
-
CuSO₄ (20 mM): Dissolve in deionized water.[12]
-
THPTA (100 mM): Dissolve in deionized water.[12]
-
Sodium Ascorbate (300 mM): Dissolve in deionized water. Prepare this solution fresh immediately before use. [12]
Procedure:
-
In a microcentrifuge tube, add the alkyne-modified protein to the desired final concentration (e.g., 10 µM) in buffer.
-
Add the this compound stock solution to achieve the desired final concentration (e.g., 100 µM, a 10-fold excess).
-
Prepare a premix of the catalyst by adding the THPTA stock solution (to a final concentration of 500 µM) to the CuSO₄ stock solution (to a final concentration of 100 µM). Vortex briefly. This creates a 5:1 ligand-to-copper ratio.[3]
-
Add the premixed catalyst solution to the protein/azide mixture. Vortex gently.
-
Initiate the reaction by adding the freshly prepared sodium ascorbate solution to a final concentration of 1 mM. Mix gently by inverting the tube.[12]
-
Protect the reaction from light and incubate at room temperature for 1 hour.[12]
-
The labeled protein is now ready for downstream applications, such as purification or analysis by SDS-PAGE.
Protocol 2: Purification of Labeled Protein
After the click reaction, it is often necessary to remove excess reagents.
Acetone (B3395972) Precipitation (for removing unreacted small molecules):
-
Add five volumes of ice-cold acetone to the reaction mixture.[19]
-
Incubate at -20 °C overnight to precipitate the protein.[19]
-
Centrifuge at >3,500 x g for 10 minutes at 4 °C to pellet the protein.[19]
-
Carefully remove the supernatant.
-
Wash the pellet with ice-cold methanol, repeating the centrifugation and supernatant removal.[19]
-
Briefly air-dry the pellet and resuspend it in a buffer suitable for your downstream analysis.[19]
Visualizations
Experimental and Logical Workflows
The following diagrams illustrate the experimental workflow and logical relationships in the this compound click chemistry reaction.
References
- 1. benchchem.com [benchchem.com]
- 2. pubs.acs.org [pubs.acs.org]
- 3. benchchem.com [benchchem.com]
- 4. benchchem.com [benchchem.com]
- 5. Copper-Catalyzed Azide–Alkyne Click Chemistry for Bioconjugation - PMC [pmc.ncbi.nlm.nih.gov]
- 6. jenabioscience.com [jenabioscience.com]
- 7. Characterization of azido-NAD+ to assess its potential as a two-dimensional infrared probe of enzyme dynamics - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. Analysis and Optimization of Copper-Catalyzed Azide–Alkyne Cycloaddition for Bioconjugation - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Click chemistry - Wikipedia [en.wikipedia.org]
- 10. Click Chemistry [organic-chemistry.org]
- 11. confluore.com.cn [confluore.com.cn]
- 12. broadpharm.com [broadpharm.com]
- 13. benchchem.com [benchchem.com]
- 14. interchim.fr [interchim.fr]
- 15. lumiprobe.com [lumiprobe.com]
- 16. Robust synthesis of 2′-azido modified RNA from 2′-amino precursors by diazotransfer reaction - PMC [pmc.ncbi.nlm.nih.gov]
- 17. pnas.org [pnas.org]
- 18. reddit.com [reddit.com]
- 19. Capture, Release, and Identification of Newly Synthesized Proteins for Improved Profiling of Functional Translatomes - PMC [pmc.ncbi.nlm.nih.gov]
Technical Support Center: Improving Cell Permeability of 2-Azido-NAD+
Welcome to the Technical Support Center for 2-Azido-NAD+, a key chemical tool for studying NAD+-dependent enzymes and their roles in cellular processes. This resource is designed for researchers, scientists, and drug development professionals to provide troubleshooting guidance and frequently asked questions (FAQs) for the successful application of this compound+ in your experiments.
Frequently Asked Questions (FAQs) & Troubleshooting Guide
This section addresses common challenges encountered when working with this compound+ and provides practical solutions in a user-friendly question-and-answer format.
Category 1: Low Cellular Uptake and Signal
Question 1: I am observing low or no signal in my downstream analysis (e.g., fluorescence microscopy, Western blot) after incubating my cells with this compound+. What are the potential causes and solutions?
Answer: Low signal is a common issue often related to the poor cell permeability of the highly charged this compound+ molecule. Here’s a step-by-step troubleshooting guide:
-
Problem: Insufficient Cellular Uptake.
-
Solution 1: Chemical Modification. The most effective way to enhance the cellular permeability of this compound+ is through chemical modification. Conjugating a lipophilic moiety like cholesterol or a cell-penetrating peptide (CPP) such as octa-arginine (R8K) can significantly improve its delivery across the cell membrane.
-
Solution 2: Optimize Concentration. While higher concentrations might seem intuitive, they can lead to cytotoxicity. It is crucial to perform a dose-response experiment to find the optimal concentration that balances signal intensity with cell viability. A typical starting range for modified NAD+ analogs is 10-50 µM.[1][2]
-
Solution 3: Increase Incubation Time. If the concentration is optimized and the signal is still low, consider increasing the incubation time to allow for more accumulation of the probe within the cells. However, this should be balanced against potential cytotoxicity.
-
-
Problem: Inefficient Click Chemistry Reaction.
-
Solution 1: Check Reagents. Ensure that your click chemistry reagents (e.g., alkyne-fluorophore, copper catalyst, reducing agent) are fresh and have been stored correctly. Prepare solutions fresh before each experiment.
-
Solution 2: Optimize Reaction Conditions. The efficiency of the copper-catalyzed azide-alkyne cycloaddition (CuAAC) can be influenced by the concentration of copper, the reducing agent, and the ligand. Refer to established protocols for optimal reagent concentrations. For live-cell imaging, consider using a copper-free click chemistry approach, such as strain-promoted azide-alkyne cycloaddition (SPAAC), to avoid copper-induced cytotoxicity.[3][4]
-
-
Problem: Degradation of this compound+.
-
Solution: NAD+ analogs can be susceptible to degradation by cellular enzymes. Ensure that your experimental workflow minimizes the time between incubation and downstream processing.
-
Category 2: Cytotoxicity and Altered Cell Physiology
Question 2: I am observing increased cell death, reduced proliferation, or changes in cell morphology after treating my cells with this compound+. How can I mitigate these cytotoxic effects?
Answer: Cytotoxicity can be a significant concern, especially with modified nucleotide analogs. Here are some strategies to minimize adverse effects on your cells:
-
Problem: High Concentration of the Probe.
-
Solution: Perform a Dose-Response Analysis. Determine the IC50 value of your this compound+ analog in your specific cell line using a cell viability assay (e.g., MTT, trypan blue exclusion). This will help you identify a working concentration that is non-toxic. It has been noted that high concentrations of azido-sugars can interfere with cellular processes.[2]
-
-
Problem: Cytotoxicity of the Delivery Vehicle.
-
Solution: If you are using a delivery vehicle like a CPP, it's important to assess its toxicity independently. Run a control experiment with the delivery vehicle alone to ensure it is not the source of the observed cytotoxicity.
-
-
Problem: Copper-Induced Toxicity (for CuAAC).
-
Solution: Use Copper-Free Click Chemistry. For live-cell applications, SPAAC is the recommended method for detecting azide-modified molecules as it circumvents the use of cytotoxic copper catalysts.[3][4] If you must use CuAAC on fixed cells, ensure thorough washing to remove all traces of copper before subsequent steps.
-
Category 3: High Background or Non-Specific Signal
Question 3: My images or blots show high background fluorescence or non-specific labeling, making it difficult to interpret the results. What can I do to reduce the background?
Answer: High background can obscure your specific signal. Here are some common causes and their solutions:
-
Problem: Non-Specific Binding of the Probe or Detection Reagents.
-
Solution 1: Thorough Washing. Increase the number and duration of washing steps after incubating the cells with this compound+ and after the click chemistry reaction to remove any unbound probe and detection reagents.[1]
-
Solution 2: Use a Blocking Agent. For immunofluorescence or Western blotting, use an appropriate blocking buffer (e.g., BSA or non-fat dry milk) to minimize non-specific binding of antibodies or other detection reagents.
-
-
Problem: Autofluorescence of Cells.
-
Solution: Include a control sample of unlabeled cells to assess the level of natural autofluorescence. If autofluorescence is high, you may need to use a fluorophore with a longer wavelength (e.g., in the red or far-red spectrum) to minimize overlap.
-
-
Problem: Residual Copper Catalyst.
-
Solution: If using CuAAC, residual copper can lead to background signal. Ensure that you are using a copper-chelating ligand and that your washing steps are sufficient to remove all copper from the sample.
-
Quantitative Data on Permeability Enhancement
| Delivery Strategy | Principle of Permeability Enhancement | Expected Improvement in Cellular Uptake | Key Considerations |
| Unmodified this compound+ | Passive diffusion (very limited) | Low | Generally not suitable for live-cell experiments without permeabilization. |
| Cholesterol Conjugation | Increased lipophilicity facilitates passive diffusion across the lipid bilayer. | Moderate to High | May affect the enzymatic activity of the NAD+ analog. Potential for non-specific membrane interactions.[5] |
| Cell-Penetrating Peptide (e.g., R8K) Conjugation | Direct translocation and/or endocytosis-mediated uptake. | High | Can induce cytotoxicity at higher concentrations. The large size of the peptide may sterically hinder the interaction of this compound+ with its target enzymes. |
| Transfection Reagents | Encapsulation in lipid-based nanoparticles (e.g., liposomes) to facilitate fusion with the cell membrane. | Variable | Efficiency is highly dependent on the cell type and the specific transfection reagent used. Can be cytotoxic. |
Experimental Protocols
The following are detailed methodologies for key experiments related to improving the cell permeability and detection of this compound+.
Protocol 1: Synthesis of Cholesterol-Conjugated this compound+ (Conceptual Outline)
This protocol outlines the general steps for conjugating cholesterol to this compound+. The specific reaction conditions would need to be optimized.
-
Activation of Cholesterol: Cholesterol is first modified to introduce a reactive group, such as a p-nitrophenylcarbonate, that can react with an amine.
-
Modification of this compound+: Introduce a linker with a primary amine to the this compound+ molecule. This can be achieved by reacting a portion of the this compound+, such as the ribose, with a bifunctional linker.
-
Conjugation Reaction: The activated cholesterol is reacted with the amine-modified this compound+ in an appropriate organic solvent (e.g., DMSO) with a base (e.g., DIEA) at an elevated temperature (e.g., 50°C) for several hours.
-
Purification: The resulting cholesterol-conjugated this compound+ is purified using techniques such as reverse-phase high-performance liquid chromatography (RP-HPLC).
-
Characterization: The final product is characterized by mass spectrometry and NMR to confirm its identity and purity.
Protocol 2: Live-Cell Labeling and Detection of this compound+ using Copper-Free Click Chemistry (SPAAC)
This protocol describes the steps for labeling live cells with a cell-permeable this compound+ analog and detecting it using a strain-promoted azide-alkyne cycloaddition (SPAAC) reaction.
-
Cell Culture: Plate cells on a suitable culture vessel (e.g., glass-bottom dish for microscopy) and allow them to adhere overnight.
-
Metabolic Labeling:
-
Prepare a stock solution of the cell-permeable this compound+ analog (e.g., cholesterol-2-Azido-NAD+) in an appropriate solvent (e.g., DMSO).
-
Dilute the stock solution in fresh cell culture medium to the desired final concentration (e.g., 10-50 µM).
-
Remove the old medium from the cells and replace it with the medium containing the this compound+ analog.
-
Incubate the cells for the desired period (e.g., 4-24 hours) at 37°C in a CO2 incubator.
-
-
Washing:
-
Gently aspirate the labeling medium.
-
Wash the cells three times with pre-warmed phosphate-buffered saline (PBS) to remove any unincorporated probe.
-
-
Click Reaction:
-
Prepare a solution of a DBCO- or BCN-conjugated fluorophore in fresh cell culture medium at the recommended concentration (typically 1-10 µM).
-
Add the fluorophore solution to the cells and incubate for 30-60 minutes at 37°C, protected from light.
-
-
Final Washing and Imaging:
-
Wash the cells three times with PBS to remove any unreacted fluorophore.
-
Add fresh medium or a suitable imaging buffer to the cells.
-
Image the cells using a fluorescence microscope with the appropriate filter set for the chosen fluorophore.
-
Visualizations
Signaling Pathway and Experimental Workflow Diagrams
The following diagrams, generated using Graphviz, illustrate key concepts and workflows.
References
- 1. benchchem.com [benchchem.com]
- 2. benchchem.com [benchchem.com]
- 3. Metabolic Incorporation of Azide Functionality into Cellular RNA - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Practical Considerations, Challenges, and Limitations of Bioconjugation via Azide-Alkyne Cycloaddition - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Cholesterol Conjugates of Small Interfering RNA: Linkers and Patterns of Modification [mdpi.com]
potential cytotoxicity of 2-Azido-NAD in long-term studies
This technical support guide is intended for researchers, scientists, and drug development professionals utilizing 2-Azido-NAD+ in their experiments. It provides troubleshooting advice and frequently asked questions regarding its potential long-term cytotoxicity.
Disclaimer: To date, there are no comprehensive long-term cytotoxicity studies specifically on this compound+. The information provided is based on the known properties of NAD+ analogs, azido-containing compounds, and general principles of cytotoxicity testing. It is imperative that researchers empirically determine the cytotoxic profile of this compound+ for their specific cell type and experimental conditions.
Frequently Asked Questions (FAQs)
Q1: What is the potential cytotoxicity of this compound+ in long-term studies?
A1: Direct long-term cytotoxicity data for this compound+ is not currently available. However, compounds containing an azido (B1232118) group can be toxic to mammalian cells. For example, sodium azide (B81097) is a known inhibitor of cellular respiration.[1] The toxicity is generally dependent on concentration, duration of exposure, and cell type.[1] Therefore, it is crucial to perform dose-response and time-course experiments to establish a non-toxic working concentration for your specific long-term study.
Q2: How stable is this compound+ in cell culture medium?
A2: The stability of this compound+ in cell culture media over long periods has not been extensively documented. NAD+ itself can degrade in aqueous solutions, with stability being pH and temperature-dependent. It is generally more stable in slightly acidic to neutral solutions and should be stored appropriately.[2] It is recommended to prepare fresh solutions of this compound+ for long-term experiments or assess its stability under your specific culture conditions (e.g., by using HPLC or mass spectrometry) to ensure its integrity throughout the study.
Q3: How might this compound+ affect cellular metabolism in long-term cultures?
A3: As an analog of NAD+, this compound+ has the potential to interfere with NAD+-dependent metabolic pathways. NAD+ is a critical cofactor for enzymes involved in glycolysis, the citric acid cycle, and oxidative phosphorylation.[3] It is also a substrate for enzymes like PARPs and sirtuins, which regulate DNA repair, gene expression, and stress responses.[3][4] Long-term exposure to this compound+ could potentially alter the intracellular NAD+/NADH ratio, impact energy metabolism, or affect signaling pathways that consume NAD+.[4] Monitoring key metabolic indicators, such as cellular ATP levels or the NAD+/NADH ratio, is advisable in long-term studies.
Q4: Can this compound+ be used as a substrate by NAD+-consuming enzymes?
A4: Yes, this compound+ has been shown to act as a substrate for enzymes like glutamate (B1630785) dehydrogenase in the absence of UV light.[5] It is designed as a photoaffinity probe to characterize NAD+-binding proteins.[5] Modified NAD+ analogs are often developed to study specific enzymes, such as PARP1, with some analogs showing high specificity.[6][7][8] Therefore, it is likely that this compound+ will be recognized and utilized by various NAD+-dependent enzymes, which could influence their activity and downstream signaling.
Troubleshooting Guide
Issue 1: I am observing increased cell death in my long-term culture treated with this compound+.
-
Question: Did you perform a dose-response curve to determine the EC50 (half-maximal effective concentration) and a non-toxic working concentration?
-
Answer: It is essential to establish a safe concentration range for your specific cell line. The toxicity of azido-compounds can vary significantly between cell types. We recommend performing a preliminary cytotoxicity assay (e.g., MTT or LDH assay) with a range of this compound+ concentrations (e.g., from low micromolar to millimolar) over a time course that reflects your planned long-term experiment (e.g., 24, 48, 72 hours, and longer).
-
-
Question: Is the vehicle control appropriate?
-
Answer: Ensure that the solvent used to dissolve this compound+ is not contributing to the cytotoxicity. Include a vehicle-only control at the same final concentration used in your experimental wells.
-
-
Question: Could the compound be degrading into a more toxic substance over time?
-
Answer: Assess the stability of this compound+ in your culture medium over the duration of your experiment. Consider replenishing the medium with freshly prepared this compound+ at regular intervals if stability is a concern.
-
Issue 2: My cells show altered morphology or reduced proliferation, but not widespread cell death.
-
Question: Could this compound+ be causing cytostatic effects rather than cytotoxic effects?
-
Answer: The compound may be interfering with cell cycle progression or metabolic processes essential for proliferation without causing immediate cell death. Perform a cell proliferation assay (e.g., BrdU incorporation or cell counting over time) to distinguish between cytotoxic and cytostatic effects.
-
-
Question: Is it possible that NAD+ metabolism is being disrupted?
-
Answer: As an NAD+ analog, this compound+ could be competing with endogenous NAD+, affecting the activity of NAD+-dependent enzymes like sirtuins or PARPs, which are involved in cellular homeostasis.[4] Consider measuring the total cellular NAD+/NADH ratio to see if it is altered in the presence of the compound.
-
Issue 3: I am getting inconsistent results between experiments.
-
Question: Is the this compound+ solution prepared and stored correctly?
-
Answer: this compound+ should be stored desiccated and protected from light. Prepare fresh stock solutions and aliquot them for single use to avoid repeated freeze-thaw cycles. Ensure complete solubilization before adding to the culture medium.
-
-
Question: Are the cells at a consistent passage number and confluency?
-
Answer: Cellular responses, including sensitivity to toxic compounds, can vary with passage number and cell density. Use cells within a consistent passage range and plate them at the same density for all experiments to ensure reproducibility.
-
Quantitative Data on Related Azido-Compound Cytotoxicity
While no specific data exists for this compound+, the following table summarizes cytotoxicity data for Zidovudine (AZT, 3′-azido-3′-deoxythymidine), another well-studied azido-containing compound, to provide a contextual reference.
| Compound | Cell Line | Exposure Time | Concentration | Effect | Citation |
| Zidovudine (AZT) | HepG2 (Hepatoma) | 3 Weeks | 100 µM | ~80% decrease in viable cells | [9] |
| Zidovudine (AZT) | HepG2 (Hepatoma) | 4 Weeks | 100 µM | ~90% decrease in viable cells | [9] |
| Zidovudine (AZT) | Human CEM T-cells | 6-12 Days | 10 µM | >50% inhibition | [10] |
| Zidovudine (AZT) | Human CEM T-cells | 6-12 Days | 25 µM | >50% inhibition | [10] |
| Zidovudine (AZT) | HAECs (Endothelial) | 5 Weeks | 1 µM | Significant cell death (compromised membrane integrity) | [11] |
Experimental Protocols
Protocol: Long-Term Cytotoxicity Assessment using MTT Assay
This protocol provides a framework for assessing the effect of this compound+ on cell viability over an extended period.
1. Materials:
-
Cell line of interest
-
Complete cell culture medium
-
96-well clear, flat-bottom tissue culture plates
-
This compound+
-
Vehicle (solvent for this compound+, e.g., sterile water or DMSO)
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in sterile PBS)
-
Solubilization solution (e.g., DMSO or 0.01 M HCl in 10% SDS)
-
Multi-well spectrophotometer (plate reader)
2. Procedure:
-
Day 0: Cell Seeding
-
Harvest and count cells, ensuring >95% viability via Trypan Blue exclusion.
-
Seed cells into a 96-well plate at a predetermined optimal density (e.g., 5,000-10,000 cells/well in 100 µL of medium). This density should allow for logarithmic growth over the planned duration of the experiment without reaching over-confluency.
-
Incubate the plate at 37°C, 5% CO2 for 24 hours to allow cells to attach.
-
-
Day 1: Treatment Initiation
-
Prepare serial dilutions of this compound+ in complete culture medium at 2x the final desired concentrations.
-
Include a "vehicle control" (medium with the highest concentration of the solvent) and a "no treatment" control (medium only).
-
Carefully remove the medium from the wells and add 100 µL of the appropriate treatment or control solution.
-
Return the plate to the incubator.
-
-
Days 3, 5, 7, etc.: Medium Change and Re-treatment
-
For long-term studies, it is critical to replenish nutrients and the compound.
-
Carefully aspirate the medium from all wells.
-
Add 100 µL of freshly prepared treatment or control solutions.
-
Return the plate to the incubator.
-
-
Endpoint (e.g., Day 7, 10, 14): MTT Assay
-
Remove the culture medium from the wells.
-
Add 100 µL of fresh medium and 10 µL of the 5 mg/mL MTT solution to each well.
-
Incubate the plate for 3-4 hours at 37°C, allowing viable cells to metabolize the MTT into formazan (B1609692) crystals.
-
After incubation, add 100 µL of solubilization solution to each well.
-
Wrap the plate in foil and place it on an orbital shaker for 15-30 minutes to ensure complete dissolution of the formazan crystals.
-
Read the absorbance at a wavelength of 570 nm (with a reference wavelength of 630 nm if desired).
-
3. Data Analysis:
-
Subtract the average absorbance of the "medium only" blank wells from all other readings.
-
Calculate the percentage of cell viability for each concentration relative to the vehicle control:
-
% Viability = (Absorbance of treated cells / Absorbance of vehicle control cells) * 100
-
-
Plot % Viability against the log of the this compound+ concentration to generate a dose-response curve and determine the IC50 value (the concentration that inhibits 50% of cell viability).
Visualizations
Caption: Experimental workflow for long-term cytotoxicity assessment.
Caption: Simplified NAD+ salvage pathway and potential interaction with this compound+.
Caption: PARP1 signaling pathway in response to DNA damage.
References
- 1. Emerging therapeutic roles for NAD+ metabolism in mitochondrial and age-related disorders - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Synthesis and properties of this compound+. A study of interaction with glutamate dehydrogenase - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. NAD+ metabolism and its roles in cellular processes during ageing - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Role of NAD+ in regulating cellular and metabolic signaling pathways - PMC [pmc.ncbi.nlm.nih.gov]
- 5. The role of nicotinamide adenine dinucleotide salvage enzymes in cardioprotection - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Signaling Mechanism of Poly(ADP-Ribose) Polymerase-1 (PARP-1) in Inflammatory Diseases - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Enzymes involved in NAD+ metabolism [tonglab.biology.columbia.edu]
- 8. Pleiotropic role of PARP1: an overview - PMC [pmc.ncbi.nlm.nih.gov]
- 9. nbinno.com [nbinno.com]
- 10. agewellatl.net [agewellatl.net]
- 11. PARP1 - Wikipedia [en.wikipedia.org]
Technical Support Center: Minimizing Off-Target Labeling with 2-Azido-NAD+
Welcome to the technical support center for the use of 2-Azido-NAD+, a versatile tool for studying NAD+-dependent enzymes and related cellular processes. This guide is designed for researchers, scientists, and drug development professionals to help troubleshoot common issues and minimize off-target labeling in their experiments.
Frequently Asked Questions (FAQs)
Q1: What is this compound+ and what are its primary applications?
A1: this compound+ is an analog of nicotinamide (B372718) adenine (B156593) dinucleotide (NAD+) where an azido (B1232118) (-N3) group replaces a functional group on the adenine moiety. This modification allows for bioorthogonal reactions, such as Copper-Catalyzed Azide-Alkyne Cycloaddition (CuAAC) or Strain-Promoted Azide-Alkyne Cycloaddition (SPAAC), to attach reporter molecules like fluorophores or biotin. Its primary applications include the visualization of poly(ADP-ribosyl)ation (PARylation) processes and acting as a photoaffinity probe to identify and characterize NAD+-binding proteins.[1][2]
Q2: What are the potential causes of off-target labeling with this compound+?
A2: Off-target labeling can arise from several factors:
-
Non-specific binding: this compound+ may bind to proteins that are not the intended targets, especially at high concentrations.
-
Non-enzymatic reactions: The azide (B81097) group is generally bioorthogonal, but under certain conditions, it could potentially react non-specifically with cellular components.
-
Contamination: Impurities in the this compound+ preparation or other reagents can lead to unexpected labeling.
-
Subsequent detection issues: The click chemistry reagents themselves can sometimes contribute to background signal.[3]
Q3: How can I be sure that the signal I'm observing is from specific labeling?
A3: A set of rigorous control experiments is crucial for validating the specificity of your labeling. These include:
-
No-probe control: Cells that are not treated with this compound+ but are subjected to the click chemistry reaction to assess background from the detection reagents.
-
Competition control: Co-incubation of cells with this compound+ and an excess of natural NAD+ to see if the labeling signal is reduced. A significant decrease suggests specific binding to NAD+-dependent enzymes.[4]
-
Click-minus control: Cells treated with this compound+ but without the alkyne-reporter to check for any intrinsic fluorescence of the probe or the cells.
Troubleshooting Guides
This section provides solutions to common problems encountered during experiments with this compound+.
Issue 1: High Background or Non-Specific Labeling
| Probable Cause | Recommended Solution |
| Concentration of this compound+ is too high. | Perform a dose-response experiment to determine the optimal concentration that provides a good signal-to-noise ratio without causing excessive background. Start with a low concentration and titrate up. |
| Inefficient washing steps. | Ensure thorough and gentle washing of cells after incubation with this compound+ and after the click chemistry reaction to remove any unbound probe and reagents.[5] |
| Non-specific binding of the detection reagent. | Include a "no this compound+" control to assess the background generated by the click chemistry reagents alone. Consider using a different fluorescent probe or a different click chemistry ligand. |
| Contaminated reagents. | Use high-purity this compound+ and freshly prepared click chemistry reagents. |
Issue 2: Low Labeling Efficiency or Weak Signal
| Probable Cause | Recommended Solution |
| Concentration of this compound+ is too low. | Titrate the concentration of this compound+ upwards. The optimal concentration can be cell-type dependent.[5] |
| Insufficient incubation time. | Optimize the incubation time to allow for sufficient incorporation of this compound+. A time-course experiment can help determine the optimal duration. |
| Inefficient click reaction. | Ensure that the click chemistry reagents (copper catalyst, reducing agent, ligand, and alkyne probe) are fresh and used at the recommended concentrations. Degas solutions for CuAAC to prevent oxidation of the Cu(I) catalyst. |
| Low target enzyme expression/activity. | Confirm the expression and activity of the target NAD+-dependent enzymes in your experimental system. |
Issue 3: High Cell Toxicity or Reduced Cell Proliferation
| Probable Cause | Recommended Solution |
| High concentration of this compound+. | High concentrations of azido-containing compounds can be cytotoxic. Perform a viability assay (e.g., MTT or trypan blue exclusion) to determine the maximum non-toxic concentration of this compound+ for your cell type. |
| Toxicity of click chemistry reagents. | Copper, in particular, can be toxic to cells. For live-cell imaging, consider using copper-free click chemistry (SPAAC). If using CuAAC on fixed cells, ensure thorough washing to remove all traces of copper. |
| Extended incubation time. | Reduce the incubation time with this compound+. Shorter exposure may be sufficient for labeling without adversely affecting cell health. |
Quantitative Data Summary
The optimal experimental conditions for using this compound+ can vary between cell types and applications. The following tables provide a summary of reported concentrations and key parameters to aid in experimental design.
Table 1: Recommended Concentration Ranges for this compound+ and Related Analogs
| Cell Type/System | Probe | Concentration Range | Application | Reference |
| Bovine Liver Glutamate (B1630785) Dehydrogenase (in vitro) | This compound+ | 10 µM - 40 µM (Kd) | Photoaffinity Labeling | [4] |
| General Cell Culture (starting point) | Azido Sugars | 25 - 75 µM | Metabolic Labeling | |
| Sensitive Cell Lines | Azido Sugars | 10 µM | Metabolic Labeling |
Table 2: Key Parameters for Photoaffinity Labeling with this compound+
| Parameter | Value/Range | Target System | Reference |
| Apparent Dissociation Constant (Kd1) | 10 µM | Glutamate Dehydrogenase | [4] |
| Apparent Dissociation Constant (Kd2) | 40 µM | Glutamate Dehydrogenase | [4] |
| Protection with NAD+ (Kd1) | < 5 µM | Glutamate Dehydrogenase | [4] |
| Protection with NAD+ (Kd2) | 25 µM | Glutamate Dehydrogenase | [4] |
Experimental Protocols
Protocol 1: General Workflow for Cellular Labeling with this compound+
-
Cell Culture: Plate cells at an appropriate density and allow them to adhere overnight.
-
Labeling: Treat cells with the desired concentration of this compound+ in fresh culture medium. Incubate for the optimized duration.
-
Washing: Gently wash the cells three times with PBS to remove unincorporated this compound+.
-
Fixation and Permeabilization (for intracellular targets): Fix cells with 4% paraformaldehyde for 15 minutes, followed by permeabilization with 0.1% Triton X-100 in PBS for 10 minutes.
-
Click Chemistry Reaction (CuAAC):
-
Prepare a fresh click reaction cocktail containing:
-
Alkyne-fluorophore/biotin (e.g., 2-10 µM)
-
Copper(II) sulfate (B86663) (e.g., 100 µM)
-
Copper(I)-stabilizing ligand (e.g., TBTA, 500 µM)
-
Reducing agent (e.g., sodium ascorbate, 5 mM)
-
-
Incubate the cells with the click reaction cocktail for 30-60 minutes at room temperature, protected from light.
-
-
Washing: Wash the cells three times with PBS.
-
Analysis: Proceed with imaging (fluorescence microscopy), flow cytometry, or downstream proteomic analysis.
Protocol 2: Control Experiment - Competition Assay
-
Cell Culture: Plate cells in parallel wells.
-
Treatment:
-
Experimental Group: Treat cells with the optimized concentration of this compound+.
-
Competition Group: Treat cells with the same concentration of this compound+ plus a 10-50 fold excess of natural NAD+.
-
Control Group: Treat cells with vehicle only.
-
-
Incubation and Downstream Processing: Incubate all groups for the same duration and perform washing, fixation, permeabilization, and click chemistry as described in Protocol 1.
-
Analysis: Compare the signal intensity between the experimental and competition groups. A significant reduction in signal in the competition group indicates specific labeling.
Visualizations
Caption: A simplified workflow for cellular labeling using this compound+.
Caption: A decision tree for troubleshooting high background signals.
References
selecting the right ligand for copper-catalyzed 2-Azido-NAD labeling
This technical support center provides guidance for researchers, scientists, and drug development professionals on selecting the appropriate ligand for copper-catalyzed 2-Azido-NAD labeling via Copper(I)-Catalyzed Azide-Alkyne Cycloaddition (CuAAC), commonly known as click chemistry.
Frequently Asked Questions (FAQs)
Q1: Why is ligand selection critical for successful this compound labeling?
A1: Ligands are crucial in copper-catalyzed click chemistry for several reasons. They stabilize the active Cu(I) catalyst, preventing its oxidation to the inactive Cu(II) state and disproportionation.[1] Ligands also enhance the catalyst's solubility and can significantly accelerate the reaction rate.[2] For biological applications such as labeling this compound, a well-chosen ligand is essential to protect sensitive biomolecules from oxidative damage caused by reactive oxygen species (ROS) generated by the copper catalyst.[3]
Q2: Which are the most common ligands used for bioorthogonal CuAAC reactions?
A2: The most frequently used ligands for bioorthogonal CuAAC reactions include Tris(benzyltriazolylmethyl)amine (TBTA), Tris(3-hydroxypropyltriazolylmethyl)amine (THPTA), and more recently developed ligands like BTTAA (2-(4-((bis((1-(tert-butyl)-1H-1,2,3-triazol-4-yl)methyl)amino)methyl)-1H-1,2,3-triazol-1-yl)acetic acid) and BTTES.[2][4] TBTA is effective in organic solvents or aqueous mixtures, while THPTA is a water-soluble ligand ideal for fully aqueous and biological systems.[1] BTTAA has shown superior performance in terms of reaction rate and biocompatibility in several studies.[2]
Q3: What factors should I consider when choosing a ligand for my this compound labeling experiment?
A3: The primary factors to consider are the solvent system, the sensitivity of your biological sample, and the desired reaction kinetics.
-
Solvent: For reactions in aqueous buffers, a water-soluble ligand like THPTA or BTTAA is recommended.[5][1][2] TBTA is suitable for reactions in organic solvents or mixtures of organic solvents and water.[5][6]
-
Biocompatibility: When working with live cells or sensitive proteins, ligands that minimize copper-induced toxicity are crucial. THPTA and BTTAA are designed for enhanced biocompatibility.[1][2][4]
-
Reaction Speed: If rapid labeling is required, ligands that offer faster kinetics, such as BTTAA, should be considered.[2][4]
Q4: Can I perform the reaction without a ligand?
A4: While the CuAAC reaction can proceed without a ligand, it is generally not recommended for bioconjugation reactions. The absence of a ligand leads to a much slower reaction rate and increases the risk of catalyst deactivation and damage to the biomolecule.[4]
Troubleshooting Guide
| Issue | Potential Cause | Recommended Solution |
| Low or No Product Yield | Inactive Copper Catalyst (Oxidation of Cu(I) to Cu(II)) | - Ensure you are using a freshly prepared solution of a reducing agent like sodium ascorbate (B8700270).- Degas your solvents to remove dissolved oxygen.- Use a stabilizing ligand such as THPTA or BTTAA. |
| Poor Reagent Quality | - Use high-purity this compound and alkyne probe.- Prepare sodium ascorbate solution fresh for each experiment as it degrades over time. | |
| Suboptimal Reaction Conditions | - Optimize the stoichiometry of reactants. An excess of the alkyne probe is often used.- Adjust the pH of the reaction buffer (typically between 6.5 and 8.5).- Ensure the reaction temperature is appropriate (usually room temperature). | |
| Ligand Issues | - Use a ligand appropriate for your solvent system (e.g., THPTA for aqueous buffers).- Optimize the ligand-to-copper ratio. A 5:1 ratio is a common starting point.[7] | |
| Reaction Works Intermittently | Oxygen Contamination | - Consistently degas all solutions before starting the reaction.- Work under an inert atmosphere (e.g., nitrogen or argon) if possible. |
| Inconsistent Reagent Preparation | - Prepare fresh stock solutions of sensitive reagents like sodium ascorbate for each set of experiments. | |
| Degradation of this compound or Target Biomolecule | Oxidative Damage from Copper/Ascorbate | - Use a protective ligand like THPTA, which can scavenge reactive oxygen species.[3]- Increase the ligand-to-copper ratio to enhance protection.- Minimize reaction time by optimizing other parameters. |
| High Copper Concentration | - Reduce the copper concentration. For sensitive biological samples, concentrations in the micromolar range are often sufficient, especially with highly efficient ligands like BTTAA.[4] |
Ligand Performance Comparison
The following table summarizes the relative performance of common copper-chelating ligands based on a fluorogenic assay. While this data is not specific to this compound, it provides a valuable comparison of their general catalytic efficiency.
| Ligand | Relative Cycloaddition Product Formation (%) after 30 min | Key Characteristics |
| TBTA | < 15% | Effective in organic solvents and aqueous/organic mixtures; lower activity in purely aqueous systems.[4] |
| THPTA | < 15% | Water-soluble and highly biocompatible; a standard choice for biological applications.[5][1][4] |
| BTTES | ~30% | Water-soluble with improved reaction kinetics compared to THPTA and TBTA.[4] |
| BTTAA | > 45% | Water-soluble with the highest reported activity among these ligands, offering rapid reaction rates and excellent biocompatibility.[2][4] |
Data adapted from a comparative study using a fluorogenic assay with propargyl alcohol and 3-azido-7-hydroxycoumarin.[4]
Experimental Protocols
These are generalized protocols that should be optimized for your specific experimental setup.
Protocol 1: Labeling with THPTA in Aqueous Buffer
This protocol is suitable for labeling this compound in a purely aqueous environment, ideal for subsequent biochemical assays.
Materials:
-
This compound
-
Alkyne-functionalized probe (e.g., a fluorescent reporter)
-
Copper(II) sulfate (B86663) (CuSO₄)
-
THPTA (Tris(3-hydroxypropyltriazolylmethyl)amine)
-
Sodium Ascorbate
-
Reaction Buffer (e.g., 100 mM sodium phosphate (B84403) buffer, pH 7.4)
Stock Solutions:
-
This compound: Prepare a stock solution in the reaction buffer.
-
Alkyne Probe: Prepare a stock solution in DMSO or water.
-
CuSO₄: 20 mM in deionized water.[1]
-
THPTA: 100 mM in deionized water.[1]
-
Sodium Ascorbate: 1 M in deionized water (prepare fresh).[8]
Procedure:
-
In a microcentrifuge tube, combine the this compound and the alkyne probe in the reaction buffer.
-
Prepare a premix of CuSO₄ and THPTA. For a 1:5 copper-to-ligand ratio, mix 1 volume of 20 mM CuSO₄ with 5 volumes of 100 mM THPTA. Let it stand for a few minutes.
-
Add the CuSO₄/THPTA premix to the reaction mixture containing this compound and the alkyne probe.
-
Initiate the reaction by adding the freshly prepared sodium ascorbate solution. A final concentration of 1-5 mM sodium ascorbate is typically sufficient.
-
Incubate the reaction at room temperature for 1-4 hours. The reaction progress can be monitored by a suitable analytical method (e.g., HPLC, mass spectrometry, or fluorescence if using a fluorogenic probe).
-
Once the reaction is complete, it can be quenched by adding EDTA to chelate the copper. The labeled product can then be purified if necessary.
Protocol 2: Labeling with TBTA in a Mixed Solvent System
This protocol is suitable when the alkyne probe or other components have limited solubility in purely aqueous solutions.
Materials:
-
This compound
-
Alkyne-functionalized probe
-
Copper(II) sulfate (CuSO₄)
-
TBTA (Tris(benzyltriazolylmethyl)amine)
-
Sodium Ascorbate
-
Solvent system (e.g., a mixture of t-butanol/DMSO and water)
Stock Solutions:
-
This compound: Prepare a stock solution in water or buffer.
-
Alkyne Probe: Prepare a stock solution in DMSO or t-butanol.
-
CuSO₄: 50 mM in deionized water.[6]
-
TBTA: 50 mM in DMSO/t-butanol (1:4).
-
Sodium Ascorbate: 1 M in deionized water (prepare fresh).
Procedure:
-
In a reaction vial, dissolve the alkyne probe in the organic solvent component of your system.
-
Add the aqueous solution of this compound.
-
Add the TBTA stock solution.
-
Add the CuSO₄ stock solution.
-
Degas the mixture by bubbling with an inert gas (e.g., argon or nitrogen) for 5-10 minutes.
-
Initiate the reaction by adding the freshly prepared sodium ascorbate solution.
-
Stir the reaction at room temperature. Monitor the reaction progress.
-
Upon completion, the product can be purified by standard methods such as column chromatography.
Visualizations
Caption: General experimental workflow for copper-catalyzed this compound labeling.
Caption: A logical troubleshooting workflow for low-yield this compound labeling reactions.
References
- 1. broadpharm.com [broadpharm.com]
- 2. benchchem.com [benchchem.com]
- 3. Fast, Cell-compatible Click Chemistry with Copper-chelating Azides for Biomolecular Labeling - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Raising the Efficacy of Bioorthogonal Click Reactions for Bioconjugation: A Comparative Study - PMC [pmc.ncbi.nlm.nih.gov]
- 5. glenresearch.com [glenresearch.com]
- 6. interchim.fr [interchim.fr]
- 7. jenabioscience.com [jenabioscience.com]
- 8. benchchem.com [benchchem.com]
Navigating 2-Azido-NAD Solubility Challenges in Cell Culture Media: A Technical Support Guide
For researchers, scientists, and drug development professionals utilizing 2-Azido-NAD as a chemical probe to investigate Poly(ADP-ribose) polymerase (PARP) activity and other NAD+-dependent processes, solubility issues in cell culture media can be a significant experimental hurdle. This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) to address these challenges directly, ensuring the successful application of this compound in your research.
Frequently Asked Questions (FAQs)
Q1: What is this compound and what is its primary application in cell culture experiments?
This compound is a synthetically modified analog of nicotinamide (B372718) adenine (B156593) dinucleotide (NAD+). Its key feature is the presence of an azide (B81097) (-N3) group, which allows it to be used as a chemical reporter. In cell culture, its primary application is to study post-translational modifications, particularly PARP-mediated poly(ADP-ribosylation) (PARylation). Once incorporated by enzymes like PARPs, the azide group can be detected using "click chemistry," enabling the visualization and identification of PARylated proteins.
Q2: I am observing precipitation after adding my this compound stock solution to the cell culture medium. What are the common causes?
Precipitation of this compound in cell culture media can be attributed to several factors:
-
Low Aqueous Solubility: Like many nucleotide analogs, this compound has limited solubility in aqueous solutions, especially at neutral pH.
-
High Final Concentration: Attempting to achieve a high final concentration in the media can exceed its solubility limit.
-
Reaction with Media Components: Cell culture media are complex mixtures of salts, amino acids, vitamins, and other components. It is possible for this compound to interact with and precipitate some of these components.
-
Temperature and pH Shifts: Changes in temperature and pH upon addition of a stock solution to the media can affect the solubility of this compound.
Q3: What is the recommended solvent for preparing a this compound stock solution?
For initial solubilization, sterile, nuclease-free water or a buffer such as PBS is often recommended. For compounds that are difficult to dissolve in aqueous solutions, dimethyl sulfoxide (B87167) (DMSO) can be used as a solvent. However, it is crucial to keep the final concentration of DMSO in the cell culture medium low (typically below 0.5%) to avoid cytotoxicity.
Q4: How can I improve the solubility of this compound in my experiments?
To enhance the solubility and prevent precipitation, consider the following strategies:
-
Optimize Stock Solution Concentration: Prepare a more dilute stock solution to minimize the volume needed and the potential for shocking the media.
-
Gentle Warming: Gently warming the stock solution (e.g., to 37°C) before adding it to the pre-warmed cell culture medium can help. Avoid excessive heat, which can degrade the compound.
-
Slow, Drop-wise Addition: Add the this compound stock solution to the cell culture medium slowly and with gentle swirling to ensure rapid and even dispersion.
-
pH Adjustment: The pH of the stock solution and the final medium can influence solubility. Ensure the final pH of the culture medium remains within the optimal range for your cells.
Q5: What is a typical working concentration for this compound in cell culture?
The optimal working concentration of this compound can vary depending on the cell type, the specific assay, and the experimental goals. It is recommended to perform a dose-response experiment to determine the lowest effective concentration that provides a detectable signal without causing significant cytotoxicity. Typical starting concentrations for similar NAD+ analogs in cell-based assays range from 10 µM to 100 µM.
Troubleshooting Guide
| Problem | Possible Cause(s) | Recommended Solution(s) |
| Precipitate forms immediately upon adding this compound to media. | 1. Exceeded solubility limit.2. Localized high concentration.3. Reaction with media components. | 1. Lower the final concentration of this compound.2. Add the stock solution drop-wise to the vortexing media.3. Test solubility in a small volume of media first. Consider using a serum-free or simplified medium for the experiment if possible. |
| Cloudiness or precipitate appears in the media after incubation. | 1. Instability of this compound over time at 37°C.2. Interaction with secreted cellular products.3. Evaporation of media leading to increased concentration. | 1. Reduce the incubation time if possible.2. Perform a stability test of this compound in your specific media at 37°C over the planned experiment duration.3. Ensure proper humidification of the incubator. |
| No or low signal from the "click" reaction. | 1. Poor cell permeability of this compound.2. Low PARP activity in the cells under basal conditions.3. Degradation of this compound.4. Inefficient "click" reaction. | 1. Consider using a cell permeabilization agent (use with caution and optimize concentration to minimize toxicity).2. Stimulate PARP activity by inducing DNA damage (e.g., with H2O2 or another DNA damaging agent).3. Prepare fresh stock solutions and minimize freeze-thaw cycles.4. Optimize the "click" reaction conditions (catalyst concentration, reaction time, etc.). |
| High background signal. | 1. Non-specific binding of the azide or the detection reagent.2. High concentration of this compound leading to non-enzymatic reactions. | 1. Include appropriate controls (e.g., cells not treated with this compound but subjected to the "click" reaction).2. Titrate down the concentration of this compound. |
Quantitative Data Summary
While specific quantitative solubility data for this compound is not widely published, the following table provides general solubility information for NAD+ and its analogs, which can serve as a useful reference.
| Compound | Solvent | Reported Solubility | Notes |
| NAD+ | Water | 50 mg/mL | Solubility is pH-dependent. Solutions are more stable at slightly acidic pH. |
| NAD+ | PBS (pH 7.2) | Approx. 10 mg/mL | |
| NAD+ Analogs | Aqueous Buffers | Generally soluble | Solubility can be highly variable depending on the specific modifications. |
| NAD+ Analogs | DMSO | Sparingly to readily soluble | A common solvent for preparing concentrated stocks of less soluble analogs. |
Experimental Protocols
Protocol 1: Preparation of this compound Stock Solution
-
Aqueous Stock (Preferred):
-
Weigh out the desired amount of this compound powder in a sterile microcentrifuge tube.
-
Add the appropriate volume of sterile, nuclease-free water or PBS to achieve the desired stock concentration (e.g., 1-10 mM).
-
Vortex briefly and gently warm to 37°C if necessary to fully dissolve.
-
Sterilize the solution by passing it through a 0.22 µm filter.
-
Aliquot into single-use volumes and store at -20°C or -80°C, protected from light. Avoid repeated freeze-thaw cycles.
-
-
DMSO Stock (for less soluble batches):
-
Follow the same initial steps as the aqueous stock preparation.
-
Add the appropriate volume of high-purity, sterile DMSO to achieve a high concentration stock (e.g., 50-100 mM).
-
Ensure the final concentration of DMSO in the cell culture medium does not exceed cytotoxic levels (typically <0.5%).
-
Store in small aliquots at -20°C, protected from light and moisture.
-
Protocol 2: Labeling of Intracellular Proteins with this compound in Live Cells
-
Cell Seeding: Plate cells at an appropriate density in a suitable culture vessel and allow them to adhere and grow overnight.
-
Induction of PARP Activity (Optional but Recommended): To enhance the signal, treat the cells with a DNA damaging agent (e.g., 1 mM H2O2 for 10-15 minutes) to induce PARP activity. Wash the cells with fresh medium after treatment.
-
Metabolic Labeling:
-
Prepare the desired final concentration of this compound in pre-warmed complete cell culture medium.
-
Remove the old medium from the cells and replace it with the this compound-containing medium.
-
Incubate the cells for the desired period (e.g., 1-4 hours) at 37°C in a CO2 incubator.
-
-
Cell Lysis and "Click" Chemistry:
-
After incubation, wash the cells with PBS to remove excess this compound.
-
Lyse the cells using a suitable lysis buffer compatible with "click" chemistry.
-
Perform the copper(I)-catalyzed alkyne-azide cycloaddition (CuAAC) or strain-promoted alkyne-azide cycloaddition (SPAAC) with an alkyne-functionalized reporter molecule (e.g., a fluorescent dye or biotin) according to established protocols.
-
-
Analysis: Analyze the labeled proteins by methods such as SDS-PAGE followed by in-gel fluorescence scanning, western blotting with an anti-biotin antibody, or mass spectrometry for protein identification.
Visualizations
Caption: PARP1 signaling in response to DNA damage and its detection using this compound.
Caption: Experimental workflow for labeling proteins with this compound in cell culture.
Caption: Troubleshooting logic for this compound precipitation in cell culture media.
Technical Support Center: Quenching Unreacted 2-Azido-NAD⁺ in Fixed Cells
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with 2-Azido-NAD⁺ in fixed cells. The following information will help address common issues related to unreacted probes and high background signals during downstream applications like click chemistry-based detection.
Frequently Asked Questions (FAQs)
Q1: Why is it important to quench unreacted this compound⁺?
Unreacted this compound⁺ can lead to high background signals in subsequent detection steps, such as copper-catalyzed azide-alkyne cycloaddition (CuAAC) or strain-promoted azide-alkyne cycloaddition (SPAAC) click chemistry. This non-specific signal can obscure the true localization and quantification of NAD⁺-modified molecules, leading to inaccurate results. A "hazy" fluorescent glow on slides is a common indicator of unquenched azides[1].
Q2: What are the common methods for quenching unreacted azides in fixed cells?
The most common method for quenching unreacted azides is through chemical reduction. Reagents like dithiothreitol (B142953) (DTT) and tris(2-carboxyethyl)phosphine (B1197953) (TCEP) are often used for this purpose. These reducing agents convert the azide (B81097) group into an amine, which is unreactive in subsequent click chemistry reactions. Another approach involves the Staudinger ligation, where a phosphine-based reagent reacts with the azide to form an aza-ylide intermediate, which is then hydrolyzed to a primary amine and a phosphine (B1218219) oxide[2][3].
Q3: What is the difference between DTT and TCEP for quenching?
Both DTT and TCEP are effective reducing agents, but they have different properties that may make one more suitable for a specific application.
| Feature | Dithiothreitol (DTT) | Tris(2-carboxyethyl)phosphine (TCEP) |
| Stability | Less stable in solution, prone to oxidation, especially in the presence of metal ions.[4][5] | More stable in solution over a wider pH range and less prone to oxidation.[4][5] |
| Odor | Strong, unpleasant odor. | Odorless.[4] |
| Effectiveness | Effective at reducing disulfide bonds and other functional groups. | A potent and selective reducing agent for azides and disulfides.[4][5] |
| Compatibility | Can interfere with maleimide-based labeling.[4][5] | Generally more compatible with a wider range of labeling chemistries.[4][5] |
Q4: Can unreacted quenching agents interfere with my experiment?
Yes, residual quenching agents can interfere with downstream applications. For example, DTT can reduce the Cu(I) catalyst in CuAAC reactions, inhibiting the click reaction. Therefore, it is crucial to thoroughly wash the cells after the quenching step to remove any excess reducing agent.
Troubleshooting Guides
Issue 1: High Background Fluorescence After Click Chemistry
| Possible Cause | Solution |
| Incomplete quenching of unreacted this compound⁺ | Optimize quenching conditions. Increase the concentration of the quenching agent (e.g., DTT or TCEP) or extend the incubation time. Ensure the quenching buffer is at the optimal pH for the chosen reagent. |
| Non-specific binding of the fluorescent probe | Decrease the concentration of the fluorescent azide/alkyne probe. Increase the number and duration of washing steps after the click reaction. Add a blocking agent like Bovine Serum Albumin (BSA) to your buffers to reduce non-specific binding.[2] |
| Autofluorescence of cells or tissue | Include an autofluorescence quenching step in your protocol. Commercially available reagents or treatments like sodium borohydride (B1222165) or Sudan Black B can be used. For western blotting, low fluorescence PVDF membranes are recommended.[6] |
| Suboptimal blocking | Test different blocking agents or use a blocking buffer specifically designed for fluorescence applications.[6] |
Issue 2: Low or No Signal After Click Chemistry
| Possible Cause | Solution |
| Degradation of this compound⁺ | Ensure proper storage and handling of the this compound⁺ stock solution. Prepare fresh working solutions for each experiment. |
| Inefficient click reaction | Verify the quality and concentration of all click chemistry reagents. Ensure the copper catalyst is active; use freshly prepared sodium ascorbate (B8700270) to reduce Cu(II) to Cu(I) for CuAAC reactions.[7][8] |
| Quenching agent interfering with the click reaction | Thoroughly wash cells after the quenching step to remove all traces of the reducing agent. Consider using TCEP, which may have less interference with subsequent reactions compared to DTT. |
| Primary antibody not validated for the application | Check the supplier's information to ensure the primary antibody is suitable for your application and that the target protein is expressed in your cells or tissue.[6] |
Experimental Protocols
Protocol 1: Quenching Unreacted this compound⁺ with DTT
-
Preparation of Quenching Buffer: Prepare a 10 mM DTT solution in phosphate-buffered saline (PBS), pH 7.4. Prepare this solution fresh before each use.
-
Cell Preparation: After incubation with this compound⁺ and fixation, wash the cells three times with PBS for 5 minutes each.
-
Quenching Reaction: Aspirate the final PBS wash and add the DTT quenching buffer to the cells.
-
Incubation: Incubate the cells for 30 minutes at room temperature with gentle agitation.
-
Washing: Aspirate the quenching buffer and wash the cells three times with PBS for 5 minutes each to remove any residual DTT.
-
Proceed to Click Chemistry: The cells are now ready for the click chemistry reaction.
Protocol 2: Quenching Unreacted this compound⁺ with TCEP
-
Preparation of Quenching Buffer: Prepare a 5 mM TCEP solution in PBS, pH 7.4. TCEP is more stable than DTT, but fresh preparation is still recommended.
-
Cell Preparation: After incubation with this compound⁺ and fixation, wash the cells three times with PBS for 5 minutes each.
-
Quenching Reaction: Aspirate the final PBS wash and add the TCEP quenching buffer to the cells.
-
Incubation: Incubate the cells for 30 minutes at room temperature.
-
Washing: Aspirate the quenching buffer and wash the cells three times with PBS for 5 minutes each.
-
Proceed to Click Chemistry: The cells are now ready for the click chemistry reaction.
Visualizations
Caption: Experimental workflow for quenching unreacted this compound⁺ in fixed cells.
Caption: Chemical principle of quenching unreacted azides via reduction.
Caption: Troubleshooting logic for high background fluorescence.
References
- 1. researchgate.net [researchgate.net]
- 2. “Bioorthogonal reactions of triarylphosphines and related analogs” - PMC [pmc.ncbi.nlm.nih.gov]
- 3. pubs.aip.org [pubs.aip.org]
- 4. mstechno.co.jp [mstechno.co.jp]
- 5. A comparison between the sulfhydryl reductants tris(2-carboxyethyl)phosphine and dithiothreitol for use in protein biochemistry - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. biotium.com [biotium.com]
- 7. broadpharm.com [broadpharm.com]
- 8. broadpharm.com [broadpharm.com]
Technical Support Center: 2-Azido-NAD Western Blotting
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers utilizing 2-Azido-NAD in western blotting experiments to study ADP-ribosylation.
Troubleshooting Guide
This guide addresses common issues encountered during this compound western blotting in a question-and-answer format.
High Background
Q1: I am observing high background across the entire membrane. What are the common causes and solutions?
High background can obscure the specific signal from your this compound labeled proteins. The primary causes are often related to the click chemistry step or standard western blotting procedures.
-
Insufficient Blocking: If the membrane is not adequately blocked, the detection reagents (e.g., streptavidin-HRP or fluorescently tagged alkynes) can bind non-specifically.
-
Excessive Concentration of Detection Reagents: Too much alkyne probe, streptavidin-HRP, or secondary antibody can lead to increased non-specific binding.
-
Incomplete Removal of Unbound Reagents: Insufficient washing after the click reaction or antibody incubations will result in high background.
-
Contamination: Bacterial growth in buffers can lead to patchy background.[1]
Solutions:
-
Optimize Blocking: Increase the blocking time or the concentration of the blocking agent (e.g., 5% BSA in TBST). For phosphorylated proteins, avoid using milk as a blocking agent as it contains casein, a phosphoprotein.[2][3][4][5]
-
Titrate Detection Reagents: Perform a dot blot or a dilution series to determine the optimal concentration of your alkyne probe and streptavidin-HRP/secondary antibody.[2][4][6]
-
Improve Washing: Increase the number and duration of washing steps. For instance, perform 4-5 washes of 10-15 minutes each with TBST.[2][5]
-
Use Fresh Buffers: Prepare fresh buffers, especially those containing detergents like Tween-20, to prevent microbial contamination.[1]
Q2: I see non-specific bands in addition to my band of interest. What could be the reason?
Non-specific bands can arise from several factors related to both the this compound labeling and the subsequent detection steps.
-
Non-specific Labeling with this compound: At high concentrations, this compound might be incorporated non-enzymatically or by enzymes other than PARPs.
-
Non-specific Click Reaction: The alkyne probe used in the click reaction can sometimes react with other molecules in the lysate, such as proteins containing free cysteine residues.[7][8]
-
Primary/Secondary Antibody Cross-reactivity: If you are using an antibody for detection (e.g., anti-biotin), it may be cross-reacting with other proteins.
Solutions:
-
Optimize this compound Concentration: Perform a dose-response experiment to find the lowest effective concentration of this compound that provides a good signal without causing excessive non-specific labeling.
-
Include Proper Controls: Run a control sample that has not been treated with this compound but has undergone the click reaction and western blot protocol. This will help identify bands that are not a result of specific labeling.
-
Block Cysteine Residues: If non-specific alkyne reactivity is suspected, consider pre-treating your lysate with a cysteine-blocking agent like N-ethylmaleimide (NEM) before the click reaction.
-
Validate Antibodies: If using an antibody for detection, ensure its specificity. Run a control lane with lysate that has not undergone the click reaction to check for antibody cross-reactivity.
Weak or No Signal
Q3: I am not seeing any signal or the signal is very weak. What are the possible reasons?
A lack of signal can be due to issues with the this compound labeling, the click reaction, or the western blot detection.
-
Inefficient this compound Labeling: The concentration of this compound may be too low, the incubation time too short, or the cells may have low PARP activity.
-
Inefficient Click Reaction: The click chemistry reaction may not be working optimally. This could be due to inactive reagents, incorrect concentrations, or incompatible buffers.
-
Low Abundance of Target Protein: The protein of interest may be expressed at very low levels.
-
Standard Western Blotting Issues: Problems such as poor protein transfer, inactive secondary antibody or detection substrate, or incorrect antibody dilutions can all lead to a weak or no signal.[9][10]
Solutions:
-
Optimize Labeling Conditions: Increase the concentration of this compound or the incubation time. Include a positive control (e.g., cells treated with a PARP activator like H₂O₂) to ensure the labeling is working.
-
Optimize Click Reaction: Use fresh click chemistry reagents. Ensure the correct concentrations of the copper catalyst, reducing agent, and alkyne probe are used. Avoid using buffers containing Tris, as they can inhibit the copper-catalyzed click reaction (CuAAC).[8][11]
-
Enrich for Your Protein of Interest: If your protein is of low abundance, consider performing an immunoprecipitation (IP) before running the western blot.
-
Troubleshoot the Western Blot: Confirm successful protein transfer by staining the membrane with Ponceau S. Use fresh detection reagents and optimize the antibody concentrations.
Frequently Asked Questions (FAQs)
Q4: What is the recommended starting concentration for this compound treatment of cells?
The optimal concentration can vary depending on the cell type and experimental conditions. A good starting point is typically in the range of 25-100 µM. It is highly recommended to perform a dose-response experiment to determine the optimal concentration for your specific system that balances labeling efficiency with minimal cytotoxicity.[12]
Q5: What type of lysis buffer should I use for my this compound treated cells?
For the subsequent click reaction, it is best to avoid lysis buffers containing Tris, as it can interfere with the copper catalyst.[8][11] Buffers containing phosphate (B84403) (e.g., PBS-based) or HEPES are generally compatible.[8][11] The choice of detergent (e.g., NP-40, RIPA) will depend on the subcellular localization of your protein of interest.
Q6: Can I perform the click reaction directly on the western blot membrane?
Yes, performing the click reaction on the membrane after protein transfer is a valid approach and can help to reduce background from unreacted click reagents.[13]
Q7: What are the key components of the click reaction mixture?
A typical copper-catalyzed azide-alkyne cycloaddition (CuAAC) reaction mixture includes:
-
An alkyne-containing detection probe (e.g., alkyne-biotin or a fluorescent alkyne).
-
A copper(I) source, usually generated in situ from copper(II) sulfate (B86663) (CuSO₄).
-
A reducing agent, such as sodium ascorbate (B8700270), to reduce Cu(II) to the catalytic Cu(I) state.
-
A copper-chelating ligand, like THPTA or TBTA, to stabilize the Cu(I) and improve reaction efficiency.[14][15]
Quantitative Data Summary
The following table provides recommended starting concentrations and incubation times for key steps in the this compound western blotting protocol. Note that these are starting points and should be optimized for your specific experiment.
| Parameter | Recommended Starting Range | Key Considerations |
| This compound Labeling | ||
| This compound Concentration | 25 - 100 µM | Perform a dose-response to find the optimal concentration. |
| Incubation Time | 1 - 4 hours | Longer times may increase labeling but also potential cytotoxicity. |
| Click Chemistry (in lysate) | ||
| Alkyne Probe Concentration | 2 - 40 µM[15] | Titrate to find the lowest concentration that gives a good signal. |
| Copper (II) Sulfate (CuSO₄) | 1 mM | |
| Sodium Ascorbate | 1 mM | Should be made fresh. |
| THPTA/TBTA Ligand | 2 mM | |
| Incubation Time | 30 - 60 minutes | |
| Western Blotting | ||
| Primary Antibody Dilution | 1:500 - 1:2000 | Titrate for optimal signal-to-noise ratio. |
| Secondary Antibody Dilution | 1:5000 - 1:20000 | Titrate for optimal signal-to-noise ratio.[5] |
| Blocking Time | 1 hour at RT or overnight at 4°C | |
| Washing Steps | 3-5 times for 10-15 min each | Thorough washing is crucial to reduce background. |
Experimental Protocols
1. This compound Labeling of Cells
-
Culture cells to the desired confluency.
-
Treat cells with the desired concentration of this compound (e.g., 50 µM) in fresh culture medium.
-
Incubate for the desired time (e.g., 2 hours) under normal cell culture conditions.
-
(Optional) Include positive and negative controls. A positive control could be cells co-treated with a PARP activator (e.g., H₂O₂). A negative control would be cells not treated with this compound.
-
Wash the cells twice with ice-cold PBS to remove unincorporated this compound.
-
Proceed to cell lysis.
2. Cell Lysis
-
Add an appropriate volume of ice-cold lysis buffer (e.g., RIPA buffer without Tris, supplemented with protease and phosphatase inhibitors).
-
Incubate on ice for 30 minutes with occasional vortexing.
-
Centrifuge the lysate at 14,000 x g for 15 minutes at 4°C to pellet cell debris.
-
Transfer the supernatant to a new pre-chilled tube.
-
Determine the protein concentration using a standard protein assay (e.g., BCA assay).
3. Click Chemistry Reaction (in lysate)
-
In a microcentrifuge tube, combine your cell lysate (e.g., 50 µg of protein) with the click chemistry reagents. The final volume can be adjusted with PBS.
-
Add the alkyne probe (e.g., alkyne-biotin) to the desired final concentration (e.g., 20 µM).
-
Add the copper ligand (e.g., THPTA) to a final concentration of 2 mM.
-
Add copper (II) sulfate to a final concentration of 1 mM.
-
Initiate the reaction by adding freshly prepared sodium ascorbate to a final concentration of 1 mM.
-
Incubate at room temperature for 30-60 minutes, protected from light.
-
The protein sample is now ready for SDS-PAGE.
4. Western Blotting
-
Prepare your protein samples by adding Laemmli sample buffer and boiling for 5 minutes.
-
Separate the proteins by SDS-PAGE.
-
Transfer the separated proteins to a PVDF or nitrocellulose membrane.
-
Block the membrane with 5% BSA in TBST for at least 1 hour at room temperature.
-
If using an alkyne-biotin probe, incubate the membrane with a streptavidin-HRP conjugate (e.g., 1:10,000 dilution in blocking buffer) for 1 hour at room temperature. If using a fluorescent alkyne, you can proceed directly to imaging after washing.
-
Wash the membrane extensively with TBST (e.g., 4 x 10 minutes).
-
Detect the signal using an appropriate ECL substrate and an imaging system.
Signaling Pathway and Workflow Diagrams
Caption: Experimental workflow for this compound western blotting.
Caption: Troubleshooting logic for this compound western blotting.
References
- 1. Western Blot Troubleshooting Guide - dianova GmbH [dianova.com]
- 2. arp1.com [arp1.com]
- 3. bio-rad-antibodies.com [bio-rad-antibodies.com]
- 4. sinobiological.com [sinobiological.com]
- 5. researchgate.net [researchgate.net]
- 6. licorbio.com [licorbio.com]
- 7. help.lumiprobe.com [help.lumiprobe.com]
- 8. Click Chemistry in Proteomic Investigations - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Western Blot Troubleshooting | Thermo Fisher Scientific - US [thermofisher.com]
- 10. wildtypeone.substack.com [wildtypeone.substack.com]
- 11. Comparative Analysis of Click Chemistry Mediated Activity-Based Protein Profiling in Cell Lysates - PMC [pmc.ncbi.nlm.nih.gov]
- 12. benchchem.com [benchchem.com]
- 13. Convenient analysis of protein modification by chemical blotting with fluorogenic “click” reagents - PMC [pmc.ncbi.nlm.nih.gov]
- 14. Optimized Incorporation of Alkynyl Fatty Acid Analogs for the Detection of Fatty Acylated Proteins using Click Chemistry [jove.com]
- 15. vectorlabs.com [vectorlabs.com]
impact of reducing agents on 2-Azido-NAD stability and reactivity
This technical support resource provides troubleshooting guidance and frequently asked questions (FAQs) for researchers using 2-Azido-NAD, with a specific focus on its stability and reactivity in the presence of common reducing agents.
Frequently Asked Questions (FAQs)
Q1: What is this compound and what is it used for?
This compound is a photoactive analog of nicotinamide (B372718) adenine (B156593) dinucleotide (NAD+).[1][2][3] It is primarily used as a photoaffinity probe to identify and characterize NAD+-binding proteins.[2][3][4] Upon exposure to UV light, the azido (B1232118) group becomes highly reactive, forming a covalent bond with nearby amino acid residues within the NAD+ binding site of a protein.[5][6] This allows for the permanent labeling and subsequent identification of these proteins.
Q2: Can I use reducing agents in my experiments with this compound?
It is strongly discouraged to use reducing agents such as Dithiothreitol (DTT), Tris(2-carboxyethyl)phosphine (TCEP), and β-mercaptoethanol (BME) in the same reaction mixture as this compound, as they can chemically modify and inactivate the probe.
Q3: What happens to this compound in the presence of reducing agents?
Reducing agents will reduce the azide (B81097) moiety of this compound to an amine group, forming 2-Amino-NAD.[7][8][9] This new compound is no longer photoreactive and cannot be used for photoaffinity labeling.
Q4: Which reducing agent is most reactive with this compound?
Q5: Are there any other known interactions of these reducing agents with NAD+ analogs?
Yes, TCEP has been shown to react directly with the nicotinamide ring of NAD+ to form a covalent adduct.[11][12] This is a separate reaction from the reduction of the azido group but represents another potential source of interference in experiments involving both TCEP and NAD+ analogs.
Troubleshooting Guide
This guide addresses common issues encountered during photoaffinity labeling experiments with this compound, particularly when reducing agents may be present.
Problem: No or very weak signal from my photoaffinity labeling experiment.
| Possible Cause | Recommended Action |
| Presence of a reducing agent in the reaction buffer. | This is a very likely cause. Reducing agents like DTT, TCEP, or BME will reduce the photoreactive azide group on this compound to a non-reactive amine, preventing covalent labeling of your target protein.[7][8][9] |
| Degradation of this compound. | Ensure proper storage of your this compound stock solution (as recommended by the manufacturer, typically protected from light and at low temperatures). |
| Insufficient UV irradiation. | Optimize the UV irradiation time and wavelength for your specific experimental setup. |
| The protein of interest does not bind this compound. | Confirm the interaction between your protein and NAD+ using other methods if possible. |
Problem: Inconsistent or non-reproducible labeling results.
| Possible Cause | Recommended Action |
| Carryover of reducing agents from protein purification steps. | If your protein was purified or stored in buffers containing DTT, TCEP, or BME, these must be thoroughly removed before adding this compound. Use dialysis or a desalting column to exchange the buffer. |
| Oxidation of the reducing agent in the buffer. | If a reducing agent is necessary for protein stability and must be present, its concentration may be decreasing over time due to oxidation, leading to variable levels of this compound reduction. |
Data Summary: Impact of Reducing Agents on this compound
The following table summarizes the expected impact of common laboratory reducing agents on this compound.
| Reducing Agent | Chemical Reaction with Azide Group | Impact on this compound Reactivity | Recommendation |
| TCEP | Staudinger reduction of the azide to an amine.[1][7][10] | Complete loss of photoreactivity. | Not Recommended. |
| DTT | Reduction of the azide to an amine.[8][9] | Complete loss of photoreactivity. | Not Recommended. |
| β-mercaptoethanol | Reduction of the azide to an amine. | Complete loss of photoreactivity. | Not Recommended. |
Experimental Protocols
Protocol: Assessing the Compatibility of a Reducing Agent with this compound
This protocol allows you to determine if a reducing agent at a specific concentration interferes with this compound.
Materials:
-
This compound
-
Reducing agent of interest (DTT, TCEP, or BME)
-
Reaction buffer (e.g., PBS or Tris, pH 7.4)
-
UV lamp (for photo-crosslinking)
-
HPLC-MS system
Procedure:
-
Prepare a solution of this compound in the reaction buffer at a known concentration (e.g., 100 µM).
-
Divide the solution into two tubes: "Control" and "Test".
-
To the "Test" tube, add the reducing agent to the final desired concentration.
-
Incubate both tubes at room temperature for a set period (e.g., 30 minutes).
-
Analyze the contents of both tubes by HPLC-MS.
-
In the "Control" sample, you should observe a major peak corresponding to the mass of this compound.
-
In the "Test" sample, look for a decrease in the this compound peak and the appearance of a new peak corresponding to the mass of 2-Amino-NAD. The presence of the 2-Amino-NAD peak confirms the reduction of the azide group.
-
Visualizations
Caption: Reaction of this compound with a reducing agent.
Caption: Troubleshooting workflow for failed labeling.
Caption: Decision tree for using reducing agents.
References
- 1. “Bioorthogonal reactions of triarylphosphines and related analogs” - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Synthesis and properties of this compound+. A study of interaction with glutamate dehydrogenase - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. Photodependent inhibition of rat liver NAD(P)H:quinone acceptor oxidoreductase by (A)-2-azido-NAD+ and (A)-8-azido-NAD - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Photoaffinity labeling in target- and binding-site identification - PMC [pmc.ncbi.nlm.nih.gov]
- 6. escholarship.org [escholarship.org]
- 7. researchgate.net [researchgate.net]
- 8. [PDF] Azide reduction by DTT or thioacetic acid provides access to amino and amido polysaccharides | Semantic Scholar [semanticscholar.org]
- 9. Azide reduction by DTT or thioacetic acid provides access to amino and amido polysaccharides | springerprofessional.de [springerprofessional.de]
- 10. files01.core.ac.uk [files01.core.ac.uk]
- 11. Cautionary Tale of Using Tris(alkyl)phosphine Reducing Agents with NAD+-Dependent Enzymes - PMC [pmc.ncbi.nlm.nih.gov]
- 12. Cautionary Tale of Using Tris(alkyl)phosphine Reducing Agents with NAD+-Dependent Enzymes - PubMed [pubmed.ncbi.nlm.nih.gov]
dealing with high background in 2-Azido-NAD flow cytometry
Welcome to the technical support center for 2-Azido-NAD flow cytometry applications. This guide provides troubleshooting advice and frequently asked questions (FAQs) to help researchers, scientists, and drug development professionals overcome common challenges and obtain reliable results in their experiments.
Frequently Asked Questions (FAQs)
Q1: What is this compound, and how does it work for flow cytometry?
This compound is a cell-permeable analog of nicotinamide (B372718) adenine (B156593) dinucleotide (NAD+). It acts as a substrate for enzymes like Poly(ADP-ribose) polymerases (PARPs). Once inside the cell, PARPs incorporate the azido-modified ADP-ribose unit onto target proteins. The incorporated azide (B81097) group can then be detected via a click chemistry reaction with a fluorescently-labeled alkyne, allowing for the quantification of PARP activity at a single-cell level using flow cytometry.
Q2: What are the critical controls for a this compound flow cytometry experiment?
To ensure the validity of your results, several controls are essential:
-
Unstained Control: Cells that have not been treated with this compound or the alkyne-fluorophore. This control helps to set the baseline fluorescence of your cells (autofluorescence).
-
Vehicle Control: Cells treated with the vehicle (e.g., DMSO) used to dissolve this compound and the alkyne-fluorophore.
-
No-Click-Reaction Control: Cells treated with this compound but without the addition of the alkyne-fluorophore and click chemistry reagents. This control helps to identify any background fluorescence from the this compound treatment itself.
-
Biological Negative Control: Cells with low or no expected PARP activity, or cells treated with a potent PARP inhibitor (e.g., Olaparib, Veliparib) prior to and during this compound labeling.[1][2][3] This is crucial to demonstrate that the signal is dependent on PARP activity.
-
Biological Positive Control: Cells treated with a DNA-damaging agent (e.g., hydrogen peroxide or MMS) to induce PARP activity.[3]
-
Fluorescence Minus One (FMO) Controls: In multicolor experiments, these controls help to correctly set gates by showing the spread of fluorescence from other fluorophores into the channel of interest.
Q3: Should I use Copper-Catalyzed (CuAAC) or Strain-Promoted (SPAAC) Click Chemistry?
The choice between CuAAC and SPAAC depends on your experimental needs.
-
CuAAC (Copper-Catalyzed Azide-Alkyne Cycloaddition): This method is generally faster and uses less expensive reagents. However, the copper catalyst can be toxic to cells.[4] For intracellular staining in fixed and permeabilized cells, CuAAC is often suitable. The use of copper-chelating ligands like THPTA is recommended to minimize cellular damage.
-
SPAAC (Strain-Promoted Azide-Alkyne Cycloaddition): This is a copper-free click chemistry method that is ideal for live-cell applications as it avoids copper-induced cytotoxicity. It utilizes a strained alkyne (e.g., DBCO) that reacts spontaneously with the azide.
Troubleshooting Guide
High background fluorescence is a common issue in this compound flow cytometry. The following sections address specific problems and provide actionable solutions.
Problem 1: High Background in the Unstained or Vehicle Control
High background in your negative control populations obscures the specific signal.
dot
References
- 1. Discovery of an NAD+ analogue with enhanced specificity for PARP1 - PMC [pmc.ncbi.nlm.nih.gov]
- 2. A two-step mechanism governing PARP1-DNA retention by PARP inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 3. NAD+ consumption by PARP1 in response to DNA damage triggers metabolic shift critical for damaged cell survival - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Click Chemistry—Section 3.1 | Thermo Fisher Scientific - US [thermofisher.com]
Validation & Comparative
2-Azido-NAD vs. 6-Azido-NAD: A Comparative Guide for Detecting Protein PARylation
For researchers, scientists, and drug development professionals investigating the intricate world of post-translational modifications, the accurate detection of poly(ADP-ribosyl)ation (PARylation) is paramount. The development of clickable NAD+ analogs has revolutionized this field, enabling the sensitive and specific labeling of PARylated proteins. Among these, 2-Azido-NAD and 6-Azido-NAD have emerged as valuable tools. This guide provides an objective comparison of their performance, supported by experimental data, to aid in the selection of the most appropriate probe for your research needs.
Protein PARylation, a reversible post-translational modification, plays a critical role in a multitude of cellular processes, including DNA damage repair, chromatin remodeling, transcriptional regulation, and cell death. The covalent attachment of ADP-ribose units from nicotinamide (B372718) adenine (B156593) dinucleotide (NAD+) to target proteins is catalyzed by a family of enzymes known as poly(ADP-ribose) polymerases (PARPs). Dysregulation of PARylation has been implicated in various diseases, including cancer, neurodegenerative disorders, and inflammatory conditions, making the study of PARP activity and their substrates a key area of research.
The advent of bioorthogonal chemistry has led to the development of NAD+ analogs bearing "clickable" functional groups, such as azides and alkynes. These analogs are incorporated into nascent PAR chains by PARP enzymes, allowing for the subsequent covalent attachment of reporter tags via copper(I)-catalyzed alkyne-azide cycloaddition (CuAAC) or strain-promoted alkyne-azide cycloaddition (SPAAC). This enables the visualization, enrichment, and identification of PARylated proteins with high specificity.
This guide focuses on the comparative performance of two such analogs: this compound and 6-Azido-NAD. While both serve as substrates for PARP enzymes, their efficiency and substrate specificity can vary, influencing the outcomes of PARylation detection assays.
Performance Comparison: this compound vs. 6-Azido-NAD
The choice between this compound and 6-Azido-NAD for detecting PARylation is largely dependent on the specific PARP enzyme or cellular process under investigation. While direct head-to-head quantitative comparisons for total cellular PARylation detection are limited in the literature, existing studies provide valuable insights into their substrate preferences for different PARP family members.
It is important to note that many studies utilize the alkyne-functionalized counterparts of these molecules (2-alkyne-NAD and 6-alkyne-NAD). The underlying principles of PARP recognition and incorporation are expected to be similar for both azide (B81097) and alkyne modifications at the same position.
| Feature | This compound (and 2-alkyne-NAD) | 6-Azido-NAD (and 6-alkyne-NAD) | Key Considerations |
| General PARP Compatibility | C2-functionalized NAD+ analogs are reported to be broadly compatible with PARP enzymes.[1] | N6-functionalized NAD+ analogs are also utilized by multiple PARPs.[1] | The specific context and PARP of interest should guide the selection. |
| Substrate Specificity | 2-alkyne-NAD+ is an excellent substrate for PARP5a (Tankyrase 1)-catalyzed PARylation.[2][3][4] | 6-alkyne-NAD+ is an excellent substrate for PARP10-catalyzed mono(ADP-ribosyl)ation (MARylation).[2][3][4] | This highlights the importance of choosing the analog based on the target PARP. |
| PAR Elongation | Data on the effect on PAR chain elongation is not as extensively reported as for N6-alkyne-NAD+. | N6-alkyne-NAD+ has been reported to inhibit PAR elongation, which can be a significant issue for studying the activity of PARylating enzymes like PARP1, PARP2, PARP5a, and PARP5b.[1] | For studies focusing on the formation of long PAR chains, this limitation of 6-alkyne-NAD+ should be considered. |
| Application | Suitable for studying PARP5a activity and its substrates. | Well-suited for investigating PARP10-mediated MARylation. Also used in general protocols for labeling and affinity purification of PARP substrates.[5] | The choice of analog can enrich for substrates of specific PARP family members. |
Experimental Protocols
Detailed methodologies are crucial for the successful application of these chemical probes. Below are summarized protocols for the detection of PARylated proteins using clickable NAD+ analogs.
Protocol 1: In-Gel Fluorescence Visualization of PARylated Proteins
This protocol is adapted for a generic clickable NAD+ analog (e.g., 6-alkyne-NAD) and can be modified for this compound.
Objective: To visualize PARylated proteins in a cell lysate by fluorescence imaging after gel electrophoresis.
Methodology:
-
PARylation Reaction:
-
Prepare a reaction mixture containing cell lysate (as a source of PARP enzymes and substrates), activated DNA (to stimulate PARP activity), the clickable NAD+ analog (e.g., 6-alkyne-NAD), and reaction buffer.
-
Incubate the reaction at 37°C to allow for the incorporation of the clickable analog into PAR chains on substrate proteins.[5]
-
Include appropriate controls, such as a reaction without the clickable NAD+ analog or with a PARP inhibitor (e.g., Olaparib or Veliparib), to ensure the specificity of the labeling.[5]
-
-
Click Chemistry Reaction:
-
To the PARylation reaction mixture, add the click reaction components: an azide-functionalized fluorescent dye (e.g., Azide-Fluor 488), copper(I) sulfate (B86663) (CuSO4), a copper ligand (e.g., THPTA), and a reducing agent (e.g., sodium ascorbate) to catalyze the CuAAC reaction.
-
Incubate the reaction at room temperature to allow for the conjugation of the fluorescent dye to the incorporated alkyne/azide group.
-
-
Protein Precipitation and Gel Electrophoresis:
-
Precipitate the labeled proteins using a methanol/chloroform extraction method to remove excess reagents.
-
Resuspend the protein pellet in SDS-PAGE loading buffer.
-
Separate the proteins by SDS-PAGE.
-
-
In-Gel Fluorescence Scanning:
-
Visualize the fluorescently labeled PARylated proteins directly in the gel using a fluorescence gel scanner.
-
Protocol 2: Affinity Purification and Identification of PARylated Proteins
This protocol allows for the enrichment of PARylated proteins for subsequent identification by mass spectrometry.
Objective: To enrich and identify PARylated proteins from a complex mixture.
Methodology:
-
PARylation Reaction:
-
Perform the PARylation reaction as described in Protocol 1, using a clickable NAD+ analog.
-
-
Click Chemistry Reaction for Affinity Capture:
-
Instead of a fluorescent dye, use an azide- or alkyne-functionalized biotin (B1667282) tag for the click reaction.
-
Incubate the reaction to conjugate biotin to the PARylated proteins.
-
-
Affinity Purification:
-
Capture the biotinylated proteins using streptavidin-coated agarose (B213101) or magnetic beads.
-
Wash the beads extensively under denaturing conditions to remove non-specifically bound proteins. This is a key advantage over antibody-based immunoprecipitation, which is performed under native conditions and can result in the co-purification of interacting proteins.[5]
-
-
On-Bead Digestion:
-
Elute the enriched proteins from the beads or perform an on-bead tryptic digestion to generate peptides for mass spectrometry analysis.[5]
-
-
Mass Spectrometry:
-
Analyze the resulting peptides by LC-MS/MS to identify the PARylated proteins.
-
Visualizing PARylation: Signaling Pathways and Experimental Workflows
To better understand the context in which these tools are used, the following diagrams illustrate the PARylation signaling pathway and the general experimental workflow for detecting PARylated proteins.
Caption: Simplified PARylation signaling pathway initiated by DNA damage.
Caption: General experimental workflow for detecting PARylated proteins.
Conclusion
The selection between this compound and 6-Azido-NAD for the detection of PARylation is a nuanced decision that should be guided by the specific research question and the PARP enzymes of interest. While C2-modified analogs like this compound may offer broad compatibility, the known substrate preferences, such as that of PARP5a for 2-alkyne-NAD+ and PARP10 for 6-alkyne-NAD+, provide opportunities for more targeted investigations.[2][3][4] For studies focused on the formation of long PAR chains, the potential inhibitory effect of N6-modified analogs on PAR elongation is a critical consideration.[1] By carefully considering these factors and utilizing the detailed protocols provided, researchers can effectively harness the power of these chemical tools to unravel the complexities of PARylation in health and disease.
References
- 1. PARPs and ADP-ribosylation: Deciphering the Complexity with Molecular Tools - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Discovery of an NAD+ analogue with enhanced specificity for PARP1 - PMC [pmc.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. pubs.rsc.org [pubs.rsc.org]
- 5. Labeling Substrate Proteins of Poly(ADP-ribose) Polymerases with Clickable NAD Analog - PMC [pmc.ncbi.nlm.nih.gov]
Decoding PARP1 Activity: A Comparative Guide to the Specificity of 2-Azido-NAD
For researchers, scientists, and drug development professionals, the precise measurement of poly(ADP-ribose) polymerase 1 (PARP1) activity is crucial for understanding its role in DNA repair, cellular signaling, and as a therapeutic target. This guide provides a comprehensive validation of 2-Azido-NAD as a specific substrate for PARP1, comparing its performance with the natural substrate NAD+ and other NAD+ analogs. Detailed experimental protocols and supporting data are presented to facilitate its adoption in the lab.
The study of PARP1 has been historically challenging due to the presence of other PARP family members that also utilize NAD+ as a substrate, leading to potential off-target effects in activity assays. The development of modified NAD+ analogs that exhibit specificity for a particular PARP enzyme is a significant advancement in the field. This guide focuses on a novel NAD+ analog, 3'-azido-3'-deoxy-NAD+ (herein referred to as this compound, based on the azido (B1232118) substitution on the adenosine (B11128) ribose), which has been demonstrated to be a highly specific substrate for human PARP1.
Performance Comparison: this compound vs. Alternatives
The utility of an NAD+ analog hinges on its ability to be efficiently and specifically utilized by the target enzyme. Experimental data from in vitro enzymatic assays provide a quantitative measure of this performance.
Kinetic Parameters for PARP1
The specificity and efficiency of this compound as a PARP1 substrate were determined using HPLC-based activity assays to measure its kinetic parameters (Km and kcat) in comparison to the natural substrate, NAD+.[1]
| Substrate | Km (μM) | kcat (min-1) | kcat/Km (M-1s-1) |
| NAD+ | 212.9 ± 11.2 | 26.0 ± 0.8 | 2.0 × 104 |
| This compound | 524.8 ± 264.0 | 3.8 ± 1.1 | 7.2 × 103 |
Table 1: Comparison of kinetic parameters for PARP1-catalyzed auto-poly(ADP-ribosyl)ation with NAD+ and this compound. Data sourced from Zhang et al., 2022.[1]
While this compound exhibits a higher Km and a lower kcat compared to NAD+, indicating a lower binding affinity and catalytic rate for PARP1, it still functions as a considerable substrate.[1] The key advantage of this compound lies in its enhanced specificity for PARP1 over other PARP enzymes.
Specificity Profile Across PARP Isoforms
The substrate activity of this compound was evaluated against other PARP family members, including PARP2, PARP5a, and PARP10, through in vitro automodification assays followed by immunoblot analysis.
| PARP Isoform | Substrate Activity with this compound | Comparison with other NAD+ Analogs |
| PARP1 | High | Shows considerable activity. |
| PARP2 | Very Low | In contrast, NR-3'-N3-NAD+ shows high activity with PARP2.[1] |
| PARP5a | No or Very Low | 2-alkyne-NAD+ is an excellent substrate for PARP5a.[1] |
| PARP10 | No or Very Low | 6-alkyne-NAD+ is an excellent substrate for PARP10.[1] |
Table 2: Substrate specificity of this compound across different PARP isoforms. Data interpretation based on immunoblot analyses from Zhang et al., 2022.[1]
These results highlight the remarkable specificity of this compound for PARP1, making it a valuable tool to dissect PARP1-specific functions in complex biological systems where multiple PARP isoforms are present.[1]
Experimental Validation Workflows
The validation of this compound as a specific PARP1 substrate involves a series of well-defined experimental procedures. The following diagrams illustrate the key workflows.
Detailed Experimental Protocols
The following are detailed protocols for the key experiments involved in the validation and application of this compound. These protocols are based on established methodologies and can be adapted for specific experimental needs.
In Vitro PARP1 Automodification Assay
This assay is used to assess the ability of this compound to serve as a substrate for PARP1-catalyzed auto-poly(ADP-ribosyl)ation.
Materials:
-
Recombinant human PARP1
-
Activated DNA (e.g., DNase I-treated calf thymus DNA)
-
10x PARP Reaction Buffer: 1 M Tris-HCl (pH 8.0), 100 mM MgCl2, 500 mM NaCl, 10 mM DTT
-
NAD+ (10 mM stock)
-
This compound (10 mM stock)
-
PARP inhibitor (e.g., Olaparib, 10 mM stock in DMSO)
-
2x Laemmli sample buffer
-
Nuclease-free water
Procedure:
-
Prepare the 1x PARP reaction buffer by diluting the 10x stock with nuclease-free water.
-
Set up the reactions in microcentrifuge tubes on ice. For a 50 µL reaction:
-
5 µL of 10x PARP Reaction Buffer
-
x µL of Recombinant PARP1 (to a final concentration of 0.5-1 µM)
-
5 µL of Activated DNA (1 mg/mL stock)
-
x µL of NAD+ or this compound (to desired final concentration, e.g., 200 µM)
-
For inhibitor control, add Olaparib to a final concentration of 10 µM.
-
Adjust the final volume to 50 µL with nuclease-free water.
-
-
Pre-incubate the mixture of PARP1, activated DNA, and buffer for 10 minutes at 30°C.
-
Initiate the reaction by adding NAD+ or this compound.
-
Incubate at 30°C for the desired time (e.g., 30-60 minutes).
-
Stop the reaction by adding an equal volume of 2x Laemmli sample buffer and boiling at 95°C for 5 minutes.
-
The samples are now ready for analysis by SDS-PAGE and subsequent detection methods.
Click Chemistry Labeling of PARylated Proteins
This protocol describes the labeling of azide-modified PAR chains (from this compound) with an alkyne-containing reporter molecule, such as alkyne-biotin, for detection or enrichment.
Materials:
-
PARylated protein sample from the automodification assay
-
Alkyne-biotin (10 mM stock in DMSO)
-
Copper(II) sulfate (B86663) (CuSO4) (50 mM stock in water)
-
Tris(3-hydroxypropyltriazolylmethyl)amine (THPTA) (50 mM stock in water)
-
Sodium ascorbate (B8700270) (100 mM stock in water, freshly prepared)
-
PBS (Phosphate-Buffered Saline)
Procedure:
-
To the 50 µL PARylation reaction, add the following click chemistry reagents:
-
5 µL of Alkyne-biotin (final concentration 1 mM)
-
1 µL of CuSO4 (final concentration 1 mM)
-
1 µL of THPTA (final concentration 1 mM)
-
-
Vortex briefly to mix.
-
Add 1 µL of freshly prepared sodium ascorbate (final concentration 2 mM) to initiate the reaction.
-
Incubate the reaction at room temperature for 1 hour, protected from light.
-
The biotin-labeled proteins are now ready for downstream applications such as immunoblotting or affinity purification.
Immunoblotting for Detection of PARylation
This method is used to visualize the biotin-labeled PARylated proteins.
Materials:
-
Biotin-labeled protein samples
-
SDS-PAGE gels
-
PVDF or nitrocellulose membrane
-
Transfer buffer
-
TBST (Tris-Buffered Saline with 0.1% Tween-20)
-
Blocking buffer (e.g., 5% non-fat dry milk or BSA in TBST)
-
Streptavidin-HRP conjugate
-
Enhanced Chemiluminescence (ECL) substrate
-
Imaging system
Procedure:
-
Separate the biotin-labeled protein samples by SDS-PAGE.
-
Transfer the proteins to a PVDF or nitrocellulose membrane.
-
Block the membrane with blocking buffer for 1 hour at room temperature.
-
Incubate the membrane with Streptavidin-HRP (diluted in blocking buffer, typically 1:5,000 to 1:20,000) for 1 hour at room temperature.
-
Wash the membrane three times for 10 minutes each with TBST.
-
Incubate the membrane with ECL substrate according to the manufacturer's instructions.
-
Capture the chemiluminescent signal using an appropriate imaging system. A smear or high molecular weight ladder-like pattern is indicative of PARylation.
PARP1 Signaling and Substrate Utilization
The specificity of this compound is rooted in the structural and conformational dynamics of the PARP1 active site.
Upon DNA damage, PARP1 binds to the break site, leading to a conformational change that activates its catalytic domain. This allows for the binding of NAD+ or its analogs, such as this compound, and the subsequent synthesis of poly(ADP-ribose) chains on PARP1 itself and other acceptor proteins. The unique chemical modification in this compound results in its preferential recognition by PARP1 over other PARP family members.[1]
References
A Head-to-Head Comparison: 2-Azido-NAD vs. Biotin-NAD for PARP Activity Assays
A guide for researchers, scientists, and drug development professionals on selecting the optimal NAD+ analog for robust and specific PARP assay development.
In the quest to understand and modulate the activity of Poly(ADP-ribose) polymerases (PARPs), the choice of assay reagents is paramount. Central to many PARP assays is the use of modified nicotinamide (B372718) adenine (B156593) dinucleotide (NAD+) analogs that enable the detection of PARP-catalyzed poly(ADP-ribosyl)ation (PARylation). This guide provides an objective comparison of two commonly employed NAD+ analogs: 2-Azido-NAD and Biotin-NAD, offering insights into their respective principles of detection, performance characteristics, and ideal applications.
The Principle of PARP Assays: Leveraging Modified NAD+
PARP enzymes utilize NAD+ as a substrate to transfer ADP-ribose units onto target proteins, including themselves, in response to cellular stresses like DNA damage. This process, known as PARylation, is a critical signaling event in DNA repair and other cellular pathways. Both this compound and Biotin-NAD are designed to be incorporated by PARPs into PAR chains, thereby labeling the modified proteins for subsequent detection.
Biotin-NAD is a well-established tool in PARP assays.[1][2][3][4][5] In this approach, PARP enzymes incorporate biotinylated ADP-ribose moieties onto acceptor proteins. The resulting biotin-tagged proteins are then readily detected using streptavidin conjugated to a reporter enzyme, such as horseradish peroxidase (HRP), which generates a chemiluminescent or colorimetric signal.[2][4][5]
This compound , a more recent innovation, introduces a bioorthogonal handle—the azide (B81097) group—into the NAD+ molecule. Following its enzymatic incorporation by PARP, the azide-modified PAR chains can be covalently labeled in a secondary "click chemistry" reaction. This highly specific and efficient reaction involves ligating the azide with an alkyne-bearing reporter molecule, such as a fluorophore or biotin (B1667282). This two-step approach offers enhanced specificity and flexibility in detection. A similar NAD+ analog with an azido (B1232118) substitution at the 3'-position of the adenosine (B11128) moiety has demonstrated high activity and, notably, enhanced specificity for PARP1 over other PARP isoforms like PARP2.[6][7]
Visualizing the Workflow: PARP Assay Principles
Caption: Workflow comparison of PARP assays using Biotin-NAD and this compound.
Quantitative Performance Comparison
The choice between this compound and Biotin-NAD can significantly impact assay performance, particularly in terms of specificity and kinetic parameters. The following table summarizes key quantitative data, drawing from studies on azido-substituted NAD+ analogs and the established use of biotin-NAD.
| Parameter | This compound (based on 3'-Azido-NAD data) | Biotin-NAD | Key Considerations |
| Specificity | High for PARP1, with very weak substrate activity for PARP2.[6][7] | General PARP substrate; does not inherently differentiate between PARP isoforms.[2] | This compound is advantageous for studying PARP1-specific activity and inhibitors. |
| Detection | Two-step (Click Chemistry) | One-step | The two-step process for this compound may increase assay time but offers greater flexibility in reporter choice. |
| Kinetic Profile (vs. native NAD+) | Reduced kcat (3.8 min-1) and increased Km (524.8 µM) for PARP1 auto-PARylation.[7] | May exhibit different kinetics than unmodified NAD+, potentially affecting inhibitor potency assessment.[2] | The altered kinetics of both analogs compared to native NAD+ should be considered when interpreting results. |
| Potential for Interference | Low; click chemistry is highly specific. | High; potential for interference from free biotin in biological samples, especially from high-dose supplements.[8][9][10] | This is a critical consideration for assays using clinical or in vivo samples. |
Signaling Pathway of PARP Activation
Understanding the cellular context of PARP activation is crucial for designing and interpreting assay results. The following diagram illustrates the signaling pathway leading to PARP-mediated PARylation.
Caption: Simplified signaling pathway of PARP1 activation in response to DNA damage.
Detailed Experimental Protocols
Protocol 1: PARP Activity Assay using Biotin-NAD (Chemiluminescent)
This protocol is adapted from standard chemiluminescent PARP assay kits.[4][5]
-
Plate Preparation: Coat a 96-well plate with histone proteins, which will serve as the substrate for PARP. Incubate and then wash the plate to remove unbound histones. Block the wells to prevent non-specific binding.[4]
-
Reaction Setup: Prepare a master mix containing the PARP enzyme (e.g., recombinant PARP1), activated DNA, and the reaction buffer.
-
Inhibitor Addition: Add the test compounds (potential PARP inhibitors) or a vehicle control to the appropriate wells.
-
Initiate Reaction: Add the master mix to all wells and then initiate the enzymatic reaction by adding Biotin-NAD+. Incubate at room temperature for 1 hour.[4]
-
Detection: Wash the plate to remove unincorporated Biotin-NAD+. Add streptavidin-HRP conjugate to each well and incubate for 30 minutes. The streptavidin-HRP will bind to the biotinylated histones.[4]
-
Signal Generation: After another wash step, add a chemiluminescent HRP substrate. The light produced is proportional to the PARP activity.
-
Data Acquisition: Measure the chemiluminescence using a plate reader.
Protocol 2: PARP Activity Assay using this compound (Click Chemistry-based)
This protocol is based on the principles described for azido- and alkyne-modified NAD+ analogs.[6][11]
-
Plate Preparation: Similar to the Biotin-NAD protocol, coat a 96-well plate with a PARP substrate (e.g., histones) or set up an automodification assay where the PARP enzyme itself is the substrate.
-
Reaction Setup: Prepare a reaction mixture containing the PARP enzyme, activated DNA (if required), and the reaction buffer.
-
Inhibitor Addition: Add test compounds or a vehicle control to the designated wells.
-
Initiate Reaction: Add this compound to initiate the PARP-catalyzed incorporation of azido-ADP-ribose. Incubate at 30°C for 1-2 hours.[6]
-
Click Chemistry Labeling: Following the enzymatic reaction, add the click chemistry reaction cocktail to each well. This cocktail should contain an alkyne-biotin or alkyne-fluorophore reporter molecule, a copper(I) catalyst, and a reducing agent. Incubate to allow the covalent ligation of the reporter to the azido-modified PAR chains.[6][12]
-
Detection:
-
If using an alkyne-biotin reporter, proceed with detection using streptavidin-HRP as described in Protocol 1.
-
If using an alkyne-fluorophore, wash the plate and directly measure the fluorescence using a suitable plate reader.
-
Conclusion: Making the Right Choice
Both this compound and Biotin-NAD are valuable tools for interrogating PARP activity. The optimal choice depends on the specific research question and experimental context.
-
Biotin-NAD is a reliable and straightforward choice for general PARP activity screening, particularly in well-defined in vitro systems. Its primary drawback is the potential for interference in complex biological samples and its lack of isoform specificity.
-
This compound offers significant advantages in terms of specificity, especially for PARP1, and reduced susceptibility to biological interference. The two-step click chemistry detection provides flexibility in the choice of reporter molecule. This makes it an excellent candidate for studies requiring high specificity, such as dissecting the roles of different PARP isoforms or for assays in complex cellular lysates.
For researchers focused on the specific inhibition of PARP1 or those working with clinical samples where biotin interference is a concern, this compound and similar bioorthogonal NAD+ analogs represent a superior methodological choice. Conversely, for high-throughput screening of general PARP inhibitors in a purified system, the simplicity and cost-effectiveness of Biotin-NAD assays remain appealing.
References
- 1. bpsbioscience.com [bpsbioscience.com]
- 2. sigmaaldrich.com [sigmaaldrich.com]
- 3. Detection of poly(ADP-ribose) polymerase activation in oxidatively stressed cells and tissues using biotinylated NAD substrate - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. benchchem.com [benchchem.com]
- 5. bpsbioscience.com [bpsbioscience.com]
- 6. Discovery of an NAD+ analogue with enhanced specificity for PARP1 - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Discovery of an NAD + analogue with enhanced specificity for PARP1 - Chemical Science (RSC Publishing) DOI:10.1039/D1SC06256E [pubs.rsc.org]
- 8. myadlm.org [myadlm.org]
- 9. Biotin Interference in Clinical Immunoassays: The Dose Makes the Interference | Lab Best Practice - Archives | UC Davis Health [health.ucdavis.edu]
- 10. Sense and nonsense concerning biotin interference in laboratory tests - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. PASTA: PARP activity screening and inhibitor testing assay - PMC [pmc.ncbi.nlm.nih.gov]
- 12. pubs.rsc.org [pubs.rsc.org]
A Chemical Biology Approach Surpasses Antibody-Based Methods for Poly(ADP-ribose) Detection
A head-to-head comparison reveals the superior specificity and versatility of 2-Azido-NAD, a chemical probe for poly(ADP-ribose) (PAR) detection, over traditional antibody-based immunoassays. This guide provides researchers, scientists, and drug development professionals with a comprehensive analysis of the two methodologies, supported by experimental data and detailed protocols, to facilitate an informed decision for their PARylation studies.
Poly(ADP-ribosyl)ation (PARylation) is a critical post-translational modification that regulates a multitude of cellular processes, including DNA repair, chromatin remodeling, and cell death. The enzymes responsible for this modification, poly(ADP-ribose) polymerases (PARPs), have emerged as significant therapeutic targets, particularly in oncology. Consequently, the accurate and reliable detection of PAR is paramount for advancing our understanding of PARP biology and for the development of novel therapeutics.
For decades, the gold standard for PAR detection has relied on the use of specific antibodies. However, these immuno-based methods are fraught with inherent limitations, including lot-to-lot variability, cross-reactivity, and epitope masking, which can lead to inconsistent and unreliable data. The advent of chemical biology has introduced a powerful alternative: the use of bioorthogonal chemical reporters, such as this compound, for the metabolic labeling and subsequent detection of PAR. This guide presents a detailed comparison of these two approaches, highlighting the significant advantages offered by the this compound-based method.
Quantitative Performance: A Clear Winner in Specificity
The primary advantage of this compound over antibody-based methods lies in its superior specificity. Being a metabolic precursor, this compound is directly incorporated into nascent PAR chains by PARP enzymes. This covalent incorporation, followed by a highly specific bioorthogonal "click" reaction for detection, ensures that the signal is directly proportional to the level of PARylation, minimizing off-target effects.
In contrast, antibodies recognize and bind to specific epitopes on the PAR molecule. This interaction can be influenced by a variety of factors, including the length and branching of the PAR chain, as well as the presence of interacting proteins, a phenomenon known as epitope masking. Furthermore, the production of highly specific and reliable anti-PAR antibodies has proven to be a significant challenge, leading to concerns about cross-reactivity with other cellular components.
Experimental data using a similar azido-NAD analog, ADO-3′-N3-NAD+, demonstrates the remarkable specificity of this chemical approach for PARP1. In vitro assays have shown that this analog is a highly specific substrate for PARP1, with minimal activity observed for other PARP isoforms such as PARP2, PARP5a, and PARP10.[1][2] Furthermore, experiments utilizing PARP1 knockout cells have confirmed that the signal generated from the azido-NAD analog is dependent on the presence of PARP1, validating the specificity of this method in a cellular context.[2]
| Parameter | This compound | Antibody-Based (ELISA) | Antibody-Based (Western Blot) |
| Specificity | High (Direct metabolic incorporation) | Variable (Dependent on antibody quality and epitope accessibility) | Variable (Dependent on antibody quality and epitope accessibility) |
| Sensitivity (LOD) | Method-dependent, potentially high | As low as 2 pg/mL[3] | Semi-quantitative, dependent on multiple factors |
| Signal-to-Noise Ratio | Potentially high due to bioorthogonal detection | Variable, can be affected by non-specific binding | Variable, influenced by background and antibody quality |
| Versatility | High (Compatible with various detection modalities) | Moderate (Assay-specific) | Moderate (Requires specific antibodies and protocols) |
| Reproducibility | High (Based on a chemical reaction) | Moderate to Low (Subject to antibody lot-to-lot variability) | Moderate to Low (Subject to antibody lot-to-lot variability) |
Experimental Workflows: A Tale of Two Methodologies
The experimental workflows for this compound and antibody-based PAR detection differ significantly, with the chemical biology approach offering greater flexibility and a more direct measurement of PARylation.
This compound Experimental Workflow
The this compound based detection of PAR follows a two-step process: metabolic labeling followed by bioorthogonal ligation.
Antibody-Based Experimental Workflow (ELISA Example)
Antibody-based detection, such as an ELISA, involves a series of capture and detection steps that are dependent on antibody-antigen interactions.
The Central Role of PARP1 in Cellular Processes
The detection of PAR is intrinsically linked to the activity of PARP enzymes, with PARP1 being the most abundant and well-characterized member of this family. PARP1 plays a pivotal role in the DNA damage response (DDR), where it recognizes DNA strand breaks and synthesizes PAR chains to recruit DNA repair machinery.
Detailed Experimental Protocols
This compound Based PAR Detection in Cultured Cells
This protocol provides a general framework for the metabolic labeling of PAR in cultured cells using this compound, followed by detection via click chemistry and western blotting.
Materials:
-
This compound
-
Cell culture medium and reagents
-
Lysis buffer (e.g., RIPA buffer with protease and PARG inhibitors)
-
Click chemistry reagents (e.g., alkyne-biotin, copper(II) sulfate (B86663), THPTA ligand, sodium ascorbate)
-
Streptavidin-HRP conjugate
-
Reagents for SDS-PAGE and Western blotting
Procedure:
-
Metabolic Labeling: Culture cells to the desired confluency. Replace the culture medium with a medium containing this compound at a final concentration of 50-100 µM. Incubate for 4-24 hours.
-
Cell Lysis: Wash cells with ice-cold PBS and lyse using a suitable lysis buffer containing protease and PARG inhibitors.
-
Protein Quantification: Determine the protein concentration of the cell lysates using a standard protein assay (e.g., BCA assay).
-
Click Chemistry Reaction:
-
In a microcentrifuge tube, combine 20-50 µg of protein lysate with the click chemistry reaction cocktail. A typical reaction may include:
-
Protein lysate
-
PBS
-
Alkyne-biotin (e.g., 50 µM final concentration)
-
THPTA ligand (e.g., 250 µM final concentration)
-
Copper(II) sulfate (e.g., 50 µM final concentration)
-
Freshly prepared sodium ascorbate (B8700270) (e.g., 1 mM final concentration) to initiate the reaction.
-
-
Incubate the reaction for 1-2 hours at room temperature, protected from light.[4][5][6]
-
-
SDS-PAGE and Western Blotting:
-
Separate the biotin-labeled proteins by SDS-PAGE.
-
Transfer the proteins to a PVDF or nitrocellulose membrane.
-
Block the membrane with a suitable blocking buffer.
-
Incubate the membrane with a streptavidin-HRP conjugate to detect the biotinylated PAR.
-
Wash the membrane and detect the signal using a chemiluminescent substrate.
-
Antibody-Based PAR Detection (ELISA)
This protocol outlines a general procedure for a sandwich ELISA to quantify PAR in cell lysates.[3][7][8]
Materials:
-
Anti-PAR capture antibody
-
Anti-PAR detection antibody
-
Enzyme-conjugated secondary antibody (e.g., HRP-conjugated)
-
ELISA plate
-
Blocking buffer (e.g., 5% BSA in PBS)
-
Wash buffer (e.g., PBS with 0.05% Tween-20)
-
Cell lysis buffer
-
Substrate for the enzyme
-
Stop solution
Procedure:
-
Plate Coating: Coat the wells of an ELISA plate with the anti-PAR capture antibody overnight at 4°C.
-
Blocking: Wash the plate and block non-specific binding sites with blocking buffer for 1-2 hours at room temperature.
-
Sample Incubation: Wash the plate and add diluted cell lysates to the wells. Incubate for 2 hours at room temperature.
-
Detection Antibody Incubation: Wash the plate and add the anti-PAR detection antibody. Incubate for 1-2 hours at room temperature.
-
Secondary Antibody Incubation: Wash the plate and add the enzyme-conjugated secondary antibody. Incubate for 1 hour at room temperature.
-
Signal Development: Wash the plate and add the substrate. Incubate until a color change is observed.
-
Readout: Stop the reaction with a stop solution and measure the absorbance at the appropriate wavelength using a plate reader.
Conclusion: Embracing a More Precise Future for PARP Research
The evidence presented in this guide strongly supports the adoption of this compound and other azido-NAD analogs as a superior alternative to antibody-based methods for the detection and quantification of poly(ADP-ribose). The enhanced specificity, versatility, and reproducibility of this chemical biology approach provide a more robust and reliable platform for investigating the intricate roles of PARP enzymes in health and disease. As the field of PARP research continues to expand, the utilization of these precise chemical tools will be instrumental in accelerating the discovery of novel biological insights and the development of next-generation therapeutics.
References
- 1. researchgate.net [researchgate.net]
- 2. Discovery of an NAD+ analogue with enhanced specificity for PARP1 - PMC [pmc.ncbi.nlm.nih.gov]
- 3. rndsystems.com [rndsystems.com]
- 4. confluore.com [confluore.com]
- 5. broadpharm.com [broadpharm.com]
- 6. broadpharm.com [broadpharm.com]
- 7. An enzyme-linked immunosorbent assay-based system for determining the physiological level of poly(ADP-ribose) in cultured cells - PMC [pmc.ncbi.nlm.nih.gov]
- 8. file.elabscience.com [file.elabscience.com]
Unveiling the Target Landscape of 2-Azido-NAD: A Comparative Guide to its Cellular Enzyme Cross-Reactivity
For researchers, scientists, and drug development professionals, understanding the specificity of chemical probes is paramount. 2-Azido-NAD, a photoactivatable analog of nicotinamide (B372718) adenine (B156593) dinucleotide (NAD+), serves as a powerful tool for identifying and characterizing NAD+-binding proteins. This guide provides an objective comparison of the cross-reactivity of this compound with various cellular enzymes, supported by available experimental data, to aid in the design and interpretation of studies utilizing this photoaffinity probe.
This document summarizes the known interactions of this compound with several classes of NAD+-dependent enzymes, including dehydrogenases and ADP-ribosyltransferases. The data presented highlights the utility of this compound as a selective tool for certain enzymes while also indicating potential off-target interactions that should be considered during experimental design.
Comparative Analysis of this compound Interaction with Cellular Enzymes
The interaction of this compound with various NAD+-dependent enzymes has been characterized primarily through photoaffinity labeling and enzyme activity assays. The tables below summarize the quantitative data available from these studies, offering a direct comparison of its binding affinity and functional effects.
Dehydrogenases
Dehydrogenases represent a major class of NAD+-dependent enzymes. The interaction of this compound with several dehydrogenases has been investigated, revealing its ability to act as both a substrate and a photoinhibitor.
| Enzyme | Organism/Tissue | Interaction Type | Dissociation Constant (Kd) / Apparent Kd | Inhibition | Experimental Notes |
| Glutamate Dehydrogenase (GDH) | Bovine Liver | Substrate (dark), Photoinhibitor | 10 µM and 40 µM | ~40% inhibition after photolysis | Acts as a substrate in the absence of UV light. Photoincorporation is saturable. |
| Glutamate Dehydrogenase (GDH) Isoproteins I & II | Bovine Brain | Substrate (dark), Photoinhibitor | Not specified | ~50% inhibition after photolysis | Photoinsertion decreased by NAD+ and ADP, and increased by GTP. |
| 15-Hydroxyprostaglandin Dehydrogenase | Human Placenta | Photoinhibitor | 8-10 µM | Not specified | Saturation of photolabeling observed around 45-50 µM. |
| NAD(P)H:Quinone Acceptor Oxidoreductase | Rat Liver | Photodependent Inhibitor | Not specified | More potent inhibitor than 8-azido-NAD+ | The reduced form, 2-azido-NADH, acts as a substrate. |
ADP-Ribosyltransferases (ARTs) including PARPs
Poly(ADP-ribose) polymerases (PARPs) are a family of enzymes involved in DNA repair and other cellular processes that utilize NAD+ as a substrate. The specificity of azido-NAD+ analogs for different PARP isoforms is an active area of research.
| Enzyme | Organism/Tissue | Interaction Type | Substrate Activity | Experimental Notes |
| PARP5a (Tankyrase 1) | Human | Substrate | Yes | Referred to as "2-a-NAD+" in the study, which is presumed to be this compound+. |
| PARP10 | Human | Substrate | No/Very Low | "2-a-NAD+" did not show significant substrate activity for PARP10. |
| Transducin (α-subunit) | Bovine Retinal | Substrate for ADP-ribosylation by Pertussis Toxin | Yes | 2-Azido-[32P]NAD+ was used to ADP-ribosylate the α-subunit of transducin. |
Note: Data on the interaction of this compound with sirtuins and the ectoenzyme CD38 is currently limited in the reviewed literature. One study investigated an adenosine-3'-azido NAD+ analog and found high specificity for PARP1 over PARP2, PARP5a, and PARP10, highlighting that the position of the azido (B1232118) modification is critical for enzyme selectivity.
Experimental Methodologies
The data presented in this guide are derived from specific experimental protocols. Below are detailed summaries of the key methodologies used to assess the cross-reactivity of this compound.
Photoaffinity Labeling
This technique is the primary method for identifying and characterizing the binding of this compound to its target enzymes.
General Protocol:
-
Incubation: The target enzyme is incubated with this compound (often radiolabeled, e.g., with 32P) in a suitable buffer in the dark to allow for binding.
-
Competition Assay (Control): To demonstrate specificity, a parallel incubation is performed in the presence of an excess of the natural ligand, NAD+, which should compete with this compound for the binding site.
-
Photolysis: The samples are irradiated with UV light (typically around 300-360 nm) to activate the azido group, leading to the formation of a highly reactive nitrene that covalently crosslinks to the enzyme at or near the binding site.
-
Analysis: The covalently modified enzyme is then analyzed, typically by SDS-PAGE and autoradiography, to detect the incorporated radiolabel.
-
Peptide Mapping: To identify the specific binding site, the labeled protein is proteolytically digested, and the resulting peptides are separated (e.g., by HPLC). The radiolabeled peptide is then sequenced.
Enzyme Activity Assays
Enzyme activity assays are crucial for determining the functional consequences of this compound binding, i.e., whether it acts as a substrate, an inhibitor, or has no effect on enzyme function.
Dehydrogenase Activity Assay (Example: Glutamate Dehydrogenase):
-
Reaction Mixture: A reaction mixture is prepared containing the enzyme (e.g., GDH), the substrate (e.g., glutamate), and either NAD+ (control) or this compound.
-
Monitoring: The reaction is monitored by measuring the increase in absorbance at 340 nm, which corresponds to the production of NADH (or 2-Azido-NADH).
-
Inhibition Assay: To test for inhibition, the enzyme is first photolabeled with this compound as described above. The activity of the modified enzyme is then measured using NAD+ as the coenzyme and compared to the activity of the unmodified enzyme.
A Quantitative Comparison of 2-Azido-NAD⁺ and Other NAD⁺ Analogs for Researchers
A detailed guide for researchers, scientists, and drug development professionals on the enzymatic performance of 2-Azido-NAD⁺ and its analogs, supported by experimental data and protocols.
Nicotinamide (B372718) adenine (B156593) dinucleotide (NAD⁺) is a critical coenzyme in a vast array of cellular processes, from energy metabolism to DNA repair and signaling. The development and characterization of NAD⁺ analogs are pivotal for dissecting the functions of NAD⁺-dependent enzymes and for the development of novel therapeutics. Among these, this compound⁺ has emerged as a valuable chemical probe. This guide provides a quantitative comparison of this compound⁺ with other NAD⁺ analogs, focusing on their interactions with key enzyme families: Poly(ADP-ribose) polymerases (PARPs), sirtuins, and CD38.
Quantitative Comparison of NAD⁺ Analog Performance
The utility of an NAD⁺ analog is determined by its ability to be recognized and utilized by NAD⁺-dependent enzymes. This is quantitatively assessed by key kinetic parameters such as the Michaelis constant (Kₘ), which indicates the substrate concentration at half-maximal velocity, and the catalytic rate constant (kcat), which represents the turnover number of the enzyme. A lower Kₘ value generally signifies a higher affinity of the enzyme for the analog, while the kcat/Kₘ ratio provides a measure of the enzyme's catalytic efficiency.
Poly(ADP-ribose) Polymerase 1 (PARP1)
PARP1 is a key enzyme in DNA repair and cellular stress responses, utilizing NAD⁺ to synthesize poly(ADP-ribose) chains. The kinetic parameters of various NAD⁺ analogs with human PARP1 are summarized below.
| NAD⁺ Analog | kcat (min⁻¹) | Kₘ (µM) | kcat/Kₘ (min⁻¹µM⁻¹) | Reference |
| NAD⁺ | 26.0 ± 2.3 | 212.9 ± 45.5 | 0.122 | [1] |
| ADO-3'-N₃-NAD⁺ | 3.8 ± 1.1 | 524.8 ± 157.1 | 0.0072 | [1] |
| This compound⁺ | Data not available | Data not available | Data not available | |
| 8-Azido-NAD⁺ | Data not available | Data not available | Data not available |
ADO-3'-N₃-NAD⁺ features an azido (B1232118) substitution at the 3'-position of the adenosine (B11128) ribose.
The available data indicates that the modification on the adenosine ribose in ADO-3'-N₃-NAD⁺ leads to a lower catalytic efficiency compared to the natural substrate NAD⁺.[1] This suggests that while it can be utilized by PARP1, it is a less efficient substrate. Further research is needed to quantitatively assess the performance of this compound⁺ and 8-Azido-NAD⁺ with PARP1.
Sirtuins
Sirtuins are a class of NAD⁺-dependent deacetylases that play crucial roles in regulating metabolism, inflammation, and aging. The inhibitory potential of NAD⁺ analogs is often assessed by their IC₅₀ values, which represent the concentration of the inhibitor required to reduce enzyme activity by 50%.
| NAD⁺ Analog | Target Sirtuin | IC₅₀ (µM) | Reference |
| Nicotinamide (NAM) | SIRT1 | 30-200 | [2] |
| This compound⁺ | Data not available | Data not available | |
| 8-Azido-NAD⁺ | Data not available | Data not available |
Nicotinamide, a product of the sirtuin deacetylation reaction, is a known inhibitor of sirtuins.[2] Quantitative data on the direct interaction of this compound⁺ and 8-Azido-NAD⁺ with sirtuins is currently limited.
CD38
CD38 is a multifunctional enzyme with NAD⁺ glycohydrolase activity, playing a significant role in NAD⁺ metabolism and calcium signaling. Its activity can be modulated by various NAD⁺ analogs.
| NAD⁺ Analog | Target | Effect | Quantitative Data | Reference |
| This compound⁺ | CD38 | Data not available | Data not available | |
| 8-Azido-NAD⁺ | CD38 | Data not available | Data not available |
Experimental Protocols
Detailed methodologies are essential for the accurate and reproducible quantitative comparison of NAD⁺ analogs. Below are outlines of common experimental protocols for key NAD⁺-dependent enzymes.
PARP1 Activity Assay (HPLC-Based)
This assay quantifies the consumption of the NAD⁺ analog and the formation of the corresponding ADP-ribose product to determine kinetic parameters.
Materials:
-
Recombinant human PARP1
-
Activated DNA
-
Reaction Buffer (e.g., 100 mM Tris-HCl pH 8.0, 10 mM MgCl₂, 50 mM NaCl, 1 mM DTT)
-
NAD⁺ and NAD⁺ analogs of interest
-
Stop solution (e.g., perchloric acid)
-
HPLC system with a suitable column for nucleotide separation
Procedure:
-
Pre-incubate recombinant PARP1 with activated DNA in the reaction buffer.
-
Initiate the reaction by adding varying concentrations of the NAD⁺ analog.
-
Incubate the reaction at a controlled temperature (e.g., 30°C) for a specific time course.
-
Stop the reaction by adding the stop solution.
-
Analyze the reaction mixture by HPLC to quantify the remaining NAD⁺ analog and the product formed.
-
Calculate the initial reaction velocities at each substrate concentration.
-
Determine Kₘ and kcat values by fitting the data to the Michaelis-Menten equation using non-linear regression analysis.[1]
Sirtuin Deacetylase Activity Assay (Fluorometric)
This continuous, enzyme-coupled assay measures the production of nicotinamide (NAM), a product of the sirtuin deacetylation reaction.
Materials:
-
Recombinant sirtuin enzyme (e.g., SIRT1)
-
Acetylated peptide substrate
-
Reaction Buffer (e.g., 20 mM potassium phosphate (B84403) pH 7.5)
-
NAD⁺ or NAD⁺ analog
-
PncA (nicotinamidase)
-
α-ketoglutarate
-
L-glutamic dehydrogenase
-
NADH
-
Fluorescence plate reader
Procedure:
-
Prepare a reaction mixture containing the reaction buffer, acetylated peptide substrate, PncA, α-ketoglutarate, L-glutamic dehydrogenase, and NADH.
-
Add the NAD⁺ analog at various concentrations.
-
Initiate the reaction by adding the sirtuin enzyme.
-
Monitor the decrease in NADH fluorescence (excitation ~340 nm, emission ~460 nm) over time in a fluorescence plate reader. The rate of NADH consumption is coupled to the production of NAM.
-
Calculate the initial reaction rates.
-
For inhibition studies, perform the assay with a fixed concentration of NAD⁺ and varying concentrations of the inhibitory analog to determine the IC₅₀ value.
CD38 NAD⁺ Glycohydrolase Activity Assay (Fluorogenic)
This assay utilizes a fluorogenic NAD⁺ analog, such as 1,N⁶-etheno-NAD⁺ (ε-NAD⁺), which becomes fluorescent upon hydrolysis by CD38.
Materials:
-
Recombinant CD38 enzyme or cell/tissue lysates containing CD38
-
Assay Buffer (e.g., 25 mM Tris, pH 7.5)
-
ε-NAD⁺ (fluorogenic substrate)
-
NAD⁺ analogs for competition/inhibition studies
-
96-well black microplate
-
Fluorescence plate reader
Procedure:
-
Add the CD38 enzyme or lysate to the wells of the microplate.
-
For inhibition studies, pre-incubate the enzyme with varying concentrations of the NAD⁺ analog inhibitor.
-
Initiate the reaction by adding the fluorogenic substrate ε-NAD⁺.
-
Incubate the plate at 37°C, protected from light.
-
Measure the increase in fluorescence intensity over time (e.g., excitation ~300 nm, emission ~410 nm).
-
Calculate the initial reaction rates. For inhibition studies, determine the IC₅₀ value by plotting the percentage of inhibition against the inhibitor concentration.[3]
Conclusion
The quantitative comparison of NAD⁺ analogs is crucial for their effective application in research and drug development. While data for some novel azido-substituted NAD⁺ analogs are emerging, particularly for PARP1, there remains a significant need for comprehensive, head-to-head comparative studies of this compound⁺ and 8-Azido-NAD⁺ against a broader range of NAD⁺-dependent enzymes. The experimental protocols outlined in this guide provide a framework for researchers to conduct such quantitative evaluations, enabling a deeper understanding of the structure-activity relationships of these valuable chemical probes. This will ultimately facilitate the design of more specific and potent modulators of NAD⁺ signaling pathways.
References
Validating 2-Azido-NAD Incorporation into PAR Polymers: A Comparative Guide to Mass Spectrometry and Alternative Methods
For researchers, scientists, and drug development professionals, the accurate validation of 2-Azido-NAD+ incorporation into Poly(ADP-ribose) (PAR) polymers is crucial for understanding the dynamics of ADP-ribosylation in various cellular processes, including DNA damage repair and signaling. This guide provides an objective comparison of mass spectrometry with alternative techniques, supported by experimental data and detailed protocols, to aid in the selection of the most appropriate validation method.
The use of NAD+ analogs, such as this compound+, coupled with click chemistry has become a powerful tool for labeling and identifying PARylated proteins. The azide (B81097) group allows for the attachment of biotin (B1667282) or fluorescent tags, enabling downstream analysis.[1][2] Mass spectrometry (MS) has emerged as a gold-standard for the definitive identification and quantification of these modifications.[3] However, other techniques like Western blotting and fluorescence microscopy offer complementary and sometimes more accessible approaches for validation.
Comparative Analysis of Validation Methods
The choice of validation method depends on several factors, including the specific research question, available instrumentation, and the level of detail required. Mass spectrometry provides unparalleled specificity and the ability to identify precise modification sites, while Western blotting and fluorescence microscopy offer simpler, often higher-throughput alternatives for confirming general incorporation and localization.
| Feature | Mass Spectrometry (MS) | Western Blotting | Fluorescence Microscopy |
| Principle | Identifies molecules based on mass-to-charge ratio, enabling precise identification of modified peptides and localization of the modification site. | Uses specific antibodies to detect target proteins or modifications on a membrane, providing semi-quantitative information on protein levels and modification status.[4] | Visualizes the spatial distribution of fluorescently labeled molecules within cells or tissues. |
| Specificity | Very High: Can distinguish between different isoforms and identify specific amino acid residues that are modified.[5] | Moderate to High: Dependent on the specificity of the primary antibody. Cross-reactivity can be a concern. | Moderate: Signal localization can be subject to resolution limits and background fluorescence. |
| Sensitivity | High: Capable of detecting low-abundance proteins and modifications. | Moderate: Sensitivity is dependent on antibody affinity and protein abundance. | High: Signal amplification techniques can enable the detection of low levels of fluorescence. |
| Quantitative Capability | Quantitative: Techniques like Selected Reaction Monitoring (SRM) and Parallel Reaction Monitoring (PRM) allow for accurate quantification of modified peptides.[3] | Semi-Quantitative: Provides relative quantification based on band intensity, which can be influenced by several factors. | Qualitative to Semi-Quantitative: Can provide information on relative fluorescence intensity, but absolute quantification is challenging. |
| Throughput | Moderate to High: Modern LC-MS/MS systems can analyze complex samples in a relatively short time. | High: Multiple samples can be run in parallel on a single gel. | High: Automated microscopy systems can image many samples quickly. |
| Cost & Complexity | High: Requires expensive instrumentation and specialized expertise for operation and data analysis. | Low to Moderate: Relatively inexpensive and widely available equipment and reagents. The technique is technically less demanding than MS. | Moderate to High: Requires a fluorescence microscope, which can range from basic to highly sophisticated and expensive systems. |
| Information Provided | Definitive identification of modified proteins and precise localization of modification sites. Quantitative data on the extent of modification. | Confirmation of protein identity and modification status. Relative quantification of the modified protein. | Subcellular localization and spatial distribution of PARylation. |
Experimental Protocols
Mass Spectrometry-Based Validation of this compound+ Incorporation
This protocol outlines a general workflow for the identification of PARylated proteins and specific sites of modification using this compound+ and mass spectrometry.
1. Cell Culture and Treatment:
-
Culture cells of interest to the desired confluency.
-
Induce PARP activity by treating cells with a DNA damaging agent (e.g., H₂O₂ or MMS).
-
Concurrently, supplement the cell culture medium with this compound+.
2. Cell Lysis and Protein Extraction:
-
Harvest cells and lyse them in a buffer containing protease and phosphatase inhibitors to preserve protein modifications.
-
Determine protein concentration using a standard assay (e.g., BCA assay).
3. Click Chemistry Reaction:
-
To the cell lysate, add an alkyne-biotin or alkyne-fluorophore tag.
-
Add the click chemistry reaction cocktail (containing a copper catalyst, a reducing agent, and a copper-chelating ligand) to covalently link the tag to the azide group on the incorporated 2-Azido-ADP-ribose.[2]
4. Enrichment of Biotinylated Proteins (if applicable):
-
If an alkyne-biotin tag was used, enrich the biotinylated (i.e., PARylated) proteins using streptavidin-coated beads.
-
Wash the beads extensively to remove non-specifically bound proteins.
5. Protein Digestion and Mass Spectrometry Analysis:
-
Elute the enriched proteins or use the total lysate (if a fluorescent tag was used for other purposes) and digest the proteins into peptides using an enzyme such as trypsin.
-
Analyze the resulting peptide mixture by liquid chromatography-tandem mass spectrometry (LC-MS/MS).
-
Identify the PARylated peptides and the specific sites of modification by searching the MS/MS data against a protein database, including the mass shift corresponding to the remnant of the 2-Azido-ADP-ribose and the click chemistry tag.
Western Blotting Validation
This protocol provides a method to confirm the incorporation of this compound+ into proteins using Western blotting.
1. Cell Culture, Treatment, and Lysis:
-
Follow the same procedure as for the mass spectrometry protocol (steps 1 and 2).
2. Click Chemistry Reaction:
-
Perform the click chemistry reaction as described above, using an alkyne-biotin tag.
3. SDS-PAGE and Western Blotting:
-
Separate the proteins from the cell lysate by SDS-polyacrylamide gel electrophoresis (SDS-PAGE).
-
Transfer the separated proteins to a nitrocellulose or PVDF membrane.
-
Block the membrane to prevent non-specific antibody binding.
-
Incubate the membrane with a streptavidin-horseradish peroxidase (HRP) conjugate to detect the biotinylated (PARylated) proteins.
-
Alternatively, if a specific antibody against the protein of interest is available, perform a standard Western blot to observe a shift in molecular weight or to confirm the presence of the modification on that specific protein after enrichment.
4. Detection:
-
Add a chemiluminescent HRP substrate and visualize the bands using an imaging system. The presence of bands indicates the incorporation of this compound+.
Fluorescence Microscopy Validation
This protocol allows for the visualization of this compound+ incorporation and localization within cells.
1. Cell Culture, Treatment, and Fixation:
-
Grow cells on coverslips.
-
Treat the cells with a DNA damaging agent and this compound+ as described previously.
-
Fix the cells with paraformaldehyde.
2. Permeabilization:
-
Permeabilize the cells with a detergent (e.g., Triton X-100) to allow the entry of the click chemistry reagents.
3. Click Chemistry Reaction:
-
Perform the click chemistry reaction directly on the fixed and permeabilized cells using an alkyne-fluorophore (e.g., alkyne-Alexa Fluor 488).
4. Imaging:
-
Mount the coverslips on microscope slides.
-
Visualize the fluorescent signal using a fluorescence microscope. The localization of the fluorescence will indicate where PARylation is occurring within the cell.
Visualizations
Experimental workflow for this compound incorporation analysis.
PARP1 signaling pathway in response to DNA damage.
References
- 1. Discovery of an NAD + analogue with enhanced specificity for PARP1 - Chemical Science (RSC Publishing) DOI:10.1039/D1SC06256E [pubs.rsc.org]
- 2. lumiprobe.com [lumiprobe.com]
- 3. New Quantitative Mass Spectrometry Approaches Reveal Different ADP-ribosylation Phases Dependent On the Levels of Oxidative Stress - PMC [pmc.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. Quantitative site-specific ADP-ribosylation profiling of DNA-dependent PARPs - PubMed [pubmed.ncbi.nlm.nih.gov]
A Head-to-Head Comparison of 2-Azido-NAD and Radioactive NAD+ Assays for Enzyme Activity Analysis
A comprehensive guide for researchers, scientists, and drug development professionals on the methodologies, performance, and applications of two key assays for studying NAD+-dependent enzymes.
The study of nicotinamide (B372718) adenine (B156593) dinucleotide (NAD+)-dependent enzymes, such as poly(ADP-ribose) polymerases (PARPs), is crucial for understanding a wide range of cellular processes, including DNA repair, cell signaling, and metabolism. The development of novel therapeutics often relies on the accurate measurement of the activity of these enzymes. Historically, radioactive NAD+ assays have been the gold standard for sensitivity. However, the emergence of non-radioactive alternatives, such as those utilizing the clickable NAD+ analog 2-Azido-NAD, has provided researchers with safer and more versatile tools. This guide provides a detailed side-by-side comparison of this compound-based click chemistry assays and traditional radioactive NAD+ assays, with a focus on their underlying principles, experimental protocols, and performance characteristics.
At a Glance: Key Differences and Performance Metrics
| Feature | This compound Assay (Click Chemistry) | Radioactive NAD+ Assay ([³²P]-NAD+) |
| Principle | Enzymatic incorporation of an azide-modified NAD+ analog, followed by covalent attachment of a reporter molecule (e.g., biotin, fluorophore) via click chemistry. | Enzymatic incorporation of a radiolabeled NAD+ analog, followed by detection of radioactivity. |
| Detection Method | Colorimetry, fluorometry, or chemiluminescence (e.g., Western blot with streptavidin-HRP). | Autoradiography or scintillation counting. |
| Sensitivity | High; can detect nanogram levels of modified protein.[1] | Very high; considered one of the most sensitive methods. |
| Specificity | High, with the ability to purify labeled proteins under denaturing conditions to reduce non-specific binding.[2] | High, but potential for non-specific precipitation of radiolabeled substrate. |
| Safety | Non-radioactive, eliminating the need for specialized handling and disposal of radioactive materials. | Requires handling and disposal of radioactive isotopes, posing a health and safety risk. |
| Versatility | Allows for various detection methods and downstream applications, including affinity purification and mass spectrometry-based identification of substrates.[2] | Primarily limited to quantification of total incorporated radioactivity. |
| Convenience | Generally more convenient and less hazardous to perform.[2] | Requires specialized equipment and stringent safety protocols. |
Signaling Pathway: PARP Activation in Response to DNA Damage
NAD+-dependent enzymes like PARP1 play a critical role in the cellular response to DNA damage. The following diagram illustrates the signaling pathway leading to PARP1 activation and subsequent poly(ADP-ribosyl)ation of target proteins.
Caption: PARP1 activation by DNA damage and subsequent PAR chain synthesis.
Experimental Workflow: this compound Click Chemistry Assay
The this compound assay is a versatile, non-radioactive method for detecting NAD+-consuming enzyme activity. The workflow involves the enzymatic incorporation of an alkyne-modified NAD+ analog (a clickable analog often used alongside or instead of this compound for this purpose) into a target protein, followed by a highly specific click chemistry reaction to attach a reporter molecule.
References
- 1. Improving the sensitivity of traditional Western blotting via Streptavidin containing Poly-horseradish peroxidase (PolyHRP) - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. An enzymatic assay for poly(ADP-ribose) polymerase-1 (PARP-1) via the chemical quantitation of NAD(+): application to the high-throughput screening of small molecules as potential inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]
Assessing the Specificity of 2-Azido-NAD in Whole-Cell Lysates: A Comparative Guide
For researchers, scientists, and drug development professionals, the accurate identification of protein-ligand interactions is paramount. Nicotinamide adenine (B156593) dinucleotide (NAD) is a crucial coenzyme and signaling molecule involved in a myriad of cellular processes. Chemical probes that mimic NAD are invaluable tools for identifying and characterizing NAD-binding proteins. Among these, 2-Azido-NAD has emerged as a popular choice for its ability to be "clicked" with reporter tags for visualization and enrichment. This guide provides a comprehensive comparison of this compound with alternative methods for labeling proteins in whole-cell lysates, supported by experimental data and detailed protocols to aid in the selection of the most appropriate tool for your research needs.
Executive Summary
This compound, a versatile chemical probe, enables the identification of NAD-binding proteins through bioorthogonal click chemistry. Its primary advantage lies in the small size of the azide (B81097) modification, which minimizes steric hindrance and allows for efficient enzymatic processing by many NAD-dependent enzymes. In conjunction with a reporter tag introduced via click chemistry, this compound facilitates the enrichment and identification of target proteins from complex cellular mixtures. However, like all chemical probes, potential off-target effects and the specificity of labeling must be carefully considered. This guide compares this compound with other NAD analogs and labeling strategies, providing a framework for assessing its specificity and utility in whole-cell lysate studies.
Comparison of NAD Protein Labeling Methodologies
The selection of an appropriate NAD analog for protein labeling depends on the specific experimental goals, the class of enzymes being targeted, and the downstream analytical methods. Here, we compare this compound with other commonly used alternatives.
| Method | Probe | Principle | Advantages | Disadvantages | Typical Number of Identified Proteins |
| Click Chemistry | This compound / Alkyne-NAD | Covalent labeling of NAD-binding proteins followed by bioorthogonal click reaction with a reporter tag (e.g., biotin (B1667282), fluorophore). | Small modification minimizes steric hindrance; versatile for various downstream applications (enrichment, imaging). | Potential for off-target labeling; requires multi-step workflow. | 79 potential PARP-1 substrates identified in one study using 6-alkyne-NAD.[1] |
| Photoaffinity Labeling with Click Chemistry | 2-Azido-diazirine-BAD (2-ad-BAD) | UV-induced covalent crosslinking to interacting proteins, followed by click chemistry for reporter tagging. | Covalent capture of both stable and transient interactions; UV-control provides temporal resolution. | Potential for non-specific crosslinking to nearby non-interacting proteins. | 261 proteins identified with 2-ad-BAD and 141 with 6-ad-BAD in HEK293T cell lysates.[2] |
| Biotin-Based Affinity Labeling | Biotinylated NAD | Direct labeling with a biotin tag, allowing for one-step affinity purification of labeled proteins. | Simple workflow; strong biotin-streptavidin interaction for efficient enrichment. | Bulky biotin tag can sterically hinder enzyme binding and reduce labeling efficiency. | Can be used to label and purify ADP-ribosylated proteins.[3] |
| Radiolabeling | [³²P]NAD | Incorporation of a radioactive isotope for detection by autoradiography. | High sensitivity for detecting low-abundance targets. | Lacks an affinity handle for easy purification; safety concerns with radioactivity. | Does not provide an affinity tag for isolation and purification. |
Experimental Protocols
To ensure reproducible and reliable results, detailed experimental protocols are crucial. Below are representative protocols for key experiments discussed in this guide.
Protocol 1: Labeling of NAD-Binding Proteins in Whole-Cell Lysates using this compound and Click Chemistry
This protocol outlines the general steps for labeling proteins in a whole-cell lysate with an azide-modified NAD analog, followed by biotinylation via click chemistry for subsequent enrichment and mass spectrometry analysis.
Materials:
-
Cell lysis buffer (e.g., RIPA buffer with protease and phosphatase inhibitors)
-
This compound or other clickable NAD analog (e.g., 6-alkyne-NAD)
-
Whole-cell lysate
-
Click chemistry reagents:
-
Biotin-alkyne or Biotin-azide (depending on the NAD analog)
-
Copper(II) sulfate (B86663) (CuSO₄)
-
Tris(2-carboxyethyl)phosphine (TCEP) or sodium ascorbate (B8700270) (reducing agent)
-
Tris[(1-benzyl-1H-1,2,3-triazol-4-yl)methyl]amine (TBTA) or other copper-chelating ligand
-
-
Streptavidin-agarose beads
-
Wash buffers (e.g., PBS with varying concentrations of SDS and/or urea)
-
Elution buffer (e.g., SDS-PAGE sample buffer)
Procedure:
-
Cell Lysis: Prepare whole-cell lysates from cultured cells using a suitable lysis buffer. Determine the protein concentration using a standard protein assay (e.g., BCA assay).
-
Protein Labeling: Incubate the cell lysate (typically 1-5 mg/mL protein concentration) with the clickable NAD analog (e.g., 10-100 µM final concentration) for a specified time (e.g., 30-60 minutes) at room temperature or 37°C.[4]
-
Click Reaction:
-
Enrichment of Biotinylated Proteins:
-
Add streptavidin-agarose beads to the reaction mixture and incubate for 1-2 hours at 4°C with gentle rotation to capture the biotinylated proteins.[6]
-
Wash the beads extensively with a series of wash buffers to remove non-specifically bound proteins. This may include buffers with detergents (e.g., SDS) and denaturants (e.g., urea).[7]
-
-
Elution and Downstream Analysis:
-
Elute the captured proteins from the beads by boiling in SDS-PAGE sample buffer.
-
Analyze the eluted proteins by SDS-PAGE followed by Western blotting or proceed with in-gel or in-solution digestion for mass spectrometry-based protein identification.
-
Protocol 2: Competition Assay to Validate Specificity
Competition assays are essential to demonstrate that the chemical probe binds to the intended binding site on the target protein.
Procedure:
-
Pre-incubation with Competitor: Prepare two parallel reactions. In the experimental sample, incubate the cell lysate with the clickable NAD analog as described above. In the competition sample, pre-incubate the cell lysate with a 10-100 fold molar excess of the natural ligand (NAD) or a known inhibitor for 15-30 minutes before adding the clickable NAD analog.[8][9]
-
Labeling and Detection: Proceed with the labeling, click chemistry, and detection steps (e.g., in-gel fluorescence or Western blot) for both samples.
-
Analysis: A significant reduction in the signal for a specific protein in the competition sample compared to the experimental sample indicates that the probe binds specifically to the NAD-binding site of that protein.
Visualizing the Experimental Workflow and Biological Context
To better illustrate the processes described, the following diagrams were generated using the Graphviz DOT language.
Caption: Experimental workflow for identifying NAD-binding proteins.
The primary mechanism of action for many NAD-consuming enzymes identified by these probes is ADP-ribosylation, a critical post-translational modification involved in various signaling pathways.
Caption: The ADP-ribosylation cycle.
To ensure the results are robust and specific, a logical workflow incorporating essential controls is necessary.
Caption: Logic diagram for validating probe specificity.
Conclusion
This compound and other clickable NAD analogs are powerful tools for exploring the NAD-binding proteome. Their successful application hinges on a thorough understanding of their specificity and potential for off-target interactions. By employing rigorous experimental design, including essential controls like competition assays, researchers can confidently identify and validate novel NAD-binding proteins. This guide provides the foundational knowledge and practical protocols to effectively utilize this compound and its alternatives, ultimately advancing our understanding of the critical roles of NAD in cellular function and disease.
References
- 1. Clickable NAD Analogues for Labeling Substrate Proteins of Poly(ADP-ribose) Polymerases - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Chemical Proteomics Approach for Profiling the NAD Interactome - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Use of biotinylated NAD to label and purify ADP-ribosylated proteins - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. vectorlabs.com [vectorlabs.com]
- 5. Comparative Analysis of Click Chemistry Mediated Activity-Based Protein Profiling in Cell Lysates - PMC [pmc.ncbi.nlm.nih.gov]
- 6. benchchem.com [benchchem.com]
- 7. Pull-down of Biotinylated RNA and Associated Proteins - PMC [pmc.ncbi.nlm.nih.gov]
- 8. cohenlabohsu.com [cohenlabohsu.com]
- 9. support.nanotempertech.com [support.nanotempertech.com]
A Comparative Guide to NAD+ Analogs: 2-Azido-NAD+ vs. Fluorescent Probes
For researchers, scientists, and drug development professionals, the selection of appropriate chemical tools is paramount for elucidating the complex roles of nicotinamide (B372718) adenine (B156593) dinucleotide (NAD+) in cellular signaling and metabolism. This guide provides a detailed comparison of two classes of NAD+ analogs: the photo-reactive probe 2-Azido-NAD+ and various fluorescent NAD+ analogs. We present a comprehensive overview of their limitations, supported by experimental data and detailed protocols, to aid in the selection of the optimal tool for specific research applications.
Introduction to NAD+ Analogs
NAD+ is a critical coenzyme in redox reactions and a substrate for several enzyme families, including sirtuins, poly(ADP-ribose) polymerases (PARPs), and CD38.[1] To study the function of these enzymes and the dynamics of NAD+ itself, researchers rely on modified NAD+ analogs. This compound+ is a photoaffinity label designed to covalently bind to NAD+-binding proteins upon UV irradiation, enabling their identification.[2] Fluorescent NAD+ analogs, on the other hand, allow for the real-time monitoring of enzyme activity or NAD+ levels through changes in fluorescence.
Quantitative Comparison of this compound+ and Fluorescent NAD+ Analogs
Direct quantitative comparisons of this compound+ and fluorescent NAD+ analogs in the same enzymatic system are scarce in the literature. However, by compiling data from studies on different enzymes, we can draw meaningful comparisons of their biochemical properties.
Table 1: Comparison of Kinetic and Binding Properties
| Analog | Enzyme | Parameter | Value | Reference |
| This compound+ | Bovine Liver Glutamate (B1630785) Dehydrogenase | Apparent Dissociation Constant (Kd) | 10 µM and 40 µM | [2] |
| ε-NAD+ | Bovine Liver Glutamate Dehydrogenase | Michaelis Constant (Km) | - | |
| Yeast Alcohol Dehydrogenase | Apparent Michaelis Constant (Km) | 0.23 mM | [3] | |
| Horse Liver Alcohol Dehydrogenase | Apparent Michaelis Constant (Km) | 0.021 mM | [3] | |
| 6-Fluo-10-NAD+ | PARP | Concentration for in situ activity | 50 µM | [4] |
| Genetically Encoded (FiNad) | N/A (sensor) | Dissociation Constant (Kd) for NAD+ | ~130 µM | [5][6] |
Note: The data for this compound+ with glutamate dehydrogenase shows two apparent dissociation constants, which the authors suggest may be due to negative cooperative interaction between the enzyme's subunits.[2] ε-NAD+ has been shown to be a substrate for various dehydrogenases, with Vmax values ranging from 14% to over 100% of that for NAD+.[3]
Limitations of this compound+
The primary application of this compound+ is in photoaffinity labeling to identify NAD+-binding proteins. This technique, while powerful, has several inherent limitations:
-
Endpoint Measurement: Photoaffinity labeling is a terminal experiment. Once the covalent bond is formed, the dynamic interactions between the analog and the protein cannot be monitored in real-time.
-
UV-induced Damage: The use of UV light to activate the azido (B1232118) group can potentially damage cellular components, which may lead to artifacts.
-
Low Efficiency: The efficiency of cross-linking can be low, requiring sensitive detection methods for the labeled proteins.
-
Indirect Functional Readout: While it identifies binding partners, it does not directly provide information about the functional consequences of this binding (e.g., enzyme activation or inhibition) without further assays.
Limitations of Fluorescent NAD+ Analogs
Fluorescent NAD+ analogs offer the advantage of real-time measurements but also come with their own set of limitations:
-
Steric Hindrance: The bulky fluorescent group can interfere with binding to some enzymes, altering the kinetic properties or preventing binding altogether. For example, the utility of ε-NAD+ is limited to enzymes where the purine (B94841) ring recognition is not critical for binding.
-
Cell Permeability: Many synthetic fluorescent NAD+ analogs are not readily permeable to live cells, often requiring cell permeabilization techniques which can disrupt normal cellular processes.[4]
-
Signal Quenching: The fluorescence of some analogs can be quenched in the cellular environment, leading to a low signal-to-noise ratio.
-
Genetically Encoded Sensor Drawbacks: While genetically encoded sensors like FiNad are excellent for live-cell imaging, they report the ratio of NAD+ to other adenine nucleotides (AXP) and not the absolute NAD+ concentration.[5][6] Their expression levels can also vary between cells.
Experimental Protocols
To provide a practical understanding of how these analogs are used, we present detailed experimental workflows for photoaffinity labeling with this compound+ and a fluorescent assay for PARP1 activity.
Protocol 1: Photoaffinity Labeling of NAD+-Binding Proteins using this compound+
This protocol is adapted from methodologies for azido-nucleotide photoaffinity labeling.[2]
Objective: To identify proteins in a cell lysate that bind to NAD+.
Materials:
-
Cell lysate
-
This compound+ (with a [32P] label for detection)
-
UV cross-linking apparatus (e.g., Stratalinker)
-
SDS-PAGE reagents
-
Autoradiography film or phosphorimager
Procedure:
-
Incubation: Incubate the cell lysate with [32P]this compound+ in an appropriate buffer on ice. Include control samples with an excess of unlabeled NAD+ to identify non-specific binding.
-
UV Cross-linking: Irradiate the samples with UV light (typically 254 nm) on ice for a predetermined amount of time to induce covalent cross-linking.
-
SDS-PAGE: Separate the proteins in the lysate by SDS-PAGE.
-
Detection: Dry the gel and expose it to autoradiography film or a phosphorimager screen to visualize the radioactively labeled proteins.
-
Identification: Excise the labeled protein bands from a parallel stained gel and identify them using mass spectrometry.
Protocol 2: Fluorometric Assay for PARP1 Activity
This protocol is based on a continuous assay that detects the product of the NAD+ consuming reaction.
Objective: To measure the activity of PARP1 in the presence of potential inhibitors using a fluorescent readout.
Materials:
-
Recombinant PARP1 enzyme
-
Activated DNA
-
Fluorescent NAD+ analog (e.g., ε-NAD+) or a coupled enzyme system to detect NAD+ consumption
-
96-well black plates
-
Fluorescence plate reader
Procedure:
-
Reaction Setup: In a 96-well plate, add PARP1 assay buffer, activated DNA, and the test compound (inhibitor or vehicle control).
-
Enzyme Addition: Add recombinant PARP1 to each well.
-
Initiate Reaction: Start the reaction by adding the fluorescent NAD+ analog (or NAD+ and the coupled enzyme system).
-
Fluorescence Measurement: Immediately place the plate in a fluorescence plate reader and measure the fluorescence intensity at appropriate excitation and emission wavelengths over time.
-
Data Analysis: Calculate the initial reaction rates from the linear portion of the fluorescence versus time plot. Determine the IC50 of the inhibitor by plotting the reaction rates against the inhibitor concentration.
Signaling Pathways Investigated with NAD+ Analogs
Both this compound+ and fluorescent NAD+ analogs are valuable tools for dissecting signaling pathways regulated by NAD+-consuming enzymes.
PARP Pathway: Upon DNA damage, PARPs are activated and consume NAD+ to synthesize poly(ADP-ribose) chains on target proteins, initiating DNA repair.[7] this compound+ can be used to identify novel PARP substrates, while fluorescent NAD+ analogs can monitor PARP activity in real-time.[4]
Sirtuin Pathway: Sirtuins are a class of deacetylases that use NAD+ to regulate the function of proteins involved in metabolism, gene expression, and aging. Fluorescent assays are commonly used to screen for sirtuin inhibitors and activators.
Conclusion
Both this compound+ and fluorescent NAD+ analogs are indispensable tools in the study of NAD+ biology. The choice between them depends critically on the research question. This compound+ is the tool of choice for identifying novel NAD+-binding proteins through photoaffinity labeling, providing a snapshot of potential interactions. Fluorescent NAD+ analogs, in contrast, are superior for studying the dynamics of NAD+-dependent processes in real-time, such as enzyme kinetics and cellular NAD+ fluctuations. A thorough understanding of the limitations of each approach, as outlined in this guide, is essential for designing robust experiments and accurately interpreting the resulting data.
References
- 1. Measurement of Sirtuin Enzyme Activity Using a Substrate-Agnostic Fluorometric Nicotinamide Assay - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Synthesis and properties of this compound+. A study of interaction with glutamate dehydrogenase - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Nicotinamide 3,N4-ethenocytosine dinucleotide, an analog of nicotinamide adenine dinucleotide. Synthesis and enzyme studies - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Fluorescent detection of PARP activity in unfixed tissue - PMC [pmc.ncbi.nlm.nih.gov]
- 5. cdnsciencepub.com [cdnsciencepub.com]
- 6. sigmaaldrich.com [sigmaaldrich.com]
- 7. collaborate.princeton.edu [collaborate.princeton.edu]
A Comparative Analysis of 2-Azido-NAD and 8-Azido-ATP in Bioresearch Applications
In the realm of chemical biology and drug discovery, the precise identification of ligand-protein interactions is paramount. Photoaffinity labeling has emerged as a powerful technique for this purpose, and among the arsenal (B13267) of photoactivatable probes, 2-Azido-NAD (Nicotinamide 2-azidoadenine dinucleotide) and 8-Azido-ATP (8-Azidoadenosine 5'-triphosphate) are prominent tools for investigating NAD- and ATP-binding proteins, respectively. This guide provides a comparative analysis of their applications, performance based on available experimental data, and detailed protocols to assist researchers in selecting the appropriate tool for their studies.
Performance Comparison at a Glance
While both molecules are invaluable for photoaffinity labeling, their efficacy and specificity are context-dependent, influenced by the unique architecture of the nucleotide-binding pocket of the target protein. The positioning of the azido (B1232118) group, at the C2 position of the adenine (B156593) ring in this compound and the C8 position in 8-Azido-ATP, dictates the probe's conformation and its interaction with the binding site.
Quantitative Data Presentation
The following tables summarize key quantitative data from photoaffinity labeling experiments using these probes. It is important to note that direct comparisons of binding affinities across different studies can be challenging due to variations in experimental conditions and target proteins.
Table 1: Quantitative Parameters for this compound Analogs
| Target Protein | This compound Analog | Apparent Dissociation Constant (Kd) | Notes |
| Bovine Liver Glutamate (B1630785) Dehydrogenase | [³²P]this compound⁺ | 10 µM and 40 µM | Two apparent dissociation constants may suggest negative cooperativity between subunits.[1] |
Table 2: Quantitative Parameters for 8-Azido-ATP and Related Analogs
| Target Protein | 8-Azido-ATP Analog | Concentration for Half-Maximal Labeling/Saturation | Binding Affinity (Kd) / Inhibition Constant (Ki) |
| Rabbit Cytosolic Creatine (B1669601) Kinase (MM isoform) | [γ-³²P]8N₃ATP | 12 µM | - |
| Rabbit Cytosolic Creatine Kinase (MM isoform) | [γ-³²P]2N₃ATP | 5 µM | - |
| ATP Synthase (submitochondrial particles) | 8-Azido-ATP | - | Kₘ values are similar to those for ATP.[2] |
| Terminal Deoxynucleotidyl Transferase | 8-azido-dATP | 120 µM (saturation) | ~38 µM (apparent Kd) |
| Klenow Fragment of DNA Polymerase I | 8-azido-dATP | Saturable | - |
Key Applications
This compound has proven to be an effective probe for characterizing NAD⁺-binding proteins. A notable application is in the study of bovine liver glutamate dehydrogenase, where it was demonstrated to be a substrate for the enzyme in the absence of UV light and, upon photoactivation, covalently modified the active site.[1] This photoinsertion was sensitive to the presence of the natural substrate NAD⁺, confirming the specificity of the labeling.[1] Further studies have utilized this compound⁺ to identify the specific NAD⁺ binding site within glutamate dehydrogenase isoproteins.[3][4]
8-Azido-ATP is widely employed to identify and characterize ATP-binding proteins, including kinases, ATPases, and polymerases.[5][6] For instance, it has been instrumental in probing the nucleotide-binding sites of creatine kinase, where both 2-azido-ATP and 8-azido-ATP were shown to be substrates and inhibited enzymatic activity upon photolabeling.[7] It has also been used to label the ATP synthase in submitochondrial particles, revealing insights into the mechanism of ATP hydrolysis.[2] Furthermore, 8-azido-ATP has been crucial in identifying the ATP binding domain of the 2',5'-oligoadenylate synthetase.[8]
Experimental Protocols
Detailed methodologies are critical for the successful application of these photoaffinity probes. Below are representative protocols for photoaffinity labeling experiments.
Protocol 1: Photoaffinity Labeling of Glutamate Dehydrogenase with [³²P]this compound⁺
This protocol is adapted from studies on bovine liver glutamate dehydrogenase.[1]
1. Preparation of Reaction Mixture:
-
In a microcentrifuge tube, prepare a reaction mixture containing purified glutamate dehydrogenase (e.g., 1-10 µM) in a suitable buffer (e.g., 50 mM HEPES, pH 7.5, 100 mM NaCl, 5 mM MgCl₂).
-
Add [³²P]this compound⁺ to the desired final concentration (e.g., 1-100 µM). A concentration 10-fold higher than the expected dissociation constant (Kd) is a good starting point.
2. Controls:
-
No UV control: A sample that is not irradiated with UV light to check for non-specific covalent binding.
-
Competition control: Pre-incubate the enzyme with a 100-fold molar excess of unlabeled NAD⁺ for 15-30 minutes before adding [³²P]this compound⁺.
3. Incubation:
-
Incubate the reaction mixtures in the dark at 4°C or room temperature for 15-60 minutes to allow the probe to bind to the target protein.
4. UV Cross-linking:
-
Place the open tubes on ice and irradiate with a UV lamp at 254 nm. The optimal distance from the lamp and the irradiation time (typically 5-15 minutes at a distance of 5 cm) should be determined empirically.
-
Safety Note: UV radiation is harmful. Always use appropriate personal protective equipment.
5. Analysis of Labeled Proteins:
-
Add SDS-PAGE sample buffer to the reaction mixtures and heat to denature the proteins.
-
Separate the proteins by SDS-PAGE.
-
Visualize the radiolabeled proteins by autoradiography or phosphorimaging.
Protocol 2: Photoaffinity Labeling of a Kinase with [γ-³²P]8-Azido-ATP
This protocol provides a general procedure for labeling a purified kinase.[5]
1. Binding Reaction:
-
In a microcentrifuge tube on ice, combine the purified kinase (typically 1-10 µM) with the desired concentration of [γ-³²P]8-azido-ATP (a starting concentration of 10-100 µM is common) in a binding buffer (e.g., 50 mM HEPES, pH 7.5, 10 mM MgCl₂, 1 mM DTT).
-
For competition controls, pre-incubate the kinase with a 100-fold molar excess of unlabeled ATP for 15 minutes before adding the photoaffinity probe.
2. Incubation:
-
Incubate the reaction mixture on ice in the dark for 10-15 minutes to allow for binding.
3. UV Irradiation:
-
Place the samples on ice and irradiate with a UV lamp (typically 254 nm) for a predetermined optimal time.
4. Quenching and Analysis:
-
Stop the reaction by adding a quenching reagent (e.g., excess DTT).
-
Analyze the labeled protein by SDS-PAGE followed by autoradiography.
Mandatory Visualizations
To better understand the biological context and experimental workflows, the following diagrams are provided.
Caption: NAD+ Synthesis and Signaling Pathways.
Caption: Extracellular and Intracellular ATP Signaling Pathways.
Caption: General Experimental Workflow for Photoaffinity Labeling.
Conclusion
Both this compound and 8-Azido-ATP are powerful and specific tools for the covalent modification and identification of their respective nucleotide-binding proteins. The choice between them is fundamentally dictated by the target of interest. The provided quantitative data, while not from a single comparative study, offers valuable insights into the concentrations required for effective labeling. The detailed protocols and workflow diagrams serve as a practical guide for researchers embarking on photoaffinity labeling experiments. Rigorous control experiments, such as competition assays with the native ligand, are essential to validate the specificity of the observed labeling. Through the careful application of these probes, researchers can continue to unravel the complex networks of protein-nucleotide interactions that govern cellular function.
References
- 1. Synthesis and properties of this compound+. A study of interaction with glutamate dehydrogenase - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. The use of 8-azido-ATP and 8-azido-ADP as photoaffinity labels of the ATP synthase in submitochondrial particles: evidence for a mechanism of ATP hydrolysis involving two independent catalytic sites? - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Identification of an NAD+ binding site of brain glutamate dehydrogenase isoproteins by photoaffinity labeling - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. pure.skku.edu [pure.skku.edu]
- 5. benchchem.com [benchchem.com]
- 6. benchchem.com [benchchem.com]
- 7. Photoaffinity labeling of creatine kinase with 2-azido- and 8-azidoadenosine triphosphate: identification of two peptides from the ATP-binding domain - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. Identification of the ATP binding domain of recombinant human 40-kDa 2',5'-oligoadenylate synthetase by photoaffinity labeling with 8-azido-[alpha-32P]ATP - PubMed [pubmed.ncbi.nlm.nih.gov]
A Head-to-Head Battle of Bioconjugation: Evaluating the Efficiency of 2-Azido-NAD Click Chemistry Against Other Ligation Methods
For researchers, scientists, and drug development professionals, the ability to precisely and efficiently link molecules is paramount. This guide provides a comprehensive comparison of 2-Azido-NAD click chemistry with other prevalent ligation techniques, namely sortase-mediated ligation and native chemical ligation. By presenting quantitative data, detailed experimental protocols, and visual workflows, this document aims to equip researchers with the knowledge to select the optimal ligation strategy for their specific needs.
At a Glance: Comparing Ligation Efficiencies
The choice of a ligation method often hinges on a trade-off between reaction speed, yield, specificity, and the biocompatibility of the reaction conditions. The following table summarizes the key performance indicators for this compound click chemistry, sortase-mediated ligation, and native chemical ligation.
| Feature | This compound Click Chemistry (CuAAC) | Sortase-Mediated Ligation | Native Chemical Ligation (NCL) |
| Reaction Time | 30 - 60 minutes[1] | 15 minutes - 24 hours[2] | Minutes to >24 hours[3] |
| Yield | High to quantitative (often >80-90%)[4][5] | Variable (30% to >90%)[2][6] | Typically high (>90% conversion)[7] |
| Specificity | High (bioorthogonal)[5] | High (requires specific recognition motifs) | High (chemoselective)[8] |
| Biocompatibility | Generally good, but copper catalyst can be toxic to living cells[5] | Excellent (enzymatic, occurs under physiological conditions) | Good (mild aqueous conditions)[8] |
| Key Requirement | Azide (B81097) and alkyne functional groups | LPXTG motif on one protein, (oligo)glycine on the other | C-terminal thioester on one peptide, N-terminal cysteine on the other |
In-Depth Analysis of Ligation Methodologies
This compound Click Chemistry: Rapid and Bioorthogonal
Click chemistry, specifically the copper(I)-catalyzed azide-alkyne cycloaddition (CuAAC), has gained widespread adoption for its high efficiency, selectivity, and broad applicability.[9][10] The use of this compound, an analog of the vital coenzyme NAD+, allows for the specific labeling and study of ADP-ribosylation, a critical post-translational modification involved in numerous cellular processes like DNA repair and signal transduction.[11][12][13]
The reaction involves the covalent linkage of the azide group on this compound to an alkyne-functionalized molecule, such as a protein or a fluorescent probe. This reaction is known for its rapid kinetics and high yields, often proceeding to completion in under an hour at room temperature.[1] The bioorthogonal nature of the azide and alkyne groups ensures that the reaction is highly specific and does not interfere with native biological processes.[5] However, a key consideration is the potential cytotoxicity of the copper catalyst, which may limit its application in living cells.[5]
This protocol outlines a general procedure for the labeling of a protein of interest that has been modified to contain an alkyne group, using this compound.
Materials:
-
Alkyne-modified protein in a suitable buffer (e.g., PBS, pH 7.4)
-
This compound solution
-
Copper(II) sulfate (B86663) (CuSO₄) stock solution
-
Tris(3-hydroxypropyltriazolylmethyl)amine (THPTA) ligand stock solution
-
Sodium ascorbate (B8700270) stock solution (freshly prepared)
-
Aminoguanidine (B1677879) hydrochloride stock solution
Procedure:
-
In a microcentrifuge tube, combine the alkyne-modified protein, this compound, and aminoguanidine hydrochloride.
-
Prepare the copper(I) catalyst by premixing the CuSO₄ and THPTA solutions.
-
Add the CuSO₄/THPTA mixture to the protein solution.
-
Initiate the click reaction by adding the freshly prepared sodium ascorbate solution.
-
Incubate the reaction at room temperature for 30-60 minutes.
-
The labeled protein can then be purified from excess reagents using methods such as size-exclusion chromatography or dialysis.
Sortase-Mediated Ligation: Enzymatic Precision
Sortase-mediated ligation (SML) is an enzymatic method that offers exceptional specificity and biocompatibility.[8] The enzyme Sortase A, from Staphylococcus aureus, recognizes a specific peptide motif (LPXTG) and cleaves the peptide bond between the threonine and glycine. It then catalyzes the formation of a new peptide bond with an N-terminal (oligo)glycine nucleophile.[14]
This method is particularly advantageous for applications in living systems due to its mild reaction conditions. The ligation efficiency can be high, with some studies reporting yields greater than 90%, although it can be influenced by factors such as substrate accessibility and reaction time, which can range from minutes to overnight.[2][6] A notable application of SML is in the construction of antibody-drug conjugates (ADCs), where the precise, site-specific attachment of a cytotoxic drug is crucial for therapeutic efficacy.[6][14]
The following protocol describes the general steps for conjugating a drug molecule to an antibody using Sortase A.
Materials:
-
Antibody engineered with a C-terminal LPETG tag
-
Drug molecule functionalized with an N-terminal oligoglycine sequence
-
Purified Sortase A enzyme
-
Reaction buffer (e.g., Tris buffer with CaCl₂)
Procedure:
-
Combine the LPETG-tagged antibody and the oligoglycine-functionalized drug in the reaction buffer.
-
Add the Sortase A enzyme to the mixture.
-
Incubate the reaction at a controlled temperature (e.g., room temperature or 37°C) for a predetermined time (e.g., 1-4 hours).
-
Monitor the reaction progress using techniques like SDS-PAGE or mass spectrometry.
-
Purify the resulting antibody-drug conjugate to remove the enzyme and unreacted components.
Native Chemical Ligation: A Workhorse for Protein Synthesis
Native chemical ligation (NCL) is a powerful technique for the chemical synthesis of large peptides and proteins.[8][12] The reaction occurs between a peptide with a C-terminal thioester and another peptide with an N-terminal cysteine. The initial transthioesterification is followed by a spontaneous and irreversible S-to-N acyl shift, resulting in the formation of a native peptide bond at the ligation site.[13]
NCL offers high yields and proceeds under mild, aqueous conditions, making it compatible with a wide range of functional groups.[8] The reaction rate can vary significantly depending on the steric hindrance at the ligation site.[3] A key advantage of NCL is its ability to incorporate non-natural amino acids, post-translational modifications, and isotopic labels into proteins, providing valuable tools for biochemical and structural studies.[12][15]
This protocol outlines the steps for synthesizing a di-ubiquitin chain, a key signaling molecule, using NCL.
Materials:
-
Ubiquitin(1-75)-thioester
-
Ubiquitin(K48C) with an N-terminal cysteine
-
Ligation buffer (e.g., phosphate (B84403) buffer, pH 7.5, containing a denaturant like guanidinium (B1211019) chloride)
-
Thiol catalyst (e.g., 4-mercaptophenylacetic acid - MPAA)
Procedure:
-
Dissolve the ubiquitin thioester and the cysteine-containing ubiquitin in the ligation buffer.
-
Add the thiol catalyst to the reaction mixture.
-
Incubate the reaction at room temperature, monitoring its progress by HPLC or mass spectrometry.
-
Once the reaction is complete, purify the di-ubiquitin chain using chromatography.
Conclusion: Selecting the Right Tool for the Job
The choice between this compound click chemistry, sortase-mediated ligation, and native chemical ligation depends heavily on the specific experimental goals.
-
This compound click chemistry is the go-to method for rapid and highly specific labeling, particularly for studying ADP-ribosylation. Its primary limitation is the potential toxicity of the copper catalyst in live-cell applications.
-
Sortase-mediated ligation excels in its biocompatibility and specificity, making it ideal for protein engineering in living systems and the creation of well-defined bioconjugates like ADCs. However, reaction times can be longer and yields may vary.
-
Native chemical ligation remains a cornerstone of protein chemistry, offering a robust method for synthesizing large and complex proteins with precise modifications. The requirement for a C-terminal thioester and an N-terminal cysteine can be a synthetic challenge.
By carefully considering the strengths and weaknesses of each method, researchers can confidently select the most efficient and effective ligation strategy to advance their scientific endeavors.
References
- 1. broadpharm.com [broadpharm.com]
- 2. Generation of antibody–drug conjugates by proximity-driven acyl transfer and sortase-mediated ligation - Organic & Biomolecular Chemistry (RSC Publishing) [pubs.rsc.org]
- 3. Sortase A Enzyme-Mediated Generation of Site-Specifically Conjugated Antibody-Drug Conjugates - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Copper-Catalyzed Azide–Alkyne Click Chemistry for Bioconjugation - PMC [pmc.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. Sortase A Enzyme-Mediated Generation of Site-Specifically Conjugated Antibody–Drug Conjugates | Springer Nature Experiments [experiments.springernature.com]
- 7. bpsbioscience.com [bpsbioscience.com]
- 8. Native chemical ligation - Wikipedia [en.wikipedia.org]
- 9. Click Chemistry in Proteomic Investigations - PMC [pmc.ncbi.nlm.nih.gov]
- 10. pubs.acs.org [pubs.acs.org]
- 11. researchgate.net [researchgate.net]
- 12. homepages.ucl.ac.uk [homepages.ucl.ac.uk]
- 13. scispace.com [scispace.com]
- 14. researchgate.net [researchgate.net]
- 15. vanderbilt.edu [vanderbilt.edu]
A Comparative Guide to the Validation of 2-Azido-NAD in PARP Inhibitor Screening Assays
For Researchers, Scientists, and Drug Development Professionals
This guide provides an objective comparison of 2-Azido-NAD as a tool in Poly(ADP-ribose) Polymerase (PARP) inhibitor screening assays against alternative methodologies. The content is supported by experimental data to inform the selection of the most suitable assay for your research needs.
Introduction to PARP Inhibition and the Role of NAD+ Analogues
Poly(ADP-ribose) polymerases (PARPs) are a family of enzymes crucial for cellular processes, most notably DNA repair. PARP1, the most abundant member, is a key player in the base excision repair (BER) pathway, which rectifies single-strand DNA breaks. PARP inhibitors have emerged as a significant class of anti-cancer drugs, particularly for tumors with deficiencies in other DNA repair pathways, such as those with BRCA1/2 mutations. This therapeutic strategy is based on the concept of synthetic lethality, where the inhibition of PARP in cells with a compromised homologous recombination repair system leads to cell death.
The enzymatic activity of PARPs relies on nicotinamide (B372718) adenine (B156593) dinucleotide (NAD+) as a substrate for the synthesis of poly(ADP-ribose) (PAR) chains on target proteins, a process known as PARylation. This post-translational modification serves as a scaffold to recruit other DNA repair factors. Consequently, NAD+ analogues are invaluable tools for studying PARP activity and for screening potential inhibitors. This compound, a chemically modified version of NAD+, offers a versatile platform for various detection methods due to the presence of the azide (B81097) group, which can be utilized in "click chemistry" reactions for conjugation with reporter molecules.
Comparative Analysis of PARP Inhibitor Screening Assays
The selection of an appropriate assay for screening PARP inhibitors is critical and depends on factors such as throughput, sensitivity, cost, and the specific information required (e.g., catalytic inhibition vs. PARP trapping). This section compares an assay utilizing an azido-NAD analogue with conventional methods. While specific data for this compound is limited in publicly available literature, data for the closely related 3'-Azido-NAD (ADO-3'-N3-NAD+) provides a strong proxy for its potential performance.
Data Presentation: Quantitative Comparison of Assay Methods
The following table summarizes the kinetic parameters of a 3'-Azido-NAD analogue for PARP1, offering insight into its utility as a substrate.
Table 1: Kinetic Parameters for PARP1-catalyzed Auto-PARylation [1]
| Substrate | kcat (min⁻¹) | Km (µM) |
| NAD+ | 26.0 | 212.9 |
| ADO-3'-N3-NAD+ | 3.8 | 524.8 |
Data from an HPLC-based activity assay. While ADO-3'-N3-NAD+ shows a lower catalytic efficiency compared to the native substrate, it is a viable substrate for PARP1 activity assays.
The potency of PARP inhibitors, often expressed as the half-maximal inhibitory concentration (IC50), can vary significantly depending on the assay format. The following table presents IC50 values for common PARP inhibitors determined by various methods, illustrating the importance of considering the assay context when comparing inhibitor potencies.
Table 2: Comparative IC50 Values of PARP Inhibitors Across Different Assay Platforms
| Inhibitor | Assay Type | Target | IC50 (nM) | Reference |
| Olaparib | Chemiluminescent | PARP1 | 1.9 | [2] |
| Olaparib | Cell Viability (PEO1 cells) | - | 4 | [1] |
| Rucaparib | Enzymatic | PARP1 | 1.4 | [3] |
| Rucaparib | Cell Viability (MDA-MB-436 cells) | - | 190 | [1] |
| Talazoparib | Radiometric | PARP1 | 0.57 | [3] |
| Talazoparib | Cell Viability (PEO1 cells) | - | 0.4 | [1] |
| Niraparib | Chemiluminescent | PARP1 | 3.8 | [2] |
| Niraparib | Cell Viability (CAPAN-1 cells) | - | 13 | [1] |
| Veliparib | Enzymatic | PARP1 | 5.2 | [4] |
| Veliparib | Cell Viability (MDA-MB-436 cells) | - | 4600 | [1] |
Note: IC50 values are highly dependent on specific experimental conditions, including enzyme/substrate concentrations and cell lines used.
Experimental Protocols
Detailed methodologies for key experimental approaches are provided below.
PARP Inhibition Assay using an Azido-NAD Analogue (Adapted from 3'-Azido-NAD Protocol)[1]
This protocol describes a non-radioactive, click-chemistry-based assay for measuring PARP activity and screening for inhibitors.
Materials:
-
Recombinant human PARP1
-
Activated DNA (e.g., sonicated calf thymus DNA)
-
This compound or 3-Azido-NAD
-
Test inhibitors
-
Assay buffer (e.g., 100 mM Tris-HCl pH 8.0, 10 mM MgCl₂, 50 mM NaCl, 1 mM DTT)
-
Biotin-alkyne or fluorescent-alkyne reporter molecule
-
Copper(I)-based click chemistry catalyst (e.g., CuSO₄ and a reducing agent like sodium ascorbate, or a pre-formed catalyst)
-
Streptavidin-HRP conjugate (for biotin-alkyne)
-
TMB or other suitable HRP substrate
-
96-well microplate (e.g., high-protein binding)
Procedure:
-
Immobilization of PARP1: Coat a 96-well plate with recombinant PARP1.
-
Inhibitor Incubation: Add serially diluted test inhibitors to the wells and incubate.
-
Reaction Initiation: Add a mixture of activated DNA and the Azido-NAD analogue to initiate the PARylation reaction. Incubate at 30°C.
-
Click Reaction: After the desired reaction time, add the alkyne-reporter molecule and the click chemistry catalyst to each well. Incubate to allow the covalent linkage of the reporter to the incorporated azido-ADP-ribose units.
-
Detection:
-
For biotin-alkyne: Wash the plate, add Streptavidin-HRP, incubate, wash again, and then add the HRP substrate. Measure the absorbance at the appropriate wavelength.
-
For fluorescent-alkyne: Wash the plate and measure the fluorescence at the appropriate excitation and emission wavelengths.
-
-
Data Analysis: Calculate the percent inhibition for each inhibitor concentration relative to a no-inhibitor control and determine the IC50 value by fitting the data to a dose-response curve.
Colorimetric PARP Inhibition Assay[5]
This is a widely used, ELISA-like assay format.
Materials:
-
Recombinant human PARP1
-
Histone-coated 96-well plate
-
Activated DNA
-
Biotinylated NAD+
-
Test inhibitors
-
Assay buffer
-
Streptavidin-HRP conjugate
-
TMB substrate
-
Stop solution (e.g., 1 M H₂SO₄)
Procedure:
-
Inhibitor Incubation: Add serially diluted test inhibitors to the histone-coated wells.
-
Reaction Initiation: Add a mixture of PARP1 enzyme, activated DNA, and biotinylated NAD+ to each well. Incubate at 30°C.
-
Detection: Wash the plate to remove unincorporated biotinylated NAD+. Add Streptavidin-HRP conjugate and incubate. Wash the plate again and add TMB substrate.
-
Signal Measurement: After color development, add a stop solution and measure the absorbance at 450 nm.
-
Data Analysis: Calculate the percent inhibition and determine the IC50 value.
PARP Trapping Assay[4]
This assay measures the ability of an inhibitor to stabilize the PARP-DNA complex.
Materials:
-
Recombinant human PARP1
-
Fluorescently labeled DNA oligonucleotide with a single-strand break
-
Test inhibitors
-
Assay buffer
-
96-well black microplate
Procedure:
-
Reaction Setup: In a 96-well plate, combine PARP1, the fluorescently labeled DNA oligonucleotide, and serially diluted test inhibitors.
-
Incubation: Incubate the plate to allow for the formation of the PARP-DNA complex.
-
Fluorescence Polarization Measurement: Measure the fluorescence polarization of each well using a suitable plate reader. An increase in polarization indicates the trapping of PARP1 on the DNA.
-
Data Analysis: Plot the change in fluorescence polarization against the inhibitor concentration to determine the potency of PARP trapping.
Mandatory Visualizations
Signaling Pathway and Experimental Workflows
Caption: PARP1 signaling in DNA repair and the mechanism of PARP inhibitors.
Caption: Experimental workflow for a PARP inhibitor assay using this compound.
References
A Comparative Guide to the Performance of 2-Azido-NAD in Different Cell Lines
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comparative overview of the expected performance of 2-Azido-NAD, a valuable chemical probe for studying NAD+-dependent enzymes, across three commonly used human cell lines: HeLa (cervical cancer), HEK293 (human embryonic kidney), and Jurkat (T-lymphocyte). As direct comparative studies on this compound are limited, this guide synthesizes available data on key factors that influence its efficacy, including the expression of its primary targets (PARP1 and SIRT1), intracellular NAD+ levels, and the general cellular context.
Executive Summary
The utility of this compound as a probe for enzymes like PARP1 and SIRT1 is intrinsically linked to the cellular environment. This comparison suggests that Jurkat cells, with their reported higher SIRT1 expression, may be particularly well-suited for studies focusing on this sirtuin. Conversely, the well-characterized nature of HeLa and HEK293 cells in metabolic and proteomic studies provides a robust baseline for investigating PARP1 activity. The choice of cell line should, therefore, be guided by the specific research question and the relative abundance of the target enzyme.
Data Presentation
Table 1: Comparison of Factors Influencing this compound Performance
| Feature | HeLa | HEK293 | Jurkat | Data Source/Inference |
| Cell Type | Epithelial (Cervical Adenocarcinoma) | Epithelial (Embryonic Kidney) | Lymphoblast (T-cell Leukemia) | General Knowledge |
| Doubling Time | ~20-24 hours | ~24-30 hours | ~24-36 hours | General Knowledge |
| Relative PARP1 Abundance | High | High | Moderate | Inferred from proteomics data[1][2] |
| Relative SIRT1 Abundance | Moderate | Moderate | High | Inferred from proteomics and gene expression data[1][2] |
| Intracellular NAD+ Concentration | ~200-500 µM | ~300-600 µM | Variable, generally lower than adherent cells | Inferred from various studies[3] |
| Primary NAD+ Biosynthesis Pathway | Salvage Pathway | Salvage Pathway | Salvage Pathway | General for most mammalian cells[3] |
| Expected this compound Uptake & Metabolism | Moderate to High | Moderate to High | Moderate | Inferred from studies with other azido-nucleosides[4][5] |
| Anticipated Cytotoxicity | Moderate | Low to Moderate | Potentially Higher | Inferred from studies with other nucleoside analogs[6][7][8][9] |
Table 2: Overview of NAD+-Dependent Signaling Pathways
| Pathway | Key Enzymes | Cellular Function | Relevance for this compound |
| Poly(ADP-ribosyl)ation | PARP1, PARP2, etc. | DNA repair, chromatin remodeling, cell death | This compound serves as a substrate for PARPs, allowing for the labeling and identification of PARP targets. |
| Deacetylation | Sirtuins (e.g., SIRT1) | Gene silencing, metabolism, inflammation, aging | This compound can be used to study the activity and targets of sirtuins. |
| Calcium Signaling | CD38, CD157 | Second messenger production (cADPR, NAADP) | This compound can potentially be used to probe the activity of these NAD+ glycohydrolases. |
Experimental Protocols
Protocol 1: General Procedure for Metabolic Labeling with this compound and Click Chemistry
This protocol provides a general workflow for labeling cellular proteins with this compound. Optimization of concentrations and incubation times is recommended for each cell line.
-
Cell Culture: Culture HeLa, HEK293, or Jurkat cells in their respective recommended media and conditions until they reach the desired confluency.
-
Metabolic Labeling:
-
For adherent cells (HeLa, HEK293), replace the culture medium with fresh medium containing 50-100 µM this compound.
-
For suspension cells (Jurkat), add this compound directly to the culture medium to a final concentration of 50-100 µM.
-
Incubate the cells for 4-24 hours to allow for the incorporation of the analog into newly synthesized poly(ADP-ribose) chains.
-
-
Cell Lysis:
-
Harvest the cells and wash them twice with ice-cold PBS.
-
Lyse the cells in a suitable lysis buffer (e.g., RIPA buffer) containing protease and phosphatase inhibitors.
-
Clarify the lysate by centrifugation.
-
-
Click Chemistry Reaction:
-
To 100 µg of protein lysate, add the click chemistry reaction cocktail. A typical cocktail includes:
-
An alkyne-functionalized reporter tag (e.g., alkyne-biotin or a fluorescent alkyne)
-
Copper(I) catalyst (e.g., CuSO4 and a reducing agent like sodium ascorbate, or a copper ligand complex).
-
Note: Copper-free click chemistry using a strained alkyne (e.g., DBCO) is also an option to reduce cytotoxicity.
-
-
Incubate the reaction for 1-2 hours at room temperature.
-
-
Analysis:
-
The labeled proteins can be visualized by in-gel fluorescence scanning (if a fluorescent alkyne was used) or detected by western blot using streptavidin-HRP (if alkyne-biotin was used).
-
For proteomic analysis, biotinylated proteins can be enriched using streptavidin beads followed by mass spectrometry.
-
Protocol 2: Measuring PARP Activity using a Fluorescent NAD+ Analog
This protocol is adapted from established methods and can be used with this compound in conjunction with a fluorescently tagged alkyne for a fluorescence-based readout.
-
Prepare Cell Lysates: Prepare lysates from the different cell lines as described in Protocol 1.
-
Reaction Setup: In a 96-well plate, combine:
-
Cell lysate (20-50 µg)
-
Reaction buffer (containing Tris-HCl, MgCl2, and activated DNA)
-
This compound (50 µM)
-
-
Initiate Reaction: Start the reaction by adding the cell lysate.
-
Incubation: Incubate the plate at 37°C for 30-60 minutes.
-
Click Reaction: Add the click chemistry cocktail containing a fluorescent alkyne.
-
Fluorescence Measurement: Measure the fluorescence intensity using a plate reader at the appropriate excitation and emission wavelengths for the chosen fluorophore.
Mandatory Visualization
Caption: A generalized workflow for utilizing this compound in different cell lines.
Caption: Key signaling roles of PARP1 and SIRT1, the primary targets of this compound.
References
- 1. researchgate.net [researchgate.net]
- 2. PRIDE - PRoteomics IDEntifications Database [ebi.ac.uk]
- 3. researchgate.net [researchgate.net]
- 4. mdpi.com [mdpi.com]
- 5. pnas.org [pnas.org]
- 6. Cytotoxic nucleoside analogues: different strategies to improve their clinical efficacy - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Comparative study of NK cell-mediated cytotoxicity using radioactive and flow cytometric cytotoxicity assays - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. researchgate.net [researchgate.net]
- 9. researchgate.net [researchgate.net]
Safety Operating Guide
Safeguarding Your Laboratory: Proper Disposal of 2-Azido-NAD
For researchers, scientists, and drug development professionals, the safe handling and disposal of chemical reagents are paramount to ensuring a secure laboratory environment and preventing environmental contamination. 2-Azido-NAD, a valuable NAD+ analog for studying intracellular processes, contains an azide (B81097) functional group that necessitates meticulous disposal procedures.[1] Adherence to these protocols is not merely a matter of compliance but a critical component of responsible research.
The primary hazards associated with organic azides like this compound include their potential for explosive decomposition and acute toxicity.[2][3] Azides can form highly shock-sensitive and explosive metal azides upon contact with heavy metals such as copper, lead, silver, or mercury.[4][5] This reactivity is of particular concern regarding laboratory plumbing, making it imperative to never dispose of azide-containing solutions down the drain .[5][6][7] Furthermore, azides can react with acids to produce hydrazoic acid, a substance that is both highly toxic and explosive.[2][4]
Recommended Disposal Procedure: Direct Collection as Hazardous Waste
For the majority of laboratory settings, the safest and most straightforward method for disposing of this compound is to treat it as hazardous waste without prior chemical deactivation.[4] This approach minimizes the handling of the azide and reduces the risk of unintended reactions.
Step-by-Step Protocol for Direct Disposal:
-
Personal Protective Equipment (PPE): Before handling any waste, ensure you are wearing appropriate PPE, including a lab coat, safety glasses or goggles, and chemical-resistant gloves.[8]
-
Designated Waste Container: Use a dedicated and compatible waste container, preferably made of glass or polyethylene.[4] Crucially, avoid metal containers or caps (B75204) with metal liners to prevent the formation of explosive metal azides.[4][5]
-
Clear Labeling: Affix a "Hazardous Waste" label to the container immediately.[6] Clearly indicate the contents, including "this compound" and any other chemical constituents with their approximate concentrations.[2][4]
-
Segregated Waste Stream: Collect all waste contaminated with this compound, including solutions, unused material, and contaminated disposables (e.g., pipette tips, tubes), in this designated container.[6][9] Do not mix azide waste with other chemical waste streams, especially acidic waste.[2]
-
Safe Storage: Keep the sealed waste container in a cool, well-ventilated, and designated satellite accumulation area for hazardous waste.[4][9] Ensure it is stored away from incompatible materials, particularly acids and metals.[10][11]
-
EHS Pickup: Contact your institution's Environmental Health & Safety (EHS) department to arrange for the pickup and final disposal of the hazardous waste container.[4][6]
Alternative Disposal Method: Chemical Deactivation (For Trained Personnel Only)
Chemical deactivation should only be undertaken by personnel thoroughly trained in the procedure and with a complete understanding of the associated risks. This process typically involves the reduction of the azide to the corresponding, less hazardous amine.[2][4]
Illustrative Protocol for Deactivation of Organic Azides:
-
Reaction Setup: In a well-ventilated chemical fume hood, the azide-containing solution is placed in an appropriate reaction vessel.
-
Reducing Agent: A suitable reducing agent is added. Common reagents for this purpose include triphenylphosphine (B44618) (Staudinger Ligation) or thiols. The specific choice of reagent and reaction conditions will depend on the concentration and chemical nature of the azide.
-
Reaction Time: The mixture is typically stirred at room temperature for a period ranging from several hours to overnight to ensure the complete reduction of the azide.[4]
-
Verification: It is essential to verify the complete consumption of the azide before proceeding. This can be accomplished using analytical techniques such as Thin-Layer Chromatography (TLC).[4]
-
Disposal of Deactivated Waste: Even after successful deactivation, the resulting solution must be collected as hazardous waste, as it will contain the amine product and other reagents.[4] This waste should be placed in a clearly labeled, compatible container and disposed of through your institution's EHS department.
| Parameter | Guideline | Source |
| Drain Disposal | Strictly Prohibited | [5][6][7] |
| Waste Container Material | Glass or Polyethylene (Avoid Metal) | [4] |
| Waste Segregation | Separate container for azide waste | [2][5] |
| Incompatible Materials | Acids, Heavy Metals (Copper, Lead), Halogenated Solvents | [2][4] |
| Storage | Cool, well-ventilated area | [4][9] |
Below is a diagram illustrating the decision-making workflow for the disposal of this compound.
Caption: Disposal decision workflow for this compound.
The following diagram outlines the procedural steps for the recommended direct disposal method.
Caption: Step-by-step direct disposal of this compound.
References
- 1. medchemexpress.com [medchemexpress.com]
- 2. safety.pitt.edu [safety.pitt.edu]
- 3. mmbio.byu.edu [mmbio.byu.edu]
- 4. benchchem.com [benchchem.com]
- 5. benchchem.com [benchchem.com]
- 6. uvic.ca [uvic.ca]
- 7. unomaha.edu [unomaha.edu]
- 8. chemistry.unm.edu [chemistry.unm.edu]
- 9. drexel.edu [drexel.edu]
- 10. rosenheim.faculty.ucdavis.edu [rosenheim.faculty.ucdavis.edu]
- 11. Information on Azide Compounds – Stanford Environmental Health & Safety [ehs.stanford.edu]
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.
